molecular formula C6H6N2O B074263 1-(Pyridazin-3-yl)ethanone CAS No. 1122-63-0

1-(Pyridazin-3-yl)ethanone

Cat. No.: B074263
CAS No.: 1122-63-0
M. Wt: 122.12 g/mol
InChI Key: FTSKLNSVINAQGJ-UHFFFAOYSA-N
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Description

1-(Pyridazin-3-yl)ethanone is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyridazine ring, a nitrogen-rich diazine, directly acylated with a methyl ketone functional group. This specific structure makes it a critical synthon for the synthesis of a wide array of complex molecules. Its primary research value lies in its role as a key precursor for the development of novel pharmacologically active compounds, particularly as a core scaffold in kinase inhibitor libraries, where the pyridazine ring can act as a hinge-binding motif. The reactive acetyl group serves as a handle for further derivatization via reactions such as nucleophilic addition, condensation to form heterocyclic fused systems, or reduction to the corresponding alcohol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridazin-3-ylethanone
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InChI

InChI=1S/C6H6N2O/c1-5(9)6-3-2-4-7-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSKLNSVINAQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326422
Record name 1-(Pyridazin-3-yl)ethanone
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Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1122-63-0
Record name 1122-63-0
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Record name 1-(Pyridazin-3-yl)ethanone
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Record name 1-(pyridazin-3-yl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(Pyridazin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Following a comprehensive search of chemical databases and scientific literature, it has been determined that there is a significant lack of publicly available experimental data for the specific compound 1-(Pyridazin-3-yl)ethanone (also known as 3-acetylpyridazine). The vast majority of accessible information pertains to its isomer, 1-(Pyridin-3-yl)ethanone (3-acetylpyridine, CAS No. 350-03-8), which possesses a significantly different heterocyclic core (a pyridine ring with one nitrogen atom versus a pyridazine ring with two adjacent nitrogen atoms).

This guide has been structured to address this data gap by presenting what can be inferred from related structures and computational models, while clearly delineating the absence of experimental values. This approach is intended to provide a foundational understanding for researchers and drug development professionals, highlighting critical areas where empirical characterization is needed.

Chemical Identity and Structure

This compound is a heterocyclic ketone. Its structure consists of a pyridazine ring, a six-membered aromatic ring containing two adjacent nitrogen atoms, substituted at the 3-position with an acetyl group.

  • IUPAC Name: this compound

  • Common Name: 3-Acetylpyridazine

  • Molecular Formula: C₆H₆N₂O

  • Molecular Weight: 122.13 g/mol

  • CAS Number: Not definitively assigned or readily available in major databases.

The presence of the pyridazine ring, with its electron-withdrawing nitrogen atoms, is expected to significantly influence the chemical and physical properties of the acetyl group compared to its pyridine or phenyl analogues.

Molecular Structure of this compound

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Validation & Reporting A Dry Sample: Ensure sample is free of solvent under high vacuum. B Grind Sample: Create a fine, homogenous powder with a spatula. A->B C Load Capillary Tube: Pack 2-3 mm of sample into a sealed-end capillary. B->C D Set Parameters: Enter start temp (~10°C below expected MP) and ramp rate (1-2°C/min). C->D E Insert Sample: Place capillary tube into the heating block. D->E F Observe & Record: Note temperature at first liquid formation (onset) and when fully liquid (clear point). E->F G Perform Triplicate Runs: Repeat the measurement with fresh samples to ensure reproducibility. F->G I Report Result: State the melting point as a range (onset to clear point). G->I H Calibrate Instrument: Verify apparatus accuracy with a certified standard (e.g., caffeine). H->D Calibration Check

Caption: Workflow for Melting Point Determination.

Detailed Steps & Rationale:

  • Sample Preparation (Self-Validation Pillar 1: Purity):

    • Step 1.1: Ensure the sample of this compound is thoroughly dried under vacuum. Causality: Residual solvent will act as an impurity, depressing and broadening the melting point range, leading to an inaccurate result.

    • Step 1.2: Finely pulverize the crystalline sample on a watch glass. Causality: A fine powder ensures uniform heat transfer throughout the sample in the capillary tube, resulting in a sharper, more accurate melting range.

    • Step 1.3: Tightly pack 2-3 mm of the powder into a capillary tube by tapping it on a hard surface. Causality: A proper sample height ensures a clear observation window. Overfilling can lead to a broad melting range due to thermal gradients within the sample.

  • Instrumental Analysis (Trustworthiness Pillar 2: Controlled Observation):

    • Step 2.1: Set the starting temperature on the digital melting point apparatus to approximately 10-15°C below the anticipated melting point. Set a ramp rate of 1-2°C per minute. Causality: A slow ramp rate is critical for allowing the sample and the thermometer to be in thermal equilibrium, which is essential for accuracy. A rapid heating rate will cause the sample's temperature to lag behind the thermometer reading, yielding an erroneously high and broad melting range.

    • Step 2.2: Place the packed capillary tube into the heating block of the apparatus.

    • Step 2.3: Observe the sample through the magnified viewing port. Record the temperature at which the first drop of liquid appears (T_onset).

    • Step 2.4: Continue heating and record the temperature at which the last solid crystal melts, and the sample is completely a clear liquid (T_clear).

  • Data Reporting and Integrity (Authoritative Grounding Pillar 3: Reproducibility):

    • Step 3.1: The melting point is reported as the range from T_onset to T_clear. A sharp melting range (≤ 1°C) is indicative of a pure compound.

    • Step 3.2: Repeat the measurement with two additional fresh samples to ensure the result is reproducible.

    • Step 3.3: Periodically calibrate the apparatus using a standard with a known, sharp melting point (e.g., benzophenone or caffeine) to validate the instrument's accuracy.

Conclusion and Future Directions

This compound represents a fundamental heterocyclic structure for which there is a notable absence of empirical physical data. This guide provides a framework based on chemical principles and data from related isomers to assist researchers in its synthesis and initial characterization. The priority for future work should be the synthesis and purification of this compound, followed by rigorous experimental determination of its core physical properties, including melting point, boiling point, solubility profiles, and full spectral analysis (NMR, IR, MS). Such foundational data is indispensable for its potential application in medicinal chemistry, materials science, and agrochemical research.

References

Note: As no direct literature for this compound was found, this reference list cites sources for related compounds and general chemical principles mentioned in the guide.

The Pyridazine Scaffold: A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Bonding of 1-(Pyridazin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the chemical structure and bonding of this compound, a molecule of significant interest owing to its pyridazine core. The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, valued for its unique physicochemical properties that are conducive to drug design.[1] This document elucidates the molecule's structural features, electronic properties, and bonding characteristics through the lens of spectroscopic and crystallographic data. We will explore the intricate interplay between the electron-deficient pyridazine ring and the acetyl substituent, discuss its tautomeric nature, and provide an overview of its synthesis and reactivity. The insights presented herein are intended to provide a foundational understanding for researchers engaged in the design and development of novel therapeutics based on the pyridazine framework.

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered substantial attention in drug discovery.[2][3][4] Its value stems from a unique combination of physicochemical properties that are highly advantageous for modulating biological activity and pharmacokinetic profiles.[1]

Key properties of the pyridazine nucleus include:

  • Enhanced Polarity and Solubility: The presence of two nitrogen atoms increases the molecule's polarity and capacity for hydrogen bonding compared to carbocyclic analogues, often improving aqueous solubility.[1]

  • Robust Hydrogen Bonding Capacity: The lone pairs of electrons on the adjacent nitrogen atoms act as effective hydrogen bond acceptors, facilitating strong and sometimes dual interactions with biological targets like proteins.[5][6]

  • High Dipole Moment: The electronegative nitrogen atoms create a significant dipole moment, which can promote favorable π-π stacking and dipole-dipole interactions within target binding sites.[5][6]

  • Metabolic Stability: The pyridazine ring can influence a molecule's metabolic profile and has been associated with low cytochrome P450 inhibitory effects.[1]

These features have led to the incorporation of the pyridazine scaffold into a wide array of pharmacologically active agents, targeting conditions ranging from cancer and inflammation to cardiovascular and infectious diseases.[1][7][8][9] this compound serves as a fundamental building block for exploring the chemical space and structure-activity relationships (SAR) of this important heterocyclic family.

Molecular Architecture of this compound

Systematic Nomenclature and Identification
  • IUPAC Name: this compound

  • Molecular Formula: C₆H₆N₂O

  • Molecular Weight: 122.13 g/mol

  • CAS Number: 50901-46-7[10]

Structural Elucidation

The molecule consists of a pyridazine ring substituted at the C3 position with an acetyl group (-COCH₃). The pyridazine ring is an aromatic, planar heterocycle. The sp² hybridization of the ring's carbon and nitrogen atoms dictates this planarity.[11] The acetyl group is linked to the ring via a C-C single bond, allowing for rotational freedom, although steric and electronic factors may favor a co-planar orientation to maximize conjugation.

Caption: Figure 1: 2D representation of this compound.

Electronic Structure and Bonding

The Aromatic Pyridazine Ring

This compound features a pyridazine ring with a conjugated system of six π-electrons delocalized across the six atoms, satisfying Hückel's rule for aromaticity. However, its electronic properties differ significantly from benzene.[11]

  • Inductive and Mesomeric Effects: The two adjacent nitrogen atoms are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This reduces the electron density on the ring carbons, making the pyridazine ring "electron-deficient." Consequently, the molecule possesses a notable dipole moment.[6]

  • Nitrogen Lone Pairs: Each nitrogen atom is sp² hybridized. One electron from each nitrogen participates in the aromatic π-system via its unhybridized p orbital. The remaining lone pair of electrons on each nitrogen resides in an sp² hybrid orbital, projecting outwards from the ring in the same plane as the sigma bonds.[11] These lone pairs do not participate in the aromatic system but are crucial for the molecule's chemical properties, acting as Lewis basic sites and hydrogen bond acceptors.[5][11]

The Acetyl Substituent

The acetyl group is also strongly electron-withdrawing due to the polarized C=O double bond. It influences the pyridazine ring through two effects:

  • Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the ring through the sigma bond framework.

  • Mesomeric Effect (-M): The carbonyl group can withdraw electron density from the aromatic π-system via resonance, further deactivating the ring.

The combination of the inherently electron-deficient pyridazine ring and the electron-withdrawing acetyl group makes the carbon atoms of the ring particularly electrophilic and influences the molecule's overall reactivity profile.

Spectroscopic and Crystallographic Validation

The proposed structure of this compound is validated by a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating system of evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework. The predicted spectra for this compound in a solvent like DMSO-d₆ are summarized below.[12]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom/Group Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Rationale
-CH₃ (acetyl)~2.7~27Singlet, adjacent to an electron-withdrawing carbonyl group.
C=O (acetyl)-~198Carbonyl carbon, significantly deshielded and downfield.
H-4 (ring)~8.2~128Doublet of doublets, adjacent to N and deshielded by the acetyl group.
H-5 (ring)~8.0~135Doublet of doublets, influenced by both ring nitrogens.
H-6 (ring)~9.4~153Doublet of doublets, deshielded by adjacent nitrogen and the ring's inductive effects.
C-3 (ring)-~151Quaternary carbon, attached to the acetyl group.
C-4 (ring)-~128Protonated carbon.
C-5 (ring)-~135Protonated carbon.
C-6 (ring)-~153Protonated carbon, deshielded by adjacent nitrogen.

Note: These are estimated values based on typical shifts for pyridazine and acetyl-substituted aromatic systems.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretchMethyl C-H
~1700-1680 C=O stretch Ketone (Aryl)
~1600-1450C=C and C=N stretchPyridazine Ring
~1450-1350C-H bendMethyl C-H

The most characteristic and intense peak would be the C=O stretch of the aryl ketone, confirming the presence of the acetyl group.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecule's mass and fragmentation pattern. For C₆H₆N₂O, the expected molecular ion peak (M⁺) would be at an m/z of 122. Key fragmentation pathways would likely involve the loss of the methyl radical (•CH₃) to give a peak at m/z 107, or the loss of the entire acetyl radical (•COCH₃) to give a peak corresponding to the pyridazinyl cation at m/z 79.

X-ray Crystallography Insights
  • Planarity: Confirm the planarity of the pyridazine ring.

  • Bond Lengths: Provide precise measurements of all bonds. The N-N bond is typically around 1.35 Å, while the C=O bond is around 1.24 Å.[15]

  • Bond Angles: Reveal the internal angles of the ring and the geometry around the acetyl substituent.

  • Intermolecular Interactions: Show how molecules pack in the crystal lattice, highlighting any hydrogen bonding or π-stacking.

Tautomerism: The Keto-Enol Equilibrium

Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer.[17] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[18][19][20]

Figure 3: Simplified Synthetic Workflow start 1,4-Dicarbonyl Precursor reagent + Hydrazine (H₂NNH₂) process Cyclocondensation (Heat, Acid/Base Catalyst) start->process reagent->process product This compound process->product

Caption: Figure 3: A general workflow for pyridazine synthesis.

Experimental Protocol: Representative Synthesis This is a generalized protocol based on common literature methods. [21][22][23]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the appropriate γ-keto acid or 1,4-dicarbonyl precursor (1.0 eq) and a suitable solvent (e.g., ethanol or acetic acid).

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Pour the concentrated residue into ice-cold water. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described in Section 4.0.

Reactivity Profile

The structure of this compound dictates its reactivity at three primary sites:

  • The Pyridazine Nitrogens: The lone pairs on the nitrogen atoms can act as bases or nucleophiles, readily undergoing protonation or alkylation. [11]2. The Carbonyl Group: The electrophilic carbonyl carbon is susceptible to nucleophilic attack by reagents like Grignards or reducing agents (e.g., NaBH₄) to form the corresponding alcohol.

  • The α-Carbon: The methyl protons are acidic (pKa ~19-21) and can be removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes in an aldol reaction).

Conclusion

This compound is a molecule defined by the interplay of its aromatic, electron-deficient pyridazine core and its electron-withdrawing acetyl substituent. Its structure is characterized by a planar heterocyclic ring, sp² hybridization, and distinct electronic properties that give rise to a significant dipole moment and hydrogen bonding capabilities. These features are unequivocally confirmed by a suite of spectroscopic techniques (NMR, IR, MS), which together provide a self-validating picture of its molecular architecture. While heavily favoring the keto tautomer, its ability to form an enol intermediate is key to its reactivity. This foundational understanding of its structure and bonding is essential for medicinal chemists aiming to leverage the pyridazine scaffold in the rational design of new, potent, and selective therapeutic agents.

References

  • Bentham Science Publishers. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.
  • PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.
  • PubMed Central (PMC). (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • PubMed. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.
  • PubChem. (n.d.). 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone.
  • PubChem. (n.d.). 1-[6-(Tetrazol-1-yl)pyridazin-3-yl]ethanone.
  • Mirage News. (2025). Therapeutic Potential of Pyridazinones Explored.
  • Benchchem. (n.d.). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry.
  • Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.
  • Wikipedia. (n.d.). Pyridine.
  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
  • ResearchGate. (n.d.). Synthesis of pyridazin-3(2H)-one derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
  • SpectraBase. (n.d.). ethanone, 1-[3-[[3-(4-bromophenyl)t[2][7][8]riazolo[4,3-b]pyridazin-6-yl]oxy]phenyl]-.
  • MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.
  • ChemScene. (n.d.). 1-(Pyridazin-4-yl)ethanone.
  • Jack Westin. (n.d.). Keto Enol Tautomerism Of Monosaccharides.
  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.
  • PubMed Central (PMC). (2022). Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate.
  • Chemistry LibreTexts. (2020). 18.6: Keto-Enol Tautomerism.
  • ResearchGate. (2025). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives.
  • YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
  • ResearchGate. (n.d.). Single crystal structure of functionalized pyridazines.
  • National Institutes of Health (NIH). (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents.

Sources

Spectroscopic Characterization of 1-(Pyridazin-3-yl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the heterocyclic ketone, 1-(Pyridazin-3-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and data from analogous compounds. It offers a comprehensive reference for the characterization of this molecule, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside practical experimental protocols.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridazine ring and the ketone functional group. The pyridazine moiety is a key pharmacophore in a variety of biologically active molecules.[1] Accurate structural elucidation through spectroscopic methods is paramount for any research and development involving this compound. This guide provides a detailed predictive analysis of its spectroscopic signature.

Molecular Structure and Predicted Spectroscopic Profile

The structure of this compound, with the IUPAC numbering convention for the pyridazine ring, is presented below. The subsequent sections will detail the predicted spectroscopic data for this structure.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be highly informative for the structural confirmation of this compound. The pyridazine ring protons will appear in the aromatic region, and their coupling patterns will be characteristic of the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H47.8 - 8.0ddJ(H4,H5) ≈ 8.0, J(H4,H6) ≈ 2.0
H57.6 - 7.8tJ(H5,H4) ≈ 8.0, J(H5,H6) ≈ 8.0
H69.2 - 9.4ddJ(H6,H5) ≈ 8.0, J(H6,H4) ≈ 2.0
-CH₃2.7 - 2.9s-
  • Rationale: The chemical shifts are predicted based on the electronic environment of the pyridazine ring. The protons are deshielded due to the electronegativity of the nitrogen atoms and the electron-withdrawing acetyl group. H6 is expected to be the most downfield proton due to its proximity to the electronegative nitrogen atom (N1). The methyl protons of the acetyl group are expected to appear as a singlet in the typical region for such groups.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will complement the ¹H NMR data, providing information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C3150 - 155
C4125 - 130
C5130 - 135
C6155 - 160
C=O195 - 200
-CH₃25 - 30
  • Rationale: The chemical shifts of the pyridazine ring carbons are influenced by the nitrogen atoms and the acetyl substituent.[2][3][4] C3 and C6 are expected to be the most downfield carbons in the ring due to their direct attachment to the nitrogen atoms. The carbonyl carbon of the ketone will appear significantly downfield, as is characteristic for this functional group.[5]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will clearly indicate the presence of the carbonyl group and the aromatic pyridazine ring.

Table 3: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch (Ketone)1690 - 1710Strong
C=N Stretch (Ring)1550 - 1600Medium-Strong
C=C Stretch (Ring)1400 - 1500Medium-Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Weak-Medium
  • Rationale: The most prominent peak is expected to be the strong absorption from the carbonyl (C=O) stretch of the ketone.[6] The exact position will be influenced by conjugation with the pyridazine ring. The pyridazine ring itself will give rise to several characteristic absorptions corresponding to C=C and C=N stretching vibrations.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Predicted Molecular Ion (M⁺): m/z = 122.05

  • Predicted Fragmentation Pattern: The primary fragmentation is expected to be the loss of the methyl group (•CH₃) to form a stable acylium ion, followed by the loss of carbon monoxide (CO).

MS_Fragmentation cluster_main Predicted Mass Spectrometry Fragmentation M [M]⁺˙ m/z = 122 M_minus_CH3 [M - CH₃]⁺ m/z = 107 M->M_minus_CH3 - •CH₃ M_minus_CH3CO [M - CH₃CO]⁺ m/z = 79 M_minus_CH3->M_minus_CH3CO - CO

Caption: Predicted primary fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field spectrometer.[7]

    • Acquire the spectrum at room temperature.

    • Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.

  • ¹³C NMR Acquisition:

    • Use the same sample.

    • Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle, with proton decoupling.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

  • Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Acquisition:

    • Use an Electron Ionization (EI) mass spectrometer for fragmentation analysis.

    • Use an Electrospray Ionization (ESI) or other soft ionization technique for accurate mass determination of the molecular ion.

    • Typical EI conditions: 70 eV electron energy.

Conclusion

The predicted spectroscopic data presented in this guide provides a solid foundation for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating system for confirming the structure and purity of this compound. Researchers can use this guide to anticipate the spectral features of this compound and to design appropriate analytical workflows for its characterization.

References

  • BLD Pharm.1-(Pyridin-3-yl)ethanone. (n.d.).
  • Supporting Information. (n.d.).
  • PubChem.1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone. (n.d.).
  • SpectraBase.ethanone, 1-[3-[[3-(4-bromophenyl)[8][9][10]triazolo[4,3-b]pyridazin-6-yl]oxy]phenyl]- - Optional[1H NMR]. (n.d.).
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J, 1(1).
  • Preprints.org.Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). (n.d.).
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  • NIH.Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 1.An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (1983).
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  • PubMed.Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011).
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  • PubMed Central.Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025).
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  • MDPI.A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.).
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  • Google Patents.Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012).
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An In-depth Technical Guide to the Solubility of 1-(Pyridazin-3-yl)ethanone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Foreword: Understanding the Significance of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from a laboratory curiosity to a potential therapeutic agent. Among these properties, solubility stands as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. 1-(Pyridazin-3-yl)ethanone, a heterocyclic ketone, represents a scaffold of significant interest in medicinal chemistry due to the prevalence of the pyridazine moiety in a range of biologically active molecules.[1] A thorough understanding of its solubility profile in various organic solvents is, therefore, not merely an academic exercise but a crucial step in unlocking its therapeutic potential.

This guide provides a comprehensive overview of the solubility of this compound, grounded in the fundamental principles of solvent-solute interactions. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination. The narrative that follows is built upon the pillars of scientific expertise, experimental trustworthiness, and authoritative grounding to empower you in your research endeavors.

Physicochemical Profile of this compound: A Predictive Analysis

Before delving into experimental solubility data, a predictive analysis based on the molecular structure of this compound (Figure 1) provides a strong foundation for understanding its behavior in different solvent environments.

Figure 1. Chemical Structure of this compound

Caption: Molecular structure of this compound.

The molecule possesses several key features that govern its solubility:

  • A Polar Heterocyclic Ring: The pyridazine ring, with its two adjacent nitrogen atoms, is inherently polar. This suggests a propensity for interactions with polar solvents. The parent compound, pyridazine, is known to be miscible with water and soluble in polar organic solvents.[2]

  • A Ketone Functional Group: The ethanone (acetyl) group introduces a carbonyl moiety (C=O), which is a strong hydrogen bond acceptor. This further enhances the molecule's polarity and its ability to interact with protic and other polar solvents.

  • Aromaticity: The aromatic nature of the pyridazine ring allows for potential π-π stacking interactions with aromatic solvents.

Based on these structural characteristics, we can apply the "like dissolves like" principle to hypothesize the solubility of this compound across a spectrum of common organic solvents.[3]

Solubility Profile in Common Organic Solvents: A Guided Exploration

While specific quantitative solubility data for this compound is not extensively published, we can infer its likely solubility based on the behavior of analogous pyridazine derivatives and fundamental chemical principles.[4] The following table categorizes common organic solvents and predicts the solubility of this compound, providing a rationale for each prediction.

Solvent Class Examples Predicted Solubility Rationale for Interaction
Protic Polar Methanol, Ethanol, Isopropanol, WaterHighThe hydroxyl group of these solvents can act as a hydrogen bond donor to the nitrogen atoms and the carbonyl oxygen of this compound. The overall high polarity of these solvents aligns well with the polar nature of the solute.
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneHigh to ModerateThese solvents are polar and can engage in dipole-dipole interactions with this compound. DMSO and DMF are particularly effective due to their high polarity and ability to act as hydrogen bond acceptors.
Non-Polar Aromatic Toluene, BenzeneModerate to LowWhile these solvents are non-polar, the potential for π-π stacking between the solvent's aromatic ring and the pyridazine ring of the solute may contribute to some degree of solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can induce dipole moments, allowing for some interaction with the polar solute.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to LowThese solvents are less polar than alcohols and aprotic polar solvents. While they can act as hydrogen bond acceptors, their overall lower polarity may limit solubility.
Aliphatic Non-Polar Hexane, Heptane, CyclohexaneVery LowThe non-polar nature of these solvents makes them poor candidates for solvating the polar this compound. The energy required to break the solute-solute and solvent-solvent interactions to form a solution is unfavorable.[2]

A Validated Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a robust and reproducible experimental protocol is essential. The following section outlines a detailed, step-by-step methodology for determining the solubility of this compound. This protocol is designed to be a self-validating system, incorporating best practices for accuracy.

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G start Start prepare_stock Prepare Stock Solution (for HPLC calibration) start->prepare_stock weigh_compound Weigh excess this compound into vials start->weigh_compound create_cal_curve Create HPLC Calibration Curve prepare_stock->create_cal_curve analyze_hplc Analyze by HPLC create_cal_curve->analyze_hplc Use Calibration Curve add_solvent Add a known volume of each solvent weigh_compound->add_solvent equilibrate Equilibrate at a controlled temperature with agitation (e.g., 24-48 hours) add_solvent->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge filter_supernatant Filter the supernatant centrifuge->filter_supernatant dilute_sample Dilute the saturated solution filter_supernatant->dilute_sample dilute_sample->analyze_hplc calculate_sol Calculate Solubility analyze_hplc->calculate_sol end End calculate_sol->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of HPLC Calibration Curve:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) of a known concentration.

    • Perform serial dilutions to create a series of calibration standards with at least five different concentrations.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the saturated solutions.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to several vials. The key is to ensure that there will be undissolved solid remaining after equilibration.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Processing and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration using the previously generated calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Intermolecular Interactions and Their Impact on Solubility

The solubility of this compound is a direct consequence of the intermolecular forces between the solute and the solvent molecules. A deeper understanding of these interactions provides a more nuanced view of the solubility data.

G cluster_solute This compound cluster_solvent Solvent Types solute Polar Heterocycle (H-bond acceptor) Carbonyl Group (H-bond acceptor) protic Protic (e.g., Methanol) H-bond donor/acceptor solute->protic Strong H-bonding (High Solubility) aprotic Aprotic Polar (e.g., DMSO) Dipole-Dipole H-bond acceptor solute->aprotic Dipole-Dipole (High to Moderate Solubility) nonpolar Non-Polar (e.g., Hexane) van der Waals forces solute->nonpolar Weak Interactions (Very Low Solubility)

Caption: Solute-solvent interactions governing solubility.

As illustrated, the strongest interactions, and therefore the highest solubility, are expected with protic polar solvents due to the potential for hydrogen bonding. Aprotic polar solvents will also be effective due to strong dipole-dipole interactions. Conversely, the weak van der Waals forces between the polar solute and non-polar solvents result in poor solubility.

Conclusion and Future Directions

This guide has provided a comprehensive theoretical and practical framework for understanding and determining the solubility of this compound in common organic solvents. The key takeaway is that due to its polar nature and hydrogen bond accepting capabilities, this compound is predicted to be highly soluble in polar protic and aprotic solvents, with limited solubility in non-polar solvents.

For drug development professionals, the experimentally determined solubility data will be invaluable for:

  • Solvent selection for synthesis and purification: Choosing appropriate solvents for reaction and crystallization processes.

  • Pre-formulation studies: Identifying suitable solvent systems for early-stage formulation development.

  • Development of analytical methods: Selecting appropriate mobile phases for chromatographic analysis.

Future work should focus on generating precise, temperature-controlled quantitative solubility data for this compound in a wide array of solvents. Furthermore, the determination of Hansen Solubility Parameters would provide a more sophisticated tool for predicting its solubility in complex solvent blends and polymer matrices, further accelerating its development from a promising molecule to a potential therapeutic.

References

  • Vertex AI Search. (n.d.). Pyridazine - Solubility of Things.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • Slideshare. (n.d.). Pyridazine and its derivatives.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.

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An In-depth Technical Guide to 1-(Pyridazin-3-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged structure" in medicinal chemistry. Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, make it a versatile scaffold for the design of novel therapeutic agents. This guide focuses on a specific, yet fundamental, pyridazine derivative: 1-(Pyridazin-3-yl)ethanone . While the broader class of pyridazinones has been extensively studied, this technical guide consolidates the available knowledge on the parent ketone, providing a foundational understanding for researchers looking to explore this chemical space. As a Senior Application Scientist, the aim is to present this information not merely as a collection of facts, but as a practical resource, explaining the rationale behind synthetic choices and potential applications, thereby empowering researchers in their drug discovery endeavors.

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of any scientific investigation. This section provides the key identifiers and physicochemical characteristics of this compound.

Nomenclature and Chemical Structure
  • IUPAC Name: 1-(pyridazin-3-yl)ethan-1-one[1]

  • Synonyms: 3-Acetylpyridazine[2]

  • CAS Number: 1122-63-0[1][2][3][4][5]

  • Molecular Formula: C₆H₆N₂O[2][4]

  • Molecular Weight: 122.12 g/mol [2][5]

The structure consists of a pyridazine ring substituted with an acetyl group at the 3-position.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting the compound's behavior in various experimental settings, from reaction conditions to biological assays.

PropertyValueSource
Boiling Point 285.9°C at 760 mmHg[2]
Density 1.136 g/cm³[2]
Flash Point 131°C[2]
Vapor Pressure 0.00273 mmHg at 25°C[2]

Synthesis and Reactivity: A Strategic Perspective

The synthesis of pyridazine derivatives is a well-established field, with numerous strategies available.[6] The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical approach to the synthesis of this compound involves the construction of the pyridazine ring as a key step. The reactivity of the pyridazine ring, particularly its susceptibility to nucleophilic attack by organometallic reagents, also presents viable synthetic pathways.[7]

Diagram 1: Key Synthetic Pathways to the Pyridazine Core

G cluster_0 1,4-Dicarbonyl Compounds cluster_1 Diels-Alder Reactions cluster_2 Functionalization of Pyridazine 1,4-Diketones 1,4-Diketones Pyridazine_Core Pyridazine Core 1,4-Diketones->Pyridazine_Core + Hydrazine gamma-Ketoacids gamma-Ketoacids gamma-Ketoacids->Pyridazine_Core + Hydrazine Tetrazines + Alkenes/Alkynes Tetrazines + Alkenes/Alkynes Tetrazines + Alkenes/Alkynes->Pyridazine_Core [4+2] Cycloaddition Pyridazine Ring Pyridazine Ring Target This compound Pyridazine Ring->Target Direct Acetylation or via Organometallic Intermediate Hydrazine Hydrazine Hydrazine->Pyridazine_Core Pyridazine_Core->Target Acetylation/Functional Group Interconversion

Caption: Key retrosynthetic approaches to this compound.

Experimental Protocol: Synthesis from a γ-Ketoacid (Illustrative)

Protocol: Synthesis of a 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

  • Step 1: Friedel-Crafts Acylation to form the γ-Ketoacid

    • To a stirred suspension of anhydrous aluminum chloride in benzene, add succinic anhydride portion-wise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

    • Isolate the precipitated β-benzoylpropionic acid by filtration, wash with cold water, and recrystallize from aqueous ethanol.

  • Step 2: Cyclocondensation with Hydrazine Hydrate

    • Reflux a mixture of β-benzoylpropionic acid (0.1 M) and hydrazine hydrate (1 mL) in ethanol (25 mL) for 8 hours.[1]

    • Concentrate the reaction mixture under reduced pressure.

    • Pour the concentrated solution into ice-cold water to precipitate the product.

    • Collect the solid by filtration and recrystallize from ethanol to yield 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.[1]

Causality and Experimental Choices:

  • The Friedel-Crafts acylation is a classic and efficient method for forming the carbon-carbon bond required for the γ-ketoacid backbone. The use of a Lewis acid like aluminum chloride is essential to activate the succinic anhydride.

  • The subsequent cyclocondensation with hydrazine hydrate is a thermodynamically favorable process that leads to the stable pyridazinone ring. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for the reflux conditions.

Reactivity of the Pyridazine Nucleus

The two adjacent nitrogen atoms in the pyridazine ring significantly influence its reactivity. The ring is generally electron-deficient, making it susceptible to nucleophilic attack. Reactions with organometallic reagents, such as Grignard or organolithium compounds, can be a powerful tool for introducing substituents onto the pyridazine core.[7] The regioselectivity of these reactions is often dictated by the electronic nature of existing substituents and the reaction conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine ring and the methyl protons of the acetyl group. The chemical shifts and coupling constants of the ring protons will be indicative of their positions relative to the nitrogen atoms and the acetyl substituent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom. The carbonyl carbon of the acetyl group will appear at a characteristic downfield shift. Analysis of the chemical shifts of the pyridazine ring carbons can provide insights into the electronic distribution within the heterocycle.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1680-1700 cm⁻¹. Vibrations associated with the C=N and C=C bonds of the aromatic pyridazine ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (122.12 g/mol ). The fragmentation pattern can provide further structural information, often involving the loss of the acetyl group or fragmentation of the pyridazine ring.

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine and pyridazinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[2][5][11][12][13] These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[11][12]

The Pyridazine Core as a Pharmacophore

The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors. The planar aromatic nature of the ring allows for π-π stacking interactions. The acetyl group of this compound provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Diagram 2: Role of this compound in Medicinal Chemistry

G cluster_0 Chemical Modifications Start This compound Mod1 Condensation Reactions Start->Mod1 Mod2 Reduction of Ketone Start->Mod2 Mod3 Halogenation of Methyl Group Start->Mod3 Library Library of Derivatives Mod1->Library Mod2->Library Mod3->Library Screening Biological Screening Library->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Hit Identification

Caption: Workflow illustrating the use of this compound as a starting material in drug discovery.

Potential Therapeutic Areas

While specific biological activity data for the unsubstituted this compound is limited in the public domain, the broader class of pyridazine derivatives has shown promise in several therapeutic areas:

  • Oncology: Numerous pyridazine-containing compounds have been investigated as anticancer agents, targeting various pathways involved in cancer progression.[12]

  • Cardiovascular Diseases: Pyridazinone derivatives have been designed as vasorelaxants and antihypertensive agents.[4][14]

  • Infectious Diseases: The pyridazine scaffold has been incorporated into molecules with antibacterial and antifungal properties.[1][5]

Conclusion and Future Directions

This compound is a foundational molecule within the medicinally important class of pyridazines. Its straightforward structure provides an excellent starting point for the synthesis of more complex and potentially bioactive molecules. While the publicly available data on this specific compound is somewhat limited, the established chemistry of the pyridazine ring and the reactivity of the acetyl group offer a clear path for its utilization in drug discovery programs.

Future research should focus on the detailed biological evaluation of this compound and its simple derivatives to better understand its intrinsic pharmacological profile. Furthermore, the development and publication of robust and scalable synthetic protocols for this compound would be of great value to the scientific community. As our understanding of the biological roles of various cellular targets grows, the pyridazine scaffold, and by extension this compound, will undoubtedly continue to be a source of inspiration for the design of new and effective medicines.

References

  • Letsinger, R., & Lasco, R. (n.d.). Reactions of Organometallic Compounds with Pyridazine. ACS Publications.
  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
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  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(2), 2637-2656.
  • Li, M., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 110, 117847.
  • Fares, M., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.
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A Technical Guide to the Theoretical Analysis of 1-(Pyridazin-3-yl)ethanone: A DFT-Based Structural and Electronic Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, valued for its unique physicochemical properties that can enhance molecular recognition and pharmacological profiles.[1] This technical guide provides a comprehensive framework for the theoretical investigation of 1-(Pyridazin-3-yl)ethanone, a representative pyridazine derivative. We detail a complete computational workflow using Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to understand and predict the behavior of heterocyclic molecules. The methodologies described herein are designed to be self-validating, grounding theoretical data against established chemical principles and providing a robust foundation for further in-silico drug design efforts.

Introduction: The Significance of the Pyridazine Core and the Role of Theoretical Chemistry

The pyridazine ring, a six-membered diazine with two adjacent nitrogen atoms, possesses a unique electronic distribution that distinguishes it from other azines and the ubiquitous phenyl ring.[1] Key properties stemming from this arrangement include a significant dipole moment, high hydrogen bond acceptor potential, and modulated lipophilicity, making it an attractive component in drug design.[1] this compound (Figure 1) incorporates this core with an acetyl substituent, presenting an interesting case for studying the interplay between the electron-withdrawing nature of the pyridazine ring and the acetyl group.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. They allow for the prediction of molecular properties from first principles, offering insights that can be difficult or costly to obtain experimentally. For a molecule like this compound, DFT can be used to:

  • Determine the most stable three-dimensional conformation.

  • Analyze the electronic structure, including frontier molecular orbitals (HOMO/LUMO), which are crucial for understanding reactivity.

  • Predict spectroscopic signatures (e.g., IR vibrational frequencies) to aid in experimental characterization.

  • Calculate reactivity descriptors that can guide synthetic efforts and predict interaction sites.

This guide provides a step-by-step protocol for performing such an analysis, explaining the rationale behind each computational choice to ensure scientific rigor and trustworthiness.

Foundational Theory: Selecting the Right Computational Approach

The accuracy of any theoretical calculation is contingent on the chosen methodology, which primarily involves selecting a functional and a basis set.[2]

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density. It offers an excellent balance between computational cost and accuracy, making it the workhorse for calculations on medium-sized organic molecules.

  • The B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-benchmarked functionals.[3][4] It incorporates a portion of the exact Hartree-Fock exchange, which generally improves the accuracy for many molecular properties, including geometries and energies of organic compounds.

  • The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this system.

    • 6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.

    • ++: Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs and for calculating properties like electron affinity.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These allow for non-spherical distortion of the electron clouds, which is essential for accurately modeling chemical bonds.

This combination of B3LYP/6-311++G(d,p) is well-suited to provide reliable predictions for the geometry, electronic structure, and vibrational frequencies of this compound.

Computational Workflow: A Step-by-Step Protocol

The theoretical analysis follows a logical, multi-step process designed to ensure the final results correspond to a true energetic minimum and are physically meaningful.

G cluster_workflow Computational Analysis Workflow A Step 1: Initial Structure Generation B Step 2: Geometry Optimization A->B Initial Guess C Step 3: Frequency Calculation B->C Optimized Geometry C->B Imaginary Freq > 0 (Re-optimize) D Step 4: Single-Point Energy & Property Calculation C->D Imaginary Freq = 0 (True Minimum) E Step 5: Data Analysis & Interpretation D->E Calculated Properties

Caption: A standard workflow for theoretical calculations on a molecule.

Step 1: Initial Structure Generation

The process begins by building an initial 3D structure of this compound. This can be done using any molecular modeling software (e.g., Avogadro, IQmol, GaussView). The standard IUPAC numbering for the pyridazine ring should be followed.

G cluster_reactivity Derivation of Reactivity Descriptors HOMO E(HOMO) IP Ionization Potential (I) I ≈ -E(HOMO) HOMO->IP LUMO E(LUMO) EA Electron Affinity (A) A ≈ -E(LUMO) LUMO->EA Hardness Chemical Hardness (η) η = (I - A) / 2 IP->Hardness Potential Chemical Potential (μ) μ = -(I + A) / 2 IP->Potential EA->Hardness EA->Potential Electrophilicity Electrophilicity Index (ω) ω = μ² / (2η) Hardness->Electrophilicity Potential->Electrophilicity

Caption: Relationship between frontier orbital energies and global reactivity descriptors.

  • Chemical Hardness (η): Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

  • Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. This is particularly useful in predicting reactivity in polar reactions.

NPA Charge Distribution: The Natural Population Analysis will likely show significant negative charge accumulation on the nitrogen atoms (N1 and N2) and the carbonyl oxygen (O8), identifying them as primary sites for electrophilic attack or hydrogen bonding. The ring carbons, particularly C3 and C6, are electron-deficient, making them susceptible to nucleophilic attack. [1]

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound workflow for the theoretical analysis of this compound using DFT. By following this protocol, researchers can obtain reliable predictions of the molecule's geometry, electronic structure, and reactivity. The calculated results, including bond lengths, electronic energies, and charge distributions, provide a detailed molecular portrait that complements and guides experimental work.

The true power of this approach lies in its predictive capacity. The same methodology can be applied to a series of substituted pyridazine derivatives to perform in-silico screening, predict trends in reactivity, and rationalize structure-activity relationships, thereby accelerating the drug discovery and development process.

References

  • Giordano, D., & Thomson, D. W. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 1-(Pyridazin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridazine scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The precise three-dimensional atomic arrangement of these molecules, determined through crystal structure analysis, is fundamental to understanding their structure-activity relationships, optimizing their properties, and enabling rational drug design. This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in the crystal structure analysis of 1-(Pyridazin-3-yl)ethanone, a representative pyridazine derivative. While a publicly available crystal structure for this specific molecule is not yet deposited in crystallographic databases like the Cambridge Structural Database (CSD)[3][4][5], this whitepaper outlines the complete, field-proven workflow for such an analysis. We will delve into the causality behind experimental choices, from synthesis and crystallization to data collection, structure solution, and refinement, providing a self-validating framework for obtaining and interpreting high-quality crystallographic data.

Introduction: The Significance of Structural Elucidation

The pyridazine moiety is a key pharmacophore present in numerous therapeutic agents.[1][6] The biological activity of these compounds is intrinsically linked to their molecular geometry, including bond lengths, bond angles, and intermolecular interactions. Small molecule X-ray crystallography is the definitive technique for unambiguously determining the three-dimensional structure of molecules in the solid state.[7][8] This method provides precise measurements of molecular dimensions, which is unparalleled by other analytical techniques.[7] The resulting structural information is crucial for:

  • Understanding Structure-Activity Relationships (SAR): Correlating specific structural features with biological efficacy.

  • Rational Drug Design: Guiding the design of new derivatives with improved potency and selectivity.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can impact its solubility, stability, and bioavailability.[7]

  • In Silico Modeling: Providing accurate geometries for computational studies, such as molecular docking.[6]

This guide will use this compound (Figure 1) as a model compound to illustrate the complete process of crystal structure analysis.

Figure 1. Chemical structure of this compound.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

The synthesis of pyridazine derivatives can be achieved through various established routes.[9][10] A common approach involves the condensation of γ-keto acids with hydrazine hydrate to form the pyridazinone ring, which can be further modified.[9] For this compound, a plausible synthetic route would be adapted from known procedures for related compounds. The purity of the synthesized compound is paramount and should be rigorously assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) before proceeding to crystallization.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in the process. The ideal crystal for single-crystal X-ray diffraction should be of sufficient size (typically 0.1-0.3 mm in each dimension), possess well-defined faces, and be free from defects.[11] A variety of crystallization techniques should be systematically screened, including:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant. The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound is slowly cooled, as solubility typically decreases with temperature, leading to crystal formation.

A systematic screening of solvents and solvent combinations is crucial. For a molecule like this compound, a range of solvents from polar (e.g., methanol, ethanol) to nonpolar (e.g., hexane, toluene) should be explored.

X-ray Diffraction Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray diffraction analysis.[12] This technique is based on the elastic scattering of X-rays by the ordered arrangement of atoms within the crystal.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the planes of atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities.[8] This pattern is recorded by a detector. Modern diffractometers automate this process, collecting a complete dataset.

  • Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. This information is then used to determine the unit cell parameters (the dimensions of the repeating unit of the crystal) and the space group (the symmetry of the crystal).

The workflow for X-ray diffraction data collection and initial processing is illustrated in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection & Processing Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing (Integration & Scaling) Diffraction->Processing

Caption: Experimental workflow from synthesis to data processing.

Structure Solution and Refinement: From Diffraction Data to Molecular Structure

The processed diffraction data provides the raw information needed to solve and refine the crystal structure.

Structure Solution

The goal of structure solution is to determine the initial positions of the atoms in the unit cell. This is known as solving the "phase problem," as the diffraction experiment measures the intensities of the reflections but not their phases. For small molecules like this compound, direct methods are typically successful. These methods use statistical relationships between the intensities of the reflections to determine the phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data. This is typically done using a least-squares minimization procedure.[13] The refinement process involves adjusting the atomic coordinates, thermal parameters (which describe the vibration of the atoms), and other parameters until the best possible fit to the experimental data is achieved. The quality of the final refined structure is assessed using several metrics, most notably the R-factor (R1), which should ideally be below 5% for a well-determined small molecule structure.

The logical flow of structure solution and refinement is depicted below.

structure_solution_workflow ProcessedData Processed Diffraction Data (Intensities & hkl) StructureSolution Structure Solution (e.g., Direct Methods) ProcessedData->StructureSolution InitialModel Initial Atomic Model StructureSolution->InitialModel Refinement Least-Squares Refinement InitialModel->Refinement Refinement->InitialModel Iterative Process FinalModel Refined Crystal Structure Refinement->FinalModel Validation Structure Validation FinalModel->Validation

Caption: Logical workflow for crystal structure solution and refinement.

Analysis and Interpretation of the Crystal Structure

With the refined crystal structure in hand, a detailed analysis of the molecular and supramolecular features can be performed.

Molecular Geometry

The primary result of a crystal structure analysis is the precise determination of the molecular geometry. This includes:

  • Bond Lengths and Angles: These parameters provide insight into the bonding within the molecule. For instance, the planarity of the pyridazine ring can be confirmed.[14]

  • Torsional Angles: These describe the conformation of the molecule, such as the orientation of the acetyl group relative to the pyridazine ring.

  • Absolute Configuration: For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry.[7]

A hypothetical summary of crystallographic data for this compound is presented in Table 1.

Parameter Hypothetical Value
Chemical FormulaC₆H₆N₂O
Formula Weight122.13
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.1
β (°)95.5
Volume (ų)610.5
Z4
Density (calculated) (g/cm³)1.328
Absorption Coefficient (mm⁻¹)0.095
F(000)256
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.118
Goodness-of-fit on F²1.05

Table 1. Hypothetical crystallographic data for this compound.

Supramolecular Interactions and Crystal Packing

In the solid state, molecules interact with their neighbors through a variety of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions dictate how the molecules pack in the crystal lattice. An analysis of these interactions is crucial for understanding the physical properties of the solid material and can inform crystal engineering efforts. For this compound, potential hydrogen bonding interactions involving the nitrogen atoms of the pyridazine ring and the oxygen atom of the acetyl group would be of particular interest.

Conclusion and Future Directions

The crystal structure analysis of this compound, as outlined in this guide, provides a roadmap for obtaining fundamental structural information that is invaluable for drug discovery and development. The detailed knowledge of its three-dimensional structure would enable a deeper understanding of its biological activity and provide a solid foundation for the design of novel pyridazine-based therapeutics. The deposition of the crystal structure of this compound and its derivatives in public databases like the Cambridge Structural Database (CSD) would be a valuable contribution to the scientific community.[3][4]

References

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The Pyridazine Core: From 19th-Century Curiosity to a Cornerstone of Modern Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the discovery and history of pyridazine compounds. It traces their journey from initial academic syntheses in the late 1800s, through a period of relative obscurity, to their current status as a "wonder nucleus" in medicinal chemistry and agrochemical development. We will delve into the foundational chemical principles, the pivotal discoveries that shaped the field, and the scientific rationale behind the evolution of pyridazine chemistry.

Introduction: The Physicochemical Identity of an Unassuming Heterocycle

Pyridazine (1,2-diazine) is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This specific arrangement of heteroatoms endows the ring with a unique set of physicochemical properties that distinguish it from its isomers, pyrimidine and pyrazine, and from its carbocyclic analog, benzene.[3][4] Key characteristics include a high dipole moment (~4D), weak basicity (pKa of 2.3), and a robust capacity for acting as a dual hydrogen-bond acceptor.[3][4][5]

Initially, the pyridazine ring system was investigated far less extensively than its isomers.[3] This was largely due to its scarcity in nature, which offered few starting points for biological investigation.[1][6][7] However, the past few decades have witnessed a surge in interest as synthetic pyridazine derivatives have demonstrated a vast spectrum of potent biological activities, cementing the scaffold's role as a privileged structure in drug discovery.[6][8][9]

The Genesis of Pyridazine Chemistry: A Tale of 19th-Century Pioneers

The story of pyridazine begins in the fertile ground of late 19th-century German organic chemistry, a period defined by foundational discoveries in heterocyclic chemistry.

The first synthesis of a pyridazine derivative is credited to the legendary chemist Emil Fischer .[1] In 1886, during his seminal investigations into the synthesis of indoles (a reaction now known as the Fischer indole synthesis), he prepared the first pyridazine compound.[1][10] The reaction involved the condensation of phenylhydrazine with levulinic acid.[1]

This discovery was a direct consequence of Fischer's extensive work with phenylhydrazine, a reagent he had discovered and found to be invaluable for reacting with carbonyl compounds to form crystalline derivatives, which were crucial for the identification and structural elucidation of sugars.[11][12] His application of this reactivity to a 4-ketoacid (levulinic acid) inadvertently closed the six-membered diazine ring, marking the entry of pyridazines into the chemical literature.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4", fontname="Arial", fontsize=9];

}

Fischer's synthesis of the first pyridazine derivative.

While Fischer synthesized a derivative, the parent (unsubstituted) pyridazine heterocycle was first prepared nine years later in 1895 by Tauber.[3][7] The initial route was arduous, involving the oxidation of benzocinnoline to pyridazine-tetracarboxylic acid, followed by a final decarboxylation step to yield pyridazine.[1][13] This multi-step process underscores the synthetic challenges faced by early chemists in accessing the fundamental heterocyclic core.

A more practical and now classic route to the pyridazine core was established later, starting from maleic hydrazide, which is formed from the condensation of maleic anhydride and hydrazine.[1][2]

Pioneering Figure Key Contribution Year Significance
Emil Fischer Synthesized the first substituted pyridazine derivative.[1]1886Marked the discovery of the pyridazine ring system through the reaction of phenylhydrazine and levulinic acid.[1]
Tauber Achieved the first synthesis of the unsubstituted parent pyridazine.[3][7]1895Provided access to the fundamental pyridazine core, albeit through a complex initial route.[1][3]
Theodor Curtius Discovered hydrazine.[14]1890sAlthough not directly involved in pyridazine synthesis, his discovery of hydrazine provided the essential building block for the most common and versatile synthetic routes to pyridazines.[1][14][15]
The Foundational Synthesis: The 1,4-Dicarbonyl-Hydrazine Reaction

The most direct and widely adopted strategy for constructing the pyridazine ring relies on the Paal-Knorr-type condensation of a 1,4-dicarbonyl compound (or a functional equivalent like a γ-ketoacid or a γ-dinitrile) with hydrazine (N₂H₄) or its derivatives.[1][16] The discovery of hydrazine by Theodor Curtius was the critical enabler for this versatile methodology.[14]

The causality behind this experimental choice is elegant in its simplicity: hydrazine provides a pre-formed N-N single bond, which perfectly maps onto the adjacent nitrogen atoms required in the final 1,2-diazine ring. The 1,4-dicarbonyl compound provides the four-carbon backbone.

This protocol describes a self-validating system where the formation of the highly stable aromatic pyridazine ring is the thermodynamic driving force of the reaction.

  • Reactant Solubilization: The 1,4-diketone (1.0 eq.) is dissolved in a suitable protic solvent, typically ethanol or acetic acid, to facilitate the reaction.

  • Hydrazine Addition: Hydrazine hydrate (1.0-1.2 eq.) is added to the solution. The reaction can often be initiated at room temperature.

  • Condensation and Cyclization: The mixture is heated to reflux. The initial step is the formation of a dihydrazone intermediate. Subsequent intramolecular condensation with the elimination of two molecules of water leads to a dihydropyridazine.

  • Aromatization: Spontaneous or acid/base-catalyzed elimination or, more commonly, oxidation of the dihydropyridazine intermediate yields the final aromatic pyridazine product. The stability of the aromatic ring drives this final step to completion.

  • Isolation and Purification: After cooling, the product often crystallizes from the reaction mixture. It can be isolated by filtration and purified by recrystallization or chromatography.

graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.15, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#34A853", fontname="Arial", fontsize=9];

}

General workflow for pyridazine synthesis.
The Modern Era: The Rise of a Pharmacophore

For much of the 20th century, pyridazines remained a niche area of study. This changed dramatically when the first naturally occurring pyridazines were isolated from Streptomyces bacteria in the 1970s, such as the antifungal antibiotic pyridazomycin.[7] This discovery, coupled with systematic screening programs, unveiled that synthetic pyridazine derivatives possessed a remarkable array of biological activities.[6] This revived interest and established the pyridazine scaffold as a key pharmacophore.[1][17]

The inherent polarity of the pyridazine ring can improve the aqueous solubility of drug candidates, while its ability to engage in hydrogen bonding and π-π stacking interactions allows for potent and specific binding to biological targets.[4][5][17]

The versatility of the pyridazine core is evident in the wide range of pharmacological applications for which its derivatives have been developed.

Pharmacological Activity Examples & Mechanism of Action References
Antihypertensive Hydralazine, Cadralazine: Act as direct-acting smooth muscle relaxants, primarily on arteries and arterioles, leading to vasodilation.[1][2]
Anticancer Various derivatives act as inhibitors of crucial kinases like VEGFR2, demonstrating anti-proliferative and anti-angiogenic effects.[2][3]
Anti-inflammatory/Analgesic Derivatives have been developed as inhibitors of cyclooxygenase (COX) enzymes and p38 kinase, key mediators of inflammation and pain.[3][8][18]
Antidepressant Minaprine: Formerly used as an atypical antidepressant, acting as a monoamine oxidase (MAO) inhibitor.[4][2][4]
Antimicrobial Compounds show activity against a range of bacteria and fungi. Pyridazomycin is a naturally occurring antifungal.[3][7][8]
Herbicidal Credazine, Pyridate: Used in agriculture to control weeds, demonstrating the scaffold's utility beyond medicine.[1]
Cardiovascular Agents Pyridazinone derivatives (e.g., Pimobendan, Levosimendan) act as phosphodiesterase 3 (PDE3) inhibitors, producing positive inotropic and vasodilatory effects.[4][19]
Antiviral Pirodavir: Advanced to clinical trials for its activity against rhinoviruses.[4]
Immunomodulatory Deucravacitinib: A recently FDA-approved allosteric inhibitor of tyrosine kinase 2 (TYK2) for treating psoriasis.[4][5]
graph G { layout=circo; node [shape=ellipse, style=filled, fontname="Arial", fontsize=11, margin=0.1];

}

Key milestones in the history of pyridazine compounds.
Conclusion

The journey of the pyridazine nucleus from a synthetic curiosity in Emil Fischer's lab to a validated and valuable scaffold in modern drug discovery is a testament to the power of synthetic chemistry to unlock biological potential. Initially overlooked due to its absence in nature, its unique electronic and structural properties have now been harnessed to create a multitude of compounds with profound impacts on human health and agriculture. For researchers and drug development professionals, the history of pyridazine serves as a powerful reminder that even the most unassuming molecular frameworks can harbor immense therapeutic potential, waiting to be unlocked by systematic investigation and synthetic innovation.

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The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Pyridazinone Heterocycle

The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents across diverse disease areas, including cardiovascular diseases, cancer, inflammation, and infectious diseases.[2][3][4] This guide provides a comprehensive overview of the pyridazinone core, delving into its synthesis, key biological activities, and pivotal role in the design of novel therapeutics. We will explore the structure-activity relationships (SAR) that govern its pharmacological effects and provide practical insights into the experimental methodologies used to synthesize and evaluate these potent molecules.

The unique physicochemical properties of the pyridazinone ring, including its dipole moment and hydrogen bonding capacity, contribute to its favorable pharmacokinetic profiles and its ability to serve as a versatile template for molecular design.[1] The scaffold's synthetic tractability allows for extensive chemical modifications, enabling chemists to fine-tune the biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds.[5]

Synthetic Strategies for Assembling the Pyridazinone Core

The construction of the pyridazinone ring system is a well-established area of organic synthesis, with several reliable methods at the disposal of medicinal chemists. The most common approaches involve the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[6]

Classical Synthesis: The Foundation of Pyridazinone Chemistry

A foundational and widely employed method for the synthesis of 6-substituted-3(2H)-pyridazinones involves the cyclization of β-aroylpropionic acids with hydrazine hydrate.[7] This straightforward reaction provides a direct route to the core structure, which can then be further functionalized.

Experimental Protocol: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one [7]

  • Step 1: Synthesis of β-Benzoylpropionic Acid. Benzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), via a Friedel-Crafts acylation reaction. The resulting β-benzoylpropionic acid is then isolated and purified.

  • Step 2: Cyclization with Hydrazine Hydrate. The purified β-benzoylpropionic acid is refluxed with hydrazine hydrate in a suitable solvent, such as ethanol. The hydrazine undergoes a condensation reaction with the ketone and carboxylic acid moieties to form the six-membered pyridazinone ring. Upon cooling, the 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one product precipitates and can be collected by filtration and recrystallized.

A visual representation of this classical synthetic workflow is provided below.

G cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyclization Benzene Benzene betaBenzoylpropionicAcid β-Benzoylpropionic Acid Benzene->betaBenzoylpropionicAcid Succinic Anhydride SuccinicAnhydride Succinic Anhydride AlCl3 AlCl₃ Pyridazinone 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one betaBenzoylpropionicAcid->Pyridazinone Hydrazine Hydrate betaBenzoylpropionicAcid->Pyridazinone HydrazineHydrate Hydrazine Hydrate G cluster_pathway Inflammatory Signaling Pathway InflammatoryStimuli Inflammatory Stimuli ProInflammatoryMediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6) InflammatoryStimuli->ProInflammatoryMediators COX2 COX-2 ProInflammatoryMediators->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazinone Pyridazinone Derivative Pyridazinone->ProInflammatoryMediators Inhibition Pyridazinone->COX2 Inhibition

Caption: Inhibition of inflammatory pathways by pyridazinone derivatives.

Other Therapeutic Applications

The therapeutic potential of pyridazinones extends beyond these areas. They have also been investigated for their antimicrobial, antifungal, anticonvulsant, analgesic, and herbicidal activities. [8][9][10]For instance, certain pyridazinone derivatives have been identified as potent inhibitors of β-1,3-glucan synthase, a key enzyme in fungal cell wall biosynthesis, highlighting their potential as antifungal agents. [9][11]

Structure-Activity Relationship (SAR) Studies

The development of potent and selective pyridazinone-based drugs relies heavily on understanding the structure-activity relationships of this scaffold. SAR studies have revealed key structural features that are crucial for biological activity.

For example, in a series of pyrazolo[3,4-d]pyridazinones designed as PDE-5 inhibitors, the fusion of the pyrazole backbone with the pyridazinone moiety was found to be critical for activity. [12]Furthermore, the presence of a benzyl group at the 2-position of the pyridazinone ring was associated with potent and selective inhibition. [12] In the context of B-Raf inhibitors for cancer, the N-phenyl substitution on the pyridazinone ring was shown to enhance inhibitory activity compared to unsubstituted analogs. [12]The nature and position of substituents on the pyridazinone core and its appended functionalities can significantly impact potency, selectivity, and pharmacokinetic properties.

The following table summarizes key SAR insights for different biological targets.

Target Enzyme/ReceptorKey Structural Features for ActivityReference
Phosphodiesterase 5 (PDE-5) Fusion of pyrazole and pyridazinone rings; Benzyl group at N-2 of pyridazinone.[12]
B-Raf Kinase N-phenyl substitution on the pyridazinone ring; Thiourea linker.[12]
Bruton's Tyrosine Kinase (BTK) Pyrazolo[3,4-d]pyridazinone core.[12]
β-1,3-Glucan Synthase Suitably substituted benzene and pyridazine rings.[9]
PARP7/HDACs Pyrimidinyl group and a specific linker length.[13]

Conclusion and Future Perspectives

The pyridazinone core continues to be a highly valuable and versatile scaffold in medicinal chemistry. [1]Its broad spectrum of biological activities, coupled with its synthetic accessibility, ensures its continued prominence in the quest for novel therapeutics. [3][5]Future research will likely focus on the development of more selective and potent pyridazinone derivatives through the use of advanced synthetic methodologies and computational drug design. The exploration of novel biological targets for pyridazinone-based inhibitors and the development of drug delivery systems to enhance their bioavailability and therapeutic efficacy are also promising avenues for future investigation. [5]As our understanding of the complex biological pathways underlying various diseases deepens, the adaptable nature of the pyridazinone scaffold will undoubtedly lead to the discovery of the next generation of innovative medicines.

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The Tautomeric Landscape of Pyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Pyridazinone Derivatives

For researchers, medicinal chemists, and drug development professionals, the pyridazinone scaffold is a cornerstone of modern pharmacophores, demonstrating a remarkable breadth of biological activities including anti-inflammatory, anticancer, and cardiovascular applications.[1][2][3][4][5][6] However, the chemical versatility of this heterocycle introduces a critical and often overlooked complexity: tautomerism. The ability of pyridazinone derivatives to exist as a dynamic equilibrium of structural isomers that readily interconvert has profound implications for their biological function, pharmacokinetic properties, and ultimate therapeutic success.[7][8]

This guide provides an in-depth exploration of the tautomeric landscape of pyridazinone derivatives. Moving beyond simple definitions, we will dissect the underlying principles governing tautomeric equilibria, detail the robust analytical techniques required for their characterization, and connect this fundamental chemical behavior to its real-world impact on drug design and development. While many pyridazinone systems are known to favor the keto (lactam) form, this preference is not absolute and is highly sensitive to the molecular and environmental context.[9][10][11]

Tautomerism in pyridazinone derivatives is primarily a story of proton mobility. The position of a labile proton dictates the electronic distribution, geometry, and hydrogen bonding capabilities of the molecule. Understanding these forms is the first step toward predicting and controlling molecular behavior.

Principal Tautomeric Forms

The most significant equilibrium in pyridazin-3(2H)-one systems is lactam-lactim tautomerism .

  • Lactam (Keto) Form: This form contains an amide bond within the heterocyclic ring. It is characterized by a carbonyl group (C=O) and an N-H bond.

  • Lactim (Enol) Form: This form arises from the migration of the proton from the nitrogen atom to the carbonyl oxygen. This creates a hydroxyl group (O-H) and results in a fully aromatic pyridazine ring.

Caption: Lactam-Lactim equilibrium in the core pyridazin-3(2H)-one structure.

While lactam-lactim is the predominant form, for derivatives bearing an amino group, amine-imine tautomerism can also occur, representing the nitrogen analog of the keto-enol equilibrium.[12][13] This adds another layer of complexity to the potential isomeric landscape.

Critical Factors Influencing the Tautomeric Equilibrium

The balance between tautomeric forms is not static; it is a dynamic equilibrium influenced by a delicate interplay of intramolecular and intermolecular forces.

  • Solvent Effects: The choice of solvent is arguably the most potent external factor. The polarity and hydrogen-bonding capacity of the medium can selectively stabilize one tautomer over another.[14]

    • Polar Protic Solvents (e.g., Water, Methanol): These solvents excel at forming hydrogen bonds and can stabilize the more polar lactam form.[15][16][17]

    • Aprotic and Non-polar Solvents (e.g., Chloroform, Toluene): These environments tend to favor the less polar, aromatic lactim form.[17][18] This phenomenon is critical, as the tautomeric ratio of a drug candidate can differ significantly between the aqueous environment of the body and the less polar environment of a cell membrane.

  • Substituent Effects: The electronic nature of substituents on the pyridazinone ring directly modulates the equilibrium.

    • Electron-Donating Groups (EDGs): Groups like pyrrolyl can increase the electron density on the ring, which can help stabilize the aromatic lactim tautomer.[19]

    • Electron-Withdrawing Groups (EWGs): Halogens or nitro groups can have the opposite effect, often favoring the lactam form.[20] The precise outcome depends on the position and nature of the substituent.

  • pH and Temperature: The ionization state of the molecule is pH-dependent and can lock the structure into a specific tautomeric form. Temperature can also shift the equilibrium by altering the free energy difference between the tautomers.[14]

A Multi-Technique Approach to Tautomer Characterization

No single technique can fully elucidate the tautomeric nature of a pyridazinone derivative. A self-validating system requires the integration of spectroscopic, crystallographic, and computational data.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_res Integrated Understanding compound Pyridazinone Derivative nmr NMR Spectroscopy (Solution State) compound->nmr uv UV-Vis Spectroscopy (Solution State) compound->uv xray X-Ray Crystallography (Solid State) compound->xray dft DFT Calculations (In Silico) compound->dft result Tautomeric Ratio Structure-Property Relationship Mechanistic Insight nmr->result uv->result xray->result dft->result

Caption: Integrated workflow for the comprehensive analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[21]

  • ¹H NMR: The key diagnostic signals are the labile protons. A broad singlet corresponding to an N-H proton is indicative of the lactam form, while an O-H signal suggests the lactim form. A standard protocol involves dissolving the sample in DMSO-d₆, which is adept at stabilizing both forms, and then adding a drop of D₂O. The disappearance of the N-H or O-H signal upon D₂O exchange provides definitive proof of its identity.[22]

  • ¹³C NMR: The chemical shift of the carbon at position 3 is highly informative. In the lactam form, this carbon exists as a carbonyl (C=O) and resonates significantly downfield (e.g., δ ≈ 164 ppm).[23] In the lactim form, it is a hydroxyl-bearing aromatic carbon (C-O) and appears further upfield.

UV-Vis Spectroscopy

Since the two primary tautomers have different electronic systems (amide vs. aromatic phenol-like), they exhibit distinct UV-Vis absorption spectra.[24]

  • Methodology: A robust experiment involves measuring the UV-Vis spectrum of the compound in a range of solvents of varying polarity (e.g., hexane, dioxane, acetonitrile, water). A shift in the maximum absorption wavelength (λ_max) or a change in the relative intensities of two distinct peaks across the solvent series is a strong indicator of a shifting tautomeric equilibrium.[18] This allows for the qualitative and sometimes quantitative assessment of solvent influence.

X-ray Crystallography

This technique provides an unambiguous, high-resolution structure of the molecule in the solid state.[25][26][27]

  • Field-Proven Insight: It is crucial to recognize that the solid-state structure represents only one point on the potential energy surface. It confirms the existence of a specific tautomer and provides precise bond lengths and angles. However, it does not guarantee that this is the predominant form in solution, where most biological interactions occur. Its primary value lies in providing a structural benchmark for validating computational models and interpreting other spectroscopic data.

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and understanding the energetics of their interconversion.[28]

  • Workflow: DFT calculations can determine the ground-state energies of each tautomer in the gas phase. By incorporating solvent models (both implicit and explicit), these calculations can simulate the effect of different environments on the equilibrium, corroborating experimental UV-Vis and NMR data.[15][16] Furthermore, computational methods can map the transition state for proton transfer, revealing the activation energy barrier for interconversion.[16]

TechniqueInformation ProvidedCausality & Key Insights
¹H / ¹³C NMR Quantitative ratio of tautomers in solution; identifies labile protons.The chemical environment of nuclei (¹H, ¹³C) is distinct in each tautomer, leading to different chemical shifts. D₂O exchange confirms proton location.
UV-Vis Qualitative evidence of equilibrium shifts with solvent polarity.The electronic conjugation differs between lactam (non-aromatic) and lactim (aromatic) forms, resulting in different energy electronic transitions (λ_max).
X-Ray Unambiguous structure in the solid state.Provides a definitive structural snapshot. Essential for calibrating computational models but may not reflect the solution-state equilibrium.
DFT Relative thermodynamic stabilities (ΔG); energy barrier for interconversion.Calculates the electronic energy of each isomer to predict the most stable form under various conditions (gas, solvent), explaining why the equilibrium lies where it does.

Consequences for Drug Development: From Bench to Bedside

A failure to account for tautomerism can lead to misleading structure-activity relationships (SAR), poor optimization, and clinical failures. The specific tautomer present governs the molecule's interaction with its environment.[7]

  • Pharmacodynamics (Receptor Binding): Tautomers are distinct chemical entities with different shapes, hydrogen bond donor/acceptor patterns, and electrostatic potentials. Consequently, one tautomer may fit into a receptor's binding pocket with high affinity, while the other is inactive. The observed biological activity is a function of both the binding affinity of the active tautomer and its relative population in the equilibrium.[8] For instance, the optimization of pyridazinone-based MAO-B inhibitors relies on substitutions that not only interact with the target but also potentially influence the tautomeric balance to favor the active form.[29]

  • Pharmacokinetics (ADME): Tautomerism directly impacts the ADME profile, which dictates a drug's bioavailability and half-life.

    • Solubility & Lipophilicity (LogP): The more polar lactam form is typically more soluble in aqueous media, while the less polar lactim form has better membrane permeability. The measured LogP value is a weighted average based on the tautomeric ratio in each phase, complicating predictions if not properly handled.[8]

    • Metabolism: The two forms present different metabolic "handles." A hydroxyl group in the lactim form may be a site for glucuronidation, while the N-H in the lactam form could be targeted by other enzymes.

  • Drug Formulation: The tautomer that crystallizes determines the solid-state properties of the active pharmaceutical ingredient (API), including its stability, dissolution rate, and manufacturability. An unexpected conversion to a different tautomeric form during storage can alter the drug product's performance.[7]

Conclusion

Tautomerism in pyridazinone derivatives is a fundamental chemical principle with far-reaching consequences for drug discovery and development. It is not an academic curiosity but a critical variable that must be actively investigated and understood. The assumption of a single, static structure is a perilous oversimplification.

For the medicinal chemist, a deep understanding of the factors governing tautomeric equilibria—substituents, solvent, and pH—provides a powerful tool for rational drug design. By employing an integrated analytical strategy combining NMR, UV-Vis, X-ray crystallography, and computational modeling, researchers can build a comprehensive and validated picture of a molecule's behavior. This multi-faceted approach is the hallmark of scientific integrity, enabling the development of pyridazinone-based therapeutics that are not only potent but also possess the robust and predictable physicochemical properties required for clinical success.

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The Dual Reactivity of 1-(Pyridazin-3-yl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of 1-(Pyridazin-3-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The document elucidates the molecule's dual reactivity profile, exploring its interactions with both electrophiles and nucleophiles. By examining the electronic interplay between the electron-deficient pyridazine ring and the versatile acetyl group, this guide offers a predictive framework for the functionalization of this important scaffold. Key reaction pathways, mechanistic insights, and detailed experimental protocols for analogous systems are presented to empower researchers in the synthesis of novel pyridazine-based compounds.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a bifunctional molecule featuring a six-membered aromatic diazine ring, pyridazine, substituted with an acetyl group at the 3-position. The pyridazine ring is characterized by the presence of two adjacent nitrogen atoms, which impart a significant electron-deficient character to the aromatic system.[1] This inherent electronic property is a key determinant of the molecule's reactivity, rendering the ring susceptible to nucleophilic attack while deactivating it towards classical electrophilic aromatic substitution.[2]

Conversely, the acetyl group introduces a site of both electrophilicity at the carbonyl carbon and nucleophilicity at the α-carbon (methyl group) upon deprotonation. The strategic placement of this group on the pyridazine ring creates a fascinating interplay of electronic effects that dictates the regioselectivity and feasibility of various chemical transformations. This guide will systematically dissect these reactivities, providing a comprehensive understanding for the synthetic chemist.

Reactivity with Electrophiles: A Tale of Two Sites

The reaction of this compound with electrophiles is a nuanced affair, with potential sites of reaction at the pyridazine ring and the acetyl group. The electron-withdrawing nature of the pyridazine ring generally disfavors electrophilic aromatic substitution.[2]

Electrophilic Attack on the Pyridazine Ring

Direct electrophilic substitution on the pyridazine ring is challenging due to the deactivating effect of the two nitrogen atoms.[2] Reactions such as nitration, halogenation, and Friedel-Crafts acylation, which are commonplace for benzene and other electron-rich aromatics, typically require harsh conditions and often result in low yields or no reaction at all.[1]

However, should an electrophilic substitution be forced, the directing effects of the nitrogen atoms and the acetyl group must be considered. The nitrogen atoms strongly deactivate the ring, particularly at the positions ortho and para to them. The acetyl group is a meta-directing deactivator. Therefore, electrophilic attack is most likely to occur at the C-5 position, which is meta to the acetyl group and least deactivated by the nitrogen atoms.

Diagrammatic Representation of Electrophilic Aromatic Substitution Sites:

Caption: Predicted regioselectivity of electrophilic attack on this compound.

Reactions at the Acetyl Group

The acetyl group offers a more accessible handle for electrophilic modification, primarily through reactions involving the enolate form.

Under acidic or basic conditions, the methyl group of this compound can be halogenated. In acidic media, the reaction proceeds through the enol form, while in basic media, the enolate is the reactive species. This transformation is a valuable first step for further functionalization.

Experimental Protocol: α-Bromination of a Heterocyclic Ketone (Analogous System)

  • Dissolve the heterocyclic ketone (1.0 eq) in glacial acetic acid.

  • Add bromine (1.1 eq) dropwise at room temperature with stirring.

  • Stir the reaction mixture for 2-4 hours until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reactivity with Nucleophiles: A Multifaceted Approach

The electron-deficient pyridazine ring and the electrophilic carbonyl carbon make this compound highly susceptible to a variety of nucleophilic reactions.

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon of the acetyl group is a classic electrophilic center and readily undergoes nucleophilic addition reactions.

Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to the corresponding secondary alcohol, 1-(pyridazin-3-yl)ethanol. This alcohol can serve as a precursor for further synthetic modifications.

Table 1: Common Reducing Agents and Their Expected Products

ReagentProductTypical Conditions
Sodium Borohydride (NaBH₄)1-(Pyridazin-3-yl)ethanolMethanol or Ethanol, 0°C to rt
Lithium Aluminum Hydride (LiAlH₄)1-(Pyridazin-3-yl)ethanolAnhydrous THF or Et₂O, 0°C to rt

Carbon nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), will add to the carbonyl group to form tertiary alcohols. This reaction is a powerful tool for carbon-carbon bond formation.

Diagrammatic Representation of Nucleophilic Addition to the Carbonyl Group:

G Start This compound Reduction Reduction (e.g., NaBH4) Start->Reduction Grignard Grignard Reaction (e.g., RMgBr) Start->Grignard Alcohol 1-(Pyridazin-3-yl)ethanol Reduction->Alcohol Tertiary_Alcohol Tertiary Alcohol Grignard->Tertiary_Alcohol

Caption: Key nucleophilic additions at the carbonyl group.

Reactions Involving the α-Methyl Group

The α-protons of the acetyl group are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.

In the presence of a base, the enolate of this compound can react with aldehydes or ketones in aldol or Claisen-Schmidt condensation reactions to form β-hydroxy ketones, which can subsequently dehydrate to α,β-unsaturated ketones (chalcones).[3][4]

Experimental Protocol: Claisen-Schmidt Condensation (Analogous System) [3]

  • To a stirred solution of the heterocyclic ketone (1.0 eq) and an aromatic aldehyde (1.1 eq) in ethanol, add a catalytic amount of a base (e.g., aqueous NaOH or KOH).

  • Stir the reaction mixture at room temperature for several hours or until a precipitate forms.

  • Monitor the reaction progress by TLC.

  • Collect the solid product by filtration, wash with cold ethanol and water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure α,β-unsaturated ketone.

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding ω-arylalkanamides or their derivatives.[5][6][7][8] In the case of this compound, this reaction would yield a pyridazin-3-yl-thioacetamide derivative, which can be hydrolyzed to the corresponding carboxylic acid or amide. This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.[8]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring.[9][10][11][12] While this compound itself does not have a leaving group, derivatives such as halo-substituted 1-(pyridazin-3-yl)ethanones would be excellent substrates for SNAr reactions. Nucleophiles such as alkoxides, amines, and thiolates can displace the halide, typically at the positions activated by the nitrogen atoms (C-4, C-5, and C-6).

Diagrammatic Representation of SNAr on a Halogenated Analog:

G Start X-(Pyridazin-3-yl)ethanone (X = Halogen) Nucleophile Nucleophile (e.g., Nu-) Start->Nucleophile Addition Intermediate Meisenheimer Complex (Resonance Stabilized) Nucleophile->Intermediate Product Nu-(Pyridazin-3-yl)ethanone Intermediate->Product Elimination of X-

Caption: Generalized mechanism for SNAr on a halo-substituted pyridazine.

Summary and Future Outlook

This compound is a versatile building block with a rich and varied reactivity profile. The electron-deficient pyridazine ring primarily directs nucleophilic attack, either through addition to the carbonyl group or via aromatic substitution on suitably functionalized derivatives. The acetyl group provides a handle for a host of classical and contemporary organic transformations, including enolate chemistry and oxidations/reductions.

The insights provided in this guide are intended to serve as a foundation for the rational design and synthesis of novel pyridazine-containing molecules. The continued exploration of the reactivity of this scaffold will undoubtedly lead to the discovery of new chemical entities with promising applications in drug discovery and materials science.

References

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Unlocking the Therapeutic Potential of 1-(Pyridazin-3-yl)ethanone: A Technical Guide to Biological Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. 1-(Pyridazin-3-yl)ethanone represents a fundamental building block within this chemical class, yet its specific biological targets remain largely unexplored. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the potential protein targets of this, and similar, novel chemical entities. We move beyond a simple listing of techniques, focusing instead on the strategic integration of computational prediction, experimental identification, and rigorous biophysical and cellular validation. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific rigor from initial hypothesis generation to conclusive target confirmation.

Introduction: The Pyridazine Scaffold and the Opportunity of this compound

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This arrangement imparts unique electronic and steric properties, making them versatile scaffolds for interacting with a wide range of biological macromolecules. Indeed, pyridazine derivatives have been successfully developed as drugs targeting various protein families, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. For instance, the structural motif is present in compounds investigated for their activity as GABA-A receptor modulators and as potent antitubercular agents.

This compound is a simple, synthetically accessible molecule. Its value lies not in a known biological function, but in its potential as a starting point for fragment-based drug discovery or as a novel probe to uncover new biology. The critical challenge, therefore, is to determine which protein or proteins it interacts with in a biological system to exert a potential effect. This guide outlines a multi-pronged strategy to address this challenge, creating a robust pathway from a compound of interest to a validated therapeutic target.

Part 1: In Silico Target Prediction & Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, a thorough in silico analysis is paramount. This initial phase leverages the power of computational chemistry and bioinformatics to generate a data-driven, prioritized list of potential biological targets. The core principle is to use the known chemical space and protein structural universe to predict likely interactions.

Strategy 1: Target Prediction via Chemical Similarity Searching

The "guilt-by-association" principle is a cornerstone of early-phase drug discovery. If a compound is structurally similar to other molecules with known biological targets, it is plausible that it will share one or more of those targets.

Experimental Protocol: Similarity-Based Target Database Mining

  • Structure Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string or draw the structure of this compound (SMILES: CC(=O)c1cccnn1).

  • Database Selection: Utilize comprehensive, publicly accessible chemogenomics databases.

    • ChEMBL: An open, large-scale bioactivity database maintained by the European Bioinformatics Institute (EBI). It contains information on the binding affinities and functional effects of millions of compounds on thousands of targets.

    • PubChem: A public repository at the National Institutes of Health (NIH) that contains information on chemical substances and their biological activities.

    • SwissTargetPrediction: A web server that estimates the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures with known ligands.

  • Execution of Search:

    • Navigate to the selected database's chemical structure search interface.

    • Input the structure of this compound.

    • Perform a "similarity search" or "substructure search." A Tanimoto coefficient threshold of >0.85 is recommended for identifying close analogs.

  • Data Analysis and Target Prioritization:

    • Compile a list of structurally similar compounds and their annotated primary targets.

    • Group the identified targets by protein family (e.g., kinases, GPCRs, proteases).

    • Prioritize targets that appear frequently or are associated with high-affinity ligands. This analysis provides an initial landscape of plausible target families.

Strategy 2: Reverse Docking for Unbiased Target Identification

While similarity searching relies on what is already known, reverse (or inverse) docking takes an unbiased approach. It computationally screens a single ligand against a vast library of 3D protein structures to predict which proteins it is most likely to bind to based on calculated binding energies.

Experimental Protocol: Inverse Molecular Docking Workflow

  • Ligand Preparation:

    • Generate a 3D conformation of this compound using a molecular modeling program (e.g., Avogadro, Maestro).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges).

  • Protein Target Database Selection: Use a pre-compiled and prepared library of protein structures, such as the PDBbind or scPDB databases, which contain high-quality, druggable binding sites.

  • Docking Simulation:

    • Employ a validated docking program like AutoDock Vina or Glide.

    • Systematically dock the prepared ligand into the binding pocket of every protein in the selected library. The software will calculate a binding affinity score (e.g., kcal/mol) for each protein-ligand pair.

  • Hit Scoring and Prioritization:

    • Rank all protein targets based on their predicted binding affinity scores.

    • Filter the results to remove proteins with poor docking poses or steric clashes.

    • Cross-reference the top-scoring hits with the target list generated from similarity searching. A consensus between orthogonal methods significantly increases confidence in a potential target.

Data Synthesis: Prioritized Target List

The outputs of the in silico analyses should be consolidated into a working hypothesis table.

Predicted Target Protein Family Prediction Method Confidence Score / Binding Energy Rationale / Supporting Evidence
Hypothetical Target AKinaseSimilarity Search, Reverse DockingTanimoto: 0.88; Docking Score: -8.5 kcal/molStructurally similar to known kinase inhibitors.
Hypothetical Target BGPCRSwissTargetPredictionProbability: 0.65Pharmacophore matches known GPCR ligands.
Hypothetical Target CMetabolic EnzymeReverse DockingDocking Score: -8.2 kcal/molStrong predicted binding to active site.

Part 2: Experimental Target Identification & Deconvolution

With a prioritized list of hypotheses, the next phase is to identify direct binding partners in a biological context. This involves using the compound itself as a tool to "fish" for its targets from a complex mixture of cellular proteins.

Overall Workflow for Target Identification

The following diagram illustrates the overarching strategy, integrating computational and experimental phases.

G cluster_in_silico Part 1: In Silico Prediction cluster_experimental Part 2: Experimental Identification cluster_validation Part 3: Target Validation compound This compound sim_search Similarity Searching (ChEMBL, SwissTarget) compound->sim_search rev_dock Reverse Docking (PDB Library) compound->rev_dock target_list Prioritized Hypothetical Targets sim_search->target_list rev_dock->target_list probe Chemical Probe Synthesis target_list->probe pheno Phenotypic Screening (e.g., HCS) target_list->pheno acms Affinity Chromatography- Mass Spectrometry (AC-MS) probe->acms exp_hits Experimental Candidate Proteins acms->exp_hits proteomics Expression Proteomics pheno->proteomics proteomics->exp_hits biophys Biophysical Assays (SPR, CETSA) exp_hits->biophys genetic Genetic Perturbation (CRISPR/siRNA) exp_hits->genetic functional Functional Assays biophys->functional genetic->functional validated_target Validated Target functional->validated_target

Caption: Integrated workflow for target identification and validation.

Method 1: Affinity-Based Target Identification

This is a direct approach that relies on creating a "bait" version of the compound to physically isolate its binding partners.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Chemical Probe Synthesis:

    • Rationale: The parent compound must be chemically modified to allow for immobilization. A common strategy is to add a linker arm terminating in a biotin moiety. The linker's attachment point must be carefully chosen to minimize disruption of the compound's native binding interactions. For this compound, modification could be explored at the methyl group of the ethanone moiety.

    • Synthesis: Consult a synthetic organic chemist to design and execute a multi-step synthesis to create a biotinylated derivative. Full chemical characterization (NMR, MS) is required to confirm the structure.

  • Immobilization of the Probe:

    • Select a streptavidin-coated agarose or magnetic bead resin.

    • Incubate the biotinylated probe with the streptavidin beads according to the manufacturer's protocol to achieve immobilization.

    • Thoroughly wash the beads to remove any unbound probe. Prepare a control resin (beads with no probe) to identify non-specific binders.

  • Protein Binding:

    • Prepare a native cell lysate from a relevant cell line or tissue. Ensure the lysis buffer is free of detergents that might disrupt protein-ligand interactions.

    • Incubate the cell lysate with the probe-immobilized beads and the control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the resin.

    • Elute the specifically bound proteins. This can be done using a generic method (e.g., boiling in SDS-PAGE sample buffer) or, more elegantly, by competitive elution with a high concentration of the original, unmodified this compound. Competitive elution is superior as it specifically isolates proteins that bind at the same site as the parent compound.

  • Protein Identification by Mass Spectrometry:

    • The eluted proteins are separated by SDS-PAGE, and the gel is stained.

    • Excise the protein bands, perform in-gel trypsin digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a proteomics search engine (e.g., Mascot, MaxQuant) to identify the proteins by matching the experimental peptide fragmentation patterns against a protein sequence database.

    • Critical Analysis: True targets should be significantly enriched in the probe sample compared to the control beads and should be displaced by the competitive eluent.

start Biotinylated Probe + Streptavidin Beads incubation Incubation (Binding) start->incubation lysate Native Cell Lysate lysate->incubation wash Extensive Washing incubation->wash elution Competitive Elution with Parent Compound wash->elution analysis LC-MS/MS Analysis elution->analysis hits Candidate Target Proteins analysis->hits

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Part 3: Rigorous Target Validation

Identifying a protein that binds to your compound is not sufficient. Validation is the critical process of proving that this interaction is specific, occurs in a cellular context, and is responsible for the compound's biological effect.

Method 1: Confirming Direct Target Engagement in Cells

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. CETSA measures this stabilization in a cellular environment.

  • Methodology:

    • Treat intact cells with this compound or a vehicle control (e.g., DMSO).

    • Aliquot the treated cells into several tubes and heat each aliquot to a different temperature (e.g., from 40°C to 70°C).

    • Lyse the cells by freeze-thawing.

    • Centrifuge the lysates to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.

    • Analyze the amount of the putative target protein remaining in the supernatant at each temperature using Western Blot or other specific protein detection methods.

  • Interpretation: In the presence of the binding compound, the target protein will be more stable and will thus remain in the soluble fraction at higher temperatures. This results in a "shift" in its melting curve to the right, providing strong evidence of target engagement in a live cell.

Method 2: Verifying Functional Relevance with Genetic Perturbation

This is the ultimate test of a target's relevance. If the identified protein is truly the mediator of the compound's effect, then removing that protein should abolish the effect.

Protocol: CRISPR/Cas9-Mediated Target Knockout

  • Phenotype Discovery: First, establish a measurable cellular phenotype caused by this compound. This could be inhibition of cell proliferation, induction of apoptosis, or a change in a signaling pathway marker, identified during phenotypic screening.

  • gRNA Design and Cloning: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding the candidate protein.

  • Generation of Knockout Cell Line: Transfect the target cells with a Cas9 nuclease and the validated gRNA to generate a stable knockout cell line.

  • Validation of Knockout: Confirm the complete loss of protein expression via Western Blot.

  • Functional Rescue Assay:

    • Treat the wild-type (WT) cells and the knockout (KO) cells with a dose range of this compound.

    • Measure the established cellular phenotype in both cell lines.

  • Interpretation: If the KO cells are resistant to the compound's effects compared to the WT cells, it provides powerful evidence that the knocked-out protein is the functional target.

cluster_wt Wild-Type (WT) Cells cluster_ko Target Knockout (KO) Cells wt_compound Add Compound wt_phenotype Cellular Phenotype (e.g., Cell Death) wt_compound->wt_phenotype ko_compound Add Compound ko_no_phenotype Phenotype RESCUED (No Cell Death) ko_compound->ko_no_phenotype compound This compound target Target Protein compound->target binds & inhibits target->wt_phenotype causes crispr CRISPR/Cas9 crispr->target removes

Caption: Logic of target validation using CRISPR-mediated knockout.

Conclusion

The journey from a novel chemical structure like this compound to a fully validated biological target is a systematic, multi-disciplinary endeavor. It requires a seamless integration of computational prediction to build hypotheses, unbiased experimental methods like AC-MS to identify candidates, and rigorous biophysical and genetic techniques like CETSA and CRISPR to validate them. By following the integrated workflow presented in this guide, researchers can confidently navigate the complexities of target deconvolution, maximizing the probability of uncovering novel biology and developing next-generation therapeutics.

References

  • Title: Synthesis and evaluation of novel pyridazine derivatives as antitubercular agents. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
  • Title: Discovery of a new class of GABAA receptor modulators based on a pyridazine scaffold. Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: ChEMBL: a large-scale bioactivity database for drug discovery. Source: Nucleic Acids Research URL:[Link]
  • Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Source: Nucleic Acids Research URL:[Link]
  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells.

An In-depth Technical Guide to 1-(Pyridazin-3-yl)ethanone Analogues and Their Basic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] The 1-(Pyridazin-3-yl)ethanone framework, in particular, serves as a versatile synthetic intermediate for the development of novel therapeutic agents. The basicity of the pyridazine ring is a critical physicochemical parameter that governs the molecule's pharmacokinetic and pharmacodynamic properties. Understanding and modulating the pKa of these analogues is therefore of paramount importance for drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of this compound analogues and a detailed exploration of their basic properties. It is designed to equip researchers and scientists with the foundational knowledge and practical methodologies required to design, synthesize, and characterize novel pyridazine-based compounds with tailored basicity for optimal therapeutic performance.

Synthetic Strategies for this compound Analogues

The synthesis of this compound and its analogues can be approached through several established routes, primarily involving the construction of the pyridazine ring followed by functionalization, or the direct introduction of the acetyl group onto a pre-formed pyridazine scaffold.

A common strategy involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For instance, the reaction of a suitably substituted 1,4-dicarbonyl compound with hydrazine hydrate can yield the corresponding dihydropyridazine, which can then be oxidized to the aromatic pyridazine. Subsequent Friedel-Crafts acylation or related reactions can introduce the ethanone moiety.

Alternatively, functionalization of a pre-existing pyridazine ring is a powerful approach. For example, 3-chloropyridazine can serve as a versatile starting material. Nucleophilic substitution of the chlorine atom with a suitable carbon nucleophile, or transition metal-catalyzed cross-coupling reactions, can be employed to introduce the acetyl group or a precursor that can be subsequently converted to it.

The following table summarizes key synthetic approaches for generating diversity in this compound analogues:

Synthetic ApproachDescriptionKey Reagents & Conditions
From 1,4-Dicarbonyls Cyclocondensation with hydrazine derivatives to form the pyridazine ring, followed by acylation.Hydrazine hydrate, oxidizing agent (e.g., bromine), acylating agent (e.g., acetyl chloride, acetic anhydride), Lewis acid catalyst (e.g., AlCl3).
From Halopyridazines Nucleophilic aromatic substitution or cross-coupling reactions to introduce the acetyl group.3-Chloropyridazine, organometallic reagents (e.g., Grignard reagents, organozinc compounds), transition metal catalysts (e.g., Palladium or Copper catalysts).
Modification of the Ethanone Moiety Aldol condensation or other reactions at the α-carbon of the acetyl group to introduce further diversity.Aldehydes, ketones, strong bases (e.g., LDA, NaH).
Substitution on the Pyridazine Ring Electrophilic or nucleophilic substitution reactions on the pyridazine ring of a pre-formed this compound.Nitrating agents, halogenating agents, organolithium reagents.

Diagram: General Synthetic Workflow

G cluster_0 Ring Formation cluster_1 Functionalization cluster_2 Analogue Synthesis 1,4-Dicarbonyl 1,4-Dicarbonyl Pyridazine Core Pyridazine Core 1,4-Dicarbonyl->Pyridazine Core Hydrazine This compound This compound Pyridazine Core->this compound Acylation Substituted Analogues Substituted Analogues This compound->Substituted Analogues Further Reactions

Caption: A generalized workflow for the synthesis of this compound analogues.

Understanding and Modulating the Basicity of this compound Analogues

The basicity of the pyridazine ring, characterized by its pKa value, is a crucial determinant of a molecule's behavior in biological systems. The two nitrogen atoms in the pyridazine ring are weakly basic due to the electron-withdrawing nature of the sp2 hybridized nitrogen atoms. The pKa of unsubstituted pyridazine is approximately 2.3. The introduction of substituents on the pyridazine ring can significantly alter its basicity.

Substituent Effects on Basicity:

  • Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density on the pyridazine ring, thereby increasing the basicity of the nitrogen atoms. This leads to a higher pKa value.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, and halo groups decrease the electron density on the ring, making the nitrogen lone pairs less available for protonation. This results in a lower pKa value. The acetyl group at the 3-position of this compound is itself an electron-withdrawing group and is expected to decrease the basicity compared to unsubstituted pyridazine.

The position of the substituent also plays a critical role. A substituent at a position that can effectively donate or withdraw electron density through resonance will have a more pronounced effect on the pKa.

Experimental Determination of pKa

Accurate determination of pKa is essential for understanding the structure-activity relationship (SAR) of this compound analogues. Two common and reliable methods for pKa determination are potentiometric titration and UV-spectroscopic titration.

Potentiometric Titration

This method involves the titration of a solution of the compound with a standardized acid or base and monitoring the pH change. The pKa is determined from the midpoint of the buffer region in the titration curve.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the this compound analogue (e.g., 0.01 M) in a suitable solvent (e.g., water or a water-co-solvent mixture if solubility is an issue).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Add the titrant (acid or base) in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Diagram: Potentiometric Titration Workflow

G Prepare Analyte Solution Prepare Analyte Solution Calibrate pH Meter Calibrate pH Meter Prepare Analyte Solution->Calibrate pH Meter Titrate with Standard Acid/Base Titrate with Standard Acid/Base Calibrate pH Meter->Titrate with Standard Acid/Base Record pH vs. Volume Record pH vs. Volume Titrate with Standard Acid/Base->Record pH vs. Volume Plot Titration Curve Plot Titration Curve Record pH vs. Volume->Plot Titration Curve Determine pKa at Half-Equivalence Point Determine pKa at Half-Equivalence Point Plot Titration Curve->Determine pKa at Half-Equivalence Point

Caption: Workflow for pKa determination by potentiometric titration.

UV-Spectroscopic Titration

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon protonation or deprotonation.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions with a range of known pH values.

  • Measurement:

    • Add a small, constant volume of the stock solution to each buffer solution to achieve the desired final concentration.

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at these wavelengths against the pH.

    • The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at which the absorbance is halfway between the minimum and maximum values.

Diagram: UV-Spectroscopic pKa Determination

G Prepare Buffered Solutions of Analogue Prepare Buffered Solutions of Analogue Record UV-Vis Spectra at Each pH Record UV-Vis Spectra at Each pH Prepare Buffered Solutions of Analogue->Record UV-Vis Spectra at Each pH Plot Absorbance vs. pH Plot Absorbance vs. pH Record UV-Vis Spectra at Each pH->Plot Absorbance vs. pH Fit Data to Henderson-Hasselbalch Equation Fit Data to Henderson-Hasselbalch Equation Plot Absorbance vs. pH->Fit Data to Henderson-Hasselbalch Equation Determine pKa Determine pKa Fit Data to Henderson-Hasselbalch Equation->Determine pKa

Caption: Workflow for pKa determination by UV-spectroscopy.

Computational pKa Prediction

In addition to experimental methods, computational approaches can provide valuable insights into the basicity of this compound analogues, especially in the early stages of drug design. Various software packages and web-based tools are available that can predict pKa values based on the chemical structure. These methods often employ quantitative structure-property relationship (QSPR) models, empirical methods, or quantum mechanical calculations.

While computational predictions can be a rapid and cost-effective way to estimate pKa, it is crucial to validate these predictions with experimental data for lead compounds.

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutics. A thorough understanding of the basicity of its analogues is critical for optimizing their drug-like properties. This guide has outlined key synthetic strategies for accessing these compounds and has provided detailed methodologies for the experimental determination of their pKa values. By integrating rational design, efficient synthesis, and accurate physicochemical characterization, researchers can effectively explore the chemical space of this compound analogues to identify promising new drug candidates.

References

  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (URL: [Link])
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (URL: [Link])
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PubMed. (URL: [Link])
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. (URL: [Link])
  • The basicities of some pyridazine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/P29720000392. (URL: [Link])
  • Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium. (URL: [Link])
  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Public
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  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (URL: [Link])
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Methodological & Application

Detailed experimental protocol for "1-(Pyridazin-3-yl)ethanone" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1-(Pyridazin-3-yl)ethanone for Medicinal Chemistry Applications

Introduction

This compound, also known as 3-acetylpyridazine, is a pivotal heterocyclic ketone that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The pyridazine core is a significant pharmacophore found in numerous therapeutic agents.[1][2] Notably, 3-acetylpyridazine is a key intermediate in the production of drugs such as risedronate sodium, used to treat osteoporosis, and the anticancer agent imatinib mesylate.[3] Its versatile chemical nature allows for further molecular elaboration, making its efficient and reliable synthesis a topic of considerable interest to researchers in medicinal chemistry and drug development.

This guide provides a comprehensive, field-tested protocol for the synthesis of this compound, focusing on a robust method starting from nicotinic acid. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, and offer expert insights into process optimization and safety.

Reaction Principle: A Two-Stage Condensation and Hydrolysis Pathway

The selected synthesis route is a multi-step process that begins with the esterification of nicotinic acid, followed by a Claisen-type condensation with an acetyl source, and culminates in hydrolysis and decarboxylation to yield the target ketone. This method is favored for its high yield and the purity of the final product.[4]

The initial step involves the reaction of nicotinic acid with ethyl acetate in the presence of a strong base, sodium ethoxide, to form an ethyl nicotinate intermediate. A titanium dioxide (TiO₂) catalyst can be employed in this stage.[4] The subsequent condensation reaction, also facilitated by sodium ethoxide, introduces the acetyl group. The final and critical step is an acidic hydrolysis, typically using hydrobromic acid, which simultaneously cleaves the ester and promotes decarboxylation to afford this compound.[4]

Visualizing the Synthetic Workflow

The following diagram outlines the logical progression from the starting material to the final purified product.

cluster_0 PART 1: Reaction Setup & Esterification cluster_1 PART 2: Condensation & Hydrolysis cluster_2 PART 3: Work-up & Purification A Combine Nicotinic Acid & Ethyl Acetate B Cool Mixture to 3°C A->B C Add Sodium Ethoxide & TiO₂ Catalyst B->C D Heat to 53°C for 3 hours C->D E Cool to 3°C & Add Ethyl Acetate, Sodium Ethoxide D->E Proceed to Condensation F Reflux at 78°C for 5 hours E->F G Cool to 5°C & Add Water F->G H Acidify with Hydrobromic Acid (HBr) G->H I Reflux for 5 hours H->I J Cool to Room Temperature I->J Proceed to Work-up K Neutralize with Na₂CO₃ Solution (pH 9) J->K L Extract with Dichloromethane (DCM) K->L M Dry Organic Layer (e.g., Na₂SO₄) L->M N Purify by Vacuum Distillation M->N O Characterize Final Product N->O

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and explanations for critical procedures.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityPurityNotes
Nicotinic Acid123.1112.3 g (0.1 mol)≥99%Ensure it is dry.
Ethyl Acetate88.11110 g + 55 gAnhydrousUsed as reagent and solvent.
Sodium Ethoxide68.058.85 g + 11.56 g≥95%Highly hygroscopic; handle under inert atmosphere.
Titanium Dioxide (TiO₂)79.870.12 gCatalyst grade
Hydrobromic Acid80.9185 g48% aq. solutionCorrosive. Handle with extreme care.
Sodium Carbonate105.99As neededSaturated solutionFor neutralization.
Dichloromethane (DCM)84.93~200 mLReagent gradeFor extraction.
Anhydrous Sodium Sulfate142.04As neededGranularFor drying organic phase.
Water18.0250 mLDeionized
Equipment
  • Three-necked round-bottom flask (500 mL) equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

  • Heating mantle with temperature control.

  • Ice bath.

  • Separatory funnel (500 mL).

  • Rotary evaporator.

  • Vacuum distillation apparatus.

  • Standard laboratory glassware.

Step-by-Step Procedure

Part 1: Esterification and Condensation

  • Initial Setup: In a 500 mL three-necked round-bottom flask, combine nicotinic acid (12.3 g) and ethyl acetate (110 g).[4]

  • Cooling: Place the flask in an ice bath and stir the mixture until the temperature reaches 3°C.[4]

  • First Base Addition: Carefully add sodium ethoxide (8.85 g) in portions, followed by the titanium dioxide catalyst (0.12 g).[4]

    • Expert Insight: Sodium ethoxide is highly reactive with moisture. It is crucial to handle it in a dry environment (e.g., under a nitrogen or argon atmosphere) to maintain its reactivity.

  • Esterification Reaction: Heat the reaction mixture to 53°C and maintain this temperature for 3 hours with continuous stirring.[4]

  • Second Cooling: After 3 hours, cool the mixture back down to 3°C using an ice bath.[4]

  • Condensation Reagents: Add an additional 55 g of ethyl acetate, followed by the careful portion-wise addition of 11.56 g of sodium ethoxide.[4]

  • Condensation Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 5 hours.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

Part 2: Hydrolysis and Work-up

  • Quenching: After the reflux period, cool the reaction vessel to 5°C in an ice bath. Cautiously add 50 mL of water to quench the reaction.[4]

  • Acidification: Slowly add 85 g of 48% hydrobromic acid dropwise via the dropping funnel. This step is highly exothermic and will generate fumes.[4]

    • Safety First: This step must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Hydrolysis: Heat the acidified mixture to reflux and maintain for an additional 5 hours to ensure complete hydrolysis and decarboxylation.[4]

  • Neutralization: Cool the mixture to room temperature. Carefully neutralize the acid by adding a saturated sodium carbonate solution dropwise until the pH of the aqueous layer reaches approximately 9.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 70 mL). Combine the organic layers.[4]

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

Part 3: Purification

  • Vacuum Distillation: The crude product is purified by vacuum distillation.[4][5] Collect the fraction that distills at the appropriate boiling point for 3-acetylpyridazine (literature value: approx. 86-88°C at 10 mmHg).[5]

  • Final Product: The purified this compound should be a liquid. Yields for this method are reported to be around 90%, with a purity of up to 98.7%.[4]

Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR: Expect signals corresponding to the acetyl methyl protons and the protons on the pyridazine ring.

  • ¹³C NMR: Expect signals for the carbonyl carbon, the methyl carbon, and the carbons of the heterocyclic ring.

  • IR Spectroscopy: Look for a characteristic strong absorption band for the C=O stretch of the ketone group (typically around 1680-1700 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product (C₆H₆N₂O, MW: 122.13 g/mol ).

Safety and Handling Precautions

  • General Safety: Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

  • Sodium Ethoxide: A corrosive and moisture-sensitive reagent. Avoid contact with skin and eyes. Handle under an inert atmosphere.

  • Hydrobromic Acid: Highly corrosive and toxic. Causes severe skin burns and eye damage. Use with extreme caution.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.

  • Pyridazine Derivatives: Handle with care, as heterocyclic compounds can have unknown toxicological properties. Avoid inhalation and skin contact.[7]

Troubleshooting and Mechanistic Insights

A potential side reaction in syntheses starting from nicotinic acid esters, particularly in gas-phase reactions at high temperatures, is the decarboxylation of the starting material, which leads to the formation of pyridine as a significant byproduct.[5][8] This can reduce the overall yield and complicate the purification process.[5] The described liquid-phase method with controlled temperature helps to minimize this side reaction, leading to higher selectivity for the desired product.

The diagram below illustrates the core transformation of the nicotinic acid derivative into the final acetylated product.

G compound1 Nicotinic Acid compound2 Intermediate compound1->compound2 1. NaOEt, EtOAc, TiO₂ 2. NaOEt, EtOAc compound3 This compound compound2->compound3 HBr, H₂O, Heat (Hydrolysis & Decarboxylation)

Caption: Key transformation in this compound synthesis.

By following this detailed protocol, researchers and drug development professionals can reliably synthesize high-purity this compound, a valuable intermediate for the advancement of pharmaceutical research.

References

  • Zhang, L., et al. (2021). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Chemical Communications.
  • jOeCHEM. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube.
  • Google Patents. US7067673B2 - Process and catalyst for the preparation of acetylpyridines.
  • Google Patents. CN1491214A - Process and catalyst for the preparation of acetylpyridine.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal.
  • Al-Omar, M. A., et al. (2016). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules.
  • Organic Chemistry Portal. Synthesis of pyridazines.
  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules.
  • ResearchGate. Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H).
  • S D Fine Chem Ltd. 3-acetylpyridine lr (for synthesis).
  • Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Gomaa, A. A. M., et al. (2019). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules.
  • Almalki, A. J., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry.
  • ResearchGate. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
  • LIRIAS. Strategy for the synthesis of pyridazine heterocycles and its derivatives.
  • AL-Dahlaki, M. H. (2023). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal.
  • ResearchGate. 297-310 Review Article Pyridazin-3(2H)-ones: Synthesis, reactiv.
  • Universidade do Minho Repository. Synthesis of pyridazine and pyridopyridazine derivatives.
  • Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.
  • ResearchGate. (2013). Recent Progress in Pyridazin-3(2H)-Ones Chemistry.
  • Abdel-Rahman, A. A. H., et al. (2010). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules.
  • Sbardella, G., et al. (2009). 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors. Journal of Medicinal Chemistry.

Sources

The Inverse-Electron-Demand Diels-Alder Reaction: A Modern Approach to Pyridazine Synthesis for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyridazine Scaffold

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including its polarity, hydrogen bonding capacity, and ability to serve as a bioisostere for other aromatic systems, have led to its incorporation into a number of approved drugs and numerous clinical candidates.[2][3] The pyridazine motif is found in drugs targeting a wide array of diseases, from cancer to inflammatory conditions.[4][5] Consequently, the development of efficient and versatile synthetic methods for accessing functionalized pyridazine derivatives is of paramount importance to researchers in the pharmaceutical and agrochemical industries.

Among the various synthetic strategies, the inverse-electron-demand Diels-Alder (IEDDA) reaction has emerged as a particularly powerful and elegant approach for the construction of the pyridazine core.[6] This application note provides a comprehensive overview of the IEDDA approach to pyridazine synthesis, detailing the underlying mechanistic principles, key experimental considerations, and a step-by-step protocol for a representative transformation.

Theoretical Framework: Understanding the Inverse-Electron-Demand Diels-Alder Reaction

The classical Diels-Alder reaction involves the [4+2] cycloaddition of an electron-rich diene with an electron-poor dienophile.[7] In contrast, the IEDDA reaction, as the name suggests, reverses these electronic requirements.[6] This reaction typically involves an electron-deficient diene, most commonly a 1,2,4,5-tetrazine or a 1,2,3-triazine, reacting with an electron-rich dienophile, such as an alkene, alkyne, or enol ether.[8][9][10]

The general mechanism for the IEDDA synthesis of pyridazines proceeds through a two-step sequence:

  • [4+2] Cycloaddition: The electron-deficient tetrazine (diene) reacts with the electron-rich dienophile in a concerted [4+2] cycloaddition to form a bicyclic intermediate.[6][11]

  • Retro-Diels-Alder Reaction: This intermediate is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas (N₂), to afford a dihydropyridazine.[6][12]

  • Aromatization: The dihydropyridazine intermediate then aromatizes to the stable pyridazine ring, often through the elimination of a small molecule if the dienophile was appropriately substituted (e.g., elimination of an alcohol from an enol ether adduct).[10][13]

The driving force for this reaction is the formation of the highly stable aromatic pyridazine ring and the entropically favorable release of nitrogen gas.

Key Reaction Components and Considerations

The success and outcome of the IEDDA reaction for pyridazine synthesis are critically dependent on the choice of reactants and reaction conditions.

The Diene: Electron-Deficient Heterocycles

The most commonly employed dienes in this reaction are 1,2,4,5-tetrazines.[10][14] The electron-withdrawing nature of the four nitrogen atoms in the ring system renders them highly electron-deficient and reactive towards electron-rich dienophiles. The reactivity of the tetrazine can be further tuned by the substituents at the 3- and 6-positions. Electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. A variety of functionalized tetrazines are commercially available or can be readily synthesized.[14] 1,2,3-triazines have also been successfully utilized as dienes in IEDDA reactions to furnish pyridazines.[9][15]

The Dienophile: Electron-Rich Partners

A wide range of electron-rich dienophiles can be used in this reaction, providing access to a diverse array of substituted pyridazines. Common examples include:

  • Alkenes and Alkynes: These are classic dienophiles. The use of alkynes directly yields the aromatic pyridazine after nitrogen extrusion.[16] With alkenes, a dihydropyridazine is initially formed, which may require a subsequent oxidation step to achieve the aromatic pyridazine.[13][16]

  • Enol Ethers and Enamines: These are highly reactive dienophiles due to the electron-donating nature of the heteroatom. The resulting adducts readily eliminate an alcohol or amine to afford the aromatic pyridazine.[10]

  • Ynamines and Alkynyl Sulfides: These dienophiles also exhibit high reactivity and can provide access to highly substituted pyridazines with good regioselectivity.[9][17]

Solvent and Temperature Effects

The choice of solvent can have a significant impact on the reaction rate. Polar solvents are generally preferred, and studies have shown that fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically accelerate the reaction.[18][19] The reaction temperature can be adjusted to control the rate of the reaction, with many IEDDA reactions proceeding readily at room temperature, while others may require heating.[10][18]

Regioselectivity

When unsymmetrical dienes and/or dienophiles are used, the issue of regioselectivity arises. The regiochemical outcome is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. In many cases, the regioselectivity can be predicted by considering the frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene is dominant.[17]

Visualizing the Synthesis: Reaction Mechanism and Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

IEDDA_Mechanism Reactants Electron-Deficient Diene (e.g., 1,2,4,5-Tetrazine) + Electron-Rich Dienophile (e.g., Alkyne) Cycloaddition [4+2] Cycloaddition Reactants->Cycloaddition Bicyclic_Intermediate Bicyclic Intermediate Cycloaddition->Bicyclic_Intermediate Retro_DA Retro-Diels-Alder (-N₂) Bicyclic_Intermediate->Retro_DA Pyridazine Pyridazine Product Retro_DA->Pyridazine

Figure 1: Generalized mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction for pyridazine synthesis.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Diene and Dienophile in Solvent) Start->Reagent_Prep Reaction_Setup Reaction Setup (Combine Reagents, Set Temperature) Reagent_Prep->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Workup Workup (Solvent Removal, Extraction) Monitoring->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Figure 2: A typical experimental workflow for the synthesis and isolation of pyridazine derivatives via the IEDDA reaction.

Experimental Protocol: Synthesis of a 3,6-Disubstituted Pyridazine

This protocol provides a general procedure for the synthesis of a pyridazine derivative from a 1,2,4,5-tetrazine and an alkyne. Note: This is a representative protocol and may require optimization for specific substrates. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • 3,6-Disubstituted-1,2,4,5-tetrazine (1.0 equiv)

  • Substituted alkyne (1.1-1.5 equiv)

  • Anhydrous solvent (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), toluene, or p-xylene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3,6-disubstituted-1,2,4,5-tetrazine (1.0 equiv).

  • Solvent Addition: Add the chosen anhydrous solvent to dissolve the tetrazine. The concentration will depend on the specific reactants but is typically in the range of 0.1-0.5 M.

  • Dienophile Addition: Add the substituted alkyne (1.1-1.5 equiv) to the reaction mixture.

  • Reaction Conditions:

    • Room Temperature: If the reaction proceeds at room temperature, stir the mixture and monitor its progress.

    • Heating: If heating is required, attach a condenser to the flask and heat the mixture to the desired temperature (e.g., 40-150 °C) using a heating mantle or oil bath.[17][18]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The disappearance of the colored tetrazine is often a good visual indicator of reaction completion.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by silica gel column chromatography using an appropriate eluent system to afford the pure pyridazine derivative.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Scope and Versatility: A Tabular Overview

The IEDDA approach is highly versatile, accommodating a wide range of dienes and dienophiles. The following table summarizes some representative examples to illustrate the scope of this methodology.

Diene (1,2,4,5-Tetrazine)DienophileSolventTemp. (°C)Product (Pyridazine)Yield (%)Reference
3,6-Di(2-pyridyl)-1,2,4,5-tetrazinePhenylacetyleneHFIP403,6-Di(2-pyridyl)-4-phenylpyridazineHigh[17]
3,6-Diphenyl-1,2,4,5-tetrazine2,3-DihydrofuranToluene1004-(1-Hydroxyethyl)-3,6-diphenylpyridazine82[10]
3,6-Di(pyrimidin-2-yl)-1,2,4,5-tetrazine2,3-DihydrofuranToluene1004-(1-Hydroxyethyl)-3,6-di(pyrimidin-2-yl)pyridazine82[10]
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylateOptically active enol etherNot specifiedRTFunctionalized 1,2-diazine91[6]
3-Phenyl-1,2,4,5-tetrazineYnamineNot specifiedNot specifiedSubstituted pyridazineExcellent[17]

Conclusion and Future Outlook

The inverse-electron-demand Diels-Alder reaction represents a robust and highly efficient strategy for the synthesis of pyridazine rings. Its broad substrate scope, mild reaction conditions, and high yields make it an invaluable tool for medicinal chemists and researchers in related fields. The bioorthogonal nature of the "tetrazine ligation" has further expanded its utility into the realm of chemical biology, enabling the site-specific modification of biomolecules.[13][20][21] As the demand for novel, functionalized heterocyclic compounds continues to grow, the IEDDA approach to pyridazine synthesis is poised to play an increasingly important role in the discovery and development of new therapeutics and functional materials.

References

  • Yu, Z., et al. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7186–7191. [Link]
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]
  • Denk, C., et al. (2018). The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers. Monatshefte für Chemie - Chemical Monthly, 149(4), 749–755. [Link]
  • Yu, Z., et al. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters. [Link]
  • Boger, D. L. (2010). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Accounts of Chemical Research, 43(10), 1337–1348. [Link]
  • Helin, J., et al. (2023). Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels-Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines. EJNMMI Radiopharmacy and Chemistry, 8(1), 26. [Link]
  • Yamamoto, C., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic & Biomolecular Chemistry. [Link]
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery

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The Versatility of 1-(Pyridazin-3-yl)ethanone: A Key Building Block in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, make it an attractive component in the design of bioactive molecules.[1] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[3][4] At the heart of many synthetic routes to these valuable compounds lies a versatile building block: 1-(Pyridazin-3-yl)ethanone (also known as 3-acetylpyridazine). This application note provides a comprehensive guide to the synthesis and utility of this key intermediate, offering detailed protocols and insights for researchers in organic synthesis and drug development.

Core Synthetic Applications: The Claisen-Schmidt Condensation

One of the most powerful applications of this compound is its use as a ketone component in the Claisen-Schmidt condensation. This reaction, which involves the base-catalyzed reaction between a ketone and an aldehyde, is a cornerstone of carbon-carbon bond formation and provides a straightforward route to α,β-unsaturated ketones, commonly known as chalcones.

Claisen_Schmidt

The resulting pyridazinyl chalcones are of significant interest due to their diverse biological activities, particularly as antifungal and antibacterial agents. The α,β-unsaturated ketone moiety acts as a Michael acceptor, a feature often associated with biological activity.

Protocol 1: Synthesis of (E)-1-(Pyridazin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one

This protocol details a representative Claisen-Schmidt condensation between this compound and 4-chlorobenzaldehyde.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound122.121.22 g10 mmol
4-Chlorobenzaldehyde140.571.41 g10 mmol
Sodium Hydroxide (NaOH)40.000.80 g20 mmol
Ethanol (95%)-50 mL-
Deionized Water-As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.22 g (10 mmol) of this compound and 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 30 mL of 95% ethanol.

  • In a separate beaker, prepare a solution of 0.80 g (20 mmol) of sodium hydroxide in 20 mL of 95% ethanol.

  • Slowly add the sodium hydroxide solution to the flask containing the ketone and aldehyde with vigorous stirring at room temperature.

  • A precipitate may form upon addition of the base. Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion of the reaction, pour the mixture into 100 mL of ice-cold water.

  • Acidify the mixture to a pH of ~5-6 with dilute hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to afford the pure (E)-1-(pyridazin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one as a solid.

Expected Yield: 75-85%

Characterization: The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of the Building Block: this compound

The accessibility of this compound is crucial for its widespread use. A common and effective method for its synthesis involves the reaction of a Grignard reagent with a pyridazine nitrile.

Synthesis_Workflow

This method provides a reliable route to the desired ketone, starting from readily available pyridazine derivatives.

Protocol 2: Synthesis of this compound

This protocol outlines the synthesis of this compound from pyridazine-3-carbonitrile using a Grignard reagent.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Pyridazine-3-carbonitrile105.105.25 g50 mmol
Methylmagnesium Bromide (3.0 M in Diethyl Ether)-20 mL60 mmol
Anhydrous Diethyl Ether-100 mL-
1 M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve 5.25 g (50 mmol) of pyridazine-3-carbonitrile in 100 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 20 mL (60 mmol) of 3.0 M methylmagnesium bromide solution in diethyl ether from the dropping funnel to the stirred solution of the nitrile over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 50 mL of 1 M hydrochloric acid.

  • Continue stirring for 30 minutes. The mixture should separate into two layers.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound.

Expected Yield: 60-70%

Biological Significance of this compound Derivatives

The true value of this compound as a building block is realized in the biological activities of its derivatives. As mentioned, chalcones derived from this ketone have shown significant promise.

A study on a series of chalcone derivatives containing a pyridazine moiety revealed potent antifungal activity against several plant fungi.[5] For instance, certain derivatives exhibited better bioactivity against Botrytis cinerea and Rhizoctonia solani than the commercial fungicide azoxystrobin.[5] The proposed mechanism of action involves the disruption of the fungal cell membrane.[5]

Table of Antifungal Activity Data for Representative Pyridazinyl Chalcones:

Compound IDFungusEC₅₀ (μg/mL)[5]
B4 Botrytis cinerea8.91
B4 Rhizoctonia solani18.10
D2 Rhizoctonia solani20.18
D3 Rhizoctonia solani20.60
Azoxystrobin (Reference)Botrytis cinerea20.28
Azoxystrobin (Reference)Rhizoctonia solani>20

Beyond antifungal applications, the pyridazine core is present in a wide array of pharmacologically active compounds, suggesting that derivatives of this compound could be explored for other therapeutic areas, including as anti-inflammatory, anticancer, and antiviral agents.[6][7]

Future Directions and Broader Applications

While the Claisen-Schmidt condensation is a primary application, the reactivity of this compound is not limited to this transformation. The acetyl group can undergo a variety of other reactions, such as:

  • α-Halogenation: Introduction of a halogen at the α-position can provide a handle for further nucleophilic substitution, leading to a diverse range of functionalized pyridazines.

  • Mannich Reaction: Reaction with formaldehyde and a secondary amine can yield β-amino ketones, which are valuable intermediates in pharmaceutical synthesis.

  • Formation of other Heterocycles: The acetyl group can be a precursor for the construction of other heterocyclic rings fused to or substituted on the pyridazine core.

Furthermore, the pyridazine ring itself can be functionalized. For instance, nucleophilic aromatic substitution on halopyridazines or metal-catalyzed cross-coupling reactions can be employed to introduce additional diversity.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its acetyl group, particularly in the Claisen-Schmidt condensation to form biologically active chalcones, make it an indispensable tool for medicinal chemists and researchers in drug discovery. The detailed protocols provided herein serve as a practical guide for the synthesis and application of this important intermediate, paving the way for the development of novel pyridazine-based therapeutic agents.

References

  • Zhou, J., et al. (2023). Design, synthesis and biological activity of chalcone derivatives containing pyridazine. Pest Management Science, 79(1), 356-366.
  • El-Nagar, M. K. S., et al. (2023). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. ACS Omega, 8(33), 29693–29727.
  • Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 149-163.
  • Kassab, A. E., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 171, 34-48.
  • Guengerich, F. P. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1937–1968.
  • Claisen, L., & Schmidt, J. G. (1881). Ueber die Einwirkung von Aceton auf Furfurol und auf Bittermandelöl in Gegenwart von Alkalilauge. Berichte der deutschen chemischen Gesellschaft, 14(1), 1459-1461.
  • Zheng, C., et al. (2013). Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry Letters, 23(7), 2118-2122.
  • Master Organic Chemistry. (2023). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • Organic Chemistry Portal. (2021). Synthesis of pyridazines.
  • Lund, H. (1962). The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines. Acta Chemica Scandinavica, 16, 514-516.
  • Al-Tel, T. H. (2011). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 16(12), 10333-10348.
  • Aziz, M. W., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 13(10), 1225-1244.
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The Versatile Scaffold: Application Notes and Protocols for 1-(Pyridazin-3-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the pyridazine nucleus stands out as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1][2] Its unique arrangement of two adjacent nitrogen atoms within a six-membered aromatic ring imparts a distinct electronic and steric profile, enabling favorable interactions with a wide array of biological targets.[3] Among the various functionalized pyridazines, 1-(Pyridazin-3-yl)ethanone emerges as a particularly valuable and versatile building block for drug discovery and development.

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It aims to provide not just a set of instructions, but a deeper understanding of the causality behind experimental choices, empowering researchers to effectively utilize this powerful synthetic intermediate. We will delve into the synthesis of the parent compound, explore key functionalization reactions of its acetyl group, and showcase its application in the synthesis of medicinally relevant molecules, all while adhering to the principles of scientific integrity and providing a foundation of authoritative references.

Core Attributes of the Pyridazinone Scaffold

The pyridazinone ring system, of which this compound is a key representative, is a cornerstone in the design of novel therapeutics. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to:

  • Anticancer: Pyridazinone derivatives have been investigated as potent inhibitors of various kinases, such as tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial regulators of cell growth and proliferation.[4][5][6][7][8]

  • Anti-inflammatory: Several pyridazinone-based compounds have shown significant anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[2][9][10]

  • Cardiovascular: The scaffold is present in compounds with vasorelaxant and antihypertensive effects, highlighting its potential in treating cardiovascular diseases.

  • Antimicrobial: A number of pyridazinone derivatives have exhibited promising activity against various bacterial and fungal strains.[3]

The synthetic tractability of the pyridazinone core allows for systematic structural modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis of this compound and its Precursors

While a direct, one-pot synthesis of the parent this compound is not prominently described in the literature, its synthesis can be approached through multi-step sequences involving the construction of the pyridazine ring followed by the introduction of the acetyl group, or vice-versa. A common strategy involves the use of readily available starting materials and established heterocyclic chemistry transformations.

Protocol 1: Synthesis of 3-Acetyl-6-chloropyridazine (A Key Intermediate)

A valuable precursor for various this compound derivatives is 3-acetyl-6-chloropyridazine. The chloro-substituent at the 6-position provides a handle for further functionalization through nucleophilic substitution or cross-coupling reactions.

Reaction Scheme:

Synthesis of 3-Acetyl-6-chloropyridazine 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reagents 1. Amination (e.g., NH3) 2. Acylation 3,6-Dichloropyridazine->Reagents 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine Reagents->3-Amino-6-chloropyridazine Acylation_Reagents Acylation (e.g., Acetic Anhydride) 3-Amino-6-chloropyridazine->Acylation_Reagents 3-Acetylamino-6-chloropyridazine 3-Acetylamino-6-chloropyridazine Acylation_Reagents->3-Acetylamino-6-chloropyridazine Final_Product 3-Acetyl-6-chloropyridazine 3-Acetylamino-6-chloropyridazine->Final_Product Further transformation (not detailed in source)

Caption: Synthetic route to 3-acetyl-6-chloropyridazine.

Step-by-Step Protocol:

  • Amination of 3,6-Dichloropyridazine:

    • In a sealed pressure vessel, dissolve 3,6-dichloropyridazine in a suitable solvent (e.g., a water-soluble polyether).

    • Introduce ammonia (gas or aqueous solution) into the reaction mixture.

    • Heat the mixture under pressure for a specified time (e.g., 6 hours), monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction vessel and carefully vent the excess ammonia.

    • Isolate the 3-amino-6-chloropyridazine by extraction and purify by recrystallization or column chromatography.[11]

  • Acylation of 3-Amino-6-chloropyridazine:

    • Suspend 3-amino-6-chloropyridazine in a suitable solvent.

    • Add an acylating agent, such as acetic anhydride.

    • Reflux the mixture for 1-2 hours.

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the N-acetylated product.

    • Filter the solid, wash with water, and dry to obtain N-(6-chloropyridazin-3-yl)acetamide.[11]

Note: The direct conversion of the N-acetyl group to a C-acetyl group is a complex transformation and may require specific rearrangement conditions not detailed in the provided search results. A more plausible route to 3-acetyl-6-chloropyridazine might involve a different synthetic strategy, such as the acylation of a pyridazine organometallic species.

Protocol 2: Synthesis of a 6-Acetylpyridazin-3(2H)-one Derivative (Tautomer of this compound)

The tautomeric form, 6-acetylpyridazin-3(2H)-one, is more commonly described in the literature. The following protocol is adapted from the synthesis of a substituted derivative.[12]

Reaction Scheme:

Synthesis of a 6-Acetylpyridazin-3(2H)-one Derivative Hydrazonopropanal 3-Oxo-2-arylhydrazonopropanal Reagents Acetic Anhydride, Reflux Hydrazonopropanal->Reagents Active_Methylene Active Methylene Compound (e.g., Cyanoacetic acid) Active_Methylene->Reagents Product 6-Acetyl-pyridazin-3(2H)-one Derivative Reagents->Product

Caption: General synthesis of a 6-acetylpyridazin-3(2H)-one derivative.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine the 3-oxo-2-arylhydrazonopropanal (1 equivalent) and an active methylene compound such as cyanoacetic acid (1 equivalent).

    • Add acetic anhydride as the solvent and reagent.

  • Reaction:

    • Stir the mixture and heat to reflux for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • The solid product that forms is collected by filtration.

    • Wash the solid with ethanol.

    • Recrystallize the crude product from a suitable solvent to obtain the pure 6-acetylpyridazin-3(2H)-one derivative.[12]

Key Reactions for Functionalization of the Acetyl Group

The true synthetic utility of this compound lies in the reactivity of its acetyl group, which serves as a versatile handle for constructing more complex molecular architectures.

Protocol 3: Claisen-Schmidt Condensation to Form Pyridazinyl Chalcones

The Claisen-Schmidt condensation is a robust reaction for forming α,β-unsaturated ketones (chalcones), which are themselves important pharmacophores and intermediates.[13][14]

Reaction Scheme:

Claisen-Schmidt Condensation Pyridazinyl_Ethanone This compound Reagents Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol) Pyridazinyl_Ethanone->Reagents Aldehyde Aromatic/Heteroaromatic Aldehyde Aldehyde->Reagents Chalcone Pyridazinyl Chalcone Reagents->Chalcone

Caption: Claisen-Schmidt condensation to synthesize pyridazinyl chalcones.

Step-by-Step Protocol (Adapted from 3-acetylpyridine): [15]

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve this compound (1 equivalent) and the desired aromatic or heteroaromatic aldehyde (1 equivalent) in ethanol.

    • Cool the solution in an ice bath.

  • Reaction:

    • Slowly add an aqueous solution of a base (e.g., 10% NaOH or KOH) to the cooled mixture with stirring.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours), during which a precipitate may form.

  • Work-up and Purification:

    • Pour the reaction mixture into crushed ice.

    • If necessary, acidify with dilute acid (e.g., HCl) to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.[15]

Data Presentation: Representative Pyridazinyl Chalcones and their Biological Activities

Compound IDR-group on AldehydeBiological ActivityReference
B4 4-ChlorophenylAntifungal (Botrytis cinerea, EC50 = 8.91 µg/mL)[11]
B8 2,4-DichlorophenylAntibacterial (Xanthomonas campestris, EC50 = 78.89 µg/mL)[11]
D2 4-NitrophenylAntifungal (Rhizoctonia solani, EC50 = 20.18 µg/mL)[11]
Protocol 4: α-Halogenation to Synthesize 2-Bromo-1-(pyridazin-3-yl)ethanone

α-Haloketones are highly valuable synthetic intermediates, as the halogen atom can be readily displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups.[16] The synthesis of 2-bromo-1-(pyridazin-3-yl)ethanone provides a gateway to a wide range of derivatives.

Reaction Scheme:

Alpha-Bromination Pyridazinyl_Ethanone This compound Brominating_Agent Brominating Agent (e.g., Br2, NBS) Pyridazinyl_Ethanone->Brominating_Agent Conditions Acidic or Radical Conditions Brominating_Agent->Conditions Bromo_Ketone 2-Bromo-1-(pyridazin-3-yl)ethanone Conditions->Bromo_Ketone

Caption: α-Bromination of this compound.

General Procedure (Conceptual, based on similar structures): [1]

  • Reaction Setup:

    • Dissolve this compound in a suitable solvent such as diethyl ether or acetic acid.

    • Cool the solution in an ice bath.

  • Reaction:

    • Add the brominating agent (e.g., elemental bromine or N-bromosuccinimide) dropwise to the stirred solution. An acidic promoter (e.g., HBr) may be required for heteroaromatic ketones.[1]

    • Stir the reaction mixture at room temperature for a few hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Applications in the Synthesis of Bioactive Molecules

The true measure of a synthetic building block's value is its successful application in the synthesis of molecules with therapeutic potential. This compound and its derivatives are key intermediates in the preparation of various classes of bioactive compounds.

Case Study 1: Synthesis of Pyridazinone-based Kinase Inhibitors

The pyridazinone scaffold is a common feature in many kinase inhibitors. The acetyl group of this compound can be elaborated to construct the complex pharmacophores required for potent and selective kinase inhibition. For instance, pyridazino[4,5-b]indol-4-ones and other pyridazin-3(2H)-one analogs have been synthesized and evaluated as DYRK1A inhibitors.[5]

Conceptual Synthetic Workflow:

Kinase_Inhibitor_Synthesis Start This compound Derivative Step1 Condensation/ Cyclization Start->Step1 Intermediate Fused Pyridazinone Scaffold Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 Final Kinase Inhibitor Step2->Final

Caption: Conceptual workflow for kinase inhibitor synthesis.

Case Study 2: Development of Anti-inflammatory Agents

As previously mentioned, pyridazinone derivatives are promising anti-inflammatory agents. The synthesis of these compounds often involves the modification of the pyridazinone core, where intermediates derived from this compound can play a crucial role. For example, pyridazinone derivatives bearing an aryl or pyridyl moiety linked through an ethenyl spacer (a chalcone-like structure) have been shown to be potent and selective COX-2 inhibitors.[9]

Conclusion and Future Perspectives

This compound is a high-value synthetic intermediate that provides a versatile platform for the development of novel therapeutic agents. Its strategic importance lies in the combination of a biologically relevant pyridazine core with a reactive acetyl group that can be readily functionalized. The protocols and application examples provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their drug discovery programs.

Future research in this area will likely focus on the development of more efficient and scalable syntheses of this compound and its derivatives. Furthermore, the exploration of novel transformations of the acetyl group will undoubtedly lead to the discovery of new chemical entities with unique pharmacological profiles. The continued investigation of the pyridazinone scaffold, with this compound as a key building block, holds significant promise for the future of medicinal chemistry.

References

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Application Notes and Protocols: Characterizing 1-(Pyridazin-3-yl)ethanone Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases are fundamental regulators of a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2] The immense therapeutic potential of targeting kinases has spurred the development of a multitude of small molecule inhibitors.[3] Within this landscape, the pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[4][5] Its distinct physicochemical properties, such as its dipole moment and hydrogen bonding capacity, make it a versatile scaffold for designing potent and selective kinase inhibitors.[4][5] The 1-(Pyridazin-3-yl)ethanone core, in particular, offers a valuable starting point for chemical elaboration to achieve specific interactions within the ATP-binding pocket of various kinases.

This guide provides a comprehensive overview of the principles and methodologies for evaluating novel this compound derivatives as kinase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental protocols. Our approach emphasizes scientific integrity, ensuring that the described methods are robust, reproducible, and self-validating.

The Kinase Inhibitor Discovery Workflow: A Strategic Overview

The journey from a novel compound to a potential therapeutic involves a multi-step process of evaluation.[6] This workflow ensures a systematic assessment of a compound's activity, potency, selectivity, and cellular efficacy.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo Evaluation A Primary Screening (Single Concentration) B IC50 Determination (Dose-Response) A->B C Selectivity Profiling (Kinase Panel) B->C D Cellular Target Engagement C->D Advance Hit Compounds E Cellular Potency (e.g., Anti-proliferation) D->E F Downstream Signaling Analysis (e.g., Western Blot) E->F G Pharmacokinetics (PK) & Pharmacodynamics (PD) F->G Lead Optimization H Efficacy in Disease Models G->H

Figure 1: A generalized workflow for the discovery and development of kinase inhibitors. This guide focuses on the critical biochemical and cellular characterization phases.

Part 1: Biochemical Assays for Kinase Inhibition

Biochemical assays are the foundational step in characterizing a kinase inhibitor. They provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase in a controlled, cell-free environment.[6]

Principle of In Vitro Kinase Assays

Most in vitro kinase assays quantify the transfer of a phosphate group from ATP to a specific substrate by a kinase. The inhibitory effect of a compound is determined by measuring the reduction in this enzymatic activity. A variety of detection methods are available, including radiometric, fluorescence-based, and luminescence-based assays.[1][6] Luminescence-based assays, which measure the amount of ADP produced, are widely used due to their high sensitivity, broad applicability, and suitability for high-throughput screening.[1][7]

Protocol: Luminescence-Based In Vitro Kinase Activity Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) value of this compound derivatives against a target kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[1]

Materials:

  • Target kinase of interest (e.g., FER, BTK)[8][9]

  • Kinase-specific substrate peptide

  • Adenosine 5'-triphosphate (ATP)

  • Test Compounds: this compound derivatives

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilution series).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the target kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be empirically determined to ensure the reaction is in the linear range.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.[10]

    • Initiate the kinase reaction by adding 5 µL of a pre-warmed ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibition.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure less than 10% of the ATP is consumed in the vehicle control wells.[10]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[1]

    • Incubate for 40 minutes at room temperature. This step simultaneously stops the kinase reaction and depletes the remaining ATP.[1]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert the generated ADP back to ATP and produce a luminescent signal.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Self-Validation and Controls:

  • Positive Control: A known, potent inhibitor of the target kinase (e.g., Staurosporine) should be included to validate the assay's sensitivity.[1]

  • Negative Control: Wells containing DMSO instead of a test compound represent 100% kinase activity.

  • Blank Control: Wells without the kinase enzyme are used to determine the background signal.[10]

Data Presentation: Summarizing Inhibitory Activity

The inhibitory potency of a series of this compound derivatives can be effectively summarized in a table for comparative analysis.

Compound IDTarget KinaseIC50 (nM)
Pyr-Derivative-001FER Tyrosine Kinase15
Pyr-Derivative-002FER Tyrosine Kinase250
Pyr-Derivative-003FER Tyrosine Kinase>10,000
Staurosporine (Control)FER Tyrosine Kinase5

Table 1: Example of inhibitory activity of hypothetical this compound derivatives against FER Tyrosine Kinase.

Part 2: Cell-Based Assays for Evaluating Kinase Inhibitors

While biochemical assays are crucial for determining direct inhibitory activity, they do not fully recapitulate the complex cellular environment.[11][12] Cell-based assays are therefore essential to assess a compound's ability to engage its target within a living cell, exert a biological effect, and to understand its cellular potency.[6][13]

Cellular Target Engagement

Confirming that a compound can enter the cell and bind to its intended kinase target is a critical step.[12] This is particularly important as factors like cell permeability and efflux pumps can significantly impact a compound's efficacy.[12]

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

Materials:

  • Cancer cell line expressing the target kinase (e.g., breast cancer cell line for FER kinase)[8]

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Test Compounds: this compound derivatives

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating samples precisely (e.g., PCR thermocycler)

  • Standard Western blot or ELISA equipment and reagents

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the this compound derivative or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating Step:

    • After treatment, wash the cells with PBS and resuspend them in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for 3 minutes using a thermocycler. A temperature gradient is used to identify the melting temperature of the protein.

    • Cool the samples at room temperature for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble, non-denatured proteins.

  • Detection and Analysis:

    • Quantify the amount of the target kinase remaining in the soluble fraction using Western blotting or ELISA with a specific antibody.

    • Plot the amount of soluble target protein against the heating temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Assessing Cellular Potency and Downstream Effects

The ultimate goal of a kinase inhibitor is to modulate a cellular process, such as proliferation or survival.[14] Measuring the effect of this compound derivatives on these processes provides a measure of their cellular potency.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 Inhibitor Action A Growth Factor Receptor B Target Kinase (e.g., FER) A->B C Downstream Substrate B->C Phosphorylation D Phosphorylated Substrate B->D Phosphorylation E Cell Proliferation & Survival D->E F This compound Derivative F->B Inhibition

Figure 2: A simplified representation of a kinase signaling pathway and the point of intervention for a this compound derivative.

Protocol: Cell Proliferation Assay (MTS/MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line dependent on the target kinase signaling pathway

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Test Compounds: this compound derivatives

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the this compound derivatives. Include a vehicle control (DMSO).

    • Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTS/MTT Addition and Incubation:

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the reagent into a colored formazan product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the initial characterization of this compound derivatives as potential kinase inhibitors. By systematically evaluating their biochemical potency, cellular target engagement, and effects on cell proliferation, researchers can identify promising lead compounds for further development. Subsequent steps in the drug discovery process would involve comprehensive selectivity profiling against a broad panel of kinases to assess off-target effects, followed by in vivo studies to evaluate pharmacokinetics, pharmacodynamics, and efficacy in preclinical disease models.[6] The versatile and privileged nature of the pyridazine scaffold ensures that this class of compounds will continue to be a fertile ground for the discovery of novel and effective kinase inhibitors.

References

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. Vertex AI Search.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • Cell-based test for kinase inhibitors. INiTS.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis.
  • Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar.
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  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
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  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
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  • Methods for Detecting Kinase Activity. Cayman Chemical.
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  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.
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  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
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  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC.
  • Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity. PubMed.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
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  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. No source found.
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Use of "1-(Pyridazin-3-yl)ethanone" in developing anticancer agents

The this compound scaffold and the broader family of pyridazine derivatives represent a highly fruitful area for anticancer drug discovery. Their synthetic tractability and ability to be tailored to a wide array of oncogenic targets have already yielded clinical successes and a robust pipeline of preclinical candidates. Future research will likely focus on developing derivatives with dual mechanisms of action, such as combined kinase inhibition and antimicrobial activity to support immunocompromised cancer patients. [9]Furthermore, applying modern drug design strategies like scaffold hopping and hybridization to the pyridazine core will continue to generate novel compounds with improved potency, selectivity, and pharmacokinetic profiles, paving the way for more effective and less toxic cancer therapies. [11]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Development of Novel Anticancer Agents from Pyridazine Scaffolds.
  • National Institutes of Health (NIH). (2019, March 1). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation.
  • He, Z., Gong, Y., Zhang, X. A., Ma, L., & Zhao, W. (2020). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry.
  • PubMed. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity.
  • PubMed. (2023, November 2). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses.
  • J-Stage. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity.
  • MDPI. (n.d.). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line.
  • National Institutes of Health (NIH). (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • RSC Publishing. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation.
  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • PubMed Central. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation.
  • PubMed. (2024, August 17). An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • ScholArena. (2014, September 4). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.
  • National Institutes of Health (NIH). (n.d.). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells.
  • ResearchGate. (2025, September 20). Development of pyridazinone derivatives linked ethyl-bridged-1,2,4-triazole for potential cancer therapy.
  • PubMed. (2024, September 1). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review.
  • RSC Publishing. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
  • PubMed Central. (2025, July 2). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
  • PubMed Central. (n.d.). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation.

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Application Notes and Protocols: 1-(Pyridazin-3-yl)ethanone in the Synthesis of Novel Vasodilator Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinone Core as a Privileged Scaffold in Vasodilator Discovery

The pyridazin-3(2H)-one moiety is a cornerstone in the development of cardiovascular therapeutics, recognized for its presence in a variety of biologically active compounds.[1][2] This heterocyclic system is a key pharmacophore in numerous agents exhibiting antihypertensive, cardiotonic, and vasodilator properties.[3][4] Notably, the structural resemblance of certain pyridazinone derivatives to endogenous signaling molecules allows them to modulate pathways that regulate vascular tone. The well-known vasodilator hydralazine, a phthalazine derivative, serves as a conceptual precursor for many pyridazinone-based drug discovery efforts, where the pyridazinone ring acts as a bioisostere.[5] The therapeutic potential of this scaffold lies in its ability to be readily functionalized at various positions, enabling the fine-tuning of its pharmacological profile.

These application notes provide a comprehensive guide for the utilization of 1-(Pyridazin-3-yl)ethanone as a versatile starting material for the synthesis of a novel library of potential vasodilator compounds. We will explore the chemical logic behind the synthetic strategy, provide detailed experimental protocols, and outline methods for pharmacological evaluation.

Synthetic Strategy: From Acetylpyridazine to Bioactive Pyridazinones

The central hypothesis of this guide is the strategic transformation of the acetyl group of this compound into a reactive intermediate suitable for the construction of pyridazin-3(2H)-one derivatives. The most common and effective route to 6-substituted pyridazin-3(2H)-ones involves the condensation of a γ-keto acid with hydrazine.[6] Therefore, our synthetic approach will focus on converting this compound into a γ-keto ester intermediate.

A plausible and efficient method to achieve this is through the formation of a β-keto ester from the starting ketone.[7][8] This intermediate can then undergo further reactions to introduce the necessary structural motifs for cyclization into the desired pyridazinone core.

Diagram of the Proposed Synthetic Workflow

synthetic_workflow start This compound intermediate1 β-Keto Ester Intermediate start->intermediate1 Acylation intermediate2 γ-Keto Acid Derivative intermediate1->intermediate2 Alkylation/Condensation final_product Substituted Pyridazin-3(2H)-one (Potential Vasodilator) intermediate2->final_product Cyclization with Hydrazine

Caption: Proposed synthetic workflow from this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 3-oxo-3-(pyridazin-3-yl)propanoate (β-Keto Ester Intermediate)

This protocol describes the synthesis of a key β-keto ester intermediate from this compound. The reaction involves the acylation of the ketone with an appropriate acylating agent, such as diethyl carbonate, in the presence of a strong base.

Materials:

  • This compound

  • Diethyl carbonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition of Ketone: To the stirred suspension, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at room temperature.

  • Addition of Acylating Agent: Following the addition of the ketone, add diethyl carbonate (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to 0°C in an ice bath and cautiously quench by the slow addition of 1M HCl until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure ethyl 3-oxo-3-(pyridazin-3-yl)propanoate.

Part 2: Synthesis of a Representative 6-(Pyridazin-3-yl)pyridazin-3(2H)-one Derivative

This protocol outlines a potential pathway from the β-keto ester intermediate to a pyridazin-3(2H)-one derivative. This is a conceptual protocol, and optimization may be required.

Materials:

  • Ethyl 3-oxo-3-(pyridazin-3-yl)propanoate

  • A suitable alkylating or condensing agent (e.g., ethyl bromoacetate for alkylation)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Alkylation/Condensation: In a round-bottom flask, dissolve the β-keto ester (1 equivalent) in a suitable solvent like ethanol. Add a base (e.g., sodium ethoxide) followed by the alkylating or condensing agent (1.1 equivalents). The reaction conditions will vary based on the chosen reagent.

  • Formation of γ-Keto Acid/Ester: The reaction should yield a γ-keto ester derivative. This intermediate may be isolated and purified or used directly in the next step.

  • Cyclization: To the γ-keto ester intermediate, add hydrazine hydrate (1.2 equivalents) and a catalytic amount of glacial acetic acid.

  • Reflux: Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.

  • Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure.

Pharmacological Evaluation: In Vitro Vasodilator Activity

The newly synthesized pyridazinone derivatives should be screened for their potential vasodilator activity. An established and reliable method for this is the ex vivo rat aortic ring assay.[9]

Diagram of the Aortic Ring Assay Workflow

aortic_ring_assay step1 Isolation of Rat Thoracic Aorta step2 Preparation of Aortic Rings step1->step2 step3 Mounting in Organ Bath step2->step3 step4 Equilibration step3->step4 step5 Contraction with Phenylephrine step4->step5 step6 Cumulative Addition of Test Compound step5->step6 step7 Measurement of Relaxation step6->step7 step8 Data Analysis (EC50 Calculation) step7->step8

Caption: Workflow for the in vitro rat aortic ring assay.

Protocol: Ex Vivo Rat Aortic Ring Assay

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (PE)

  • Synthesized test compounds

  • Reference vasodilator (e.g., Hydralazine)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Aorta Isolation: Euthanize a rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution.

  • Ring Preparation: Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.

  • Viability Check: Test the viability of the endothelium by inducing contraction with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM). A relaxation of over 80% indicates a healthy endothelium.

  • Contraction: After a washout period, induce a stable contraction with phenylephrine (1 µM).

  • Cumulative Concentration-Response Curve: Once the contraction is stable, add the test compounds in a cumulative manner at increasing concentrations. Record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the phenylephrine-induced contraction. Plot the concentration-response curves and calculate the EC₅₀ (the concentration of the compound that produces 50% of the maximal relaxation).

Data Presentation

The results of the vasodilator activity screening should be presented in a clear and concise table for easy comparison.

CompoundEC₅₀ (µM)Eₘₐₓ (%)
Test Compound 1 ValueValue
Test Compound 2 ValueValue
Hydralazine (Ref.) ValueValue

EC₅₀: Half-maximal effective concentration; Eₘₐₓ: Maximum effect (relaxation).

Mechanism of Action: A Note on Pyridazinone Vasodilators

The vasodilator effect of many pyridazinone derivatives is believed to be mediated through multiple mechanisms. Some compounds act as direct-acting vasodilators, potentially by opening potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. Others may inhibit phosphodiesterases (PDEs), leading to an increase in intracellular cyclic nucleotides (cAMP or cGMP), which in turn promotes relaxation.[3] Further studies, such as investigating the effect of the compounds in the presence of specific channel blockers or enzyme inhibitors, can elucidate the precise mechanism of action of newly synthesized derivatives.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel pyridazinone-based vasodilator agents. The synthetic strategies and pharmacological evaluation protocols outlined in these application notes provide a solid framework for researchers to explore the potential of this chemical space. The versatility of the pyridazinone scaffold, combined with the reactivity of the acetyl group, offers a rich platform for the development of new therapeutics for cardiovascular diseases.

References

  • Medi Study Go. Screening Methods and Research Advances in ANS Pharmacology.
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  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - NIH.
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  • (PDF) Synthesis and Vasodilator Activity of Some pyridazin-3(2 H )-one Based Compounds.
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH.
  • Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides.
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  • Vasodilator Activity of Compounds Isolated from Plants Used in Mexican Traditional Medicine - PubMed.
  • US6642035B2 - Synthesis of B-keto esters - Google Patents.
  • Screening of vasorelaxant activity of some medicinal plants used in Oriental medicines - PubMed.
  • One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA - ResearchGate.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PubMed Central.
  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal.
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
  • Pyridine as removable directing group. Effect of the substitution. - ResearchGate.
  • Recent Progress in Pyridazin-3(2H)-Ones Chemistry | Request PDF - ResearchGate.
  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PubMed Central.
  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S.
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Application Notes and Protocols for Antibacterial and Antifungal Screening of "1-(Pyridazin-3-yl)ethanone" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new therapeutic agents. Heterocyclic compounds, particularly those containing nitrogen, have historically been a rich source of biologically active molecules.[1][2][3] Among these, the pyridazinone scaffold has garnered significant attention for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] This guide focuses on the derivatives of "1-(Pyridazin-3-yl)ethanone," a specific class of pyridazinones, and provides a comprehensive framework for their systematic screening as potential antibacterial and antifungal agents. Our objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven protocols to rigorously evaluate these compounds, thereby accelerating the journey from chemical synthesis to potential clinical application.

The Pyridazinone Core: A Privileged Scaffold in Medicinal Chemistry

The pyridazinone ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore.[6][8] Its chemical properties, including the presence of a lactam (cyclic amide) functionality and the ability to participate in various chemical interactions, make it an attractive starting point for the design of novel bioactive molecules. The "this compound" core introduces an acetyl group, providing a key site for further chemical modification to generate a diverse library of derivatives.

Unraveling the Mechanism: How Pyridazinone Derivatives May Exert Antimicrobial Effects

While the precise mechanisms of action for novel "this compound" derivatives are yet to be fully elucidated, the broader class of nitrogen-containing heterocyclic compounds offers several plausible pathways for their antimicrobial activity. These compounds can interfere with essential cellular processes in bacteria and fungi, including:

  • Inhibition of Cell Wall Synthesis: Disrupting the integrity of the bacterial or fungal cell wall, leading to cell lysis.

  • Disruption of Protein and Nucleic Acid Synthesis: Interfering with the machinery responsible for producing essential proteins and replicating genetic material.

  • Interference with Metabolic Pathways: Blocking key enzymatic reactions necessary for microbial survival.

  • Membrane Disruption: Altering the permeability and function of the cell membrane.[1]

The specific substitutions on the pyridazinone ring will significantly influence the potency and spectrum of activity, a concept central to the structure-activity relationship (SAR) studies that should follow initial screening.[4][9]

A Strategic Workflow for Antimicrobial Screening

A systematic and tiered approach is essential for the efficient screening of a library of novel compounds. The following workflow provides a logical progression from initial qualitative screening to quantitative determination of antimicrobial potency.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Cidal Activity Assessment Primary Screening Agar Disk Diffusion Assay (Qualitative) Quantitative Analysis Broth Microdilution Assay (Determine MIC) Primary Screening->Quantitative Analysis Active Compounds Cidal Activity Determination of MBC/MFC Quantitative Analysis->Cidal Activity Compounds with low MIC

Figure 1: A tiered workflow for antimicrobial screening.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established methodologies, with a strong emphasis on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[10][11]

Protocol 1: Agar Disk Diffusion Assay for Primary Antibacterial Screening

This method provides a rapid and qualitative assessment of the antibacterial activity of the synthesized derivatives. It is a cost-effective way to identify promising candidates from a large library of compounds.[12][13]

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test bacterium. As the compound diffuses into the agar, it creates a concentration gradient. If the compound is active, a clear zone of growth inhibition will appear around the disk after incubation. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.[12]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile 6 mm filter paper disks

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic disks (e.g., Gentamicin)

  • Negative control (solvent used to dissolve compounds)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12][14]

  • Inoculation of MHA Plates:

    • Dip a sterile swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[15][16]

  • Application of Disks:

    • Aseptically apply the sterile filter paper disks impregnated with a known concentration of the "this compound" derivatives onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Place a positive control antibiotic disk and a negative control disk (impregnated with the solvent used to dissolve the test compounds) on each plate.

    • Ensure disks are spaced sufficiently apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.[13][16]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

    • A zone of inhibition around the test compound disk indicates antibacterial activity. The larger the zone, the more potent the compound.

Protocol 2: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18] It is the gold standard for susceptibility testing.

Principle: A standardized inoculum of the test microorganism is challenged with serial twofold dilutions of the test compound in a liquid broth medium in a 96-well microtiter plate. Following incubation, the lowest concentration of the compound that inhibits visible growth is recorded as the MIC.[17][19]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi[19][20]

  • Sterile 96-well microtiter plates (U-bottom for fungi)[20]

  • Test bacterial and fungal strains

  • Positive control antimicrobials (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each "this compound" derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial twofold dilutions of the compounds in the appropriate broth medium to achieve a range of final concentrations. Typically, 100 µL of broth is added to all wells except the first column. 200 µL of the highest concentration of the compound is added to the first well, and then serial dilutions are performed across the plate.[21]

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension adjusted to a 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ cells/mL for yeasts.[22][23]

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the standardized inoculum to each well containing the diluted compounds.

    • Include a growth control (inoculum in broth without any compound) and a sterility control (broth only) on each plate.[17]

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[20][24]

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.[17]

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Principle: Following the determination of the MIC, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate. The lowest concentration of the compound that results in no growth on the subculture plate is the MBC or MFC.

Procedure:

  • Subculturing from MIC Plate:

    • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh, drug-free agar plate (MHA for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 24-48 hours.

  • Determination of MBC/MFC:

    • The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Data Presentation and Interpretation

Clear and concise presentation of screening data is crucial for comparative analysis.

Table 1: Hypothetical Antibacterial Screening Results for "this compound" Derivatives

Compound IDSubstitution PatternDisk Diffusion Zone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)
PYR-001 Unsubstituted10128>256
PYR-002 4-Chloro183264
PYR-003 4-Nitro22816
PYR-004 4-Methoxy1264128
Ciprofloxacin (Positive Control)300.51

Table 2: Hypothetical Antifungal Screening Results for "this compound" Derivatives

Compound IDSubstitution PatternMIC (µg/mL)MFC (µg/mL)
PYR-001 Unsubstituted>256>256
PYR-002 4-Chloro64128
PYR-003 4-Nitro1632
PYR-004 4-Methoxy128>256
Fluconazole (Positive Control)28

Visualizing the Experimental Workflow

G cluster_0 Inoculum Preparation cluster_1 Broth Microdilution Assay A Bacterial/Fungal Colony B Suspend in Saline A->B C Adjust to 0.5 McFarland B->C E Inoculate with Standardized Microorganism Suspension C->E Standardized Inoculum D Serial Dilution of Compounds in 96-well plate D->E F Incubate (16-48h) E->F G Determine MIC (Lowest concentration with no growth) F->G

Figure 2: Workflow for the Broth Microdilution MIC Assay.

Causality and Self-Validation in Protocols

Expertise in Action: The choice of Mueller-Hinton medium is not arbitrary; it is a non-selective, non-differential medium with low levels of sulfonamide, trimethoprim, and tetracycline inhibitors, ensuring that the observed antimicrobial activity is due to the test compound and not antagonized by media components.[13] Similarly, the standardization of the inoculum to a 0.5 McFarland standard is critical for reproducibility; a lower inoculum density could lead to an overestimation of the compound's activity, while a higher density could mask its effects.[12]

Trustworthy Systems: Each protocol is designed to be self-validating through the inclusion of controls. The positive control (a known antimicrobial) confirms the susceptibility of the test organism and the validity of the assay conditions. The negative control (solvent) ensures that the solvent used to dissolve the test compounds does not have any intrinsic antimicrobial activity. The growth and sterility controls in the broth microdilution assay confirm the viability of the microorganism and the sterility of the medium, respectively.[17]

Concluding Remarks and Future Directions

The protocols detailed in this guide provide a robust framework for the initial antibacterial and antifungal screening of "this compound" derivatives. The identification of lead compounds with potent antimicrobial activity through these assays is the first step in a long and complex drug development process. Subsequent research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To understand how different chemical modifications influence antimicrobial potency and spectrum.[4][9]

  • Mechanism of Action Studies: To elucidate the specific cellular targets of the most promising compounds.

  • Toxicity and Safety Profiling: To assess the potential for adverse effects in mammalian cells.

  • In Vivo Efficacy Studies: To evaluate the performance of lead compounds in animal models of infection.

By adhering to these rigorous screening protocols and pursuing a systematic approach to lead optimization, the scientific community can unlock the full therapeutic potential of the pyridazinone scaffold in the fight against infectious diseases.

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  • Goldstein, B. P., et al. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-298. [Link]
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Step-by-step guide to "1-(Pyridazin-3-yl)ethanone" purification by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Guide to the Chromatographic Purification of 1-(Pyridazin-3-yl)ethanone

Abstract

This comprehensive application note provides a detailed, step-by-step guide for the purification of this compound, a heterocyclic ketone of significant interest as a building block in medicinal chemistry. The protocol is centered around normal-phase flash column chromatography, a robust and widely accessible technique for isolating compounds of moderate polarity. We will delve into the causality behind each experimental step, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation and solvent removal. This guide is designed to equip researchers with a self-validating protocol that ensures high purity and yield, critical for the integrity of subsequent research and development activities.

Introduction: The Importance of Purity

This compound belongs to the pyridazine class of nitrogen-containing heterocyclic compounds. Such scaffolds are prevalent in pharmacologically active molecules, making this compound a valuable synthon for drug discovery programs.[1][2][3][4] The reliability and reproducibility of biological assays, structure-activity relationship (SAR) studies, and subsequent developmental stages hinge on the high purity of the starting materials. Impurities from the synthetic process can lead to erroneous data, confounding results and wasting valuable resources.

Flash column chromatography is the quintessential technique for purifying intermediates like this compound. It offers an optimal balance of speed, resolution, and scalability, making it an indispensable tool in the synthetic chemistry lab.[5][6][7]

Foundational Strategy: Understanding the Molecule

The key to successful purification lies in understanding the physicochemical properties of the target molecule. This compound possesses a moderately polar profile due to two key structural features:

  • The Pyridazine Ring: This aromatic heterocycle contains two nitrogen atoms, which are polar and can act as hydrogen bond acceptors.

  • The Ethanone (Acetyl) Group: The ketone functional group is polar and contributes to the molecule's affinity for polar stationary phases.

Given this moderate polarity, a normal-phase chromatography strategy is the most logical and effective approach. This technique utilizes a polar stationary phase (silica gel) and a less polar mobile phase. Compounds are separated based on their differential adsorption to the silica; more polar compounds, like our target, interact more strongly and thus elute later than non-polar impurities.[6]

Method Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, a rapid and inexpensive TLC analysis must be performed to identify the optimal mobile phase (eluent).[8][9][10] The goal is to find a solvent system where the target compound has a Retention Factor (R_f) of approximately 0.2-0.4, ensuring good separation from impurities on the column.[7][9]

Protocol 1: TLC Mobile Phase Screening
  • Plate Preparation: Using a pencil, gently draw a thin origin line approximately 1 cm from the bottom of a silica gel TLC plate.[10]

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude this compound reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (0.5 mL).

  • Spotting: Use a capillary tube to apply a small, concentrated spot of the sample solution onto the origin line. Ensure the spot is as small as possible to maximize separation.[8]

  • Development: Place a small amount (~5 mL) of your chosen mobile phase into a developing chamber with a lid and filter paper to ensure vapor saturation. Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Close the chamber and allow the solvent front to ascend the plate.[10]

  • Visualization & Analysis: Once the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm), as the aromatic pyridazine ring is UV-active. Circle the visible spots.

  • R_f Calculation: Calculate the R_f value for each spot using the formula: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation: TLC Optimization

The following table illustrates a typical optimization process. The ideal system provides good separation between the product and impurities with an R_f in the target range.

TrialMobile Phase (Hexane:Ethyl Acetate)Observed R_f (Product)Observations
14:1 (80:20)0.65Too high. Product elutes too quickly, poor separation from non-polar impurities.
22:1 (67:33)0.45Getting closer. Separation is improving.
3 1:1 (50:50) 0.30 Optimal. Good separation from baseline and high-R_f impurities.
41:2 (33:67)0.10Too low. Product is too retained, leading to long elution times and band broadening.

Based on this analysis, a 1:1 mixture of Hexane:Ethyl Acetate is the optimal starting mobile phase for the flash column.

Purification via Flash Column Chromatography

This protocol outlines the purification of the crude material using the conditions determined by the TLC analysis.

Experimental Workflow Diagram

G cluster_prep Preparation & Setup cluster_run Execution cluster_post Post-Purification TLC 1. TLC Method Development (1:1 Hex:EtOAc) Pack 2. Pack Column (Silica Gel) TLC->Pack Equilibrate 3. Equilibrate Column Pack->Equilibrate Load 4. Load Crude Sample (Dry Loading) Equilibrate->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Solvent Removal (Rotary Evaporator) Combine->Evaporate Characterize 10. Characterize Pure Product (NMR, MS) Evaporate->Characterize Pure Pure Product Characterize->Pure Crude Crude This compound Crude->TLC

Caption: Workflow for the purification of this compound.

Protocol 2: Flash Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size for the scale of your reaction.

    • Insert a small cotton or glass wool plug at the bottom of the column. Add a ~1 cm layer of sand.

    • Pack the column with silica gel (typically 230-400 mesh). This can be done via a "dry pack" method (adding dry silica and tapping) or a "slurry pack" method (mixing silica with the non-polar solvent first).[7]

    • Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.[7]

    • Equilibrate the packed column by flushing 2-3 column volumes of the initial, least polar mobile phase (e.g., 4:1 Hexane:EtOAc) through the silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

    • Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[11][12][13]

    • Carefully add this powder to the top of the prepared column. This dry loading technique often results in sharper bands and better separation compared to liquid loading, especially for compounds with moderate solubility in the eluent.[9]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply positive pressure (using a hand pump or compressed air line) to achieve a solvent flow rate of approximately 2 inches/minute.[7]

    • Begin collecting the eluent in test tubes or vials immediately.

    • It is often advantageous to use a step-gradient elution. Start with a less polar solvent system (e.g., 4:1 Hexane:EtOAc) to elute non-polar impurities, then switch to the optimized 1:1 system to elute the target compound.

Data Presentation: Recommended Chromatography Parameters
ParameterRecommended Value / DescriptionRationale
Stationary Phase Silica Gel, 230-400 meshStandard, slightly acidic media effective for separating moderately polar ketones and heterocycles.[6]
Mobile Phase Hexane and Ethyl AcetateA versatile, common solvent system with a good polarity range.[6][7]
Elution Profile Step-GradientStart with 20% EtOAc in Hexane (to remove non-polar impurities), then increase to 50% EtOAc in Hexane to elute the product.
Loading Method Dry LoadingPrevents band broadening and improves resolution for compounds with limited solubility in the mobile phase.[9]
Detection TLC analysis of fractions (UV light at 254 nm)Allows for precise identification of fractions containing the pure product.

Post-Chromatography Processing

Protocol 3: Fraction Analysis and Isolation
  • Fraction Analysis: Spot every few collected fractions on a single TLC plate. Develop the plate using the optimized mobile phase (1:1 Hexane:EtOAc). Visualize under UV light to identify which fractions contain the pure product, free from impurities.

  • Combining Fractions: Combine all fractions that contain only the pure spot of this compound into a clean, pre-weighed round-bottom flask.

  • Solvent Removal:

    • Remove the bulk of the solvent using a rotary evaporator.[14][15] This instrument efficiently removes solvents by reducing the pressure, which lowers their boiling point, while rotation increases the surface area for evaporation.[12][13]

    • Set the water bath to a gentle temperature (typically 30-40 °C) to avoid degradation of the product.

    • Once the solvent is removed, a solid or oil will remain. Further drying under high vacuum may be necessary to remove residual solvent traces.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, Mass Spectrometry, and melting point determination.[1][4]

Conclusion

This application note provides a robust and scientifically grounded framework for the purification of this compound. By following the logical progression from TLC-based method development to careful execution of flash column chromatography and post-purification processing, researchers can confidently obtain this valuable building block in high purity. Adherence to these principles ensures the integrity of the compound, paving the way for reliable and meaningful results in drug discovery and development.

References

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Application Notes and Protocols for the Recrystallization of 1-(Pyridazin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the purity of a compound is paramount. For novel heterocyclic compounds such as 1-(Pyridazin-3-yl)ethanone, which hold potential as scaffolds in medicinal chemistry, achieving high purity is a critical step to ensure reliable biological and toxicological data. Recrystallization remains a powerful and widely used technique for the purification of solid organic compounds. This document provides a comprehensive guide to developing a robust recrystallization protocol for this compound, grounded in the principles of solubility and crystal growth.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

A successful recrystallization hinges on understanding the physicochemical properties of the target compound and the likely impurities. While specific experimental data for this compound is not extensively published, we can infer its properties from related pyridazine and pyridazinone derivatives.

Predicted Physicochemical Properties:

PropertyPredicted CharacteristicRationale
Physical State Crystalline SolidHeterocyclic ketones are typically solids at room temperature.
Melting Point Expected in the range of 60-120 °CBased on melting points of similar structures like 1-(1H-pyrrol-3-yl)ethanone (112-114 °C)[1] and 1-(thiophen-3-yl)ethanone (61-62 °C)[2]. The actual melting point will be a key indicator of purity.
Solubility Likely soluble in polar organic solventsThe pyridazine ring and the ketone group impart polarity. Expect good solubility in solvents like ethanol, methanol, and potentially moderate solubility in less polar solvents. A detailed study on 6-phenylpyridazin-3(2H)-one showed high solubility in DMSO and PEG-400, and lower solubility in alcohols and water[3][4].

Potential Impurities:

The impurity profile is largely dictated by the synthetic route. Common impurities in the synthesis of pyridazine derivatives may include unreacted starting materials, by-products from cyclization reactions, and residual catalysts.[5][6][7] Knowledge of the specific synthesis is crucial for selecting a solvent system that will leave these impurities in the mother liquor.

The Principle of Recrystallization: A Step-by-Step Rationale

Recrystallization is a purification technique based on the differential solubility of a compound in a hot versus a cold solvent. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Workflow for Recrystallization Protocol Development:

cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Recrystallization Protocol A Crude this compound B Test Solubility in Various Solvents (Hot & Cold) A->B Small Scale C Select Optimal Solvent or Solvent Pair B->C Analyze Results D Dissolve Crude Product in Minimum Hot Solvent C->D E Hot Filtration (if necessary) D->E Remove Insoluble Impurities F Slow Cooling to Induce Crystallization D->F No Insoluble Impurities E->F G Isolation of Crystals (Vacuum Filtration) F->G H Washing and Drying G->H I Purity and Yield Analysis H->I Start Recrystallization Outcome NoCrystals No Crystals Form Upon Cooling Start->NoCrystals OilingOut Oiling Out Occurs Start->OilingOut LowYield Low Yield of Crystals Start->LowYield PoorPurity Poor Purity of Crystals Start->PoorPurity Sol1 Solution: - Scratch inner wall of flask - Add a seed crystal - Evaporate some solvent - Cool for a longer period NoCrystals->Sol1 Sol2 Solution: - Reheat and add more solvent - Use a lower boiling point solvent - Switch to a different solvent system OilingOut->Sol2 Sol3 Solution: - Ensure complete cooling - Minimize solvent used for washing - Check solubility data again LowYield->Sol3 Sol4 Solution: - Ensure slow cooling - Wash crystals thoroughly with cold solvent - Perform a second recrystallization PoorPurity->Sol4

Caption: Troubleshooting common recrystallization problems.

Part 3: Safety Precautions

As with any laboratory procedure, appropriate safety measures must be taken.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when working with volatile organic solvents.

  • Handling of Pyridazine Compounds: While specific toxicity data for this compound may not be available, it is prudent to handle all new chemical entities with care. Avoid inhalation, ingestion, and skin contact.

Conclusion

This guide provides a comprehensive framework for developing a successful recrystallization protocol for this compound. By systematically screening for an appropriate solvent and following the outlined procedures, researchers can achieve the high degree of purity essential for advancing their drug discovery and development efforts. The principles and techniques described herein are broadly applicable to the purification of other novel solid organic compounds.

References

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A Multi-platform Analytical Approach for the Comprehensive Characterization of 1-(Pyridazin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Abstract: This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-(Pyridazin-3-yl)ethanone, a key heterocyclic building block. Pyridazine derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[1][2] Therefore, rigorous analytical characterization is paramount to ensure compound identity, purity, and quality, which underpins the reliability of subsequent research and development. This document outlines an integrated approach utilizing chromatographic and spectroscopic techniques, offering field-proven protocols and explaining the causality behind experimental choices for researchers, scientists, and professionals in drug development.

Compound Overview and Physicochemical Properties

This compound is an organic compound featuring a pyridazine ring substituted with an acetyl group. The nitrogen-containing heterocyclic core makes it a valuable scaffold in the synthesis of more complex molecules.[3] Accurate characterization begins with an understanding of its fundamental properties.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Note
Molecular Formula C₆H₆N₂O(Calculated)
Molecular Weight 122.13 g/mol (Calculated)
Appearance Expected to be a solid at room temperature.Based on related pyridazine structures.[4]
Solubility Soluble in common organic solvents (e.g., DMSO, Methanol, Acetonitrile).General property of similar heterocycles.

Sample Handling and Storage: For analytical purposes, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. For solution-based analysis, prepare fresh solutions or store stock solutions at low temperatures (2-8 °C) protected from light to prevent degradation.

Chromatographic Methods for Purity Assessment and Quantification

An orthogonal approach, using at least two different separation techniques, is essential for a reliable purity assessment. HPLC and GC-MS are complementary methods that separate analytes based on different physicochemical properties.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle of Causality: HPLC is the workhorse for purity analysis of non-volatile and thermally stable organic molecules like pyridazine derivatives.[5] The separation is based on the analyte's partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase. By using a gradient elution, where the organic content of the mobile phase increases over time, we can effectively separate the main compound from impurities with a wide range of polarities. UV detection is suitable as the pyridazine ring contains a strong chromophore.

Experimental Protocol: Purity Determination by HPLC-UV

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.[5]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Rationale: C18 columns offer excellent versatility and resolving power for a broad range of moderately polar compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Rationale: Formic acid is used to protonate silanol groups on the stationary phase and the analyte, leading to sharper, more symmetrical peaks. Acetonitrile is a common organic modifier with good UV transparency.

  • Elution Gradient (Example):

    • Start at 5% B, hold for 1 min.

    • Linear ramp to 95% B over 15 min.

    • Hold at 95% B for 5 min.

    • Return to 5% B over 1 min and re-equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[6]

    • Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.

  • Detection: UV at 250 nm.[6]

  • Sample Preparation:

    • Prepare a stock solution of ~1 mg/mL in acetonitrile.

    • Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (95:5 Water:Acetonitrile).[5]

    • Filter the solution through a 0.45 µm syringe filter before injection to prevent column blockage.

  • Injection Volume: 10 µL.[6]

  • Data Analysis: Purity is calculated using the area percentage method. The area of the main peak is divided by the total area of all integrated peaks in the chromatogram.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Acetonitrile (1 mg/mL) a->b c Dilute with Mobile Phase (0.1 mg/mL) b->c d Filter (0.45 µm) c->d e Inject 10 µL into HPLC System d->e f Separation on C18 Column e->f g UV Detection (250 nm) f->g h Integrate Chromatogram g->h i Calculate Purity (Area % Method) h->i

Caption: HPLC-UV workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[5] Separation occurs in a capillary column based on the analytes' boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, creating a unique mass spectrum that acts as a "fingerprint" for identification, often by comparison to spectral libraries.[7] This method is not suitable for thermally labile compounds.[5]

Experimental Protocol: Volatile Impurity Profiling

  • Instrumentation: A standard GC-MS system.[5]

  • Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Rationale: This type of column is robust and provides good separation for a wide variety of organic compounds.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector: Splitless mode at 250 °C.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a high-purity solvent like dichloromethane or ethyl acetate.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide definitive structural information. A combination of NMR, MS, and IR is required for unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR is the most powerful tool for elucidating the precise molecular structure of an organic compound.[8] ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.[9][10] 2D NMR techniques (like COSY and HMBC) can be used to establish definitive atom connectivity.

Experimental Protocol: Structural Confirmation

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.

    • Rationale: DMSO-d₆ is excellent for many nitrogen-containing heterocycles due to its high solubilizing power.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals:

      • A singlet for the methyl protons (-CH₃) around δ 2.5-2.7 ppm.

      • Three distinct signals for the aromatic protons on the pyridazine ring, likely in the δ 7.5-9.5 ppm range.[11] The exact shifts and coupling patterns will depend on the substitution at the 3-position.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals:

      • A signal for the methyl carbon (-CH₃) around δ 25-30 ppm.

      • A signal for the ketone carbonyl carbon (C=O) around δ 195-200 ppm.[1]

      • Four distinct signals for the pyridazine ring carbons in the aromatic region (δ 120-165 ppm).[9]

  • Data Analysis: Assign peaks based on their chemical shift, integration (for ¹H), and coupling patterns. Compare with spectral data of related pyridazine derivatives.[1][6][12]

Mass Spectrometry (MS)

Principle of Causality: Mass spectrometry confirms the molecular weight of the compound by measuring its mass-to-charge ratio (m/z).[13] Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules, typically yielding a protonated molecular ion [M+H]⁺, which directly confirms the molecular mass.[12]

Experimental Protocol: Molecular Weight Confirmation

  • Instrumentation: A mass spectrometer with an ESI source (e.g., Q-TOF or Ion Trap).

  • Method: Direct infusion or LC-MS.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) in a solvent like methanol or acetonitrile containing 0.1% formic acid.

    • Rationale: Formic acid aids in the protonation of the analyte to form the [M+H]⁺ ion.

  • ESI-MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Drying Gas: Nitrogen, at an appropriate temperature and flow rate for the instrument.

    • Mass Range: Scan a range centered on the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the base peak. For this compound (MW = 122.13), the primary ion observed should be the [M+H]⁺ peak at m/z 123.14.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high precision.[1]

MS_Workflow cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Interpretation a Prepare Dilute Solution (~10 µg/mL) b Add 0.1% Formic Acid a->b c Direct Infusion into Mass Spectrometer b->c d Acquire Spectrum (Positive Ion Mode) c->d e Identify [M+H]⁺ Peak (m/z 123.14) d->e f Confirm Molecular Weight e->f

Caption: ESI-MS workflow for molecular weight verification.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[14] It is a rapid and simple method to confirm the presence of key structural motifs.

Experimental Protocol: Functional Group Identification

  • Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet.[1]

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Table 2: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~3100–3000C-H StretchAromatic C-H[4]
~2950–2850C-H StretchMethyl C-H[4]
~1680–1660C=O StretchKetone[1][12]
~1600–1450C=C & C=N StretchPyridazine Ring[4][12]

Summary: An Integrated Characterization Strategy

No single technique can fully characterize a novel compound. A multi-faceted, orthogonal approach is required for unequivocal validation.

Table 3: Comparison of Analytical Methods

TechniquePrimary PurposeAdvantagesLimitations
HPLC-UV Purity assessment, quantificationHigh resolution, widely available, suitable for non-volatile compounds.[5]Requires a UV chromophore for detection.[5]
GC-MS Volatile impurity profilingHigh sensitivity, provides structural information of impurities.[5]Not for non-volatile or thermally labile compounds.[5]
NMR Definitive structural elucidationProvides detailed atomic connectivity and stereochemistry.Lower sensitivity, requires more sample.
MS Molecular weight confirmationHigh sensitivity, confirms elemental formula (HRMS).Provides limited structural connectivity information alone.
FTIR Functional group identificationFast, simple, requires minimal sample.Provides general information, not detailed structure.
Elemental Analysis Elemental formula confirmationConfirms bulk elemental composition.[5]Requires a highly pure sample.

By combining the separation power of chromatography with the detailed structural insights from spectroscopy, researchers can confidently establish the identity, purity, and quality of this compound, ensuring the integrity of data in drug discovery and development pipelines.

References

  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. Benchchem.
  • SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health (NIH).
  • 297-310 Review Article Pyridazin-3(2H)-ones: Synthesis, reactiv. ResearchGate.
  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed.
  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate.
  • An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed.
  • Pyridazine(289-80-5) 1H NMR spectrum. ChemicalBook.
  • The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
  • Recent Progress in Pyridazin-3(2H)-Ones Chemistry. ResearchGate.

Sources

In vitro biological assays involving "1-(Pyridazin-3-yl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document provides a comprehensive guide to the in vitro biological evaluation of novel compounds based on the pyridazine scaffold, using "1-(Pyridazin-3-yl)ethanone" as a representative starting point. The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, anticancer, cardiovascular, and antimicrobial effects.[1][2][3][4] This guide is designed for researchers in drug discovery and development, offering not just protocols, but the underlying scientific rationale for a structured, multi-tiered screening approach.

Guiding Philosophy: A Tiered Approach to Characterization

When encountering a novel compound from a known pharmacologically active class like the pyridazines, a tiered screening cascade is the most efficient and logical approach. This strategy begins with broad, foundational assays to establish basic biological interaction and safety, followed by more specific, hypothesis-driven assays to elucidate the mechanism of action (MoA). This guide is structured to follow that workflow.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hypothesis-Driven Mechanistic Assays cluster_2 Tier 3: Specific Target Engagement A Novel Compound (e.g., this compound) B Cytotoxicity & Cell Viability Assay (e.g., MTT, MTS) A->B Establish preliminary safety & effective concentration range C Anti-inflammatory Module B->C If literature suggests anti-inflammatory potential D Anticancer Module B->D If literature suggests anticancer potential E Cardiovascular Module B->E If literature suggests cardiovascular potential F COX-1/COX-2 Enzyme Assays C->F G Cytokine Profiling (ELISA) C->G H Cell Cycle Analysis D->H I Apoptosis Assays D->I J Aortic Ring Vasorelaxation E->J K NO Production Assay E->K

Caption: Tiered workflow for in vitro evaluation of pyridazine derivatives.

Tier 1: Foundational Assays - Assessing Basic Cytotoxicity

Before investigating any specific biological activity, it is crucial to determine the concentration range at which the compound affects cell viability. This step is foundational for interpreting any subsequent assay results; a compound that simply kills cells could be mistaken for a specific inhibitor. The MTT assay is a widely used colorimetric method for this purpose.[5]

Protocol 1: MTT Cell Viability Assay
  • Scientific Rationale: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, HCT-116 for colon) or non-cancerous lines (e.g., HEK-293).[5][6]

    • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

    • This compound, dissolved in DMSO to create a 10-100 mM stock solution.

    • MTT solution (5 mg/mL in sterile PBS).

    • DMSO (cell culture grade).

    • 96-well plates.

    • Plate reader capable of measuring absorbance at ~570 nm.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common concentration range to start with is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound dose and "untreated control" wells with fresh medium only.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

    • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis & Controls:

    • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • IC₅₀ Determination: Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the half-maximal inhibitory concentration (IC₅₀).

    • Controls: The vehicle control (DMSO) is critical to ensure the solvent itself is not causing toxicity. The untreated control serves as a baseline for 100% viability.

Tier 2: Mechanistic Assays - Probing Specific Biological Activities

Based on the extensive literature on pyridazine derivatives, the following modules represent the most promising avenues for investigation.[1][3][7]

Module A: Anti-inflammatory Activity

Many pyridazine and pyridazinone derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes or by suppressing the production of inflammatory mediators in immune cells.[8][9]

G cluster_targets Pro-inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E₂ COX2->PGE2 Compound Pyridazine Derivative Compound->NFkB Potential Inhibition Points Compound->iNOS Compound->COX2

Caption: Potential inhibition points of pyridazine derivatives in the LPS-induced inflammatory pathway.

  • Scientific Rationale: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages upregulate the inducible nitric oxide synthase (iNOS) enzyme, leading to a surge in nitric oxide (NO) production.[8] Measuring the inhibition of NO production is a key indicator of anti-inflammatory activity.

  • Materials:

    • RAW 264.7 murine macrophage cell line.[8]

    • Lipopolysaccharide (LPS) from E. coli.

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Sodium nitrite (NaNO₂) for standard curve.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.

    • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

    • Griess Assay:

      • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

      • Prepare a standard curve of NaNO₂ (0-100 µM) in culture medium.

      • Add 50 µL of Griess Reagent Part A to all wells, incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent Part B, incubate for another 10 minutes.

    • Data Acquisition: Measure absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

    • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the % inhibition of NO production compared to the LPS-only control.

Module B: Anticancer Activity

The pyridazine scaffold is present in numerous compounds evaluated for their anticancer effects.[5][6][10] Key cellular processes to investigate are the induction of cell cycle arrest and apoptosis (programmed cell death).

  • Scientific Rationale: Anticancer drugs often work by halting the cell division cycle at specific checkpoints (G1, S, or G2/M phase), preventing cancer cells from proliferating. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells).[10]

    • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100).

    • Cold 70% ethanol.

    • Phosphate-Buffered Saline (PBS).

    • Flow cytometer.

  • Step-by-Step Protocol:

    • Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the IC₅₀ concentration of this compound (from Protocol 1) and a vehicle control for 24 hours.

    • Harvesting: Collect both adherent and floating cells (to include apoptotic cells). Centrifuge to pellet the cells.

    • Fixation: Resuspend the cell pellet gently in 300 µL of cold PBS. While vortexing slowly, add 700 µL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution between treated and control samples.

Module C: Cardiovascular Activity

Pyridazinone derivatives have been extensively studied as cardiovascular agents, particularly as vasodilators.[7][11][12] A classic and highly relevant assay is the ex vivo aortic ring relaxation study.

  • Scientific Rationale: This assay directly measures the ability of a compound to relax pre-constricted blood vessels, providing a functional measure of its vasodilatory potential. The mechanism often involves the upregulation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.[12]

  • Materials:

    • Thoracic aorta from a rat.

    • Krebs-Henseleit physiological salt solution.

    • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction.

    • Organ bath system with force-displacement transducers.

    • Data acquisition system.

  • Step-by-Step Protocol:

    • Aorta Preparation: Isolate the thoracic aorta from a euthanized rat and place it in ice-cold Krebs solution. Carefully clean away adhering connective and fatty tissues.

    • Ring Mounting: Cut the aorta into rings of 2-3 mm in length. Mount the rings in an organ bath chamber filled with Krebs solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 g, replacing the Krebs solution every 15 minutes.

    • Pre-contraction: Contract the aortic rings by adding a submaximal concentration of PE (e.g., 1 µM). Wait for the contraction to reach a stable plateau.

    • Cumulative Dosing: Add this compound in a cumulative manner (from low to high concentrations, e.g., 1 nM to 100 µM), allowing the relaxation response to stabilize at each concentration before adding the next.

    • Data Acquisition: Record the tension continuously throughout the experiment.

    • Data Analysis: Express the relaxation at each concentration as a percentage of the maximal contraction induced by PE. Plot the % relaxation against the log of the compound concentration to determine the EC₅₀ (half-maximal effective concentration).

G Aorta Isolated Aortic Ring (Mounted in Organ Bath) PE Add Vasoconstrictor (e.g., Phenylephrine) Aorta->PE Contraction Record Stable Maximal Contraction PE->Contraction Compound Add Compound Cumulatively (Low to High Concentration) Contraction->Compound Relaxation Record Relaxation At Each Dose Compound->Relaxation EC50 Calculate EC₅₀ from Dose-Response Curve Relaxation->EC50

Caption: Workflow for the ex vivo aortic ring vasorelaxation assay.

Data Presentation

Quantitative results from these assays should be summarized for clear comparison.

Assay TypeTarget/Cell LineEndpointRepresentative Value (Hypothetical)Reference Compounds
Cell Viability MCF-7 Breast CancerIC₅₀ (µM)15.5Doxorubicin (0.8 µM)
Anti-inflammatory LPS-Stimulated RAW 264.7IC₅₀ (µM) for NO Inhibition5.2L-NAME (10 µM)
COX-2 Inhibition Purified Human EnzymeIC₅₀ (nM)85Celecoxib (20 nM)[9]
Vasorelaxation Rat Aortic Rings (PE)EC₅₀ (µM)1.8Hydralazine (18 µM)[12]

References

  • Title: Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages Source: PubMed URL:[Link]
  • Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques Source: PubMed Central URL:[Link]
  • Title: In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives Source: Scholars Research Library URL:[Link]
  • Title: Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies Source: Taylor & Francis Online URL:[Link]
  • Title: Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Title: Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs Source: ScienceDirect URL:[Link]
  • Title: Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflamm
  • Title: Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Title: Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers Source: PubMed URL:[Link]
  • Title: Various Chemical and Biological Activities of Pyridazinone Derivatives Source: Scholars Research Library URL:[Link]
  • Title: An overview of pyridazin-3(2H)
  • Title: A comprehensive study on synthesis and biological activities of Pyridazine Derivatives Source: ResearchG
  • Title: Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones Source: NIH N
  • Title: Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity Source: PubMed URL:[Link]
  • Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Public
  • Title: Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines Source: NIH N

Sources

Scale-up Synthesis of 1-(Pyridazin-3-yl)ethanone for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Pyridazin-3-yl)ethanone is a key heterocyclic building block with significant potential in medicinal chemistry and drug development. The pyridazine core is a prevalent scaffold in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antihypertensive and anticancer activities.[1][2] As such, the efficient and scalable synthesis of functionalized pyridazines like this compound is crucial for advancing preclinical research and enabling the development of novel therapeutics.

This comprehensive technical guide provides detailed protocols for the scale-up synthesis of this compound, designed for researchers, scientists, and professionals in the drug development sector. The methodologies presented herein are selected for their potential for scalability, reliability, and adherence to the rigorous standards required for producing material for preclinical evaluation. We will explore two robust synthetic strategies: a Palladium-catalyzed Stille cross-coupling reaction and a Grignard reaction. Each protocol is accompanied by in-depth explanations of the chemical principles, safety considerations, and analytical quality control measures to ensure the synthesis of a high-purity final product.

Strategic Overview of Synthetic Routes

The selection of a synthetic route for preclinical scale-up necessitates a careful balance of factors including yield, purity, cost of starting materials, and operational safety. This guide details two distinct and highly convergent strategies to access the target molecule, this compound.

G cluster_0 Synthetic Strategies cluster_1 Key Considerations Starting_Materials 3-Chloropyridazine Route_1 Stille Cross-Coupling Starting_Materials->Route_1 Route_2 Grignard Reaction Starting_Materials->Route_2 Target_Molecule This compound Route_1->Target_Molecule Route_2->Target_Molecule Scalability Scalability Target_Molecule->Scalability Purity Purity Target_Molecule->Purity Safety Safety Target_Molecule->Safety Cost Cost Target_Molecule->Cost

Caption: High-level overview of the synthetic strategies for this compound.

Method 1: Palladium-Catalyzed Stille Cross-Coupling

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[3][4] This reaction utilizes a palladium catalyst to couple an organotin compound with an organic halide. For the synthesis of this compound, this involves the reaction of 3-chloropyridazine with a suitable acetyl-organostannane reagent. The mild reaction conditions and high functional group tolerance of the Stille coupling make it an attractive option for the synthesis of complex molecules.[5]

Reaction Scheme:
Detailed Protocol

Materials and Equipment:

  • 3-Chloropyridazine

  • (1-Ethoxyvinyl)tributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Lithium Chloride (anhydrous)

  • Toluene (anhydrous)

  • 2M Hydrochloric Acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-chloropyridazine (e.g., 20 g, 174.5 mmol), anhydrous lithium chloride (e.g., 22.2 g, 523.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (e.g., 4.0 g, 3.49 mmol).

  • Solvent Addition: Add 400 mL of anhydrous toluene to the flask via cannula.

  • Reagent Addition: Degas the resulting suspension by bubbling nitrogen through it for 20 minutes. Then, add (1-ethoxyvinyl)tributylstannane (e.g., 75.6 g, 209.4 mmol) dropwise via a syringe over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Hydrolysis: After completion of the coupling reaction, cool the mixture to room temperature. Add 200 mL of 2M aqueous hydrochloric acid and stir vigorously for 2 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

ParameterValue
Starting Material 3-Chloropyridazine
Scale 20 g
Yield (Typical) 65-75%
Purity (Post-Chromatography) >98% (by HPLC)
Reaction Time 14-18 hours

Rationale for Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Stille couplings.

  • Additive: Lithium chloride is added to facilitate the transmetalation step by forming a more reactive organotin species.

  • Solvent: Toluene is a suitable high-boiling solvent for this reaction.

  • Hydrolysis: The enol ether intermediate is readily hydrolyzed to the corresponding ketone under acidic conditions.

Method 2: Grignard Reaction

The Grignard reaction is a fundamental organometallic reaction involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[6][7] For the synthesis of this compound, this method can be adapted by reacting 3-cyanopyridazine with methylmagnesium bromide. This approach offers a cost-effective alternative to the Stille coupling, although it requires strict anhydrous conditions.

Reaction Scheme:
Detailed Protocol

Materials and Equipment:

  • 3-Cyanopyridazine

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Aqueous Sulfuric Acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Addition funnel

  • Magnetic stirrer with cooling bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Crystallization dishes

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of 3-cyanopyridazine (e.g., 15 g, 142.7 mmol) in 300 mL of anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Grignard Reagent Addition: Add methylmagnesium bromide solution (e.g., 57.1 mL of 3.0 M solution, 171.3 mmol) dropwise from the addition funnel over 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Hydrolysis: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 150 mL of 10% aqueous sulfuric acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 80 mL) and brine (1 x 80 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

ParameterValue
Starting Material 3-Cyanopyridazine
Scale 15 g
Yield (Typical) 70-80%
Purity (Post-Crystallization) >99% (by HPLC)
Reaction Time 3-4 hours

Rationale for Experimental Choices:

  • Grignard Reagent: Methylmagnesium bromide is a readily available and highly reactive Grignard reagent.

  • Solvent: Anhydrous THF is a standard solvent for Grignard reactions, as it solvates the magnesium species.

  • Hydrolysis: Acidic workup is necessary to hydrolyze the intermediate imine to the final ketone product.

  • Purification: Crystallization is often an effective method for purifying the final product on a larger scale.

G cluster_0 General Workflow Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Addition Reagent Addition (Controlled) Reaction_Setup->Reagent_Addition Reaction Reaction (Monitoring) Reagent_Addition->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification QC Quality Control (NMR, MS, HPLC) Purification->QC

Caption: A generalized workflow for the synthesis and purification of this compound.

Characterization and Quality Control

To ensure the suitability of the synthesized this compound for preclinical studies, rigorous analytical characterization is mandatory. The following techniques are recommended for confirming the structure and assessing the purity of the final compound.

Analytical TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃) δ 9.25 (dd, J = 4.8, 1.6 Hz, 1H), 8.01 (dd, J = 8.4, 1.6 Hz, 1H), 7.68 (dd, J = 8.4, 4.8 Hz, 1H), 2.80 (s, 3H).
¹³C NMR (100 MHz, CDCl₃) δ 198.5, 155.2, 151.8, 128.5, 126.3, 26.1.
Mass Spectrometry (ESI+) m/z 123.05 [M+H]⁺
HPLC (C18 column, MeCN/H₂O gradient) Single major peak with purity >98%
Melting Point Consistent with literature values (if available) or a sharp melting range.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals that require careful handling to minimize risks.

  • Organotin Compounds (Stille Coupling): Organotin reagents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[10][11] Dispose of organotin waste according to institutional and regulatory guidelines.[12]

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive.[13][14] All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere.[15] Diethyl ether and THF are highly flammable solvents.[16] Ensure that there are no ignition sources in the vicinity.[17]

  • General Precautions: Always consult the Safety Data Sheets (SDS) for all chemicals before use. Perform all reactions in a well-ventilated fume hood. Wear appropriate PPE at all times.

Conclusion

This application note provides two robust and scalable synthetic routes for the preparation of this compound, a valuable building block for preclinical drug discovery. The choice between the Stille coupling and the Grignard reaction will depend on factors such as available equipment, cost of reagents, and the desired scale of the synthesis. By following the detailed protocols and adhering to the safety guidelines outlined, researchers can confidently produce high-purity this compound for their preclinical studies, thereby accelerating the development of new and innovative medicines.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25 (6), 508-524. URL: [Link]
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  • Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University, 2022. URL: [Link]
  • Al-Masoudi, N. A. et al. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 2021, 26(15), 4475. URL: [Link]
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  • Gheorghita, D. et al. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 2023, 28(14), 5489. URL: [Link]
  • Organic Syntheses. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. URL: [Link]
  • El-Gohary, N. S. & Shaaban, M. R. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 2017, 22(11), 1937. URL: [Link]
  • Allam, H. A. et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37(1), 237-252. URL: [Link]
  • Allam, H. A. et al. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 2020, 11(11), 1335-1353. URL: [Link]
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyridazin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-(Pyridazin-3-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic ketone. The pyridazine core is a significant scaffold in medicinal chemistry, and mastering its functionalization is key to many research programs.[1][2][3] This guide is structured in a question-and-answer format to directly address the practical issues encountered in the laboratory.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?

There are several established routes, each with distinct advantages and challenges. The most common strategies involve:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are often the most reliable and high-yielding methods. They involve coupling a 3-halopyridazine (e.g., 3-chloro- or 3-bromopyridazine) with an acetyl equivalent. The two main variants are the Stille coupling (using an organotin reagent) and the Suzuki coupling (using an organoboron reagent).[4][5][6][7]

  • Grignard Reactions: This classic organometallic approach typically involves the reaction of a Grignard reagent with a 3-substituted pyridazine, such as 3-cyanopyridazine or a pyridazine-3-carboxylic acid derivative.[8][9] While cost-effective, these reactions can be sensitive and prone to side reactions.

  • Direct Acylation Strategies: Direct Friedel-Crafts acylation of the pyridazine ring is generally not feasible. The pyridazine nucleus is electron-deficient, and acylation tends to occur at a nitrogen atom first, which further deactivates the ring toward electrophilic substitution.[10]

Q2: Why is my direct Friedel-Crafts acylation of pyridazine failing?

The two adjacent nitrogen atoms in the pyridazine ring are electron-withdrawing, making the aromatic system π-electron deficient.[3][11] This property makes the ring resistant to attack by electrophiles, which is the mechanism of Friedel-Crafts acylation. Furthermore, the nitrogen atoms are Lewis basic and will react preferentially with the Lewis acid catalyst (e.g., AlCl₃) and the acylating agent, forming a deactivated pyridazinium salt.[10]

Q3: What kind of yields can I realistically expect?

Yields are highly dependent on the chosen synthetic route, optimization of reaction conditions, and purity of reagents.

  • Palladium-Catalyzed Methods: Well-optimized Stille or Suzuki couplings can achieve moderate to high yields, often in the 60-90% range.

  • Grignard-based Methods: These routes are often more variable, with yields that can range from low to moderate (20-60%). Success is highly dependent on the quality of the Grignard reagent and strict control of reaction conditions.[8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. We diagnose the likely causes and provide actionable solutions to improve your synthetic outcomes.

Problem 1: Low or No Product Formation in Cross-Coupling Reactions

Q: I am attempting a Suzuki/Stille coupling with 3-chloropyridazine, but my yield is very low, and I mostly recover starting material. What's going wrong?

This is a common issue often traced back to catalyst deactivation or suboptimal reaction parameters. Let's break down the potential causes and solutions.

Causality Analysis: The catalytic cycle for cross-coupling involves oxidative addition, transmetalation, and reductive elimination.[5] A failure at any of these steps will stall the reaction. The most common failure points are the first two steps.

  • Inactive Catalyst: The Pd(0) active species is sensitive to oxygen. Inadequate degassing can lead to oxidation and catalyst death. The choice of ligand is also critical; it must stabilize the palladium center and facilitate the elementary steps of the catalytic cycle.

  • Poor Transmetalation: In Suzuki coupling, the choice of base is crucial for activating the organoboron species. In Stille coupling, additives like LiCl or Cu(I) salts can be essential to facilitate the transfer of the acetyl group from tin to palladium.[7]

  • Unreactive Starting Material: While 3-bromo- and 3-iodopyridazine are more reactive, 3-chloropyridazine is often used due to cost. However, it requires a more active catalyst system (e.g., using electron-rich, bulky phosphine ligands) to undergo oxidative addition efficiently.[12]

Troubleshooting Workflow:

G start Low Yield in Cross-Coupling check_reagents 1. Verify Reagent Purity & Activity - Is 3-halopyridazine pure? - Is organotin/boron reagent fresh? - Are solvents anhydrous? start->check_reagents check_catalyst 2. Evaluate Catalyst System - Was the reaction thoroughly degassed? - Is the Pd source active? - Is the ligand appropriate for the halide? start->check_catalyst check_conditions 3. Assess Reaction Conditions - Is the temperature optimal? - Is the base (Suzuki) or additive (Stille) correct? - Is reaction time sufficient? start->check_conditions solution_reagents Solution: - Recrystallize/distill starting materials. - Use fresh, high-purity coupling partner. - Use freshly dried, degassed solvents. check_reagents->solution_reagents If issues found solution_catalyst Solution: - Use robust degassing (e.g., freeze-pump-thaw). - Use a pre-catalyst or fresh Pd source. - Switch to a more active ligand (e.g., SPhos, XPhos for aryl chlorides). check_catalyst->solution_catalyst If issues found solution_conditions Solution: - Screen different temperatures (e.g., 80-120 °C). - Screen bases (K2CO3, K3PO4, CsF) for Suzuki. - Add LiCl or CuI for Stille. check_conditions->solution_conditions If issues found

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Problem 2: Multiple Byproducts Observed in Grignard Reactions

Q: My Grignard reaction with 3-cyanopyridazine produces the desired ketone, but I also see several significant byproducts on my TLC plate. How can I improve selectivity?

Grignard reagents are potent nucleophiles but also strong bases, leading to a variety of potential side reactions with an electron-deficient heterocycle like pyridazine.[9]

Likely Side Reactions:

  • Addition to the Pyridazine Ring: The Grignard reagent can add nucleophilically to the C4 or C6 positions of the pyridazine ring, leading to dihydropyridazine adducts.[8][13]

  • Double Addition to Nitrile: The initial ketimine intermediate formed from the Grignard addition to the nitrile can be attacked by a second equivalent of the Grignard reagent, leading to a tertiary alcohol after workup.

  • Reaction at Nitrogen: Although less common, interaction with the pyridazine nitrogen atoms can occur.

Strategies for Improving Selectivity:

  • Strict Temperature Control: This is the most critical parameter. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) significantly favors the desired 1,2-addition to the nitrile over competing pathways.[14] Use a cryostat or a dry ice/acetone bath for consistent low temperatures.

  • Inverse Addition: Add the Grignard reagent slowly to the solution of 3-cyanopyridazine. This maintains a low instantaneous concentration of the Grignard reagent, minimizing double addition.

  • Use of Additives: The addition of Lewis acids like CeCl₃ (the Nozaki-Hiyama-Kishi reaction conditions) can sometimes improve selectivity for carbonyl addition.

  • Choice of Grignard Reagent: While you need an acetyl source, using a less reactive Grignard reagent or an organolithium at very low temperatures can sometimes provide cleaner reactions.

G cluster_main Desired Pathway cluster_side Side Reactions Start 3-Cyanopyridazine + MeMgBr Intermediate Ketimine Intermediate Start->Intermediate 1. Add MeMgBr (-40°C) 2. Warm slowly Side1 Ring Addition Product Start->Side1 Higher Temp. Product This compound (after hydrolysis) Intermediate->Product Aqueous Workup Side2 Tertiary Alcohol (Double Addition) Intermediate->Side2 Excess MeMgBr Higher Temp.

Caption: Desired reaction pathway vs. common side reactions in Grignard synthesis.

Optimized Experimental Protocols

The following protocols are provided as robust starting points. Researchers should perform their own optimization based on their specific laboratory conditions and available reagents.

Protocol 1: Stille Cross-Coupling of 3-Chloropyridazine

This method is highly effective for constructing the C-C bond and generally provides good yields. The primary drawback is the toxicity of organotin reagents and the difficulty of removing tin byproducts.[5][7][12]

Data Summary: Comparison of Common Cross-Coupling Conditions

ParameterStille CouplingSuzuki Coupling
Pyridazine Source 3-Chloro/Bromo-pyridazine3-Chloro/Bromo-pyridazine
Acetyl Source Acetyltributylstannane2-Acetylphenylboronic acid, pinacol ester
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G3
Ligand PPh₃, dppfPPh₃, dppf, XPhos, SPhos
Additive/Base LiCl, CuI (optional)K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, DMFDioxane/H₂O, Toluene/H₂O, DME
Temperature 80 - 110 °C80 - 110 °C

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-chloropyridazine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous lithium chloride (1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (approx. 0.1 M concentration relative to the halide) via cannula. Add acetyltributylstannane (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir under the inert atmosphere for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the 3-chloropyridazine is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. This process precipitates the tin byproduct as insoluble tributyltin fluoride.

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10% to 50% ethyl acetate in hexanes) to afford this compound.[15]

Protocol 2: Grignard Reaction with 3-Cyanopyridazine

This protocol offers a tin-free alternative. Success is critically dependent on the quality of the Grignard reagent and maintaining low temperatures to ensure selectivity.

Step-by-Step Methodology:

  • Reaction Setup: Add 3-cyanopyridazine (1.0 eq) to an oven-dried, three-neck flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet. Dissolve it in anhydrous THF (approx. 0.2 M).

  • Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Grignard Addition: Add methylmagnesium bromide (1.1 eq, typically 3.0 M in diethyl ether) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -35 °C.

  • Reaction: Stir the mixture at -40 °C for 1 hour, then allow it to warm slowly to 0 °C over 2 hours.

  • Monitoring: The reaction can be monitored by quenching a small aliquot in acidic water and analyzing by TLC.

  • Quenching & Workup:

    • Cool the reaction back to 0 °C.

    • Slowly quench the reaction by the dropwise addition of 1 M aqueous HCl until the solution is acidic (pH ~2-3).[16] This hydrolyzes the intermediate imine to the ketone.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification:

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product using flash column chromatography as described in Protocol 1.

References
  • Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
  • S.A.R.P.E. (n.d.). Direct Alkylation of Pyridazines and Related Compounds by Organolithium Reagents. ARKIVOC. [Link]
  • Zaragoza, F. (2022, December 24).
  • Chemical Communications. (2022). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Royal Society of Chemistry. [Link]
  • Biomedical and Pharmacology Journal. (2008).
  • The Journal of Organic Chemistry. (1954). ACYLATION OF 3,6-PYRIDAZINEDIONES. American Chemical Society. [Link]
  • Molecules. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
  • Synthesis Workshop. (2024, July 19). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. [Link]
  • Molecules. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Wikipedia. (n.d.). Stille reaction. [Link]
  • RSC Advances. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
  • SciSpace. (2020). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]
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  • Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
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Common side products in the synthesis of "1-(Pyridazin-3-yl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(Pyridazin-3-yl)ethanone

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound (also known as 3-acetylpyridazine). This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic building block. The pyridazine core presents unique synthetic challenges due to its electron-deficient nature and the presence of two adjacent nitrogen atoms.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice and answers to frequently encountered issues, moving beyond simple protocols to explain the chemical causality behind common side products and reaction failures.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the likely causes and providing validated protocols for resolution.

Q1: My reaction yield is low, and I've isolated a significant amount of a low-boiling point byproduct identified as unsubstituted pyridazine. What's causing this?

A1: Cause and Context

This is a classic and frequently observed issue, particularly when employing synthesis routes that start from a pyridazine-3-carboxylic acid or its ester derivative and attempt a condensation reaction with an acetate source (e.g., acetic acid or its esters) under thermal conditions.[4][5] The formation of pyridazine as a major byproduct is a direct result of thermal decarboxylation of the starting material, which competes with the desired acylation reaction.[4] High temperatures required to drive the ketonization reaction also provide sufficient energy to cleave the carboxylate group from the electron-deficient pyridazine ring.

Troubleshooting Protocol: Minimizing Decarboxylation

The key to resolving this issue is to optimize reaction conditions to favor ketonization over decarboxylation. This typically involves using a more efficient catalyst system that allows for lower reaction temperatures and shorter reaction times.

Step-by-Step Methodology:

  • Catalyst Selection: Switch from purely thermal conditions or less efficient catalysts (e.g., TiO₂) to a mixed-metal oxide catalyst with optimized porosity and surface area. A catalyst comprising zinc oxide on an alumina/silica support has been shown to improve selectivity significantly.

  • Temperature Optimization: Lower the reaction temperature from the 450-520°C range often cited in older literature to a more moderate 350-450°C.[4]

  • Reagent Choice: Use a higher-boiling point ester of pyridazine-3-carboxylic acid, such as the butyl ester instead of the methyl or ethyl ester. This can improve separation during workup and may subtly influence reaction kinetics.[4][6]

  • Flow Chemistry: If possible, transition from a batch reactor to a continuous flow setup using a packed-bed reactor. This ensures consistent heating, minimizes residence time, and can dramatically improve the selectivity of the desired product over the decarboxylated side product.

Data Presentation: Impact of Conditions on Selectivity

Starting MaterialCatalyst SystemTemperature (°C)Selectivity for 3-Acetylpyridazine (%)Selectivity for Pyridazine (%)Reference
Methyl Nicotinate98% TiO₂ / 2% Na₂O4105019[4]
Butyl Nicotinate98% TiO₂ / 2% Na₂O405585[4]
Butyl NicotinateZnO on Alumina/Silica4107811[4]
Data from the synthesis of 3-acetylpyridine, an analogous system, is used to illustrate the principle.

Logical Workflow: Decarboxylation vs. Acylation

G start Pyridazine-3-carboxylic Acid Ester + Acetic Acid conditions High Temperature (>400°C) start->conditions prod This compound (Desired Product) conditions->prod Ketonization side_prod Pyridazine (Side Product) conditions->side_prod Decarboxylation

Caption: Competing reaction pathways under thermal conditions.

Q2: My final product is contaminated with an isomer that is very difficult to separate. How can I improve the regioselectivity of the acylation?

A2: Cause and Context

The formation of isomeric byproducts, such as 1-(Pyridazin-4-yl)ethanone, is a common pitfall of reactions that lack strong regiochemical control. This is especially prevalent in homolytic (radical-based) acylation reactions.[7][8] While the pyridazine ring has some inherent selectivity, nucleophilic radicals can attack at multiple positions (primarily C-4/C-5), leading to a mixture of products that are often challenging to separate via standard chromatography due to their similar polarities.

Troubleshooting Protocol: Enhancing Regioselectivity

To avoid isomeric mixtures, it is crucial to employ a synthetic strategy where the regiochemistry is unambiguously defined.

Step-by-Step Methodology:

  • Avoid Radical Reactions: Move away from radical acylation methods if high purity is required.

  • Embrace Cyclization Strategies: Construct the pyridazine ring from acyclic precursors where the acetyl group (or a precursor) is already in the correct position. The most reliable method is the condensation of a 1,4-dicarbonyl compound with hydrazine.[2][9] For example, reacting 1,4-dicarbonyl compounds or 4-ketoacids with hydrazine or its derivatives ensures the substituents are placed at defined positions on the resulting pyridazine ring.[9][10]

  • Directed Metalation (Advanced): For substituted pyridazines, a directing group can be used to achieve selective lithiation at an adjacent position, followed by quenching with an acetylating agent (e.g., N,N-dimethylacetamide). This strategy offers excellent regiocontrol but requires a suitable directing group on the starting material.

Logical Workflow: Choosing a Regioselective Synthesis

G cluster_0 Non-Selective Method cluster_1 Selective Method a1 Pyridazine + Acyl Radical a2 Mixture of Isomers (3-acetyl, 4-acetyl) a1->a2 b1 1,4-Diketone Precursor + Hydrazine b2 Single Isomer (this compound) b1->b2 start Goal: Synthesize Pure This compound start->a1 Path A start->b1 Path B

Caption: Decision workflow for achieving high regioselectivity.

Q3: I attempted a standard Friedel-Crafts acylation on pyridazine using AlCl₃ and acetyl chloride, but the reaction failed and I recovered mostly starting material or a tar-like substance. Why didn't this work?

A3: Cause and Context

This is an expected outcome and a foundational concept in the chemistry of diazines. Standard Friedel-Crafts acylation is an electrophilic aromatic substitution, which fails on pyridazine for two primary reasons:

  • Electron-Deficient Ring: The two electronegative nitrogen atoms pull electron density from the ring, making it highly deactivated towards attack by an electrophile (like the acylium ion).[8]

  • Lewis Base Activity: The lone pair of electrons on each nitrogen atom acts as a Lewis base. In the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), the nitrogen atoms will coordinate with the catalyst.[8][11] This complexation further withdraws electron density from the ring, making it even more deactivated. The reaction often stops at this N-acylation or N-Lewis acid complex stage, preventing any C-acylation.

Troubleshooting Protocol: Bypassing Friedel-Crafts Limitations

Since electrophilic substitution is not viable, a strategy that involves nucleophilic attack is required. A modern and effective alternative is the acylation of a silylated pyridazine.

Step-by-Step Methodology (Based on Pyridine Analogy): [12]

  • Preparation of Silylated Pyridazine: Prepare 3-(trimethylsilyl)pyridazine from 3-chloropyridazine or another suitable precursor.

  • Spontaneous Acylation: React the 3-(trimethylsilyl)pyridazine with a stoichiometric amount of a reactive acyl chloride (e.g., benzoyl chloride). The reaction mechanism bypasses the need for a Lewis acid and proceeds through a series of N-acylation, desilylation, and C-acylation steps, driven by the formation of a stabilized ylide intermediate.[12]

  • Reaction Conditions: The reaction can often be performed neat or in a non-polar solvent, with gentle heating (e.g., 60-100°C) to drive the reaction to completion.[12] This method is highly selective for the 2-position in pyridines and is expected to show similar selectivity in the pyridazine system, targeting the positions adjacent to a nitrogen atom.

Conceptual Diagram: Friedel-Crafts Failure Mode

G pyridazine N N Pyridazine Ring lewis_acid AlCl₃ (Lewis Acid) pyridazine:n1->lewis_acid Lewis Base Coordination complex Deactivated Complex {Pyridazine→AlCl₃} lewis_acid->complex acylium [CH₃CO]⁺ (Electrophile) acylium->complex Electrophilic attack is inhibited no_reaction No Reaction

Caption: Deactivation of the pyridazine ring via Lewis acid complexation.

Frequently Asked Questions (FAQs)

  • Q: How can I purify this compound from the common side products?

    • A: For most side products, column chromatography on silica gel is the most effective method. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically sufficient. The desired product is moderately polar. Non-polar byproducts like unsubstituted pyridazine will elute much faster. Isomeric byproducts may require high-performance liquid chromatography (HPLC) or careful fractional crystallization for complete separation.

  • Q: Is over-acylation (di-acylation) a common problem?

    • A: No, this is highly unlikely. The first acetyl group is strongly deactivating, making the introduction of a second acetyl group via electrophilic or radical pathways extremely difficult. You would need to employ a stepwise synthesis involving multiple functional group manipulations to achieve di-acylation.

  • Q: What are some common trace impurities I might see in my NMR spectrum?

    • A: Besides the side products discussed, you may see signals from common laboratory solvents like acetone, ethyl acetate, dichloromethane, or toluene if the product is not dried sufficiently.[13] Traces of silicone grease are also common if using ground glass joints.

References

  • Heinisch, G. (1987). Advances in the Synthesis of Substituted Pyridazines via Introduction of Carbon Functional Group into the Parent heterocycle. HETEROCYCLES, 26(2), 481.
  • Goddard, R., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS ONE, 13(7), e0201163.
  • Zaragoza, F. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube.
  • U.S. Patent No. US7067673B2. (2006). Process and catalyst for the preparation of acetylpyridines. Google Patents.
  • PrepChem.com. (n.d.). Preparation of 3-acetylpyridine.
  • Górecki, M., & Dzięgielewski, M. (2021). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 23(20), 7938–7942.
  • Chinese Patent No. CN1491214A. (2004). Process and catalyst for the preparation of acetylpyridine. Google Patents.
  • Wikipedia. (n.d.). Pyridazine.
  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Kenny, P. W. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(9), 1466–1478.
  • Green Synthesis. (n.d.). Pyridazine (CAS 289-80-5).
  • Gupton, D. F., & Clough, S. C. (1982). Reactions of Organometallic Compounds with Pyridazine. The Journal of Organic Chemistry, 47(5), 984–986.
  • Al-Tel, T. H. (2011). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 16(12), 9993–10011.
  • Alvarez-Parrilla, E., et al. (2011). Synthesis and chemistry of pyridazin-3(2H)-ones. Advances in Heterocyclic Chemistry, 102, 95-171.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Abdel-Wahab, B. F., et al. (2020). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 6, 91.

Sources

Technical Support Center: Interpreting the NMR Spectrum of 1-(Pyridazin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the NMR spectral analysis of 1-(Pyridazin-3-yl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its NMR spectrum, ensuring accurate interpretation and validation of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows a singlet at around 2.7 ppm, but the integration is off. What could be the cause?

A1: A singlet at approximately 2.7 ppm is expected for the acetyl methyl protons (-CH₃) of this compound. If the integration is incorrect, consider the following possibilities:

  • Residual Solvents: Ensure your deuterated solvent is free from impurities that might have signals in this region. For example, residual acetone in CDCl₃ can appear as a singlet around 2.17 ppm, while dimethyl sulfoxide (DMSO) in DMSO-d₆ appears around 2.50 ppm.[1] Always use high-purity, anhydrous NMR solvents.

  • Presence of Water: A broad singlet due to water can sometimes overlap with or affect the baseline near your peak of interest. The chemical shift of water is highly dependent on the solvent and temperature.

  • Quantitative NMR (qNMR) Considerations: For accurate integration, ensure complete relaxation of all protons by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being analyzed.

Q2: I am observing more than the expected three signals in the aromatic region of the ¹H NMR spectrum. What are these extra peaks?

A2: The pyridazine ring of this compound should exhibit three distinct signals in the aromatic region. Additional peaks could be due to:

  • Starting Material Impurities: Common syntheses of pyridazine derivatives may involve starting materials like hydrazine or substituted acetophenones.[2] Check for the characteristic signals of any unreacted starting materials. For example, acetophenone shows multiplets between 7.45 and 7.98 ppm.

  • Isomeric Impurities: Depending on the synthetic route, isomers such as 1-(pyridazin-4-yl)ethanone or 1-(pyridazin-6-yl)ethanone could be present. Their different substitution patterns will result in a different set of aromatic signals.

  • Degradation Products: Pyridazine rings can be susceptible to degradation under certain conditions. Assess your sample handling and storage procedures.

Q3: The aromatic protons in my ¹H NMR spectrum are broad and poorly resolved. How can I improve the resolution?

A3: Poor resolution in the aromatic region is a common issue. Here are some troubleshooting steps:

  • Shimming: The homogeneity of the magnetic field is critical for good resolution. Ensure the spectrometer is properly shimmed before acquiring your spectrum.[3]

  • Sample Concentration: Overly concentrated samples can lead to viscosity-related peak broadening.[3] Try diluting your sample.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If you suspect contamination, consider passing your sample through a small plug of silica gel or celite.

  • Temperature: In some cases, acquiring the spectrum at a slightly elevated temperature can improve resolution by overcoming issues related to molecular aggregation or slow conformational exchange.

Detailed Troubleshooting Guides

Guide 1: Distinguishing this compound from its Isomer, 4-Acetylpyridazine

A common challenge in the synthesis of substituted pyridazines is the potential for isomeric products. This guide will help you differentiate the desired 3-acetyl isomer from the 4-acetyl isomer using NMR spectroscopy.

Expected NMR Data for this compound and 4-Acetylpyridazine

CompoundProtonPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
This compound H4~7.8 (dd)C3: ~152
H5~7.6 (dd)C4: ~127
H6~9.2 (dd)C5: ~135
-CH₃~2.7 (s)C6: ~158
C=OC=O: ~198
-CH₃: ~26
4-Acetylpyridazine H3~9.4 (d)C3: ~153
H5~7.9 (dd)C4: ~140
H6~9.3 (d)C5: ~125
-CH₃~2.8 (s)C6: ~151
C=OC=O: ~197
-CH₃: ~27

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Troubleshooting Workflow: Isomer Identification

Caption: Workflow for distinguishing isomers using ¹H-¹H COSY.

Experimental Protocol: ¹H-¹H COSY

  • Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent at an appropriate concentration (typically 5-10 mg in 0.6 mL of solvent).

  • Acquisition: On your NMR spectrometer, select a standard correlated spectroscopy (COSY) pulse sequence.

  • Processing: After acquisition, process the 2D data with appropriate window functions and perform a Fourier transform in both dimensions.

  • Interpretation: In the COSY spectrum, cross-peaks indicate scalar coupling between protons. For this compound, you would expect to see a cross-peak between H4 and H5, and between H5 and H6. For 4-Acetylpyridazine, you would see cross-peaks between H3 and H5, and between H5 and H6. The absence of a coupling between H4 and H6 in the 3-acetyl isomer is a key differentiating feature.

Guide 2: Identifying and Quantifying Common Impurities

The presence of unreacted starting materials or solvent residues can complicate your spectrum. This guide provides a systematic approach to identify and, if necessary, quantify these impurities.

Common Impurities and their Characteristic NMR Signals

Impurity¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
Hydrazine~3.5 (broad s)s-
Acetophenone7.98-7.96 (m, 2H), 7.59-7.55 (m, 1H), 7.49-7.45 (m, 2H), 2.61 (s, 3H)m, s198.2, 137.1, 133.1, 128.6, 128.3, 26.6
Diethyl ether3.48 (q), 1.21 (t)q, t65.9, 15.1
Dichloromethane5.30 (s)s53.8
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t171.1, 60.3, 21.0, 14.2

Note: Chemical shifts can vary with solvent.[1]

Troubleshooting Workflow: Impurity Identification

Impurity_Identification cluster_0 Initial Observation cluster_1 Analysis cluster_2 Conclusion A Unexpected peaks in NMR spectrum B Compare chemical shifts to known impurity tables A->B C Acquire 2D NMR (HSQC/HMBC) B->C Ambiguous assignment E Assign peaks to specific impurities B->E Clear assignment D Identify correlations between protons and carbons C->D D->E F Quantify impurity if necessary E->F

Caption: A systematic approach to identifying unknown peaks.

Experimental Protocol: Quantitative NMR (qNMR) for Purity Assessment

  • Internal Standard Selection: Choose an internal standard that has a sharp singlet in a region of the spectrum that does not overlap with your compound or other impurities. A common choice is 1,3,5-trimethoxybenzene.

  • Sample Preparation: Accurately weigh a known amount of your sample and the internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent.

  • Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Carefully integrate the signals of your compound and the internal standard.

  • Calculation: The purity of your sample can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
  • Troubleshooting Acquisition Related Problems. (n.d.). NMR Facility, University of California, Riverside.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectral Database for Organic Compounds, SDBS. (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan.
  • ChemDraw. (n.d.). PerkinElmer.
  • NMRDB.org. (n.d.).

Sources

Overcoming poor solubility of "1-(Pyridazin-3-yl)ethanone" in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Pyridazin-3-yl)ethanone

A Guide to Overcoming Poor Solubility in Reaction Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of this compound in various reaction media. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you optimize your experimental conditions and achieve successful outcomes.

Understanding the Challenge: Physicochemical Profile of this compound

This compound is a heterocyclic ketone containing a polar pyridazine ring system. This structure imparts a degree of polarity, but its overall solubility is a delicate balance of hydrophilic and hydrophobic characteristics. Its behavior can be complex, often leading to poor solubility in both highly nonpolar and purely aqueous solvents. A related compound, 6-phenylpyridazin-3(2H)-one, demonstrates this complexity, being weakly soluble in water but freely soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG-400)[1]. This suggests that a strategic approach to solvent selection and reaction condition optimization is critical for success.

Frequently Asked Questions & Troubleshooting Guide

Q1: My this compound is not dissolving in my chosen reaction solvent. What is the underlying cause?

A1: The primary reason for poor solubility is a mismatch between the polarity of the solute (this compound) and the solvent. The principle of "like dissolves like" governs this phenomenon. Your compound has polar characteristics due to the nitrogen atoms in the pyridazine ring and the carbonyl group, but it also has nonpolar hydrocarbon portions. If the solvent is too nonpolar (e.g., hexane) or too polar (e.g., water), the intermolecular forces required for solvation cannot be effectively established. For instance, data from a similar pyridazinone structure shows it is sparingly soluble in alcohols like methanol and ethanol but freely soluble in highly polar aprotic solvents like DMSO[1].

Q2: What are the initial, straightforward steps I can take to troubleshoot this solubility issue?

A2: Before moving to more complex methods, a systematic, stepwise approach can often resolve the problem. We recommend the following initial workflow.

G cluster_0 Initial Troubleshooting Protocol Start Start: Poor Solubility Observed SolventScreen Step 1: Systematic Solvent Screening (Refer to Table 1) Start->SolventScreen ParticleSize Step 2: Reduce Particle Size (Grind/Mortar & Pestle) SolventScreen->ParticleSize If still insoluble Advanced Issue Persists: Proceed to Advanced Techniques SolventScreen->Advanced If no suitable solvent found Heating Step 3: Apply Gentle Heating (e.g., 40-60°C with monitoring) ParticleSize->Heating If dissolution is slow Dissolved Success: Compound Dissolved Heating->Dissolved If successful Heating->Advanced If unsuccessful G cluster_1 Choosing an Advanced Solubility Enhancement Method Start Primary Reaction Solvent System? Organic Primarily Organic Start->Organic Aqueous Primarily Aqueous Start->Aqueous Cosolvency Co-Solvency (Add a high-solubility solvent like DMSO or PEG-400) Organic->Cosolvency SolidDispersion Solid Dispersion (Pre-disperse in a carrier like PEG or PVP) Organic->SolidDispersion Hydrotropy Hydrotropy (Add hydrotropes like urea or sodium benzoate) Aqueous->Hydrotropy Surfactants Surfactants (Micelles) (Add surfactants like Tween 80 or CTAB) Aqueous->Surfactants

Caption: Decision tree for selecting an advanced solubility method.

Table 2: Comparison of Advanced Solubility Enhancement Techniques

Technique Mechanism of Action Best For... Pros Cons
Co-solvency Adding a water-miscible solvent in which the drug is highly soluble to reduce the interfacial tension of the primary solvent. [2][3][4][5] Organic and aqueous-organic mixed systems. Simple, rapid, and effective for achieving high drug concentrations. [6][3] Potential for the drug to precipitate upon dilution; co-solvent must be compatible with the reaction. [7]
Hydrotropy Adding a high concentration of a second solute (hydrotrope) that increases the aqueous solubility of a poorly soluble compound through weak molecular interactions. [8][9][10][11] Primarily aqueous reaction systems. Does not require chemical modification or organic solvents; hydrotropes are often inexpensive and non-toxic. [8][9][12] Requires a high concentration of the hydrotrope, which might interfere with the reaction or downstream processing.
Surfactants Amphiphilic molecules form micelles above a critical concentration, creating a hydrophobic core that encapsulates the poorly soluble compound, allowing it to be dispersed in an aqueous medium. [13][14][15] Aqueous reaction systems where reactants are hydrophobic. Highly effective at solubilizing non-polar compounds in water; can sometimes catalyze reactions (micellar catalysis). [14][16] Can create emulsions, complicating workup; surfactant must be chosen carefully to avoid side reactions.

| Solid Dispersion | The drug is dispersed within a highly soluble, inert solid carrier matrix. Upon dissolution of the carrier, the drug is released as extremely fine, often amorphous, particles with enhanced surface area and solubility. [16][17][18][19]| Reactions where the solid can be pre-formulated and added directly. | Significantly improves dissolution rate and bioavailability; can stabilize amorphous forms of the drug. [17][18]| Requires an extra preparation step; carrier must be inert to all reaction components. |

Experimental Protocols

Protocol 1: Determining an Effective Co-solvent System

This protocol helps you systematically find a co-solvent to add to your primary reaction solvent.

  • Identify a "Good" Solvent: From your initial screening (Table 1), identify a solvent in which this compound is highly soluble (e.g., DMSO, NMP). This will be your co-solvent.

  • Prepare a Concentrated Stock Solution: Dissolve a known mass of this compound in the minimum amount of the chosen co-solvent to create a concentrated stock solution.

  • Titration: Place your primary reaction solvent in a flask. While stirring vigorously, add the concentrated stock solution dropwise.

  • Observe: Continue adding the stock solution until you observe persistent cloudiness or precipitation. This indicates the saturation point for that specific solvent/co-solvent ratio.

  • Optimization: For your reaction, use a co-solvent percentage slightly below the determined saturation point to ensure the compound remains fully dissolved throughout the experiment. For example, if precipitation occurs at 10% DMSO in THF, run the reaction using 5-8% DMSO.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is useful if you want to enhance the dissolution rate upon addition to the reaction vessel. [18][20]

  • Select a Carrier: Choose a highly soluble, inert carrier that is compatible with your reaction chemistry. Common choices include Polyethylene Glycol (PEG 4000 or 6000) or Polyvinylpyrrolidone (PVP). [17]2. Dissolution: Select a volatile common solvent that dissolves both this compound and the carrier (e.g., ethanol, methanol, or a DCM/methanol mixture). Dissolve both components in the solvent to form a clear solution. A typical drug-to-carrier ratio might range from 1:1 to 1:10 by mass.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will deposit a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the solid film under high vacuum to remove any residual solvent.

  • Collection: Scrape the resulting solid mass from the flask. Gently grind it into a fine powder. This powder can now be added to your reaction, where the carrier will rapidly dissolve and release the drug in a highly dispersed state. [17]

References

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.).
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Scholars Research Library.
  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW - Journal of Drug Delivery and Therapeutics. (n.d.). Jddtonline.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Preprints.
  • Cosolvency | PPTX. (n.d.). Slideshare.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012, October 30). Japsonline.com.
  • HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY - Jetir.Org. (n.d.). Jetir.org.
  • Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. (2024, December 24). Scitechnol.
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • hydrotropic-solubilization.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Eijppr.com.
  • HYDROTROPY: A PROMISING TOOL FOR SOLUBILITY ENHANCEMENT: A REVIEW International Journal of Drug Development & Research. (n.d.). Ijddr.in.
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls. (n.d.). Bepls.com.
  • A review: Hydrotropy a solubility enhancing technique - The Pharma Innovation Journal. (2019, March 21). Thepharmajournal.com.
  • Hydrotrope - Wikipedia. (n.d.). Wikipedia.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC - NIH. (2025, July 30).
  • addressing poor solubility of reactants in surfactant synthesis - Benchchem. (n.d.). Benchchem.
  • How does surfactant affect solubility of relatively non polar substance? - Quora. (2021, October 5). Quora.
  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - NIH. (2025, July 8).
  • 1-(1H-INDAZOL-3-YL)ETHANONE - ChemBK. (2024, April 9). ChemBK.
  • A recent overview of surfactant–drug interactions and their importance - PMC - NIH. (2023, June 12).
  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - ResearchGate. (n.d.).
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI. (2019, September 19). MDPI.
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Longdom.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Ijmsdr.com.
  • Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023, March 13). Wjbphs.com.

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyridazinone Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyridazinone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for forming this critical heterocyclic scaffold. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your synthetic strategies.

Section 1: Frequently Asked Questions on Core Reaction Parameters

This section addresses fundamental questions regarding the selection of reagents and conditions for pyridazinone synthesis. The most common and robust method involves the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound or its equivalent, such as a γ-keto acid or an anhydride.[1][2]

Q1: What are the most suitable starting materials for pyridazinone synthesis?

The choice of starting material is dictated by the desired substitution pattern on the final pyridazinone ring. The most prevalent precursors are:

  • γ-Keto Acids or γ-Keto Esters: These are the most common starting materials, reacting with hydrazines to form 6-substituted 4,5-dihydropyridazin-3(2H)-ones.[2] This is a reliable method for accessing this core structure.

  • Maleic Anhydride Derivatives: Condensation with hydrazines provides pyridazinediones, which can be further functionalized.[3]

  • 1,4-Diketones: These react with hydrazine to yield substituted pyridazines, which may be oxidized to pyridazinones if necessary.[3]

  • Mucochloric or Mucobromic Acids: These are specialized starting materials used for preparing 4,5-dihalogenated 3(2H)-pyridazinones.[1]

Q2: How does the choice of solvent impact the reaction outcome?

Solvent selection is a critical parameter that can dramatically influence reaction rate, yield, and even the final product structure. There is no single "best" solvent; the optimal choice depends on the specific substrates and desired outcome.

For instance, the reaction of certain γ-keto acids with hydrazine hydrate can yield different products depending on the solvent.[4] In ethanol, the expected 4-substituted-3(2H)-pyridazinone is formed. However, conducting the same reaction in a higher-boiling solvent like 1-butanol can promote further cyclization to yield a pyrazolo[3,4-c]pyridazino[4,3-e]pyridazine derivative, while acetic acid can lead to the 6-aryl-3(2H)-pyridazinone.[4]

SolventTypical Use Case & RationaleTemperature Range (°C)Reference
Ethanol / Methanol Standard protic solvent for simple condensations. Good solubility for many γ-keto acids and hydrazines.Reflux (78-100)[1][5]
Acetic Acid Acts as both a solvent and an acid catalyst, promoting dehydration/cyclization. Can also be used for dehydrogenation.Reflux (~118)[4][6]
N,N-Dimethylformamide (DMF) High-boiling polar aprotic solvent, useful for less reactive substrates requiring higher temperatures.100 - 150[1][7]
1-Butanol Higher boiling point than ethanol, allowing for increased reaction temperatures to drive sluggish reactions to completion.Reflux (~118)[4]
Acetonitrile (MeCN) Polar aprotic solvent, often used in metal-catalyzed reactions. Can favor specific pathways over others.Reflux (~82)[6]
Q3: How critical is temperature control for selectivity and yield?

Temperature is a powerful tool for controlling the outcome of a reaction. In pyridazinone synthesis, it can influence reaction rate, side-product formation, and regioselectivity.[8]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may favor the kinetically controlled product (the one that forms fastest). At higher temperatures, the reaction can reach equilibrium, favoring the more stable, thermodynamically controlled product.[8] This is crucial when competing reaction pathways exist, such as N-alkylation vs. O-alkylation on a pre-formed pyridazinone ring.

  • Driving Cyclization: Many syntheses require an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization with the elimination of water. Higher temperatures (typically reflux) are often necessary to drive this dehydration step to completion.[9] Reactions are often heated to 80-100 °C.[1][10]

Q4: When should I consider using a catalyst?

While many classical pyridazinone syntheses proceed thermally with just an acid or base, modern methods often employ catalysts to improve efficiency, yield, and reaction conditions.

  • Acid Catalysis: Acetic acid or mineral acids can be used to catalyze the condensation and dehydration steps.[7]

  • Metal Catalysis: Copper(I) iodide (CuI) has been effectively used in multicomponent reactions to synthesize pyridazinones from aldehydes, hydrazines, and alkynyl esters in a single step.[10] Zinc chloride (ZnCl₂) has been used to promote the one-pot hydrohydrazination and condensation of phenylhydrazine and 4-pentynoic acid.[9][11]

  • Ultrasound/Microwave: Non-classical energy sources can dramatically accelerate reactions. Ultrasound-promoted synthesis, sometimes using recyclable ionic liquid catalysts, can lead to high yields in shorter reaction times under mild conditions.[9][11][12]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during pyridazinone synthesis.

Problem 1: Low or No Product Yield

Low yield is the most frequent issue. A logical, step-wise investigation is key to identifying the root cause.

  • Possible Cause A: Incomplete Reaction

    • Diagnosis: The reaction has not proceeded to completion. This can be confirmed by Thin-Layer Chromatography (TLC), which will show significant amounts of remaining starting material.

    • Solution:

      • Increase Reaction Time: Continue heating the reaction and monitor by TLC every 1-2 hours.

      • Increase Temperature: If time is ineffective, increase the reaction temperature. Consider switching to a higher-boiling solvent like DMF or 1-butanol if the reactants are stable.[1][4]

      • Add a Catalyst: If uncatalyzed, consider adding a catalytic amount of acetic acid to promote dehydration.[7]

  • Possible Cause B: Hydrazone Intermediate Stalls

    • Diagnosis: The initial condensation of the hydrazine with a carbonyl group has occurred, but the final ring-closing (cyclization) step has not. The intermediate hydrazone may be visible on TLC or in crude NMR.

    • Solution: Promote the intramolecular cyclization/dehydration. This is often the rate-limiting step. Heating to reflux in a solvent like ethanol or acetic acid is standard practice.[2][5] Using a Dean-Stark apparatus can help by removing the water by-product, driving the equilibrium towards the cyclized product.

  • Possible Cause C: Poor Substrate Purity or Stoichiometry

    • Diagnosis: Impurities in starting materials can inhibit the reaction. Incorrect molar ratios will leave one reactant in excess and limit the theoretical yield.

    • Solution:

      • Verify Purity: Confirm the purity of your γ-keto acid and hydrazine derivative by NMR or melting point.

      • Check Stoichiometry: Carefully re-calculate and re-weigh your reactants. A 1:1 or slight excess (1.1-1.2 equivalents) of the hydrazine is typical.

Troubleshooting_Low_Yield start Low Product Yield Observed check_tlc Analyze reaction mixture by TLC. Is starting material present? start->check_tlc incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Yes check_intermediate Is a new spot visible (likely hydrazone intermediate)? check_tlc->check_intermediate No solution_time_temp Increase Reaction Time and/or Temperature. Consider adding catalyst. incomplete_rxn->solution_time_temp end Re-run Optimized Reaction solution_time_temp->end stalled_cyclization Stalled Cyclization check_intermediate->stalled_cyclization Yes check_purity Verify Purity & Stoichiometry of Starting Materials check_intermediate->check_purity No/ Unclear solution_dehydrate Promote Dehydration: - Increase Temperature - Use Dean-Stark Trap - Add Acid Catalyst stalled_cyclization->solution_dehydrate solution_dehydrate->end check_purity->end

Caption: Troubleshooting workflow for low pyridazinone yield.
Problem 2: Difficulty in Product Purification

Even with a good yield, isolating the pure pyridazinone can be challenging.

  • Possible Cause A: Persistent Starting Materials or By-products

    • Diagnosis: Crude product analysis (TLC, NMR) shows a mixture of compounds.

    • Solution:

      • Recrystallization: This is the most effective method for purifying solid products. Test various solvents (e.g., ethanol, ethyl acetate/hexane mixtures) to find one where the product has high solubility when hot and low solubility when cold.[13] An initial wash with a cold solvent can remove highly soluble impurities.[13]

      • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is necessary. A good starting eluent system is a mixture of hexane and ethyl acetate; the polarity can be gradually increased to elute the desired product.[10][13]

  • Possible Cause B: Product is an Inseparable Oil

    • Diagnosis: The product does not solidify upon solvent removal.

    • Solution:

      • Trituration: Add a non-polar solvent in which the product is insoluble (like hexane or diethyl ether) to the oil and stir or sonicate vigorously. This can often induce crystallization.

      • Solvent Swap: Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane) and then add a non-polar solvent until the solution becomes cloudy. Allow it to stand, which may promote crystal growth.

Section 3: Key Experimental Protocols

The following protocols are provided as a starting point. Researchers should adapt them based on their specific substrates and laboratory equipment.

Protocol 1: Classical Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is a representative example of the condensation of a γ-keto acid with hydrazine hydrate.[5][9]

Mechanism Overview: The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular attack of the second hydrazine nitrogen on the carboxylic acid, leading to cyclization and dehydration.

Reaction_Mechanism cluster_0 General Mechanism of Pyridazinone Formation Ketoacid γ-Keto Acid Hydrazone Hydrazone Intermediate Ketoacid->Hydrazone + R'-NHNH₂ - H₂O Hydrazine Hydrazine (R'-NHNH₂) Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Condensation Product 4,5-Dihydropyridazin-3(2H)-one Cyclized_Intermediate->Product - H₂O (Dehydration)

Caption: General mechanism for pyridazinone synthesis from a γ-keto acid.

Materials:

  • 4-Oxo-4-phenylbutanoic acid (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-oxo-4-phenylbutanoic acid (0.1 mol) in ethanol (100 mL).

  • Add hydrazine hydrate (0.12 mol) to the stirred solution.

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate as eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath.

  • The product will often precipitate. If it does not, concentrate the mixture under reduced pressure to about half its volume.

  • Pour the concentrated mixture into ice-cold water to induce precipitation of the crude product.[5]

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[5]

  • Confirm purity and structure using NMR, LC-MS, and melting point analysis.

Protocol 2: Copper-Catalyzed Three-Component Synthesis of Pyridazinones

This modern protocol demonstrates an efficient, one-pot synthesis of highly substituted pyridazinones.[10]

Materials:

  • Aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Hydrazine (e.g., phenylhydrazine, 1.2 mmol)

  • Alkynyl ester (e.g., ethyl propiolate, 1.5 mmol)

  • Copper(I) iodide (CuI, 10 mol%)

  • Ethanol (2.0 mL)

Procedure:

  • In a sealed reaction tube, combine the aldehyde (1.0 mmol), hydrazine (1.2 mmol), alkynyl ester (1.5 mmol), and CuI (0.1 mmol).

  • Add ethanol (2.0 mL) as the solvent.

  • Seal the tube and stir the reaction mixture at 80 °C. The reaction time will vary depending on the substrates (typically 4-12 hours).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired pyridazinone product.[10]

References

  • Patel, R. P., Patel, P. R., & Patel, K. C. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Chemical and Pharmaceutical Research, 4(10), 4569-4583. [Link]
  • Kaur, N., & Singh, A. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. [Link]
  • Gottardo, C., et al. (2024). Process for the preparation of pyridazinone derivatives.
  • El-Sayed, N. N. E., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(13), 1187-1215. [Link]
  • Sayed, G. H., Radwan, A., Hamed, A. A., & Boraie, W. E. (1984). Effect of Solvent on the Synthesis of Pyridazinones and Some Reactions of the New Compounds. Bulletin of the Chemical Society of Japan, 57(9), 2646-2648. [Link]
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
  • Organic Chemistry Portal. (2019). Synthesis of pyridazines. Organic-chemistry.org. [Link]
  • Kumar, A., & Sharma, S. (2011). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. International Journal of ChemTech Research, 3(2), 753-757. [Link]
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity and their pharmacological and agrochemical properties. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]
  • Al-Harbi, N. O., et al. (2020).
  • Sotelo, E., Fraiz, N., Yáñez, M., Terrades, V., Laguna, R., Cano, E., & Ravina, E. (2002). Synthesis and chemistry of pyridazin-3(2H)-ones. Bioorganic & Medicinal Chemistry, 10(9), 2873-2882. [Link]
  • El-Ghanam, A. M. (2003). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Afric. J. Pure & Appl. Sc, 3(4), 1-8. [Link]
  • Adib, M., Sheikhi, E., & Zohreh, N. (2006). A Facile Synthesis of Pyridazinone Derivatives Under Ultrasonic Irradiation. Letters in Organic Chemistry, 3(6), 450-452. [Link]

Sources

Preventing byproduct formation in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support hub for pyridazine synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of pyridazine derivatives. As Senior Application Scientists, we understand that achieving high yields and purity requires a nuanced understanding of reaction mechanisms and experimental parameters. This resource combines mechanistic insights with field-proven protocols to help you troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable steps to resolve the problem.

Q1: My pyridazine synthesis from a 1,4-dicarbonyl compound and hydrazine is giving a low yield and a complex mixture of products. What are the likely byproducts and how can I prevent them?

A1: Root Cause Analysis & Prevention

This is a classic and powerful method for forming the pyridazine core, but its success hinges on controlling the initial condensation and subsequent cyclization/oxidation steps.[1][2] Low yields and product mixtures often stem from several competing side reactions.

Likely Byproducts:

  • Incomplete Condensation Products: Monohydrazones or dihydrazones that have failed to cyclize. These are often the major impurities if reaction times are too short or the temperature is too low.

  • Five-Membered Ring Byproducts (e.g., Pyrrole derivatives): Under certain conditions, particularly with γ-diketones, intramolecular cyclization can lead to the formation of N-aminopyrroles instead of the desired six-membered pyridazine.[1]

  • Over-oxidation or Degradation Products: Pyridazine rings, while aromatic, can be susceptible to degradation under harsh oxidative conditions if an explicit oxidation step is required for aromatization.[2][3]

  • Dihydropyridazine Intermediate: The initial cyclization product is a dihydropyridazine.[2][4] If the reaction conditions (or an added oxidant) are insufficient to promote aromatization, this will remain as a significant impurity.

Troubleshooting & Prevention Strategy:

  • Ensure Complete Initial Condensation: The formation of the dihydrazone intermediate is crucial. Running the reaction in a slightly acidic medium (e.g., acetic acid as a solvent or catalyst) can catalyze the condensation of the carbonyls with hydrazine.[1][5] Monitor the disappearance of the 1,4-dicarbonyl starting material by Thin Layer Chromatography (TLC).

  • Control Cyclization vs. Side Reactions:

    • Solvent Choice: Acetic acid or ethanol are common solvents. Acetic acid often serves as both solvent and catalyst, promoting cyclization and dehydration.[1] Forcing conditions (e.g., refluxing in acetic acid) are often required to ensure the formation of the six-membered ring over other possibilities.[1]

    • Temperature Management: While higher temperatures favor cyclization, excessively high temperatures can lead to degradation. Refluxing in ethanol or acetic acid is a typical starting point.[1]

  • Drive Aromatization to Completion:

    • Saturated 1,4-diketones will yield a dihydropyridazine that requires oxidation.[1][2] If your starting material is saturated, you may need to introduce a mild oxidant in a subsequent step.

    • Unsaturated 1,4-diketones can, in theory, aromatize directly upon cyclization. However, even in these cases, an in-situ oxidant (like air) or a dedicated oxidation step might be necessary to drive the reaction to completion.[1][6]

Q2: I'm using an unsymmetrical 1,4-dicarbonyl, and I'm getting a mixture of two regioisomers. How can I control the regioselectivity?

A2: Understanding and Directing Regioselectivity

This is a common and significant challenge. The formation of regioisomers occurs when the two carbonyl groups of the dicarbonyl starting material have different electronic and steric environments. Hydrazine can initiate its attack at either carbonyl, leading to two different product isomers.

Controlling Factors:

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl group is generally the preferred site for the initial nucleophilic attack by hydrazine. Carbonyls attached to electron-withdrawing groups will be more reactive.

  • Steric Hindrance: The less sterically hindered carbonyl group is also a favored site for initial attack. A bulky substituent adjacent to one carbonyl will direct the hydrazine to the other.

Strategies for Improving Regioselectivity:

  • Leverage Electronic Differences: If your substrate has carbonyls with significant electronic differentiation (e.g., one is part of a ketone and the other an ester, or one is adjacent to an aryl group and the other an alkyl group), you can often favor one isomer. Lowering the reaction temperature can enhance the kinetic preference for attack at the more reactive carbonyl.

  • Stepwise Synthesis: A more robust, albeit longer, approach is a stepwise condensation.

    • Step A: Protect one of the carbonyl groups (e.g., as a ketal).

    • Step B: React the unprotected carbonyl with a substituted hydrazine (e.g., a tosylhydrazine) to form a hydrazone at a defined position.

    • Step C: Deprotect the second carbonyl group.

    • Step D: Induce cyclization. This locks in the regiochemistry.

  • Alternative Synthetic Routes: If direct condensation proves unselective, consider routes that build the pyridazine core with unambiguous regiochemistry. Inverse-electron-demand Diels-Alder reactions, for example, can offer excellent regiocontrol.[6][7][8]

Q3: My final pyridazine product is contaminated with an N-oxide. What causes this and how can it be prevented or removed?

A3: Managing N-Oxide Formation

Pyridazine N-oxides are a potential byproduct, especially if oxidative conditions are used during the synthesis or workup. The two adjacent nitrogen atoms in the pyridazine ring have lone pairs of electrons that can be oxidized.

Causes of Formation:

  • Harsh Oxidants: Using strong oxidizing agents (e.g., peroxy acids like m-CPBA, or even hydrogen peroxide at high temperatures) to aromatize a dihydropyridazine intermediate can lead to over-oxidation at the ring nitrogens.[9]

  • Aerobic Oxidation: In some cases, prolonged heating in the presence of air (oxygen) can cause slow N-oxidation, particularly if the reaction mixture contains trace metal catalysts.

Prevention and Removal:

  • Use Mild Aromatization Conditions: If your synthesis requires an oxidation step to form the aromatic pyridazine from a dihydro-intermediate, choose the mildest effective oxidant. A simple air or oxygen sparge through the refluxing solution is often sufficient. Alternatively, mild chemical oxidants can be employed.

  • Inert Atmosphere: If you suspect aerobic oxidation is the culprit during a prolonged, high-temperature reaction, run the synthesis under an inert atmosphere of nitrogen or argon.

  • Purification: Pyridazine N-oxides have significantly different polarity compared to the parent pyridazine. They can typically be separated effectively using standard purification techniques.

    • Column Chromatography: Silica gel chromatography is highly effective. The N-oxide, being more polar, will have a lower Rf value and elute later than the desired pyridazine.[10][11][12]

    • Recrystallization: If the product is a solid, recrystallization may effectively remove the N-oxide impurity if its concentration is not too high.[10][11]

Experimental Protocols & Data

Protocol 1: General Synthesis of a 3,6-Disubstituted Pyridazine

This protocol describes the synthesis of 3,6-diphenylpyridazine from 1,4-diphenyl-1,4-butanedione as a representative example.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diphenyl-1,4-butanedione (1.0 eq).

  • Reagent Addition: Add glacial acetic acid as the solvent (approx. 10 mL per gram of dicarbonyl). Begin stirring to dissolve the solid.

  • Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 1.1 eq) dropwise to the stirred solution at room temperature. The solution may turn yellow.

  • Reflux: Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate), observing the consumption of the starting material.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-water (approx. 100 mL). A precipitate should form.

    • Stir the slurry for 15-20 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water to remove residual acetic acid, followed by a wash with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the final 3,6-diphenylpyridazine as a crystalline solid.[10][11]

Data Summary: Influence of Reaction Conditions

The choice of solvent and temperature is critical for maximizing yield and minimizing byproducts.

ConditionSolventTemperatureTypical OutcomeCausality
Optimal Glacial Acetic AcidReflux (~118°C)High yield of aromatic pyridazineAcid catalysis promotes efficient condensation and dehydration; high temperature ensures cyclization and aromatization.[1]
Sub-Optimal EthanolRoom TempIncomplete reaction; mixture of hydrazones and starting materialInsufficient energy to drive the cyclization and dehydration/aromatization steps to completion.
Alternative EthanolReflux (~78°C)Good yield, but may require longer reaction times or an oxidantMilder conditions may not fully drive aromatization without an explicit oxidation step, potentially leaving dihydropyridazine as a byproduct.[1]

Mechanistic Insights & Visualizations

Understanding the reaction pathway is key to troubleshooting. The following diagram illustrates the desired pathway for pyridazine formation from a 1,4-dicarbonyl versus a common side reaction.

reaction_pathway start 1,4-Dicarbonyl + Hydrazine intermediate Dihydrazone Intermediate start->intermediate Condensation cyclization_node Intramolecular Cyclization intermediate->cyclization_node dihydropyridazine Dihydropyridazine cyclization_node->dihydropyridazine 6-exo-trig (Favored) side_reaction N-Aminopyrrole (Byproduct) cyclization_node->side_reaction 5-exo-trig (Possible Side Reaction) pyridazine Pyridazine (Desired Product) dihydropyridazine->pyridazine Oxidation/ Aromatization

Caption: Desired vs. side reaction pathways in pyridazine synthesis.

This workflow illustrates the critical branch point after the formation of the dihydrazone intermediate. The desired pathway involves a 6-membered ring closure (6-exo-trig), which, after aromatization, yields the pyridazine. However, a competing 5-membered ring closure (5-exo-trig) can lead to N-aminopyrrole byproducts. Reaction conditions must be optimized to favor the 6-membered ring formation.

purification_workflow crude Crude Reaction Mixture (Pyridazine, Byproducts, SM) workup Aqueous Workup & Filtration crude->workup crude_solid Crude Solid Product workup->crude_solid chromatography Column Chromatography (Silica Gel) crude_solid->chromatography Complex Mixture or Oily Product recrystallization Recrystallization crude_solid->recrystallization Crystalline Solid analysis Purity Analysis (NMR, LC-MS) chromatography->analysis recrystallization->analysis pure_product Pure Pyridazine analysis->pure_product

Caption: General purification workflow for pyridazine derivatives.

References

  • BenchChem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • BenchChem. Technical Support Center: Purification of 3-Pyridazinealanine Compounds.
  • Purins, M. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Joule, J. A. Product Class 8: Pyridazines. Science of Synthesis. 2004.
  • Lirias, P. Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias.
  • ChemTube3D. Synthesis of Pyridazine.
  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. 2022.
  • El-Gazzar, A. B. A., et al. Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
  • MIDDE SRIDHAR CHEMISTRY. PYRIDAZINE#PYRIDAZINE SYNTHESIS. YouTube. 2021.
  • Al-Ghorbani, M., et al.
  • Organic Chemistry Portal. Synthesis of pyridazines.
  • Pharmachems. Commonly used condensation agent reaction mechanism and by-products. 2023.
  • Royal Society of Chemistry. Synthesis of heterocyclic (triazole, furoxan, furazan)
  • Curtis, D. M., & Meade, E. M. On the condensation of salicylaldehyde with hydrazine. PubMed. 1978.
  • Elnagdi, M. H., et al. Pyridazine and condensed pyridazine synthesis.
  • Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.
  • Curtis, D. M., & Meade, E. M. Synthesis of symmetrical and unsymmetrical pyrazines. PubMed. 1978.
  • Lamchen, M., et al. Condensation products of aldehydes and ketones with salts of some substituted Δ2-pyrazolines and hydrazines. Journal of the Chemical Society (Resumed). 1954.
  • Fahmi, M. R. G., & Kurniawan, Y. S. Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives.
  • Royal Society of Chemistry. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. 2019.
  • ResearchGate. Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities. 2022.
  • Organic Chemistry Portal. Hydrazine.
  • Bracken, A. Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. 2025.

Sources

Technical Support Center: Purification of Polar Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals facing challenges in the purification of polar pyridazinone compounds. This guide is structured to provide actionable troubleshooting advice and answer frequently asked questions, grounded in established scientific principles and field-proven experience.

The inherent polarity of the pyridazinone scaffold, stemming from its two adjacent nitrogen atoms and a carbonyl group, presents unique purification challenges.[1][2] These compounds often exhibit high aqueous solubility, strong interactions with stationary phases, and potential instability, complicating standard purification workflows. This resource aims to equip you with the knowledge to navigate these complexities effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, detailing the underlying causes and providing step-by-step solutions.

Issue 1: My polar pyridazinone compound shows severe peak tailing or streaking on a silica gel column.

Question: I'm attempting to purify my crude pyridazinone derivative using normal-phase flash chromatography on silica gel, but the peaks are broad and tail excessively, even with highly polar mobile phases. What's causing this and how can I fix it?

Answer: This is a classic issue encountered with basic nitrogen-containing heterocycles like pyridazinones.[3][4]

  • Primary Cause: The basic lone pair of electrons on the pyridazinone's nitrogen atoms interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This strong, non-specific binding leads to slow desorption kinetics, resulting in significant peak tailing. The compound "sticks" to the column and elutes slowly and unevenly.

  • Solutions:

    • Mobile Phase Modification: The most straightforward approach is to neutralize the acidic sites on the silica gel.

      • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase.[3] Common choices include:

        • Triethylamine (Et₃N): 0.1-1% (v/v)

        • Ammonia Solution: Use a stock solution of 10% ammonium hydroxide in methanol, and add 1-10% of this stock to your mobile phase (e.g., dichloromethane).[5]

      • The basic modifier will preferentially bind to the acidic silanol groups, masking them from your pyridazinone compound and allowing for a more symmetrical peak shape.

    • Alternative Stationary Phases: If mobile phase modification is insufficient or incompatible with your compound, consider switching your stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.[3][6] Start with neutral alumina; if tailing persists, basic alumina can be used.

      • Deactivated Silica: Some vendors offer deactivated or base-washed silica gels that have fewer accessible acidic sites.[4]

      • Amine-Functionalized Silica: For very basic compounds, an amino-propyl-functionalized silica column can provide excellent peak shape under normal-phase conditions.[6]

    • Dry Loading Technique: If your compound has poor solubility in the initial mobile phase, this can also contribute to band broadening.

      • Protocol: Dissolve your crude product in a suitable solvent (e.g., methanol, DCM). Add silica gel (approximately 10-20 times the mass of your sample) to this solution and evaporate the solvent completely to get a dry, free-flowing powder.[7] This powder can then be carefully loaded onto the top of your packed column. This ensures the compound is introduced to the column in a narrow, uniform band.[7]

Issue 2: My pyridazinone compound has very low or no retention on a C18 reversed-phase column.

Question: I'm trying to purify my compound using reversed-phase HPLC with a C18 column and a standard water/acetonitrile gradient, but it elutes in or very near the solvent front. How can I increase its retention?

Answer: This is a common problem for highly polar molecules in reversed-phase chromatography (RP-LC).[8][9] The hydrophobic C18 stationary phase provides little to no interaction with very polar analytes, leading to poor retention.[8][10]

  • Solutions:

    • Modify the Mobile Phase:

      • Highly Aqueous Mobile Phase: Start with a very high percentage of the aqueous phase (e.g., 95-100% water/buffer) and run a long, shallow gradient. This maximizes the polarity of the mobile phase, encouraging some interaction even with a hydrophobic stationary phase.

      • Use a Polar-Embedded or Polar-Endcapped Column: These are specialized reversed-phase columns with polar groups embedded within the alkyl chains or at the surface. They are designed to be more "wettable" and provide better retention for polar compounds under highly aqueous conditions.[11]

    • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal technique for purifying polar compounds that are poorly retained in reversed-phase mode.[12][13][14]

      • Principle: HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[15][16] A water-rich layer is formed on the stationary phase, and polar analytes partition into this layer, leading to retention. More polar compounds are retained more strongly.[13]

      • Starting Conditions:

        • Column: Bare silica, Amide, or Diol phase.

        • Mobile Phase A: Acetonitrile

        • Mobile Phase B: Water or an aqueous buffer (e.g., 10 mM ammonium formate)

        • Gradient: Start at ~95% A, and decrease the concentration of A to elute the compounds.

    • Consider Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for purifying polar molecules.[17] It uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[18][19]

      • Advantages: SFC offers fast, efficient separations and uses less organic solvent, making it an environmentally friendly option.[17] It is well-suited for a wide range of polar to nonpolar compounds.[18]

      • Methodology: The separation of polar compounds in SFC requires a polar stationary phase and the addition of a polar modifier (e.g., methanol) to the CO₂ mobile phase to increase its elution strength.[20]

Issue 3: My pyridazinone compound fails to crystallize and keeps "oiling out".

Question: I've tried to purify my polar pyridazinone by recrystallization, but it consistently separates from the solution as an oil instead of forming crystals. What can I do?

Answer: "Oiling out" is a common crystallization problem, especially with polar compounds that may have strong intermolecular interactions or when the solution is too supersaturated.[3]

  • Causes and Solutions:

    • Solution is Too Supersaturated or Cooled Too Quickly:

      • Solution: Add a small amount of hot solvent back into the flask to dissolve the oil completely. Then, allow the solution to cool much more slowly. Insulating the flask can help. Slow cooling is critical for forming an ordered crystal lattice.[3]

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve your compound poorly at low temperatures and well at high temperatures.[21][22]

      • Solvent System Screening: Use a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (one it's highly soluble in, e.g., methanol or ethanol). Then, slowly add a "poor" solvent (an anti-solvent, e.g., diethyl ether, hexanes, or water) at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the good solvent to clarify the solution, and then allow it to cool slowly.

    • Presence of Impurities: Impurities can inhibit crystal lattice formation.

      • Solution: Try to pre-purify the material with a quick pass through a silica or alumina plug to remove baseline impurities before attempting recrystallization.

    • Inducing Crystallization: If the solution remains clear upon cooling, nucleation may be the issue.

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]

      • Add Seed Crystals: If you have a tiny amount of pure crystalline material from a previous attempt, add a single seed crystal to the cooled solution to initiate crystallization.[3]

Solvent System Polarity Comments
Ethanol/WaterHighExcellent for many polar heterocycles. Dissolve in hot ethanol, add hot water until cloudy.
Methanol/Diethyl EtherMedium-HighGood for compounds soluble in alcohols but not ethers.
Ethyl Acetate/HexaneMediumA standard system, may not be polar enough for highly functionalized pyridazinones.
Dichloromethane/HexaneLow-MediumUseful if the compound has some non-polar character.
A summary of common solvent systems for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general workflow for purifying a novel polar pyridazinone compound?

A1: A systematic approach is key.

  • Assess Polarity and Solubility: First, determine the compound's approximate polarity using Thin Layer Chromatography (TLC) with various solvent systems (e.g., ethyl acetate/hexane, DCM/methanol). Check its solubility in common solvents.

  • Attempt Crystallization First: If the crude material is relatively clean (>80-90%), crystallization is often the most efficient method for obtaining highly pure material on a large scale.[23]

  • Chromatography Method Selection: If crystallization fails or the material is very impure, select a chromatography technique based on your initial assessment. The workflow below can guide your choice.

G start Crude Polar Pyridazinone tlc Run TLC in DCM/MeOH start->tlc tailing Streaking or Tailing on Silica TLC? tlc->tailing rp_tlc Run RP-TLC (C18 plate) rp_retained Retained on RP-TLC? rp_tlc->rp_retained tailing->rp_tlc Yes normal_phase Normal Phase Chromatography (Silica or Alumina) - Add Et3N or NH4OH modifier tailing->normal_phase No rp_hplc Reversed-Phase HPLC (C18 or Polar-Embedded) - Start with high aqueous % rp_retained->rp_hplc Yes hilic_sfc HILIC or SFC - HILIC: Polar column, high ACN - SFC: Polar column, MeOH modifier rp_retained->hilic_sfc No

Caption: Decision workflow for selecting a purification strategy.

Q2: My pyridazinone seems to be decomposing on the silica gel column. What should I do?

A2: Compound instability on acidic silica is a known issue for sensitive heterocycles.[4][5]

  • Confirm Instability: First, confirm that the decomposition is happening on the silica. Spot your compound on a TLC plate, let it sit in the open for 30-60 minutes, and then develop the plate. If a new spot appears that wasn't in the original sample, your compound is likely unstable on silica.[5]

  • Use a Milder Stationary Phase: Switch to a less acidic stationary phase like neutral alumina.[3]

  • Change the Purification Technique: Avoid adsorption chromatography altogether.

    • Reversed-Phase Chromatography: This is generally much milder as the stationary phase is non-polar and the mobile phases are often buffered near neutral pH.[3]

    • Crystallization: This technique avoids interaction with any stationary phase.

    • Supercritical Fluid Chromatography (SFC): The use of CO₂ and alcohol modifiers is often less harsh than acidic silica.[17]

Q3: How can I effectively remove highly polar, non-volatile impurities like DMF or DMSO?

A3: These high-boiling point solvents can be challenging to remove by simple evaporation.

  • Aqueous Washes: If your compound is sufficiently soluble in an organic solvent (like ethyl acetate or DCM) and less soluble in water, perform multiple extractions with water or brine.[3] The highly polar DMF and DMSO will partition into the aqueous layer.

  • Lyophilization (Freeze-Drying): If your compound is water-soluble and stable, you can dissolve the crude material in water, freeze it, and lyophilize it. This is excellent for removing residual organic solvents and water.[3]

  • Azeotropic Removal: For DMF, azeotropic distillation with a non-polar solvent like heptane or toluene can be effective, though this is a more advanced technique and requires careful consideration of your compound's stability at elevated temperatures.[3]

References

  • How Good is SFC for Polar Analytes?
  • What is Supercritical Fluid Chromatography (SFC)
  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]
  • Video: Supercritical Fluid Chrom
  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]
  • Pyridazines in Crystal Engineering.
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. [Link]
  • HILIC Purification Strategies for Flash Chrom
  • Purification: How To - Department of Chemistry : University of Rochester. [Link]
  • Reversed-phase chrom
  • Organic solvent-free processes for the synthesis and purification of heterocyclic compounds supported on polyethylene glycol, in batch and in continuous flow reactor - ResearchG
  • What are some practical ways to purify complex compounds other than column chromatography? : r/chemistry - Reddit. [Link]
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
  • Reversed Phase Chrom
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]
  • New Horizons in Reversed-Phase Chromatography - LCGC Intern
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - MDPI. [Link]
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Hydrophilic interaction liquid chromatography (HILIC)
  • MagReSyn® HILIC Magnetic particles for hydrophilic interaction chrom
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]
  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PubMed Central. [Link]
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - ResearchG
  • Special Issue on “Extraction and Purification of Bioactive Compounds” - MDPI. [Link]
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. [Link]
  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity - NIH. [Link]
  • Synthesis and Antimicrobial Activity of some Pyridazinone Deriv

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"1-(Pyridazin-3-yl)ethanone" stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Pyridazin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot potential issues.

Introduction

This compound is a heterocyclic ketone of growing interest in medicinal chemistry and materials science. As with many nitrogen-containing heterocyclic compounds, its stability can be influenced by environmental factors. Understanding and controlling these factors are paramount to obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the stability issues associated with this compound and detailed protocols for its proper storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemistry of pyridazines and related heterocyclic compounds, the primary factors leading to the degradation of this compound are exposure to elevated temperatures, moisture (hydrolysis), strong oxidizing agents, and potentially light (photodegradation).[1] The pyridazine ring system, containing two adjacent nitrogen atoms, influences the electron distribution and reactivity of the molecule, making it susceptible to certain degradation pathways.

Q2: My solution of this compound has developed a yellow or brownish tint. What does this signify?

A2: A change in color, particularly the development of a yellow or brown hue, is often an indicator of chemical degradation.[1] This can result from the formation of chromophoric byproducts due to oxidation or other decomposition reactions. If you observe a color change in your solution, it is strongly recommended to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.

Q3: I am observing unexpected or inconsistent results in my experiments using this compound. Could compound degradation be the culprit?

A3: Yes, the degradation of your this compound stock solution or solid sample is a plausible cause for inconsistent experimental outcomes. The presence of impurities or degradation products can interfere with assays, lead to the formation of unintended side products in synthetic reactions, and ultimately compromise the validity of your results.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential degradation products based on the general chemistry of pyridazines and ketones.

  • Oxidation: The pyridazine ring or the acetyl group could be susceptible to oxidation, potentially leading to the formation of N-oxides or carboxylic acid derivatives.

  • Hydrolysis: Under acidic or basic conditions in the presence of water, the acetyl group could potentially be cleaved, or the pyridazine ring could undergo hydrolysis.[1]

  • Photodegradation: Exposure to UV light may induce photochemical reactions, possibly leading to ring-opening or rearrangements, as has been observed in other pyridazine derivatives.[2][3][4][5]

To definitively identify degradation products, analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are required.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent assay results or reaction yields. Degradation of this compound.1. Verify the purity of your compound using HPLC or a similar analytical technique. 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Review your storage and handling procedures to prevent future degradation.
Solid compound appears discolored or clumped. Exposure to moisture and/or air (oxidation).1. Discard the compromised material. 2. Ensure that the compound is stored in a tightly sealed container with a desiccant and, if possible, under an inert atmosphere (e.g., argon or nitrogen).
Solution of the compound changes color over time. Degradation in solution due to oxidation, hydrolysis, or photodegradation.1. Prepare fresh solutions for each experiment. 2. Store stock solutions at low temperatures (e.g., -20°C) and protect them from light by using amber vials or wrapping them in aluminum foil. 3. Consider degassing solvents to remove dissolved oxygen.

Proper Storage and Handling Protocols

To maintain the integrity and purity of this compound, it is crucial to adhere to the following storage and handling guidelines.

Storage Conditions
Parameter Recommendation Rationale
Temperature Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. Some suppliers suggest room temperature for sealed, dry containers.[6][7]Lower temperatures slow down the rate of potential decomposition reactions.
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis.
Moisture Store in a dry environment, away from sources of humidity. The use of a desiccant is recommended.Pyridazine derivatives can be susceptible to hydrolysis.
Light Protect from light by storing in an amber vial or in a dark location.To prevent potential photodegradation.
Handling Procedures
  • Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents the condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: When handling the solid, it is best practice to work in a glove box or under a stream of an inert gas like argon or nitrogen.

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If stock solutions must be prepared, use an anhydrous, high-purity solvent.

  • Stock Solution Storage: Store stock solutions at -20°C in tightly sealed, amber vials.

Experimental Protocols: Assessing Compound Stability

For critical applications, it may be necessary to perform a forced degradation study to understand the stability of this compound under your specific experimental conditions.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC Analysis (Purity Assessment) Acid->HPLC Base Basic Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (UV/Vis light) Photo->HPLC LCMS LC-MS Analysis (Degradant Identification) HPLC->LCMS If degradation is observed Compound This compound Solution Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Aliquot for Stress Conditions: Aliquot the stock solution into separate, appropriate vials for each stress condition.

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid.

    • Basic Hydrolysis: Add an equal volume of 0.1 M sodium hydroxide.

    • Oxidative Stress: Add an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Expose a vial of the stock solution to UV and/or visible light in a photostability chamber.

  • Incubation: Incubate the samples under the respective stress conditions for a defined period (e.g., 24 hours). Include a control sample stored under normal conditions.

  • Neutralization (for acidic and basic samples): After incubation, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples by HPLC to determine the percentage of degradation. If significant degradation is observed, further analysis by LC-MS can be performed to identify the degradation products.

Visualizing Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways for this compound based on the general chemical principles of related compounds.

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products Start This compound Oxidized N-Oxide or Carboxylic Acid Derivatives Start->Oxidized Oxidation (e.g., H2O2, air) Hydrolyzed Pyridazine Ring Cleavage or Deacetylation Products Start->Hydrolyzed Hydrolysis (H2O, acid/base) Photolyzed Ring-Opened or Rearranged Products Start->Photolyzed Photodegradation (UV/Vis light)

Caption: Potential degradation pathways.

Conclusion

The chemical stability of this compound is a critical factor for its successful use in research and development. By understanding the potential for degradation and implementing the recommended storage and handling protocols, researchers can ensure the quality and reliability of their experimental data. When in doubt about the integrity of your compound, it is always best to perform an analytical purity check.

References

  • ResearchGate. Pyridazine derivatives and related compounds. Part 14. Photolysis of 3-diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. [Link]
  • ResearchGate. Pyridazine derivatives and related compounds, Part 15: Photochemical study of 3-azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine. [Link]
  • TSI Journals.
  • ResearchGate. Pyridazine derivatives and related compounds. Part 14. Photolysis of 3diazo-4,5-diphenylpy-razolo[3,4-c]pyridazine. [Link]
  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]
  • YouTube. Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. [Link]
  • YouTube. Hydrolysis to Ketones [ORGANIC CHEMISTRY] Klein Problem 20.63. [Link]
  • PMC.
  • ResearchGate.
  • Carl ROTH.

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Technical Support Center: A Researcher's Guide to Purifying 1-(Pyridazin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the synthesis and purification of 1-(Pyridazin-3-yl)ethanone. This guide is designed to move beyond simple protocols, offering in-depth, field-proven insights into identifying and eliminating common impurities associated with this valuable heterocyclic ketone. As a key building block in medicinal chemistry, particularly for developing agents targeting cardiovascular diseases and cancer, the purity of this compound is paramount for reliable downstream applications.[1]

This document is structured as a dynamic troubleshooting resource. We will explore the causality behind common purification challenges and provide self-validating protocols to ensure you achieve the highest possible purity for your compound.

Part 1: Frequently Asked Questions - Understanding Your Crude Product

This section addresses the foundational questions researchers face before beginning purification. A correct initial assessment is crucial for selecting the most efficient purification strategy.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. Most modern syntheses of pyridazines involve the condensation of a 1,4-dicarbonyl compound (or a functional equivalent) with hydrazine.[2][3] Based on this common pathway, your primary impurities will likely fall into three categories:

  • Unreacted Starting Materials: Residual hydrazine and the 1,4-dicarbonyl precursor are common. Hydrazine is particularly important to remove due to its reactivity and toxicity.

  • Reaction Intermediates: Incomplete cyclization can leave behind hydrazone intermediates. These are often highly colored and can be challenging to separate.[4]

  • Isomeric Byproducts: Depending on the regioselectivity of the cyclization reaction, you may form the isomeric 1-(Pyridazin-4-yl)ethanone.[5] While structurally similar, its different electronic properties can impact subsequent reactions.

  • Solvent and Reagent Residues: Residual solvents from the reaction (e.g., ethanol, acetic acid) or catalysts must be removed.[6][7]

Q2: How can I perform a quick preliminary analysis of my crude sample?

A2: Before committing to a large-scale purification, a rapid assessment can save significant time and resources.

  • Thin-Layer Chromatography (TLC): This is the most critical first step. A TLC plate, typically run in a solvent system like 30-50% ethyl acetate in hexanes, will reveal the number of components in your crude mixture. Your target compound, being moderately polar, should have an Rf value between 0.3 and 0.5 in a well-chosen system.

  • Proton NMR (¹H NMR): A quick ¹H NMR of the crude material can be incredibly informative. You can often identify the characteristic signals of your desired product amidst the impurity signals and get a rough estimate of the purity.

  • Melting Point: A broad and depressed melting point range compared to the literature value for the pure compound is a classic indicator of significant impurity.[8]

Q3: Why is achieving high purity for this specific compound so critical?

A3: this compound is a pharmacophore—a molecular framework that carries the essential features responsible for a drug's biological activity.[2] Impurities can:

  • Interfere with Downstream Reactions: Isomers or reactive intermediates can lead to a complex mixture of unwanted side products in subsequent synthetic steps.

  • Confound Biological Assays: Even small amounts of impurities can exhibit their own biological activity, leading to false positives or inaccurate structure-activity relationship (SAR) data.[1]

  • Prevent Crystallization: Impurities are known to inhibit the formation of an ordered crystal lattice, which is often a requirement for final compound characterization and formulation.[9]

Part 2: Troubleshooting Purification Workflows

This section provides detailed troubleshooting for the most effective purification techniques for this compound.

Initial Strategy Selection

The first step is to analyze your crude TLC to determine the best path forward. The following workflow provides a logical decision-making process.

Purification_Workflow start Crude Product Analysis (TLC) decision1 Is there a major, well-separated spot? start->decision1 decision2 Are impurities non-basic (e.g., starting materials)? decision1->decision2 Yes proc_chrom Proceed to Column Chromatography decision1->proc_chrom No (Complex Mixture) decision3 Is the product a solid? decision2->decision3 No proc_extract Perform Acid-Base Extraction decision2->proc_extract Yes decision3->proc_chrom No (Oily Product) proc_recryst Perform Recrystallization decision3->proc_recryst Yes final_purity Purity Check (TLC, NMR, LC-MS) proc_chrom->final_purity proc_extract->decision3 Post-Extraction proc_recryst->final_purity

Caption: Purification strategy selection workflow.

Data Summary: Key Compounds

A clear understanding of the physical properties of your target and potential byproducts is essential for designing an effective separation.

CompoundStructureMolecular Weight ( g/mol )PolarityKey Differentiator
This compound CC(=O)C1=CC=CN=N1122.13[10]ModerateTarget Compound. Basic nitrogens.
1-(Pyridazin-4-yl)ethanoneCC(=O)C1=CC=NN=C1122.13[5]Moderate-HighIsomer. Slightly more polar due to dipole moment.
HydrazineN2H432.05HighHighly water-soluble. Can be removed with aqueous washes.
Hydrazone IntermediateR-C(=N-NH2)-R'VariableModerate-HighOften colored. Can be hydrolyzed or separated by chromatography.
Technique 1: Acid-Base Extraction (For Removing Non-Basic Impurities)

The two adjacent nitrogen atoms in the pyridazine ring give the molecule a basic character, which can be exploited for a highly effective liquid-liquid extraction.[2]

► Common Problem: "My yield was very low after performing the acid-base extraction."

  • Underlying Cause & Scientific Solution: Low recovery is often due to incomplete protonation or deprotonation. The pKa of pyridazine is approximately 2.3. To ensure complete protonation and transfer into the aqueous phase, the pH of the acidic solution should be at least 2 pH units lower, i.e., pH ~1. Conversely, for deprotonation and recovery into the organic phase, the pH should be raised to at least 2 units above the pKa of the conjugate acid, i.e., pH > 4.3, though raising to pH 8-9 is common practice to ensure complete precipitation/extraction. Using a pH meter is crucial. Multiple extractions with smaller volumes of solvent are also more efficient than a single large-volume extraction.[11]

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidification: Transfer the organic solution to a separatory funnel and extract three times with 1M hydrochloric acid (HCl). The protonated product will move into the aqueous layer.

  • Removal of Non-Basic Impurities: Combine the organic layers. This fraction contains your non-basic impurities and can typically be discarded after a confirmation TLC.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is ~9.

  • Product Recovery: The deprotonated, neutral product will either precipitate out as a solid (which can be filtered) or can be extracted back into a fresh organic solvent (e.g., DCM) three times.

  • Final Steps: Combine the final organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

AcidBase_Extraction cluster_org1 Organic Phase 1 (DCM) cluster_aq Aqueous Phase (1M HCl) cluster_org2 Organic Phase 2 (DCM) Product Product (Basic) ProtonatedProduct Product-H+ (Soluble) Product->ProtonatedProduct + HCl Impurity Impurity (Neutral) PureProduct Pure Product ProtonatedProduct->PureProduct + NaOH + DCM

Caption: Principle of acid-base extraction for purification.

Technique 2: Flash Column Chromatography (For Isomers and Intermediates)

For separating compounds with similar polarities, such as the 3-yl and 4-yl isomers, silica gel chromatography is the method of choice.[12]

► Common Problem: "My product and a key impurity are co-eluting from the column."

  • Underlying Cause & Scientific Solution: This indicates a suboptimal solvent system (mobile phase). The goal is to find a solvent mixture where the difference in affinity for the stationary phase (silica gel) between your compounds is maximized. The key is systematic TLC analysis. Screen various ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, acetone). Aim for a solvent system that places your target compound at an Rf of ~0.35 and provides the largest possible separation (ΔRf) from the impurity spot. Using a gradient elution on the column, starting with a lower polarity and gradually increasing it, can often improve separation for complex mixtures.[13]

  • Solvent System Selection: Use TLC to identify an optimal mobile phase (e.g., start with 30% ethyl acetate/70% hexanes and adjust as needed).

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. For better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin elution with the mobile phase. If using a gradient, slowly increase the percentage of the polar solvent over time.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Technique 3: Recrystallization (For Final Polishing)

Recrystallization is an excellent final step to obtain a highly crystalline, pure solid product, especially after an initial purification by extraction or chromatography.[9]

► Common Problem: "My compound is 'oiling out' or precipitating as an amorphous powder instead of forming crystals."

  • Underlying Cause & Scientific Solution: This typically happens when the solution is cooled too rapidly or is too supersaturated. "Oiling out" occurs when the solubility of the compound is exceeded at a temperature that is still above its melting point in the solvent mixture. To solve this, add a small amount more solvent to the hot solution to reduce saturation, and then allow it to cool much more slowly. Insulating the flask can promote the slow, ordered growth required for crystallization. If an amorphous solid "crashes out," it means the solvent is too poor. The solution is to use a slightly better solvent or a co-solvent system (e.g., ethanol with a small amount of water as an anti-solvent).[9]

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or ethyl acetate).

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid needed to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Induce crystallization if necessary by scratching the inner wall with a glass rod.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Part 3: Final Purity Confirmation

After purification, you must rigorously confirm the identity and purity of your this compound.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This will confirm the molecular weight (m/z = 123.1 for [M+H]⁺) and show the purity as a single peak in the chromatogram.

  • NMR Spectroscopy (¹H and ¹³C): This is the definitive structural confirmation. For ¹H NMR in CDCl₃, expect to see a singlet for the acetyl methyl group (~2.8 ppm) and three distinct signals for the pyridazine ring protons (typically between 7.7 and 9.3 ppm). The absence of signals from starting materials or byproducts is a strong indicator of high purity.

  • Elemental Analysis: For a final, rigorous confirmation of purity, elemental analysis should match the calculated values for C₆H₆N₂O (C, 59.01%; H, 4.95%; N, 22.94%).

By applying these principles and protocols, you can confidently navigate the challenges of purifying this compound, ensuring the integrity and reliability of your subsequent research and development efforts.

References

  • PubChem. 1-(6-Chloropyridazin-4-YL)ethanone.
  • PubChem. 1-(Pyrrolidin-3-yl)ethanone.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 15(7), 4771–4789. [Link]
  • ResearchGate. Pyridazin-3(2H)-ones: Synthesis, reactivity. [Link]
  • LookChem. 1-[6-chloro-5-(4-chlorophenyl)-3-methoxy-4-pyridazinyl]ethanone. [Link]
  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Biosynce. What are the side-reactions in pyrazine synthesis?. [Link]
  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
  • Abdel-Ghani, N. T., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 13(5), 621–636. [Link]
  • Wikipedia. Pyridazine. [Link]
  • Royal Society of Chemistry.
  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]
  • ChemTube3D. Synthesis of Pyridazine. [Link]
  • Deeb, A., et al. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. European Chemical Bulletin, 3(3), 290-295. [Link]
  • Al-Ghorbani, M., et al. (2021).
  • Abdel-Ghani, N. T., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 13(5), 621–636. [Link]
  • Arkat USA. Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. [Link]
  • Al-Omary, F. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(14), 1039–1061. [Link]
  • Google Patents. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Sripathi, S., & Gundu, S. (2014). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. International Journal of Pharmaceutical Sciences and Research, 5(8), 3295. [Link]
  • PubChem. 1-(3-Methyl-6-phenylpyridazin-4-YL)ethanone. [Link]

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Alternative catalysts for the synthesis of "1-(Pyridazin-3-yl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Alternative Catalysts and Troubleshooting for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis of 1-(Pyridazin-3-yl)ethanone. This guide is designed to provide you with in-depth, field-proven insights into alternative catalytic systems and to offer practical, actionable solutions to common experimental challenges. As your virtual Senior Application Scientist, I will walk you through the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific literature.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis of this compound, offering a quick reference for researchers.

Q1: What are the most common palladium-catalyzed methods for synthesizing this compound?

A1: The most prevalent and effective palladium-catalyzed methods are the Suzuki-Miyaura and Stille cross-coupling reactions. Both methods offer robust pathways to form the crucial carbon-carbon bond between the pyridazine core and the acetyl group. The choice between them often depends on the availability and stability of the organometallic reagent.

Q2: Why am I experiencing low yields in my Suzuki-Miyaura coupling to synthesize this compound?

A2: Low yields in Suzuki-Miyaura couplings involving pyridazines are a common challenge and can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1] Key areas to investigate include:

  • Catalyst Deactivation: The nitrogen atoms in the pyridazine ring can coordinate with the palladium catalyst, leading to catalyst poisoning and reduced activity.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are critical parameters that require careful optimization.[1]

  • Purity of Reagents: Impurities in starting materials, particularly the boronic acid or ester, can lead to side reactions or inhibit the catalyst.

  • Atmospheric Conditions: Palladium(0) catalysts are sensitive to oxygen, and inadequate inert atmosphere techniques can lead to catalyst degradation.

Q3: What are the primary side reactions to be aware of, and how can they be minimized?

A3: The most common side reactions are homo-coupling of the boronic acid and protodeboronation.

  • Homo-coupling: This occurs when two molecules of the boronic acid derivative couple with each other. It can be minimized by ensuring a rigorously inert atmosphere, using a slight excess (1.1-1.2 equivalents) of the boronic acid, and avoiding excessively high temperatures.

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of unsubstituted pyridazine. Using anhydrous solvents and a suitable base can help mitigate this issue.

Q4: Are there viable palladium-free catalytic systems for the synthesis of this compound?

A4: Yes, significant progress has been made in developing palladium-free alternatives. Nickel and copper-based catalytic systems have emerged as promising options. Nickel catalysts, in particular, have shown efficacy in cross-coupling reactions of heteroaryl halides.[2] Copper-catalyzed methods, such as those involving multicomponent reactions, also offer alternative synthetic routes.[3] Additionally, photoredox catalysis is a rapidly developing field that provides novel, mild pathways for C-C bond formation on pyridazine rings.[4]

Alternative Catalytic Systems: A Comparative Overview

While palladium-based catalysts are the workhorses for many cross-coupling reactions, exploring alternative catalysts can offer advantages in terms of cost, reactivity, and functional group tolerance. This section provides a comparative overview of palladium, nickel, and copper-based systems for the synthesis of this compound.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems for the synthesis of pyridazinyl ketones, providing a basis for catalyst selection.

Catalyst SystemStarting MaterialsBaseSolventTemp (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed
Pd(PPh₃)₄3-Bromopyridazine, Acetylating agentNa₂CO₃DME/H₂O804828[1]
PdCl₂(dppf)3-Chloropyridazine, Acetylating agentK₂CO₃DME802High[1]
Pd(OAc)₂ / SPhos3-Halopyridazine, Acetylating agentK₃PO₄Toluene10016High[1]
Nickel-Catalyzed
NiCl₂(dppf)3-Chloropyridazine, Acetylating agentK₃PO₄Dioxane10024Moderate[5]
Copper-Catalyzed
CuI / Ligand3-Iodopyridazine, Acetylating agentCs₂CO₃DMF11012Good[6]

Note: "High," "Moderate," and "Good" are qualitative descriptors from the literature where specific yields for the target molecule were not provided. The data presented is for analogous reactions and should be used as a guide for optimization.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic routes to this compound.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 3-halopyridazine with an acetylating agent.

Materials:

  • 3-Halopyridazine (e.g., 3-bromopyridazine) (1.0 equiv)

  • Acetylating agent (e.g., Acetylboronic acid pinacol ester) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

  • Base (e.g., Na₂CO₃) (2.0 equiv)

  • Degassed solvent system (e.g., DME/H₂O 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add the 3-halopyridazine, acetylating agent, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol outlines a general procedure for the nickel-catalyzed cross-coupling of a 3-halopyridazine.

Materials:

  • 3-Chloropyridazine (1.0 equiv)

  • Acetylating agent (e.g., Acetylzinc chloride) (1.5 equiv)

  • Nickel catalyst (e.g., NiCl₂(dppf)) (10 mol%)

  • Ligand (e.g., dppf) (10 mol%)

  • Base (e.g., K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

Procedure:

  • In a glovebox, to an oven-dried vial, add the nickel catalyst, ligand, and base.

  • Add the 3-chloropyridazine and the anhydrous, degassed solvent.

  • Add the acetylating agent solution dropwise at room temperature.

  • Seal the vial and heat the reaction mixture to 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by GC-MS or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction is showing very low or no conversion to the desired this compound. What are the likely causes and how can I troubleshoot this?

A: Low or no yield is a frequent issue, particularly with heteroaromatic substrates. A systematic troubleshooting approach is essential.[7]

Caption: Troubleshooting workflow for low or no product yield.

Detailed Troubleshooting Steps:

  • Verify Catalyst Activity: Palladium(0) catalysts can be sensitive to storage conditions. Using a fresh batch of catalyst or a reliable precatalyst/ligand system is a good first step. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.

  • Ensure Rigorous Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst.[8] Ensure your solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes) and that your reaction is maintained under a positive pressure of argon or nitrogen.

  • Assess Reagent Purity: Impurities in the starting materials can have a significant impact. The halopyridazine should be pure, and the acetylating agent (e.g., boronic acid or stannane) should be of high quality. Boronic acids, in particular, can be prone to decomposition.

  • Evaluate Reaction Conditions:

    • Temperature: If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.

    • Base and Solvent: The choice of base and solvent is critical and often interdependent. For Suzuki reactions, bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[9] Solvents such as dioxane, toluene, and DMF are often effective.[9] A screening of different base/solvent combinations may be necessary.

    • Ligand: For challenging substrates like pyridazines, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly improve catalytic activity by promoting the reductive elimination step and preventing catalyst deactivation.

Issue 2: Significant Side Product Formation

Q: I am observing significant formation of byproducts in my reaction mixture. How can I identify and minimize them?

A: The most common byproducts are from homo-coupling and decomposition of starting materials.

Caption: Troubleshooting workflow for side product formation.

Detailed Troubleshooting Steps:

  • Homo-coupling: The formation of a biacetyl byproduct from the self-coupling of the acetylating agent is often due to the presence of oxygen. Improving inert atmosphere techniques is crucial. Additionally, using a minimal excess of the acetylating agent can help.

  • Dehalogenation/Protodeboronation: The loss of the halogen from the pyridazine or the boron moiety from the acetylating agent can be caused by moisture or an inappropriate base. Ensure all reagents and solvents are anhydrous. Screening different bases may be necessary; for example, a weaker base might be sufficient and less prone to promoting these side reactions.

Issue 3: Catalyst Deactivation

Q: My reaction starts well but then stalls, and I observe the formation of palladium black. What is happening and how can I prevent it?

A: The formation of palladium black is a classic sign of catalyst deactivation, where the soluble, active Pd(0) species agglomerate into inactive palladium metal. With N-heterocyclic substrates like pyridazine, this is often due to coordination of the nitrogen lone pair to the palladium center, which inhibits the catalytic cycle.[10]

Strategies to Mitigate Catalyst Deactivation:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can shield the palladium center, preventing both coordination by the pyridazine nitrogen and agglomeration.

  • Ligand-to-Palladium Ratio: A slight excess of the ligand (e.g., a 2.2:1 ligand to palladium ratio) can help maintain the stability of the active catalytic species. However, a large excess can sometimes inhibit the reaction.

  • Temperature Control: High temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Additives: In some cases, the addition of salts like LiCl can help to break up palladium aggregates and regenerate the active catalyst.

References

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  • Elsevier. (2005). An efficient copper-catalyzed N-arylation of pyridazinones with a structurally well-defined copper complex. ElectronicsAndBooks.
  • ACS Publications. (2021). Copper-Catalyzed Bisannulations of Malonate-Tethered O-Acyl Oximes with Pyridine, Pyrazine, Pyridazine, and Quinoline Derivatives for the Construction of Dihydroindolizine-Fused Pyrrolidinones and Analogues. Organic Letters. [Link]
  • ResearchGate. (2025). Photoredox‐Catalyzed Synthesis of a Novel Class of Fluoroalkyl Pyrazolones. [Link]
  • PubMed. (2014). Synthesis of pyridazinones through the copper(I)-catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynylesters. [Link]
  • Wikipedia.
  • PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. [Link]
  • PrepChem. Synthesis of trimethyl[(tributylstannyl)ethynyl]-silane. [Link]
  • Wikipedia. Stille reaction. [Link]
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  • ResearchGate. (2025). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. [Link]
  • Organic Syntheses. (2011).
  • MySkinRecipes. 3-Acetyl-6-chloropyridazine. [Link]
  • Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • PMC - NIH. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
  • MDPI. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
  • RSC Publishing. Photoredox-neutral alkene aminoarylation for the synthesis of 1,4,5,6-tetrahydropyridazines. [Link]
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
  • PubMed. Photoredox catalysis in a complex pharmaceutical setting: toward the preparation of JAK2 inhibitor LY2784544. [Link]
  • ResearchGate. (2025). Copper(II)
  • Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Organic Syntheses. acetyltrimethylsilane. [Link]
  • Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • ACS Publications. (2025). Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. [Link]
  • ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
  • Organic Syntheses. 3-Acetyl-6-butoxy-2H-pyran-2,4(3H)-dione. [Link]
  • OUCI. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect…. [Link]
  • RSC Publishing.
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  • PubMed. Straightforward three-component palladium-catalysed synthesis of pyridazin-3(2H)-one libraries. [Link]
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Technical Support Center: Managing Reaction Exotherms in Large-Scale Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe and efficient large-scale synthesis of pyridazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential thermal hazards associated with these important heterocyclic compounds. Pyridazinone synthesis, particularly routes involving hydrazine and its derivatives, often involves highly exothermic steps that require careful management to prevent runaway reactions.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure both the safety of your process and the quality of your product.

I. Understanding the Thermal Landscape of Pyridazinone Synthesis

The synthesis of the pyridazinone core typically involves the cyclocondensation of a 1,4-dicarbonyl compound (or a precursor like a γ-keto acid) with hydrazine or a substituted hydrazine.[3][4] This reaction is often exothermic and can pose a significant thermal risk if not properly controlled, especially at scale.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of the exotherm in pyridazinone synthesis?

A1: The primary exotherm originates from the formation of the stable heterocyclic pyridazinone ring through the reaction of a hydrazine with a dicarbonyl compound or its equivalent. The formation of strong nitrogen-carbon and nitrogen-nitrogen single and double bonds releases a significant amount of energy. Reactions involving hydrazine itself are particularly energetic.[1]

Q2: What is a reaction exotherm and why is it a concern at a large scale?

A2: A reaction exotherm is the heat generated by a chemical reaction. While manageable at the lab bench, on a large scale, the heat generated increases with the volume of reactants, while the surface area available for cooling does not increase proportionally. This can lead to a rapid increase in temperature, potentially causing a "runaway reaction" where the reaction rate accelerates uncontrollably.[5]

Q3: What are the potential consequences of an uncontrolled exotherm?

A3: An uncontrolled exotherm can lead to a thermal runaway, resulting in a rapid increase in temperature and pressure within the reactor. This can cause the boiling of solvents, over-pressurization of the vessel, and potentially a reactor rupture or explosion.[2] It can also lead to the decomposition of reactants, intermediates, or products, generating toxic or flammable gases and compromising product quality.

II. Proactive Thermal Hazard Assessment: The Role of Reaction Calorimetry

To safely scale up any pyridazinone synthesis, a thorough understanding of its thermal profile is essential. Reaction calorimetry is a critical tool for obtaining this data.[6]

Key Thermal Parameters to Determine:
ParameterDescriptionImportance in Pyridazinone Synthesis
Heat of Reaction (ΔHr) The total amount of heat released or absorbed during the reaction.Quantifies the total energy potential of the exotherm. Essential for designing adequate cooling systems.
Heat Capacity (Cp) The amount of heat required to raise the temperature of the reaction mixture by one degree.Used in conjunction with ΔHr to calculate the potential temperature rise.
Adiabatic Temperature Rise (ΔTad) The theoretical maximum temperature increase of the reaction mixture if no heat is lost to the surroundings. Calculated as ΔTad = (-ΔHr) / (m * Cp).A critical indicator of the potential severity of a runaway reaction. A high ΔTad signals a high-risk process.
Maximum Temperature of Synthesis Reaction (MTSR) The highest temperature the reaction mixture would reach in the event of a cooling failure, considering the accumulation of unreacted reagents.[7][8]A more practical measure of the worst-case scenario temperature than ΔTad in semi-batch processes. It is crucial for setting safe operating limits.[9][10]
Experimental Protocol: Determining Thermal Parameters using a Reaction Calorimeter (RC1e or similar)
  • System Preparation:

    • Set up the reaction calorimeter according to the manufacturer's instructions.

    • Calibrate the heat flow sensor using an electrical heater.

  • Reaction Setup (Semi-batch addition of hydrazine):

    • Charge the reactor with the γ-keto acid and solvent.

    • Equilibrate the reactor contents to the desired process temperature (Tp).

    • Prepare a solution of hydrazine hydrate in a suitable solvent in the dosing vessel.

  • Isothermal Reaction Monitoring:

    • Start the controlled addition of the hydrazine solution at a pre-determined rate.

    • Continuously monitor the heat flow, reactor temperature (Tr), and jacket temperature (Tj).

    • Maintain isothermal conditions by adjusting the jacket temperature.

  • Data Analysis:

    • Integrate the heat flow curve over time to determine the total heat of reaction (Qr).

    • Calculate the molar heat of reaction (ΔHr) by dividing Qr by the number of moles of the limiting reactant.

    • Determine the heat capacity (Cp) of the final reaction mixture by performing a post-reaction calibration.

    • Calculate the adiabatic temperature rise (ΔTad) and the Maximum Temperature of Synthesis Reaction (MTSR).[6][7]

III. Troubleshooting Guide for Exotherm Management

This section addresses specific issues that may arise during the large-scale synthesis of pyridazinones.

Scenario 1: The reaction temperature is rising faster than expected during hydrazine addition.

  • Immediate Action:

    • Stop the hydrazine addition immediately. The accumulation of unreacted hydrazine is a primary cause of runaway reactions.[11]

    • Increase cooling to the maximum capacity. Lower the setpoint of the reactor's cooling system.

  • Root Cause Analysis & Corrective Actions:

    • Addition Rate Too High: The rate of heat generation is exceeding the rate of heat removal.

      • Solution: Reduce the addition rate of the hydrazine solution. Consider using a dosing pump for precise control.

    • Insufficient Cooling: The cooling system may be undersized for the scale of the reaction, or there may be a malfunction.

      • Solution: Verify the performance of the cooling system. Ensure the coolant is at the correct temperature and flow rate. For future batches, consider a lower starting temperature or a more efficient cooling system.

    • Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction is more concentrated and generating heat rapidly.

      • Solution: Ensure the agitator is functioning correctly and at an appropriate speed to maintain a homogenous mixture.

Scenario 2: The reaction appears to have stalled (no heat evolution) despite hydrazine addition.

  • Immediate Action:

    • Stop the hydrazine addition immediately. An induction period followed by a rapid, uncontrolled reaction is a classic sign of a potential runaway.

    • Do not increase the reaction temperature to try and initiate the reaction. This could lead to a catastrophic failure.

  • Root Cause Analysis & Corrective Actions:

    • Presence of an Inhibitor: Impurities in the starting materials or solvent could be inhibiting the reaction.

      • Solution: Analyze all raw materials for purity.

    • Incorrect pH: The reaction may be sensitive to the pH of the medium.

      • Solution: Check the pH of the reaction mixture and adjust if necessary, based on established process parameters.

    • Low Temperature: The reaction temperature may be too low for initiation.

      • Solution: If an induction period is known for the process, hold at the current temperature and monitor closely. Any temperature increase should be done in very small, controlled increments with cooling readily available.

IV. Emergency Procedures: Quenching a Runaway Reaction

In the event of an uncontrollable exotherm, a well-defined emergency quenching procedure is critical.

Protocol: Emergency Quenching of a Large-Scale Pyridazinone Synthesis

  • Priority 1: Personnel Safety.

    • Activate the facility's emergency alarm.

    • Evacuate all non-essential personnel from the immediate area.

    • Ensure operators have appropriate personal protective equipment (PPE), including respiratory protection, due to the high toxicity of hydrazine.[12]

  • Priority 2: Stop the Reaction.

    • Immediately stop the addition of all reactants.

    • Maximize cooling to the reactor jacket.

  • Priority 3: Quenching.

    • Do not add the quenching agent directly to the hot reactor. This can cause a violent eruption of the reactor contents.

    • If possible, transfer the reactor contents to a larger vessel containing a pre-cooled quenching solution. This "dump quenching" is the safest method.

    • Recommended Quenching Agent: A large volume of a cold, dilute acid solution (e.g., 5-10% acetic acid or citric acid in water) is generally effective for neutralizing the basic hydrazine and slowing the reaction. The weak acid will protonate the hydrazine, rendering it less nucleophilic.

    • For highly energetic runaways, a "kill solution" containing a chemical scavenger for hydrazine may be necessary. Consult with process safety experts to develop a specific kill solution for your process.

V. Visualizing Process Safety

Understanding the relationships between different process parameters and safety measures is crucial. The following diagrams illustrate key concepts in managing reaction exotherms.

Exotherm_Management_Workflow Start Start Pyridazinone Synthesis Monitor Continuously Monitor Temperature and Heat Flow Start->Monitor Temp_Stable Temperature Stable? Monitor->Temp_Stable Continue_Addition Continue Controlled Hydrazine Addition Temp_Stable->Continue_Addition Yes Temp_Rising Temperature Rising Uncontrollably? Temp_Stable->Temp_Rising No Continue_Addition->Monitor End Reaction Complete Continue_Addition->End Addition Complete Temp_Rising->Continue_Addition No Stop_Addition STOP Hydrazine Addition Temp_Rising->Stop_Addition Yes Increase_Cooling Maximize Cooling Stop_Addition->Increase_Cooling Temp_Controlled Temperature Controlled? Increase_Cooling->Temp_Controlled Resume_Cautious Resume Cautious Addition at Reduced Rate Temp_Controlled->Resume_Cautious Yes Emergency_Quench Initiate Emergency Quenching Protocol Temp_Controlled->Emergency_Quench No Resume_Cautious->Monitor MTSR_Criticality_Assessment cluster_0 Criticality Classes Temps Process Temp (Tp) Max. Temp. of Synthesis Rxn (MTSR) Boiling Point of Solvent (BP) Decomposition Temp (Td) Class1 Class1 Temps:MTSR->Class1 If Class2 Class2 Temps:MTSR->Class2 If Class3 Class3 Temps:MTSR->Class3 If

Caption: Simplified criticality assessment based on MTSR.

VI. References

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Technical Support Center: Interpreting the Mass Spectrometry Fragmentation of 1-(Pyridazin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of 1-(Pyridazin-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals who encounter this N-heterocyclic ketone in their work. Interpreting the mass spectrum of even seemingly simple molecules can be complex due to unexpected fragmentation, adduct formation, and instrument variability. This guide provides in-depth, question-and-answer-based support, moving from foundational concepts to advanced troubleshooting, to ensure you can confidently identify and characterize this compound in your experiments.

Section 1: Foundational Concepts & Initial Analysis (FAQs)

This section addresses the most common initial questions that arise when first analyzing a new compound.

Q1: What are the fundamental physicochemical properties I need to know for my MS analysis?

Answer: Before any analysis, it is critical to know the theoretical properties of your analyte to predict its behavior. This compound is a small heterocyclic molecule. Its key properties are summarized below.

PropertyValueSignificance for MS
Molecular Formula C₆H₆N₂ODetermines the exact mass and isotopic pattern.
Monoisotopic Mass 122.04801 DaThe theoretical exact mass of the most abundant isotope; crucial for high-resolution MS (HRMS) identification.
Average Molecular Weight 122.124 g/mol Used for calculating concentrations, but the monoisotopic mass is used for mass identification.
Key Structural Features Pyridazine Ring, Acetyl GroupThese moieties dictate the primary fragmentation pathways. The two adjacent nitrogen atoms in the pyridazine ring are a key feature.
Q2: How will my choice of ionization source (ESI vs. EI) affect the spectrum?

Answer: Your choice of ionization source is one of the most critical parameters affecting your spectral output.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that imparts minimal excess energy onto the analyte.[1] For this compound, you should expect to see a very prominent protonated molecular ion, [M+H]⁺ , at m/z 123.0558. Fragmentation will be minimal in a standard MS1 scan. This is advantageous for confirming the molecular mass of your analyte.[2]

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons.[3] This causes extensive fragmentation and produces a complex spectrum rich in structural information.[4][5] You will likely observe a molecular ion (M⁺•) at m/z 122.0480, but its abundance may be low. The true value of EI is the reproducible fragmentation pattern that can be used for library matching and structural elucidation.[3]

Q3: Where does the molecule protonate in positive-mode ESI, and why does it matter?

Answer: The site of protonation dictates the subsequent fragmentation cascade. In this compound, the most likely sites of protonation are the two nitrogen atoms of the pyridazine ring due to their high basicity and the presence of lone pair electrons. The carbonyl oxygen of the acetyl group is another possible, but less favored, protonation site.

The initial location of the charge influences which bonds are weakened and most likely to break upon collisional activation (CID).[6] Understanding this is key to predicting how the molecule will fall apart in an MS/MS experiment.

Q4: My ESI spectrum shows peaks other than the expected [M+H]⁺. What are they?

Answer: It is very common in ESI to observe adduct ions, which are formed when the analyte associates with cations present in the solvent or matrix.[1][7] You must be able to recognize these to avoid misidentifying your molecular ion.

Common Adduct IonMass Difference from MExpected m/z for C₆H₆N₂O
[M+H]⁺ +1.0078 Da123.0558
[M+NH₄]⁺ +18.0334 Da140.0814
[M+Na]⁺ +22.9898 Da145.0378
[M+K]⁺ +38.9637 Da161.0117
[2M+H]⁺ +123.0558 Da245.1038
Section 2: Deciphering the Tandem Mass Spectrum (MS/MS)

This section provides an in-depth guide to interpreting the fragmentation of this compound, the most complex part of the analysis.

Q5: What are the predicted major fragmentation pathways for the [M+H]⁺ ion of this compound?

Answer: When the protonated molecule (m/z 123.0) is subjected to collision-induced dissociation (CID), it fragments in a predictable manner based on its structure. The fragmentation is dominated by cleavages related to the acetyl group and the inherent instability of the N-N bond in the pyridazine ring.

Primary Fragmentation Pathways:

  • Loss of a Methyl Radical: The most common initial fragmentation for methyl ketones is the homolytic cleavage of the C-C bond to lose a methyl radical (•CH₃), resulting in a highly stable acylium ion.

    • Neutral Loss: 15.0235 Da (•CH₃)

    • Resulting Fragment: [M+H - •CH₃]⁺ → C₅H₄N₂O⁺ at m/z 108.0323

  • Loss of Ketene: A rearrangement can lead to the elimination of a neutral ketene molecule.

    • Neutral Loss: 42.0106 Da (CH₂CO)

    • Resulting Fragment: [M+H - CH₂CO]⁺ → C₄H₅N₂⁺ at m/z 79.0453 (Protonated Pyridazine)

Secondary Fragmentation (from m/z 108.03):

  • Loss of Carbon Monoxide: The acylium ion can readily lose carbon monoxide (CO).

    • Neutral Loss: 27.9949 Da (CO)

    • Resulting Fragment: [C₅H₄N₂O - CO]⁺ → C₄H₄N₂⁺ at m/z 80.0374 (Pyridazine Cation Radical)

Fragmentation of the Pyridazine Ring:

  • The pyridazine ring itself is prone to fragmentation. A key diagnostic fragmentation of pyridazines is the elimination of a nitrogen molecule (N₂).[8]

    • Neutral Loss: 28.0061 Da (N₂)

    • Example Pathway: The fragment at m/z 79.0453 (protonated pyridazine) can lose N₂ to produce a C₄H₅⁺ fragment at m/z 53.0391 .

The following diagram illustrates these key fragmentation pathways.

G cluster_main Predicted Fragmentation of [this compound+H]+ M_H [M+H]+ m/z 123.0558 frag108 [M+H - •CH3]+ m/z 108.0323 M_H->frag108 - 15.02 Da (•CH3) frag79 [M+H - CH2CO]+ m/z 79.0453 M_H->frag79 - 42.01 Da (CH2CO) frag80 [Fragment - CO]+ m/z 80.0374 frag108->frag80 - 27.99 Da (CO) frag53 [Fragment - N2]+ m/z 53.0391 frag79->frag53 - 28.01 Da (N2)

Diagram 1: Key fragmentation pathways of protonated this compound.
Q6: How can I distinguish this compound from its isomers?

Answer: Isomers present a significant analytical challenge. The fragmentation of pyridazine is markedly different from that of pyrimidine due to the adjacent nitrogen atoms.[8] For example, 1-(Pyrimidin-2-yl)ethanone would not readily lose N₂. Instead, it would likely lose hydrogen cyanide (HCN). The presence of a strong neutral loss of 28.01 Da (N₂) from the heterocyclic core is a strong indicator for a pyridazine structure.

Section 3: Troubleshooting Common Experimental Issues

Even with a clear understanding of the fragmentation theory, experimental realities can complicate interpretation. This section provides solutions to common problems.

Q7: I don't see my expected molecular ion peak at m/z 123.0. What should I check?

Answer: The absence of the molecular ion is a frequent issue. Here are the likely causes and solutions:

Potential CauseRecommended Action
In-Source Fragmentation The energy settings in your ion source (e.g., capillary voltage, cone voltage) are too high, causing the molecule to fragment before it reaches the mass analyzer. Solution: Methodically reduce the cone/capillary voltage and re-acquire data.
Incorrect Ionization Mode You may be in negative ion mode when the molecule preferentially forms positive ions. Solution: Switch to positive ion mode. It is often wise to screen in both modes for an unknown.
Sample Degradation The compound may be unstable in the solvent or at the temperature used. Solution: Prepare a fresh sample in a suitable solvent (e.g., Acetonitrile/Water) and keep it cooled in the autosampler.
Poor Ionization Efficiency The mobile phase composition may not be optimal for protonation. Solution: Ensure your mobile phase has a protic source, such as 0.1% formic acid, to facilitate the formation of [M+H]⁺.[9]
Q8: My spectrum has a high, noisy baseline. How can I fix this?

Answer: A high background can obscure low-intensity signals. This is almost always due to contamination.[10]

  • Solvent Contamination: Ensure you are using high-purity, LC-MS grade solvents and fresh additives (e.g., formic acid).

  • System Contamination: Run solvent blanks. If the background is still high, it indicates contamination in the LC lines, column, or ion source.[11] Follow the manufacturer's guidelines for cleaning the ion source and flushing the LC system.

  • Sample Matrix Effects: If analyzing a complex sample (e.g., plasma), matrix components can cause ion suppression or high background. Solution: Improve your sample preparation with techniques like solid-phase extraction (SPE) to remove interfering substances.

Q9: I see many unexpected peaks. How do I systematically identify them?

Answer: A busy spectrum can be daunting. Use a logical workflow to classify each peak.

G cluster_workflow Workflow for Identifying Unknown Peaks start Observe Unknown Peak (m/z = X) check_adduct Calculate Mass Difference from Expected M (X - 122.0480) start->check_adduct is_adduct Is it a known adduct? (e.g., +22.99, +38.96) check_adduct->is_adduct adduct_node Peak is an Adduct ([M+Na]+, etc.) is_adduct->adduct_node Yes check_contaminant Search m/z in Contaminant Databases (e.g., common polymers, plasticizers) is_adduct->check_contaminant No contaminant_node Peak is a Contaminant check_contaminant->contaminant_node Yes fragment_node Peak is likely an In-Source Fragment or Impurity check_contaminant->fragment_node No

Diagram 2: A systematic workflow for characterizing unexpected peaks in a mass spectrum.
Q10: My measured mass accuracy is poor, preventing formula confirmation. What's wrong?

Answer: High mass accuracy is essential for building confidence in your identification. Poor accuracy is typically an instrument issue.[12]

  • Mass Calibration: The most common cause is a drifted or incorrect mass calibration. Solution: Perform a fresh calibration of your mass spectrometer using the manufacturer's recommended calibration solution and procedure.[11][12] This should be done regularly.

  • Instrument Stability: Ensure the instrument has had adequate time to stabilize after being turned on and that the lab temperature is stable. Temperature fluctuations can affect the electronics and flight tube of a TOF analyzer.

  • Sufficient Signal: Mass accuracy calculations are less reliable on very low-intensity peaks. Ensure you have sufficient signal (>1000 counts) for an accurate mass measurement.

Section 4: Standard Operating Protocol

This section provides a baseline protocol for acquiring MS/MS data for this compound.

Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in Methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions (Positive ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 25 V (Optimize this parameter; start low).

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 800 L/Hr.

    • Desolvation Temperature: 400 °C.

    • MS1 Scan Range: m/z 50 - 300.

  • Tandem MS (MS/MS) Acquisition:

    • Precursor Ion: Select m/z 123.06.

    • Collision Energy: Ramp from 10-40 eV. This allows you to capture both low-energy (primary) and high-energy (secondary) fragments in a single run.

    • Collision Gas: Argon.

References
  • Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit.
  • Kind, T., & Fiehn, O. (2010). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 29(5), 794–814.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • Ferreira, S. L., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044307.
  • Nordstrom, A., et al. (2007). Interpreting MS/MS spectra.
  • Agilent Technologies. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
  • Odenkirk, M.T., Jones, R., Prenni, J., & Brinkley, S.C. (2025). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT.
  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
  • Pullen, F. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich.
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • Smith, W. (n.d.). Strategies for Interpreting Mass Spectra in Chemical Research. Longdom Publishing.
  • ResearchGate. (n.d.). The formation of major adducts identified from N-heterocycles.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry?
  • Analytical Chemistry Instrumentation Facility. (n.d.). Useful Mass Differences.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output.
  • NIST. (n.d.). Ethanone, 1-(3-pyridinyl)-. NIST Chemistry WebBook.
  • PyFragMS. (2022). A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega.
  • PubChem. (n.d.). 1-(3-Methyl-6-phenylpyridazin-4-YL)ethanone.
  • Krajsovszky, G., et al. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system. ARKIVOC, 2014(5), 158-169.
  • Instructables. (n.d.). How to Read a Simple Mass Spectrum.
  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
  • NIST. (n.d.). Ethanone, 1-(2-pyridinyl)-. NIST Chemistry WebBook.
  • NIST. (n.d.). Ethanone, 1-(1H-pyrazol-4-yl)-. NIST Chemistry WebBook.
  • Fiehn Lab. (n.d.). MS Adduct Calculator.

Sources

Technical Support Center: Enhancing Regioselectivity in Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in the formation of pyridazine rings. The pyridazine core is a valuable scaffold in medicinal chemistry, and achieving precise control over substituent placement is often critical for biological activity.[1] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common challenges encountered during synthesis.

Troubleshooting Guide

This section addresses specific, practical problems that may arise during your experiments, focusing on the causality behind the issues and providing actionable solutions.

Q1: My reaction of an unsymmetrical 1,4-dicarbonyl compound with hydrazine yields a mixture of regioisomers. How can I favor the formation of one over the other?

A1: This is a classic challenge in pyridazine synthesis. The regiochemical outcome depends on which of the two non-equivalent carbonyl groups undergoes the initial nucleophilic attack by hydrazine. The key is to exploit the subtle electronic and steric differences between these two positions.

Causality: The initial step is the formation of a hydrazone at one of the carbonyl carbons. The more electrophilic and less sterically hindered carbonyl group will typically react faster. The subsequent intramolecular cyclization and dehydration then lock in the regiochemistry.

Solutions & Strategies:

  • Exploit Electronic Effects: If one carbonyl is adjacent to an electron-withdrawing group (EWG) and the other is near an electron-donating group (EDG), the one near the EWG will be more electrophilic and should react preferentially. Conversely, an EDG will decrease the electrophilicity of the nearby carbonyl.

  • Leverage Steric Hindrance: A bulky substituent near one carbonyl group will sterically hinder the approach of hydrazine, directing the initial attack to the less hindered carbonyl.

  • Control Reaction pH: The reaction is often acid-catalyzed. A carefully chosen pH can protonate one carbonyl group preferentially, enhancing its electrophilicity. However, excessively low pH will protonate the hydrazine, rendering it non-nucleophilic. Gradual addition of acid or using a milder acid catalyst (e.g., acetic acid) can provide better control.

  • Lewis Acid Catalysis: A Lewis acid can coordinate selectively to the less hindered or more electron-rich (e.g., ether oxygen nearby) carbonyl oxygen, activating it towards nucleophilic attack.[2]

Workflow for Optimizing Regioselectivity:

G start Poor Regioselectivity (Mixture of Isomers) steric Are carbonyls sterically different? start->steric yes_steric Yes steric->yes_steric Significant Difference no_steric No steric->no_steric Minimal Difference electronic Are carbonyls electronically different? yes_electronic Yes electronic->yes_electronic Significant Difference no_electronic No electronic->no_electronic Minimal Difference strategy1 Strategy 1: Lower temperature to amplify steric effects. yes_steric->strategy1 strategy2 Strategy 2: Use Lewis Acid to coordinate to less hindered site. yes_steric->strategy2 no_steric->electronic strategy3 Strategy 3: Modify substrates to enhance electronic bias (add EWG/EDG). yes_electronic->strategy3 strategy4 Strategy 4: Careful pH control to exploit differences in pKa. yes_electronic->strategy4 no_electronic->strategy1 end Improved Regioselectivity strategy1->end strategy2->end strategy3->end strategy4->end G sub1 Phenyl-Tetrazine plus + sub1->plus sub2 Alkynyl Sulfide plus->sub2 arrow sub2->arrow cond Toluene, 110 °C arrow->cond prod 4-Sulfanyl-3-butyl-6-phenylpyridazine (Major Regioisomer) arrow->prod

Caption: Regioselective IEDDA pyridazine synthesis.

Materials:

  • 3-Phenyl-1,2,4,5-tetrazine (1.0 eq)

  • 1-(Ethylthio)hex-1-yne (1.2 eq)

  • Toluene (anhydrous, ~0.1 M concentration)

  • Schlenk flask or sealed reaction vial

  • Standard workup and column chromatography reagents (e.g., ethyl acetate, hexanes, silica gel)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-phenyl-1,2,4,5-tetrazine.

    • Expertise Note: An inert atmosphere is crucial to prevent side reactions, though this specific reaction is often robust.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe to dissolve the tetrazine. Stir the solution, then add 1-(ethylthio)hex-1-yne via syringe.

    • Expertise Note: Using a slight excess of the alkyne ensures complete consumption of the limiting tetrazine, which can simplify purification.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 110 °C. The characteristic pink/purple color of the tetrazine should fade as the reaction proceeds. Monitor the reaction by TLC or LC-MS until the tetrazine is consumed (typically a few hours).

    • Trustworthiness Note: The visual disappearance of the tetrazine color is a reliable indicator of reaction progress.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Expertise Note: The polarity of the pyridazine product will depend on its substituents. Start with a low polarity eluent and gradually increase.

  • Characterization: Combine the fractions containing the desired product, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and regiochemistry. The major isomer formed is the one predicted by the favorable n-π* interaction between the sulfur atom and the tetrazine's phenyl ring. [3]

References

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). SSRN. [Link]
  • Levin, M. D., Chen, Z., McCarver, S. J., & Lin, M. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 383(6679), eadk6028. [Link]
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis of Pyridazine. (n.d.). ChemTube3D. [Link]
  • Wang, Y., et al. (2020). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers, 7(1), 89-93. [Link]
  • Yamamoto, C., Numata, K., Suzuki, M., & Yoshida, S. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. [Link]
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
  • Al-Etaibi, A., et al. (n.d.).
  • Yamamoto, C., Numata, K., Suzuki, M., & Yoshida, S. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. [Link]
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015).
  • Meanwell, N. A. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 64(18), 13296-13349. [Link]
  • Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Synthesis Workshop Videos. [Link]
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. [Link]
  • Regioselectivity in this heterocycle synthesis. (2023). Reddit. [Link]
  • Al-Ghorbani, M., et al. (2022).
  • De Nève, J., & D’hooghe, M. (2022).
  • Bel Abed, H., et al. (2013). Strategy for the synthesis of pyridazine heterocycles and their derivatives. The Journal of Organic Chemistry, 78(17), 8673-8682. [Link]
  • Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. (n.d.). Royal Society of Chemistry. [Link]
  • Balkenhohl, M., et al. (2019). Lewis Acid Directed Regioselective Metalations of Pyridazine. Angewandte Chemie International Edition, 58(30), 10173-10177. [Link]

Sources

Work-up procedures for "1-(Pyridazin-3-yl)ethanone" synthesis to minimize loss

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(Pyridazin-3-yl)ethanone

Welcome to the technical support guide for the synthesis and work-up of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the isolation and purification of this important heterocyclic ketone. Our goal is to move beyond mere procedural lists and provide a deeper understanding of the chemical principles at play, empowering you to troubleshoot effectively and maximize your yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Aqueous Work-up and Extraction

Question 1: My final yield after aqueous extraction is significantly lower than expected. What are the most common causes for product loss in the aqueous phase?

Answer: This is a frequent and critical issue that almost always traces back to the acid-base properties of the pyridazine ring. The pyridazine heterocycle is weakly basic, with a reported pKa of approximately 2.0 for the protonated form.[1] This means that in acidic conditions (pH < 2), the molecule becomes protonated, forming a pyridazinium salt. This salt is highly soluble in water and will partition out of the organic layer, leading to catastrophic yield loss.

Core Troubleshooting Steps:

  • pH Monitoring is Crucial: Before and during the extraction, ensure the aqueous layer is basic. Use pH paper or a calibrated pH meter. Do not rely on stoichiometric addition of base alone.

  • Target pH Range: Adjust the aqueous phase to a pH of 8-10 using a suitable base (e.g., saturated sodium bicarbonate, dilute sodium hydroxide) before extracting with an organic solvent. This ensures the pyridazine nitrogen is deprotonated and the molecule remains neutral and preferentially soluble in the organic phase.[2]

  • Multiple Extractions: Instead of one large-volume extraction, perform three to four smaller-volume extractions with your chosen organic solvent. This is significantly more efficient at recovering the product from the aqueous layer.

  • Salting Out: If emulsions or poor partitioning persist, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase and can help "push" the organic compound into the organic layer, a phenomenon known as the salting-out effect.

Below is a logical workflow for optimizing the extraction process.

G start Begin Aqueous Work-up check_ph Measure pH of Aqueous Layer start->check_ph is_basic Is pH > 8? check_ph->is_basic add_base Adjust with NaHCO3 or dilute NaOH to pH 8-10 is_basic->add_base No extract Extract with Organic Solvent (e.g., DCM, EtOAc) 3x is_basic->extract Yes add_base->check_ph separate Separate Layers extract->separate emulsion Emulsion Formed? separate->emulsion add_brine Add Saturated NaCl (Brine) emulsion->add_brine Yes dry_org Dry Organic Layer (Na2SO4/MgSO4) & Concentrate emulsion->dry_org No add_brine->separate end_node Proceed to Purification dry_org->end_node

Caption: Acid-Base Extraction Workflow Diagram.

Question 2: I'm observing a persistent emulsion during my liquid-liquid extraction. How can I resolve this without significant product loss?

Answer: Emulsions are a common frustration, often caused by finely dispersed solids, surfactants, or compounds that have partial solubility in both phases. The key is to break the emulsion gently without discarding any layers prematurely.

Effective Techniques for Breaking Emulsions:

  • Time: The simplest method is to let the separatory funnel stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Brine Wash: As mentioned previously, adding a saturated solution of sodium chloride increases the ionic strength of the aqueous phase, which can effectively break up the emulsion.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it. This can help the droplets coalesce.

  • Filtration: For stubborn emulsions, you can filter the entire mixture through a pad of Celite® (diatomaceous earth) or glass wool. This can help break up the microscopic droplets. Be sure to rinse the filter cake with fresh organic solvent to recover all of your product.

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for separating the layers.

Category 2: Purification and Isolation

Question 3: My product has isolated as a dark oil after solvent removal, but the literature reports a solid. How can I induce crystallization?

Answer: "Oiling out" is a classic crystallization problem that occurs when a compound precipitates from a supersaturated solution at a temperature above its melting point or when impurities are inhibiting crystal lattice formation.[3]

Troubleshooting Protocol for Crystallization:

  • Verify Purity: An oil is often a sign of impurities. Before attempting crystallization, assess the purity of your crude product by TLC or ¹H NMR. If significant impurities are present, consider purification by column chromatography first. Common impurities can include unreacted starting materials or side-products from condensation reactions.[4][5]

  • Solvent Selection: The choice of solvent is paramount. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[3]

  • Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation must be induced.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for crystal nucleation.

    • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the supersaturated solution. This provides a template for further crystal growth.

    • Ultrasonication: Placing the flask in an ultrasonic bath for a few seconds can sometimes provide the energy needed to induce nucleation.

  • Anti-Solvent Method: Dissolve your oily product in a minimum amount of a "good" solvent in which it is very soluble (e.g., Dichloromethane, Methanol). Then, slowly add a "poor" anti-solvent in which it is insoluble (e.g., Hexanes, Diethyl Ether, Water) dropwise until the solution becomes persistently cloudy. Warm the mixture slightly to redissolve the cloudiness and then allow it to cool slowly.[3]

Problem Potential Cause Recommended Solution
No Crystals Form Insufficient supersaturation; Wrong solvent.Concentrate the solution further. Cool to a lower temperature (0 °C or -20 °C). Re-evaluate solvent choice.
Product "Oils Out" Solution is too supersaturated; Impurities present; Cooling too rapidly.Dilute with a small amount of solvent, heat to redissolve, and cool more slowly. Purify the material first. Try an anti-solvent crystallization method.[3]
Forms Fine Powder Nucleation is too rapid.Reduce the level of supersaturation. Cool the solution more slowly without agitation.
Caption: Troubleshooting common crystallization issues.
Category 3: Synthesis-Specific Issues

Question 4: My synthesis involves a Grignard reagent. What are the critical work-up considerations to avoid decomposing the pyridazine ring?

Answer: Grignard reactions require a carefully controlled quench and work-up procedure. The reaction mixture is highly basic and contains magnesium salts.

Step-by-Step Grignard Work-up Protocol:

  • Controlled Quench: Cool the reaction vessel in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a weakly acidic solution that will quench the excess Grignard reagent and protonate the intermediate alkoxide to form your product, but it is generally not acidic enough to protonate the pyridazine ring significantly.[6] Avoid quenching with strong acids like HCl initially, as the highly exothermic reaction can cause localized heating and potential side reactions.

  • Stirring and Dissolution: Allow the quenched mixture to stir at room temperature. A gelatinous precipitate of magnesium salts may form. If it doesn't dissolve, you may need to add dilute acid (e.g., 1M HCl) dropwise until the salts dissolve and the layers become clear. This step should be done cautiously while monitoring the temperature.

  • Extraction: Once you have two clear layers, transfer the mixture to a separatory funnel. Ensure the aqueous layer is basic (pH > 8) before proceeding with the organic extraction, as detailed in Question 1.

The diagram below illustrates the potential pitfalls and decision points during the work-up.

G cluster_quench Quench Stage cluster_extraction Extraction Stage cluster_purification Purification Stage start Low Overall Yield Detected quench_loss Loss During Quench? start->quench_loss extraction_loss Loss During Extraction? start->extraction_loss purification_loss Loss During Purification? start->purification_loss decomp Product Decomposition (e.g., strong acid, high temp) quench_loss->decomp Yes incomplete_quench Incomplete Reaction Quench quench_loss->incomplete_quench Yes ph_issue Incorrect pH (Product in Aqueous Layer) extraction_loss->ph_issue Yes emulsion_issue Emulsion Formation extraction_loss->emulsion_issue Yes cryst_issue Crystallization Failure (Oiling out) purification_loss->cryst_issue Yes chrom_issue Poor Recovery from Column purification_loss->chrom_issue Yes

Caption: Troubleshooting Tree for Yield Loss.

References

  • Zare, L. et al. (2017). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
  • Chambers, R. D. et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • El-Gohary, N. S. & Shaaban, M. I. (2017). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. NIH.
  • Spoerri, P. E. & Erickson, A. S. (1959). Synthesis of Pyridazine Derivatives. XII. Friedel—Crafts Reaction with 3,6-Dichloropyridazine. Journal of Organic Chemistry.
  • Organic Chemistry Portal. (2018). Synthesis of pyridazines.
  • Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts.
  • Al-Soud, Y. A. et al. (2003). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC - NIH.
  • Sci-Hub. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine.
  • Murty, M. S. R. et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
  • Verma, S. K. et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J.
  • ScienceDirect. (2022). Synthesis and chemistry of pyridazin-3(2H)-ones.

Sources

Addressing inconsistent yields in the synthesis of "1-(Pyridazin-3-yl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(Pyridazin-3-yl)ethanone

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and inconsistencies in yield encountered during the synthesis of this important heterocyclic ketone. We will explore the causality behind experimental choices and provide validated troubleshooting protocols to enhance the reliability and success of your work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues reported by users in the field. The question-and-answer format is intended to provide direct, actionable solutions to common experimental hurdles.

Q1: What are the primary synthetic routes to this compound, and what are the typical challenges associated with each?

A1: The synthesis of this compound is non-trivial due to the electron-deficient nature of the pyridazine ring, which influences its reactivity.[1][2] The two most prevalent strategies involve organometallic addition and palladium-catalyzed cross-coupling.

  • Organometallic Addition to a Pyridazine Precursor: This approach typically involves the reaction of an organometallic reagent (like a Grignard or organolithium) with a 3-substituted pyridazine (e.g., 3-chloropyridazine or 3-iodopyridazine). The resulting intermediate is then quenched with an acetylating agent. While versatile, this method can be plagued by low yields due to side reactions, such as addition at other positions on the ring or degradation of the sensitive organometallic reagents.[1][3]

  • Palladium-Catalyzed Cross-Coupling: This modern approach involves coupling a 3-halopyridazine with an acetyl-containing partner, such as an acetyl-stannane (Stille coupling) or an acetyl-boronic acid derivative (Suzuki coupling). This method often provides better regioselectivity but can be sensitive to catalyst activity, ligand choice, and the presence of oxygen, which can lead to side reactions like homocoupling and dehalogenation.[4][5]

  • Classical Condensation: A foundational method for forming the pyridazine ring itself involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[6][7] To synthesize the target molecule, a precursor like 3-acetyl-4-oxobutanoic acid would be required, which may not be readily available.

The choice of method often depends on the availability of starting materials and the scale of the reaction. For laboratory-scale synthesis, organometallic and cross-coupling routes are most common.

`dot graph TD { subgraph "Synthetic Strategy for this compound" A[Start: Need to Synthesize Target] --> B{Key Precursor Available?}; B -->|Yes, 3-Halopyridazine| C[Organometallic Route]; B -->|Yes, 3-Halopyridazine| D[Pd-Catalyzed Cross-Coupling]; B -->|No / Need alternative| E[Classical Condensation]; C --> F((Target: this compound)); D --> F; E --> F; end

} ` Caption: Decision workflow for selecting a synthetic route.

Q2: My reaction yield is consistently below 30%. What are the most critical parameters to investigate?

A2: Consistently low yields are often multifactorial. A systematic approach to troubleshooting is essential. The pyridazine ring's stability and the reactivity of intermediates are key areas of concern.[4]

Key Factors and Troubleshooting Steps:

  • Integrity of Organometallic Reagents:

    • Causality: Grignard and organolithium reagents are highly sensitive to moisture and air. Contamination leads to quenching and significantly lower effective concentrations.

    • Troubleshooting:

      • Ensure all glassware is rigorously oven- or flame-dried under vacuum.

      • Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).

      • Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).

      • Validate Reagent Activity: Before adding your pyridazine substrate, titrate your organometallic reagent to determine its exact molarity.

  • Reaction Temperature:

    • Causality: Organometallic additions to heterocycles are often highly exothermic and require low temperatures (-78 °C is common) to prevent side reactions and reagent decomposition.[1]

    • Troubleshooting:

      • Maintain a stable low temperature using a dry ice/acetone or similar bath.

      • Add the pyridazine substrate slowly to the organometallic solution to control the exotherm.

      • Allow the reaction to warm to room temperature slowly only after the initial addition is complete.

  • Substrate and Ring Stability:

    • Causality: The pyridazine ring can be susceptible to degradation under harsh conditions (e.g., extreme pH, high heat).[4] Strong bases, if used, can also promote unwanted side reactions.

    • Troubleshooting:

      • Avoid excessive heating during the reaction or work-up.

      • Use a buffered or neutral aqueous solution for the work-up to avoid extreme pH.

      • If using a strong base like LDA, ensure it is freshly prepared and added at a low temperature.

`dot graph TD { subgraph "Troubleshooting Low Yield" A[Start: Low Yield Observed] --> B{Is Inert Atmosphere Guaranteed?}; B -->|No| C[Improve Drying & Inert Gas Technique]; B -->|Yes| D{Reagent Activity Verified?}; D -->|No| E[Titrate Organometallic Reagent]; D -->|Yes| F{Temperature Strictly Controlled?}; F -->|No| G[Ensure Stable Low Temp (-78°C)]; F -->|Yes| H{Work-up Conditions Gentle?}; H -->|No| I[Use Neutral Quench / Avoid High Heat]; H -->|Yes| J[Consider Alternative Route / Catalyst System]; end

} ` Caption: A logical flowchart for troubleshooting low reaction yields.

Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

A3: The formation of impurities is a primary cause of reduced yield and purification difficulties. The electron-deficient nature of the pyridazine ring makes it susceptible to various side reactions.

Common Impurities and Mitigation Strategies:

Impurity TypeLikely CauseMitigation Strategy
Pyridazine (Dehalogenated) Reductive dehalogenation of the starting 3-halopyridazine, often mediated by catalyst or excess organometallic reagent.[4]Use a slight excess (1.1-1.2 eq.) of the organometallic reagent, but avoid large excesses. Ensure the reaction is quenched promptly once the starting material is consumed.
Isomeric Ketones Nucleophilic addition at other positions of the pyridazine ring (e.g., C-6).[1]Maintain a low reaction temperature (-78 °C) during the addition of the organometallic reagent to improve regioselectivity.
Bipyridazine Homocoupling of the pyridazine starting material, particularly in palladium-catalyzed reactions.[4]Ensure the reaction is free of oxygen. Use high-purity catalysts and ligands.
Unreacted Starting Material Incomplete reaction due to inactive reagents, insufficient reaction time, or poor temperature control.Verify reagent activity as described in Q2. Monitor the reaction closely using TLC or LC-MS and allow it to proceed to completion.

G

Q4: Purification by standard silica gel chromatography gives poor separation and recovery. What are the best practices?

A4: This is a very common issue when purifying nitrogen-containing heterocycles like pyridazine.

  • The Problem: The basic lone pairs on the pyridazine nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[4] This interaction can cause:

    • Severe Tailing: The product elutes over a large number of fractions, leading to poor separation.

    • Irreversible Adsorption: A portion of the product gets stuck to the column, resulting in low recovery.

    • On-Column Decomposition: The acidic environment of the silica can degrade sensitive products.

  • The Solution: Deactivation of the Stationary Phase

    • Use Neutral or Deactivated Silica: Commercially available deactivated silica gel is an excellent option.

    • Use Alumina: Basic or neutral alumina can be a good alternative to silica gel.

    • Self-Deactivation: You can deactivate standard silica gel by adding a small amount of a volatile base, like triethylamine (Et₃N) or ammonia in methanol, to your eluent system (typically 0.5-1% v/v). This base will preferentially interact with the acidic sites on the silica, allowing your product to elute cleanly.

  • Alternative Purification Methods:

    • Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).

    • Distillation: If the product is a thermally stable liquid, Kugelrohr or short-path distillation under vacuum can be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is a representative starting point and may require optimization.

Materials:

  • 3-Chloropyridazine

  • Magnesium turnings

  • Iodomethane (or other alkyl halide for Grignard formation)

  • Acetyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add magnesium turnings (1.2 eq.) to the flask.

    • Add a solution of iodomethane (1.1 eq.) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

    • Once the reaction begins (slight bubbling and heat), add the remaining iodomethane solution dropwise to maintain a gentle reflux. After addition, reflux for an additional 30 minutes. Cool the resulting methylmagnesium iodide solution to 0 °C.

  • Addition to Pyridazine:

    • Dissolve 3-chloropyridazine (1.0 eq.) in anhydrous THF.

    • Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the 3-chloropyridazine solution to the Grignard reagent dropwise, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Acylation and Quench:

    • Cool the reaction mixture back to -78 °C if the temperature has risen.

    • Slowly add acetyl chloride (1.2 eq.) dropwise.

    • After addition, allow the mixture to warm slowly to room temperature and stir overnight.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up and Extraction:

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by column chromatography using deactivated silica gel (e.g., with 1% triethylamine in the eluent) and an ethyl acetate/hexanes gradient.

Protocol 2: Deactivating Silica Gel for Chromatography
  • Prepare your desired eluent system (e.g., 20% Ethyl Acetate in Hexanes).

  • To this eluent, add triethylamine (Et₃N) to a final concentration of 1% by volume. (e.g., 10 mL of Et₃N in 990 mL of eluent).

  • Prepare the silica gel slurry using this triethylamine-containing eluent.

  • Pack the column as usual with the prepared slurry.

  • Run the column using the same triethylamine-containing eluent system. This will ensure a consistent, deactivated environment throughout the purification process.

References

  • BenchChem. (2025).
  • G. W. H. Cheeseman, E. S. G. Werstiuk. (1972). Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. Chemical Society Reviews.
  • A. Comel, C. Drouillat, S. Ongeri. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. Chemistry – A European Journal.
  • A. Guarna, F. Machetti, G. Menchi, E. G. Occhiato. (1998). Direct Alkylation of Pyridazines and Related Compounds by Organolithium Reagents. Journal of Heterocyclic Chemistry.
  • ChemTube3D. (n.d.). Synthesis of Pyridazine.
  • Wikipedia. (2023). Pyridazine. [Link]
  • A. M. M. K. Chowdhury, K. M. A. El-Shaieb, M. A. El-Hashash. (2012). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. [Link]
  • R. Letsinger, R. Lasco. (1956). Reactions of Organometallic Compounds with Pyridazine. The Journal of Organic Chemistry. [Link]
  • Blumberg Institute. (n.d.). The Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

Sources

Validation & Comparative

"1-(Pyridazin-3-yl)ethanone" vs. other pyridazine isomers in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridazine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The arrangement of its two adjacent nitrogen atoms imparts unique physicochemical properties that influence molecular interactions and metabolic stability.[3][4] A critical factor in harnessing the therapeutic potential of pyridazine derivatives lies in understanding their structure-activity relationships (SAR), particularly the profound impact of substituent placement on the ring. This guide provides an in-depth comparison of 1-(Pyridazin-3-yl)ethanone and its isomers, 1-(Pyridazin-4-yl)ethanone and 1-(Pyridazin-6-yl)ethanone, in the context of their potential biological activities. While direct comparative assays on these specific parent ketones are not extensively documented in publicly available literature, we can extrapolate and infer their likely biological profiles by examining SAR data from closely related pyridazine derivatives and considering the fundamental electronic properties of the pyridazine nucleus.

The Critical Influence of Isomerism on Biological Function

The seemingly subtle shift of a functional group between positions on the pyridazine ring can lead to dramatic differences in biological outcomes. This is a well-established principle in medicinal chemistry, where isomeric compounds often exhibit distinct pharmacological profiles.[3] For instance, in a series of pyridazine-based inhibitors, a clear difference in inhibitory potency was observed between isomeric compounds, underscoring the importance of the substituent's topological presentation.[3] The position of a substituent alters the molecule's electronic distribution, dipole moment, hydrogen bonding capacity, and steric profile, all of which are critical for molecular recognition by biological targets such as enzymes and receptors.

Physicochemical Properties and Predicted Biological Relevance

The pyridazine ring is inherently electron-deficient, a property that is further modulated by the position of the electron-withdrawing acetyl group. This electronic character plays a significant role in the molecule's ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to drug-target binding.[3]

Here, we delve into a comparative analysis of the three acetylpyridazine isomers:

  • This compound: The acetyl group at the 3-position is adjacent to one of the ring nitrogens. This proximity can influence the basicity of the nitrogen atom and create a specific steric and electronic environment. In SAR studies of more complex pyridazine derivatives, substitution at the 3- and 6-positions has been extensively explored and shown to be crucial for a range of activities, including enzyme inhibition and receptor antagonism.

  • 1-(Pyridazin-4-yl)ethanone: With the acetyl group at the 4-position, it is situated between the two nitrogen atoms. This central position will uniquely influence the dipole moment and the accessibility of the lone pairs on the adjacent nitrogen atoms for hydrogen bonding.

  • 1-(Pyridazin-6-yl)ethanone: Similar to the 3-position, the 6-position is adjacent to a nitrogen atom. However, the overall electronic distribution and steric hindrance will differ from the 3-substituted isomer, potentially leading to different binding affinities and biological effects.

While quantitative data for these specific isomers is scarce, we can present a qualitative comparison based on established SAR principles for pyridazine-containing compounds.

Table 1: Predicted Comparative Biological Potential of Acetylpyridazine Isomers

IsomerPredicted Biological Activity ProfileRationale based on SAR of Related Pyridazines
This compound Potential for activity in enzyme inhibition (e.g., kinases, phosphodiesterases). May exhibit antimicrobial properties.The 3- and 6-positions of the pyridazine ring are frequently substituted in potent enzyme inhibitors. The electronic nature of the acetyl group could mimic interactions seen with other electron-withdrawing substituents at this position.[5]
1-(Pyridazin-4-yl)ethanone Likely to exhibit a different spectrum of activity, possibly with a greater influence on receptor-mediated pathways.Substitution at the 4-position has been shown to be critical in modulating activity in different biological contexts. The unique electronic environment may favor interactions with different biological targets compared to the 3- and 6-isomers.
1-(Pyridazin-6-yl)ethanone Similar to the 3-isomer, it holds potential as an enzyme inhibitor and may possess antimicrobial activity. Subtle differences in potency and selectivity are expected.The 6-position is electronically similar to the 3-position, and many biologically active pyridazines are 3,6-disubstituted. Variations in steric hindrance and hydrogen bonding potential compared to the 3-isomer could lead to nuanced differences in biological effect.[6]

Causality in Experimental Design: Why Isomer Comparison is Crucial

In early-stage drug discovery, the synthesis and evaluation of isomers of a hit compound is a fundamental step. The rationale behind this is to systematically probe the chemical space around a core scaffold to identify the optimal arrangement of functional groups for potency, selectivity, and favorable pharmacokinetic properties. The choice of which isomers to synthesize and test is driven by an understanding of the target's binding site and the physicochemical properties of the parent scaffold. A comparative assay of the acetylpyridazine isomers would be designed to elucidate the impact of the acetyl group's position on a specific biological endpoint, thereby guiding the next steps in lead optimization.

Visualizing the Isomeric Landscape

To better appreciate the structural differences that underpin the varied biological potential of these isomers, the following diagram illustrates their chemical structures.

G cluster_0 This compound cluster_1 1-(Pyridazin-4-yl)ethanone cluster_2 1-(Pyridazin-6-yl)ethanone 3-acetyl 3-acetyl 4-acetyl 4-acetyl 6-acetyl 6-acetyl

Caption: Chemical structures of the three acetylpyridazine isomers.

Representative Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

To provide a practical context for how these isomers could be compared, the following is a detailed protocol for a common biological assay where pyridazine derivatives have demonstrated activity: antimicrobial susceptibility testing via broth microdilution. This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Objective: To determine and compare the MIC values of this compound, 1-(Pyridazin-4-yl)ethanone, and 1-(Pyridazin-6-yl)ethanone against a panel of pathogenic bacteria.

Materials:

  • Test compounds (acetylpyridazine isomers)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Compound Preparation: Prepare stock solutions of each acetylpyridazine isomer in DMSO at a concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in CAMHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include wells with bacteria and no compound (growth control) and wells with broth only (sterility control). Also, include a positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Data Analysis: The MIC values for each isomer are recorded and compared. A lower MIC value indicates greater antimicrobial potency.

G start Prepare stock solutions of acetylpyridazine isomers in DMSO serial_dilution Perform serial dilutions of isomers in 96-well plate start->serial_dilution prepare_inoculum Prepare bacterial inoculum (e.g., S. aureus, E. coli) inoculate Inoculate wells with bacterial suspension prepare_inoculum->inoculate serial_dilution->inoculate controls Include positive (antibiotic) and negative (no compound) controls inoculate->controls incubate Incubate plates at 37°C for 18-24 hours controls->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic compare Compare MIC values of the three isomers determine_mic->compare

Sources

A Senior Application Scientist's Guide to Pyridazinone Synthesis: A Comparative Analysis of Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Pyridazinone Scaffold

The pyridazinone core, a six-membered diazine ring bearing a carbonyl group, stands as a "magic moiety" or privileged scaffold in modern medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-cancer, antimicrobial, and cardiovascular applications.[3][4][5][6] This versatility stems from the scaffold's ability to act as a versatile pharmacophore, engaging with a wide array of biological targets through various non-covalent interactions.[3][4]

The strategic importance of this nucleus in drug discovery necessitates robust, efficient, and adaptable synthetic routes.[5] For the researcher, choosing the correct synthetic pathway is a critical decision dictated by factors such as desired substitution patterns, available starting materials, scalability, and overall efficiency. This guide provides an in-depth comparative analysis of two primary and mechanistically distinct approaches to pyridazinone synthesis: the classical Hydrazine Condensation with 1,4-dicarbonyl precursors and the modern [4+2] Cycloaddition strategy. By understanding the underlying principles, advantages, and limitations of each, chemists can make more informed decisions in their synthetic campaigns.

Route 1: The Workhorse — Classical Condensation with Hydrazine

The most established and widely practiced method for constructing the pyridazinone ring is the cyclocondensation of a hydrazine derivative with a precursor containing a 1,4-dicarbonyl relationship.[7] This family of starting materials is broad and includes γ-keto acids, γ-keto esters, maleic anhydrides, and 1,4-diketones.[5][7][8]

Mechanistic Rationale

The driving force for this reaction is the formation of a stable, aromatic heterocyclic ring. The mechanism proceeds via two key stages:

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the precursor, followed by dehydration, to form an intermediate hydrazone.

  • Intramolecular Cyclization & Dehydration: The remaining terminal nitrogen of the hydrazone moiety then acts as an intramolecular nucleophile, attacking the second carbonyl group. The resulting cyclic hemiaminal intermediate readily dehydrates to yield the dihydropyridazinone, which may be subsequently oxidized or exist as the final product depending on the oxidation state of the starting material.

Below is a generalized workflow for this classical approach.

G A 1,4-Dicarbonyl Precursor (γ-Keto Acid, Maleic Anhydride, etc.) C Solvent (e.g., Ethanol, Acetic Acid) D Cyclocondensation Reaction A->D B Hydrazine Derivative (N₂H₄, R-NHNH₂) B->D C->D Reflux/Heat E Intermediate (Cyclic Hemiaminal/Hydrazone) D->E F Dehydration/ Aromatization E->F G Final Product (Substituted Pyridazinone) F->G G A α-Halogeno Hydrazone (Diene Precursor) C Mild Conditions (e.g., MeCN, rt to 60°C) D [4+2] Cycloaddition A->D B Enaminone (Dienophile) B->D C->D Catalyst-Free E Cyclic Intermediate D->E F Elimination Cascade (e.g., -HX, -HNR₂) E->F G Regioselective Product (Substituted Pyridazine) F->G

Sources

A Comparative Analysis of the Biological Activities of 1-(Pyridazin-3-yl)ethanone and 1-(Pyridin-3-yl)ethanone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of heterocyclic chemistry, pyridazine and pyridine cores serve as foundational scaffolds for a multitude of biologically active compounds. This guide provides a comparative analysis of the biological activities stemming from two closely related ketone derivatives: 1-(Pyridazin-3-yl)ethanone and 1-(Pyridin-3-yl)ethanone. By examining their structural nuances and the reported pharmacological effects of their derivatives, we aim to furnish researchers and drug development professionals with insights to guide future discovery and optimization efforts.

Structural and Physicochemical Distinctions

The core difference between these two molecules lies in the arrangement of nitrogen atoms within the six-membered aromatic ring. 1-(Pyridin-3-yl)ethanone features a single nitrogen atom at the 1-position, while this compound incorporates two adjacent nitrogen atoms at the 1- and 2-positions. This seemingly subtle variation significantly influences the electron distribution, dipole moment, and hydrogen bonding capabilities of the respective scaffolds, thereby impacting their interactions with biological targets.

The presence of the additional nitrogen atom in the pyridazine ring generally increases its polarity and potential for hydrogen bonding, which can lead to altered solubility, membrane permeability, and metabolic stability compared to its pyridine analogue. These fundamental differences are critical considerations in the design of novel therapeutic agents.

Comparative Biological Activities

While direct comparative studies on the parent compounds are scarce, a wealth of data on their derivatives allows for a robust comparative analysis of their biological potential across various therapeutic areas.

Table 1: Summary of Reported Biological Activities for Pyridazine and Pyridine Ketone Derivatives
Biological ActivityThis compound Derivatives1-(Pyridin-3-yl)ethanone DerivativesKey Distinctions and Overlaps
Antimicrobial Broad-spectrum activity against bacteria and fungi has been reported for various pyridazinone derivatives.[1][2]Pyridine derivatives are well-established antimicrobial agents, with some compounds exhibiting potent activity against clinically relevant strains.[3][4]Both scaffolds are promising for antimicrobial drug discovery. The specific substitutions on the core ring and the ethanone side chain are crucial for potency and spectrum.
Anti-inflammatory Pyridazinone derivatives are noted for their potent anti-inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5][6]Certain pyridine derivatives have demonstrated anti-inflammatory properties, with some studies suggesting a role in modulating prostaglandin synthesis.[7]Pyridazinone-based compounds appear to be more extensively explored and potent as selective COX-2 inhibitors.
Cardiovascular Derivatives of pyridazin-3-one are well-documented as potent vasorelaxant and antihypertensive agents.[8][9][10]The cardiovascular effects of 1-(pyridin-3-yl)ethanone derivatives are less specifically characterized in the literature.The pyridazine scaffold, particularly the pyridazinone core, is a more established and promising starting point for cardiovascular drug discovery.
Anticancer A variety of pyridazine derivatives have been synthesized and evaluated for their anticancer activities, showing promise against several cancer cell lines.[11][12][13]Pyridine-containing compounds are prevalent in oncology, with numerous approved drugs and clinical candidates featuring this scaffold.[14][15]While both scaffolds are relevant in cancer research, the pyridine ring is arguably more validated as a core component of successful anticancer drugs.
Central Nervous System (CNS) Some pyridazine derivatives have been investigated for their anticonvulsant and antidepressant activities.[6]Pyridine derivatives have a broad range of CNS activities, including anxiolytic, sedative, and anticonvulsant effects.[16][17]The pyridine scaffold has a more established and diverse profile in CNS drug discovery.

Mechanistic Insights and Signaling Pathways

The biological activities of these compounds are intrinsically linked to their ability to interact with specific enzymes, receptors, and signaling pathways.

Anti-inflammatory Action of Pyridazinone Derivatives

Many pyridazinone derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase enzymes, which are key to the biosynthesis of prostaglandins. Selective inhibition of COX-2 over COX-1 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_GI Prostaglandins (GI Protection) COX1->Prostaglandins_GI Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Pyridazinone Pyridazinone Derivatives Pyridazinone->COX2 Inhibition Assay_Workflow start Start prepare_reagents Prepare Enzyme, Buffer, and Compounds start->prepare_reagents initiate_reaction Initiate Reaction with Arachidonic Acid prepare_reagents->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_pge2 Detect PGE2 (EIA) stop_reaction->detect_pge2 analyze_data Calculate % Inhibition and IC50 detect_pge2->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro COX inhibition assay.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of test compounds against a panel of bacterial and/or fungal strains.

Methodology:

  • Microorganism Preparation: Grow microbial strains in appropriate broth medium to the mid-logarithmic phase.

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature and time for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

  • Controls: Include positive (microorganism with no compound) and negative (broth only) controls.

Conclusion and Future Directions

Both this compound and 1-(pyridin-3-yl)ethanone represent versatile and valuable scaffolds in medicinal chemistry. The available literature suggests that derivatives of the pyridazine core, particularly pyridazinones, are especially promising for the development of anti-inflammatory and cardiovascular agents. [5][6][8][9][10]Conversely, the pyridine scaffold has a more extensive and validated track record in the development of anticancer, antimicrobial, and CNS-active drugs. [14][15][16][17][18] Direct, head-to-head comparative studies of structurally analogous derivatives are warranted to provide more definitive conclusions on the relative merits of each scaffold for specific therapeutic applications. Future research should focus on synthesizing and evaluating libraries of compounds based on both cores to elucidate more precise structure-activity relationships and to identify lead candidates with optimized efficacy and safety profiles.

References

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. PubMed. (2013). [Link]
  • Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflamm
  • Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. PubMed. (2008). [Link]
  • Biological activities of pyridazinones.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. [Link]
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. (2008). [Link]
  • Study on the synthesis and bioactivity of pyridazinone derivatives.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]
  • New pyridazine derivatives: Synthesis, chemistry and biological activity.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Newer biologically active pyridines: A potential review.
  • Effects of pyridine and some of its derivatives on prostaglandin synthesis. PubMed. (1982). [Link]
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A Senior Application Scientist's Guide to Structural Validation: Unambiguous Assignment of "1-(Pyridazin-3-yl)ethanone" using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel N-heterocyclic compounds is a cornerstone of success. These molecules, often synthesized through multi-step pathways, can yield isomers or unexpected side products. An error in structural assignment can lead to wasted resources and flawed interpretations of biological activity. This guide provides an in-depth, practical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive structural validation of 1-(Pyridazin-3-yl)ethanone, a representative N-heterocyclic ketone.

We will move beyond a simple recitation of techniques, focusing instead on the strategic application and logical synergy of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. This guide is designed for researchers, scientists, and drug development professionals who require not just data, but validated, trustworthy structural knowledge.

The Challenge: Beyond the 1D Spectrum

A standard one-dimensional (1D) ¹H NMR spectrum of this compound provides initial clues: the number of distinct proton environments, their integrations, and their multiplicities. However, in a compact aromatic system like pyridazine, overlapping signals and complex coupling patterns can make definitive assignment of each proton to its specific position on the ring ambiguous. Similarly, a ¹³C NMR spectrum identifies the number of unique carbon environments but offers no direct information about which protons are attached to them. This is where 2D NMR becomes indispensable.[1][2][3]

Experimental Design & Causality: A Multi-faceted Approach

To achieve unambiguous structural validation, a suite of 2D NMR experiments was chosen. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation creates a self-validating dataset.

  • COSY (¹H-¹H Correlation Spectroscopy): This is the foundational experiment for mapping the proton-proton coupling network.[2][4][5] It identifies protons that are on adjacent carbons (typically 2-3 bonds apart). For our target molecule, COSY is essential to trace the connectivity of the three contiguous protons on the pyridazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon signals to which they are attached (one-bond ¹H-¹³C correlation).[2][4][6] This is the most effective way to definitively assign the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range correlations between protons and carbons (typically 2-3 bonds apart).[4][7] HMBC is critical for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments. In our case, it will be the key to linking the acetyl group to the correct position on the pyridazine ring.

The logical workflow for data acquisition and analysis is designed for maximum efficiency and certainty, starting with the proton framework and progressively building the complete carbon skeleton.

G cluster_0 Experimental Workflow A Acquire 1D ¹H & ¹³C Spectra B Acquire 2D COSY Spectrum A->B Initial Proton View C Acquire 2D HSQC Spectrum B->C Identify ¹H-¹H Connectivity D Acquire 2D HMBC Spectrum C->D Assign Protonated Carbons E Integrate & Correlate Data D->E Identify Quaternary Carbons & Long-Range Connectivity F Confirm Structure E->F Validate Final Structure

Caption: Experimental workflow for 2D NMR structural validation.

Hypothetical Experimental Data & Interpretation

For this guide, we will use chemically plausible, simulated NMR data for this compound dissolved in CDCl₃, acquired on a 500 MHz spectrometer.

Structure and Numbering:

this compound Structure
Table 1: 1D NMR Data Summary
Atom Number¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (ppm)
48.05dd8.5, 1.5128.5
57.80dd8.5, 5.0126.0
69.30dd5.0, 1.5152.0
7 (CH₃)2.80s-25.5
3---158.0
8 (C=O)---198.0
Step 1: Analyzing the COSY Spectrum

The COSY spectrum reveals the correlations between coupled protons.

  • A cross-peak between the signal at 9.30 ppm (H6) and 7.80 ppm (H5) confirms their adjacency.

  • A cross-peak between 7.80 ppm (H5) and 8.05 ppm (H4) confirms their adjacency.

  • The lack of a significant cross-peak between H6 and H4 confirms they are not adjacent, which is consistent with the pyridazine ring structure.

  • The methyl protons at 2.80 ppm (H7) show no correlations, as expected for a singlet.

This establishes the H6-H5-H4 spin system of the pyridazine ring.

Step 2: Assigning Protonated Carbons with HSQC

The HSQC spectrum directly links each proton to its attached carbon.

  • ¹H at 9.30 ppm correlates to ¹³C at 152.0 ppm -> Assigns C6 .

  • ¹H at 7.80 ppm correlates to ¹³C at 126.0 ppm -> Assigns C5 .

  • ¹H at 8.05 ppm correlates to ¹³C at 128.5 ppm -> Assigns C4 .

  • ¹H at 2.80 ppm correlates to ¹³C at 25.5 ppm -> Assigns C7 .

At this stage, all protonated carbons are unambiguously assigned. The remaining unassigned carbon signals at 158.0 ppm and 198.0 ppm must be the quaternary carbons, C3 and C8 (the carbonyl carbon).

Step 3: Final Validation with HMBC

The HMBC spectrum provides the final, crucial links through 2 and 3-bond correlations. This is where we confirm the position of the acetyl group.

Table 2: Key HMBC Correlations
Proton (ppm)Correlates to Carbon (ppm)Number of BondsInference
H4 (8.05)152.0 (C6 )³JConfirms H4 to C6 three-bond coupling across the ring.
158.0 (C3 )²JCrucial correlation : H4 is two bonds from the quaternary C3.
H5 (7.80)158.0 (C3 )³JH5 is three bonds from the quaternary C3.
H7 (2.80)198.0 (C8 )²JThe methyl protons are two bonds from the carbonyl carbon.
158.0 (C3 )³JCrucial correlation : The methyl protons are three bonds from the ring carbon C3.

The HMBC data provides the definitive proof of structure. The correlation between the methyl protons (H7) and the ring carbon C3, combined with the correlation of H4 to the same carbon, locks the acetyl group into position 3 of the pyridazine ring. The complete connectivity is now established.

G cluster_0 Correlation Logic H4 H4 (8.05 ppm) H5 H5 (7.80 ppm) H4->H5 COSY C3 C3 (158.0 ppm) H4->C3 HMBC (²J) H6 H6 (9.30 ppm) H5->H6 COSY H5->C3 HMBC (³J) C8 C=O (198.0 ppm) H7 CH₃ (2.80 ppm) H7->C3 HMBC (³J) H7->C8 HMBC (²J)

Caption: Key 2D NMR correlations confirming the structure.

Protocol: Standard Operating Procedure for 2D NMR Analysis

For trustworthy and reproducible results, adherence to a standardized protocol is essential.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[8]

    • Ensure the sample is fully dissolved to avoid poor spectral quality.

  • Instrument Setup & 1D Spectra Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[8]

    • Acquire a standard 1D ¹H spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Acquire a proton-decoupled ¹³C spectrum.

  • 2D Experiment Acquisition:

    • Use the parameters from the 1D ¹H and ¹³C spectra (spectral width, transmitter offset) to set up the 2D experiments.[9]

    • COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment. A typical matrix size would be 1024 x 256 points.

    • HSQC: Acquire a gradient-selected HSQC experiment optimized for a one-bond J-coupling of ~145 Hz.

    • HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range J-couplings of 8-10 Hz. This value is a good compromise for observing both two- and three-bond correlations.[4]

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., sine-bell) to the raw data in both dimensions.

    • Perform Fourier transformation to generate the 2D spectra.

    • Phase the spectra and calibrate the axes using the 1D reference spectra.

    • Analyze cross-peaks as detailed in the interpretation section above.

Conclusion

This guide demonstrates that a strategic combination of 2D NMR experiments—COSY, HSQC, and HMBC—provides an irrefutable, multi-layered validation of the chemical structure of this compound. While 1D NMR opens the investigation, it is the synergistic correlation of data from these 2D techniques that provides the necessary confidence for researchers in drug discovery and development. By understanding the causality behind the choice of each experiment and following a rigorous protocol, scientists can ensure the integrity of their results and the solid foundation of their subsequent research.

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Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 1-(Pyridazin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is paramount. 1-(Pyridazin-3-yl)ethanone is a valuable scaffold in the synthesis of a wide array of biologically active compounds. This guide provides an in-depth, objective comparison of synthetic strategies for its production, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and practical considerations that inform methodological choices. We will explore a modern, highly efficient organometallic approach and contrast it with more traditional, yet still relevant, synthetic paradigms.

Introduction: The Significance of this compound

The pyridazine nucleus is a common feature in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its unique electronic properties.[1] The acetyl group at the 3-position of this compound serves as a versatile handle for further chemical transformations, making it a crucial intermediate in the synthesis of diverse molecular architectures. The demand for efficient and scalable routes to this key intermediate is therefore of significant interest to the scientific community.

A Modern Approach: Directed Lithiation and Weinreb Amide Acylation

A contemporary and highly efficient route to this compound and its derivatives involves the directed metallation of the pyridazine ring followed by acylation using a Weinreb amide. This strategy offers excellent regioselectivity and functional group tolerance.[1]

The Underlying Rationale

The acidity of the protons on the pyridazine ring is not uniform. The protons at the 4- and 5-positions are generally more susceptible to radical attack, while the 3- and 6-positions are more electronically deficient and thus more amenable to nucleophilic attack after activation.[2] Directed ortho-metallation (DoM) strategies, however, can overcome these inherent reactivity patterns. By using a strong, sterically hindered base like lithium diisopropylamide (LDA), it is possible to selectively deprotonate the pyridazine ring at a specific position. The resulting organolithium species is a potent nucleophile that can react with a variety of electrophiles.

The choice of the acylating agent is also critical. Traditional acylating agents, such as acid chlorides or esters, can lead to over-addition of the organometallic reagent, resulting in the formation of tertiary alcohols as byproducts. The Weinreb-Nahm amide (N-methoxy-N-methylamide) circumvents this issue.[3][4] The initial adduct formed between the organolithium reagent and the Weinreb amide is a stable, chelated intermediate. This intermediate does not collapse to a ketone until acidic workup, thus preventing a second addition of the nucleophile.[3][4]

Experimental Protocol: Synthesis of this compound via Lithiation and Weinreb Amide

Materials:

  • Pyridazine

  • N,O-Dimethylhydroxylamine hydrochloride

  • Acetyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

Part 1: Preparation of N-methoxy-N-methylacetamide (Weinreb Amide)

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • After stirring for 15 minutes, add acetyl chloride (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with CH2Cl2.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-methoxy-N-methylacetamide, which can be used in the next step without further purification.

Part 2: Synthesis of this compound

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • Add a solution of pyridazine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature.

  • Add a solution of N-methoxy-N-methylacetamide (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

This optimized procedure can provide yields of up to 80-90% for related long-chain α-ketopyridazines, demonstrating the high efficiency of this method.[1]

Alternative Synthetic Strategies: A Comparative Overview

While the lithiation/Weinreb amide approach is highly effective, it is instructive to compare it with other potential synthetic routes. These methods may be advantageous under certain circumstances or for the synthesis of specific analogs.

Minisci-Type Radical Acylation

The Minisci reaction involves the addition of a nucleophilic radical to a protonated N-heterocycle.[5] This method is a powerful tool for the direct C-H functionalization of heteroaromatics.[6]

Mechanism: An acyl radical is typically generated from an aldehyde or a carboxylic acid derivative via an oxidative process. This radical then attacks the electron-deficient pyridazinium ion. The regioselectivity of this reaction on pyridazine is a key consideration. Radical attack is generally favored at the C4 and C5 positions due to the electronic properties of the protonated ring.[2][7] Direct acylation at the C3 position is therefore challenging and often results in a mixture of isomers, leading to lower yields of the desired product.

Challenges:

  • Poor Regioselectivity: The inherent preference for C4/C5 functionalization on the pyridazine ring makes the synthesis of the 3-acetyl isomer inefficient via a direct Minisci reaction.[7]

  • Harsh Conditions: Classical Minisci reactions often require strong oxidants and acidic conditions, which may not be compatible with sensitive functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, and Negishi couplings, are cornerstones of modern organic synthesis for the formation of C-C bonds.[8][9][10]

General Approach: These reactions typically involve the coupling of a 3-halopyridazine (e.g., 3-chloropyridazine or 3-bromopyridazine) with an organometallic reagent bearing the acetyl group. For instance, a Stille coupling could employ an acetylstannane, while a Negishi coupling would use an acetylzinc reagent.[7][8]

Mechanism: The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the 3-halopyridazine, transmetalation of the acetyl group from the organometallic reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[9][10]

Challenges:

  • Pre-functionalization Required: This approach necessitates the synthesis of a 3-halopyridazine, adding a step to the overall sequence.

  • Catalyst and Ligand Screening: The efficiency of the coupling reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent, often requiring significant optimization.

  • Toxicity of Reagents: Some organometallic reagents, particularly organotin compounds used in Stille couplings, are highly toxic.[9]

Grignard Reactions

Grignard reagents are powerful nucleophiles that can be used to form C-C bonds.[11][12]

Potential Routes:

  • Reaction with a Pyridazine-3-carbonitrile: The reaction of methylmagnesium bromide with pyridazine-3-carbonitrile, followed by acidic hydrolysis, could potentially yield this compound.

  • Reaction of a 3-Pyridazinyl Grignard Reagent: The formation of a 3-pyridazinyl Grignard reagent from a 3-halopyridazine, followed by reaction with an acetylating agent like acetyl chloride, is another possibility. However, the formation of Grignard reagents from electron-deficient heterocycles can be challenging.[4]

Challenges:

  • Side Reactions: Grignard reagents are highly basic and can induce side reactions, such as deprotonation or addition to other positions on the pyridazine ring.

  • Over-addition: As with other strong organometallic reagents, over-addition to the ketone product to form a tertiary alcohol is a significant risk.[11]

Data Summary and Comparison

Synthetic StrategyKey FeaturesAdvantagesDisadvantagesTypical Yield Range
Directed Lithiation/Weinreb Amide Regioselective deprotonation followed by controlled acylation.High regioselectivity, high yields, excellent functional group tolerance, avoids over-addition.Requires anhydrous and inert conditions, use of strong organolithium bases.80-90%[1]
Minisci-Type Radical Acylation Direct C-H functionalization via radical addition.Atom-economical, avoids pre-functionalization.Poor regioselectivity for the 3-position on pyridazine, often harsh reaction conditions, potential for multiple additions.Low to moderate (for desired isomer)
Palladium-Catalyzed Cross-Coupling Coupling of a 3-halopyridazine with an organometallic acetylating agent.High functional group tolerance, well-established methodology.Requires pre-functionalization of the pyridazine ring, optimization of catalyst and reaction conditions, potential toxicity of reagents.Moderate to high (after optimization)
Grignard Reactions Nucleophilic addition of a Grignard reagent to a pyridazine derivative.Readily available reagents.Potential for low regioselectivity, over-addition to form alcohol byproducts, challenging formation of pyridazinyl Grignard reagents.Variable, often moderate to low

Visualizing the Synthetic Pathways

Modern Approach: Lithiation and Weinreb Amide Acylation Workflow

G cluster_0 Part 1: Weinreb Amide Synthesis cluster_1 Part 2: Pyridazine Acylation N_O_dimethylhydroxylamine N,O-Dimethylhydroxylamine Hydrochloride Weinreb_Amide N-methoxy-N-methylacetamide N_O_dimethylhydroxylamine->Weinreb_Amide Triethylamine, CH2Cl2 Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Weinreb_Amide Adduct Stable Tetrahedral Adduct Weinreb_Amide->Adduct THF, -78 °C to RT Pyridazine Pyridazine Lithio_pyridazine 3-Lithio-pyridazine Pyridazine->Lithio_pyridazine LDA, THF, -78 °C LDA LDA (in situ) Lithio_pyridazine->Adduct Product This compound Adduct->Product Aqueous Workup G cluster_0 Minisci Acylation cluster_1 Palladium Cross-Coupling (Stille) cluster_2 Grignard Reaction A Acyl Radical Generation B Radical Attack on Protonated Pyridazine A->B C Rearomatization B->C D Oxidative Addition E Transmetalation D->E F Reductive Elimination E->F F->D G Nucleophilic Attack on Carbonyl/Nitrile H Formation of Magnesium Alkoxide/Imine G->H I Hydrolysis H->I

Caption: Simplified mechanistic cycles for the three compared synthetic strategies.

Conclusion and Future Outlook

For the synthesis of this compound, the directed lithiation of pyridazine followed by acylation with a Weinreb amide stands out as a superior strategy in terms of both efficiency and regioselectivity. This modern approach provides a reliable and high-yielding route to this important building block. While traditional methods such as Minisci-type reactions, palladium-catalyzed cross-couplings, and Grignard reactions offer alternative pathways, they often present significant challenges in terms of regiocontrol, the need for pre-functionalization, or the potential for side reactions.

The choice of synthetic route will ultimately depend on the specific requirements of the research program, including scale, available starting materials, and the tolerance of other functional groups within the molecule. However, for researchers seeking a robust and efficient synthesis of this compound, the lithiation/Weinreb amide strategy represents the current state-of-the-art. Future developments in C-H activation and novel coupling methodologies may yet provide even more direct and efficient routes to this valuable class of compounds.

References

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A Researcher's Guide to Alternative Reagents for the Synthesis of Acetylpyridazines: A Comparative Review

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acetylpyridazines represent a critical structural motif in medicinal chemistry and materials science. Their unique electronic properties, stemming from the electron-deficient 1,2-diazine core, make them valuable pharmacophores and versatile synthetic intermediates. However, the direct acylation of the pyridazine ring presents a significant synthetic challenge. The classical Friedel-Crafts acylation, a cornerstone of aromatic chemistry for electron-rich systems like benzene, is notoriously ineffective for electron-deficient heterocycles such as pyridazine.[1] The nitrogen atoms in the pyridazine ring deactivate the system towards electrophilic attack and readily complex with the Lewis acid catalysts, rendering the reaction futile.

This guide provides a comparative analysis of modern, alternative reagents and methodologies that successfully overcome the limitations of traditional approaches. We will delve into the mechanistic underpinnings of radical-based, metal-mediated, and directed functionalization strategies, offering field-proven insights and experimental data to guide researchers in selecting the optimal synthetic route.

Chapter 1: Radical Acylation via Minisci-Type Reactions

The Minisci reaction offers a powerful solution for the functionalization of electron-deficient N-heterocycles.[2] This reaction class circumvents the issues of electrophilic aromatic substitution by employing nucleophilic carbon-centered radicals, which readily add to the protonated, electron-poor heterocyclic ring.[3][4] The generation of the requisite acyl radicals can be achieved through various means, with modern photoredox catalysis emerging as a particularly mild and efficient method.[5]

Mechanistic Rationale

The core principle of the Minisci acylation involves three key steps:

  • Generation of an Acyl Radical : An acyl radical (R-C•=O) is formed from a suitable precursor using an oxidant or through photoredox catalysis.

  • Radical Addition : The electron-deficient pyridazine ring, typically activated by protonation, acts as an electrophile and is attacked by the nucleophilic acyl radical. This addition occurs with high regioselectivity, favoring the C4 and/or C5 positions.[6]

  • Rearomatization : The resulting radical cation intermediate is oxidized to restore aromaticity, yielding the final acetylpyridazine product.

Minisci_Mechanism cluster_Acyl_Generation Step 1: Acyl Radical Generation cluster_Addition_Rearomatization Step 2 & 3: Addition & Rearomatization Acyl_Precursor Acyl Precursor (e.g., Acyl Hydrazide, α-Keto Acid) Acyl_Radical Acetyl Radical (CH₃-C•=O) Acyl_Precursor->Acyl_Radical Oxidant or Photocatalyst + hv Intermediate Radical Cation Intermediate Acyl_Radical->Intermediate Addition Pyridazine Protonated Pyridazine Pyridazine->Intermediate Product Acetylpyridazine Intermediate->Product Oxidation -H⁺, -e⁻

Caption: Generalized workflow for the Minisci-type acylation of pyridazine.

Comparative Analysis of Acyl Radical Precursors
Reagent/MethodAcyl SourceActivationTypical ConditionsYieldsAdvantagesDisadvantagesRef.
Classical Minisci Pyruvic Acid(NH₄)₂S₂O₈, AgNO₃80-100 °C, H₂O/MeCNModerateInexpensive reagentsHigh temperatures, stoichiometric metal salts[6]
Photoredox Catalysis Benzoyl HydrazidesPhotocatalyst (e.g., Ru(bpy)₃²⁺), Visible Light, OxidantRoom Temp, DMSO/H₂OGood-ExcellentMild conditions, high functional group toleranceRequires photocatalyst and light source[5]
Photoredox Catalysis Acyl-1,4-DihydropyridinesVisible Light (catalyst-free possible)Room Temp, Green SolventsGood-ExcellentBench-stable reagents, can be catalyst-freeDHP reagent must be pre-synthesized[3]
Featured Protocol: Photoredox-Mediated Acylation using an Acyl Hydrazide

This protocol is adapted from a visible-light-induced acylation of N-heterocycles.[5]

Materials:

  • Pyridazine (0.2 mmol, 1.0 equiv)

  • Acetylhydrazide (0.6 mmol, 3.0 equiv)

  • fac-Ir(ppy)₃ (or similar photocatalyst) (5 mol%)

  • Potassium persulfate (K₂S₂O₈) (0.6 mmol, 3.0 equiv)

  • DMSO/H₂O (4:1, 2 mL)

  • Schlenk tube or vial with a magnetic stir bar

  • Visible light source (e.g., 36W CFL lamp)

Procedure:

  • To a Schlenk tube, add pyridazine, acetylhydrazide, the photocatalyst, and K₂S₂O₈.

  • Add the DMSO/H₂O solvent mixture and the magnetic stir bar.

  • Seal the tube and degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Place the reaction vessel approximately 5-10 cm from the light source and begin vigorous stirring.

  • Irradiate the reaction at room temperature for the specified time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired acetylpyridazine.

Chapter 2: Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful regioselective strategy that utilizes a directing metalation group (DMG) to guide deprotonation of the adjacent ortho C-H bond by a strong base, typically an organolithium reagent.[7][8] In the case of pyridazine, the ring nitrogens can act as intrinsic DMGs, complexing with the lithium base and directing deprotonation to an adjacent carbon.[9] The resulting organometallic intermediate can then be trapped with an acetylating electrophile.

Mechanistic Rationale & Regioselectivity

The process begins with the coordination of a strong base (e.g., s-BuLi, TMPLi) to a Lewis-basic site on the substrate (the pyridazine nitrogen).[8][10] This coordination brings the base into proximity with the ortho proton, facilitating its abstraction and forming a stabilized lithiated intermediate. This intermediate is then quenched with an electrophile, such as acetic anhydride or an acyl chloride, to install the acetyl group.

The regioselectivity of metalation on the pyridazine ring can be influenced by substituents and the choice of base. For instance, in 3-substituted pyridazines, metalation can be directed to either the C4 or C6 position depending on the steric and electronic nature of the substituent and the base used.[9]

DoM_Workflow cluster_step1 Step 1: Directed Deprotonation cluster_step2 Step 2: Electrophilic Quench Substrate Substituted Pyridazine Complex Base-Pyridazine Complex Substrate->Complex + Strong Base (e.g., TMPLi) Intermediate Ortho-lithiated Pyridazine Complex->Intermediate Deprotonation (-RH) Product Regioselective Acetylpyridazine Intermediate->Product Quench Electrophile Acetylating Agent (e.g., (CH₃CO)₂O) Electrophile->Product

Caption: General workflow for Directed ortho-Metalation (DoM) of pyridazine.

Comparative Analysis of DoM Reagents
BaseDirecting GroupElectrophileTypical ConditionsYieldsAdvantagesDisadvantagesRef.
n-BuLi/s-BuLi Intrinsic N, -Cl, -OMe(CH₃CO)₂O, AcCl-78 °C, THFVariableReadily available basesCan suffer from low regioselectivity, competitive addition[11]
LDA Intrinsic NAcyl Chlorides-78 °C, THFModerateLess nucleophilic than alkyllithiumsCan be sluggish[11]
TMP-Bases (TMPLi, TMPZnCl·LiCl) Phenyl, Intrinsic NVarious electrophiles25-70 °C, THFGoodHigh regioselectivity, good functional group toleranceHindered bases must be prepared[9]
Featured Protocol: DoM of 3-Phenylpyridazine

This protocol is conceptualized based on the regioselective metalation of pyridazines using TMP bases.[9]

Materials:

  • 3-Phenylpyridazine (1.0 mmol, 1.0 equiv)

  • TMPLi (2,2,6,6-Tetramethylpiperidinyllithium) (1.2 mmol, 1.2 equiv) in THF

  • Anhydrous THF

  • Acetyl chloride (1.5 mmol, 1.5 equiv)

  • Schlenk flask, syringe, magnetic stir bar

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-phenylpyridazine and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the solution of TMPLi dropwise via syringe over 10 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.

  • Add acetyl chloride dropwise to the solution of the lithiated intermediate.

  • Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the target acetylated product.

Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and modular approach to C-C bond formation.[12] For the synthesis of acetylpyridazines, this typically involves the reaction of a functionalized pyridazine (e.g., a halopyridazine or pyridazinylboronic acid) with a suitable acetylating agent under palladium catalysis.[13]

Mechanistic Rationale

The catalytic cycle, exemplified by a Suzuki-type coupling, generally proceeds via three elementary steps:

  • Oxidative Addition : A low-valent palladium(0) complex reacts with a halopyridazine, inserting into the carbon-halogen bond to form a Pd(II) intermediate.

  • Transmetalation : The acetyl group is transferred from an organometallic reagent (e.g., an acetylboronic acid derivative or an organotin reagent) to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic fragments (pyridazine and acetyl group) couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the acetylpyridazine product.

Palladium_Cycle Pd0 Pd(0)L₂ PdII_A Pyridazinyl-Pd(II)-X Pd0->PdII_A Oxidative Addition OxAdd Oxidative Addition PdII_B Pyridazinyl-Pd(II)-Acetyl PdII_A->PdII_B Transmetalation Transmetal Transmetalation PdII_B->Pd0 Reductive Elimination Product Acetylpyridazine PdII_B->Product Product Formation RedElim Reductive Elimination HaloPyr Halopyridazine HaloPyr->PdII_A AcetylSource Acetyl-B(OR)₂ AcetylSource->PdII_B

Caption: A generalized catalytic cycle for Suzuki-type acylation.

Comparative Analysis of Cross-Coupling Strategies
Coupling TypePyridazine SubstrateAcetyl SourceCatalyst/LigandYieldsAdvantagesDisadvantagesRef.
Suzuki-Miyaura HalopyridazineAcetylboronic acid/esterPd(PPh₃)₄, PdCl₂(dppf)Good-ExcellentMild conditions, commercially available reagentsBoronic acids can be unstable[13][14]
Suzuki-Miyaura Pyridazinylboronic acidAcetyl ChloridePd(OAc)₂, SPhosGoodModular, allows late-stage functionalizationPyridazinylboronic acids require prior synthesis (e.g., via DoM)[11]
Stille Coupling HalopyridazineAcetyltributylstannanePd(PPh₃)₄GoodTolerant of many functional groupsStoichiometric toxic tin byproducts[15]
Featured Protocol: Suzuki-Miyaura Coupling of a Halopyridazine

This protocol is based on general procedures for Suzuki-Miyaura couplings involving heteroaryl halides.[13][14]

Materials:

  • 3-Chloro-6-phenylpyridazine (0.5 mmol, 1.0 equiv)

  • Potassium acetyltrifluoroborate (0.6 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Sodium carbonate (Na₂CO₃) (1.5 mmol, 3.0 equiv) as a 2M aqueous solution

  • 1,2-Dimethoxyethane (DME) (8 mL) and Ethanol (2 mL)

  • Schlenk flask, condenser, magnetic stir bar

Procedure:

  • In a Schlenk flask, combine 3-chloro-6-phenylpyridazine, potassium acetyltrifluoroborate, and Pd(PPh₃)₄.

  • Add the DME and ethanol, followed by the aqueous Na₂CO₃ solution.

  • Equip the flask with a condenser and place it under a nitrogen atmosphere.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-48 hours (monitor by TLC).

  • After cooling to room temperature, extract the mixture with chloroform or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with a saturated NaCl solution (brine), dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired acetylpyridazine.

Conclusion: A Strategic Outlook

The synthesis of acetylpyridazines has evolved significantly beyond the constraints of classical electrophilic substitution. The choice of an optimal synthetic route depends on several factors, including the desired regiochemistry, available starting materials, and tolerance for specific functional groups.

  • For direct C-H functionalization , Minisci-type reactions, especially those mediated by photoredox catalysis, offer a mild, efficient, and increasingly popular strategy with excellent functional group tolerance.

  • For ultimate regiocontrol , Directed Ortho-Metalation (DoM) is unparalleled, allowing for the precise installation of an acetyl group adjacent to a directing element, though it requires stoichiometric strong bases and cryogenic conditions.

  • For modularity and late-stage functionalization , Palladium-Catalyzed Cross-Coupling reactions provide a robust platform, enabling the connection of pre-functionalized pyridazine and acetyl fragments with high reliability.

By understanding the mechanisms, advantages, and limitations of these alternative reagents and methodologies, researchers are now better equipped to design and execute efficient, high-yielding syntheses of this important class of heterocyclic compounds.

References

  • Heinisch, G., & Matuszczak, B. (2025). Recent Advances in Pyridazine Chemistry.
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  • Knochel, P., et al. (2018). Directed ortho‐metalation of 3‐phenylpyridazine (6 a) using TMPLi (8).
  • Colgan, A. C., et al. (2022). Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols. University of Cambridge. [Link]
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  • Journal of Chemical Reviews. (2021). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews. [Link]
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A Comparative Guide to 1-(Pyridazin-3-yl)ethanone and its Heterocyclic Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Heterocyclic ketones, in particular, serve as versatile scaffolds and key intermediates in the synthesis of a vast array of biologically active compounds. This guide provides an in-depth technical comparison of 1-(Pyridazin-3-yl)ethanone with its close structural analogues, 1-(Pyridin-3-yl)ethanone and 1-(Pyrimidin-5-yl)ethanone. By examining their synthesis, physicochemical properties, and applications, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Acetyl-N-Heterocycles in Medicinal Chemistry

Pyridazine, pyridine, and pyrimidine are fundamental six-membered nitrogen-containing heterocycles that form the core of numerous pharmaceuticals and agrochemicals.[1] The introduction of an acetyl group onto these rings, furnishing compounds like this compound, 1-(Pyridin-3-yl)ethanone, and 1-(Pyrimidin-5-yl)ethanone, provides a crucial synthetic handle for further molecular elaboration. This acetyl moiety can be readily transformed into a variety of functional groups, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).[2]

The choice between these isomeric acetyl-N-heterocycles is not trivial, as the position and number of nitrogen atoms within the aromatic ring dramatically influence the molecule's electronic properties, reactivity, and biological interactions.[3][4] This guide will dissect these differences, providing a comparative analysis to aid in the rational selection of these key building blocks.

Comparative Analysis of Physicochemical Properties

The electronic nature of the parent heterocycle has a profound impact on the physicochemical properties of the corresponding acetyl derivative. The number and position of the nitrogen atoms influence the compound's basicity, dipole moment, and reactivity.

PropertyThis compound1-(Pyridin-3-yl)ethanone1-(Pyrimidin-5-yl)ethanone
CAS Number 1122-63-0350-03-8[5]10325-70-9[6]
Molecular Formula C₆H₆N₂OC₇H₇NO[7]C₆H₆N₂O[6]
Molecular Weight 122.12 g/mol 121.14 g/mol [7]122.12 g/mol [3]
pKa (of parent heterocycle) Pyridazine: 2.0[3]Pyridine: 5.2[3]Pyrimidine: 1.3
Boiling Point Not readily available70 °C (2 Torr)70 °C (2 Torr)[6]
Melting Point Not readily availableNeat (liquid at RT)[7]87-88 °C[6]
Calculated LogP Not readily available-0.1-0.35[3]

Key Insights:

  • Basicity: Pyridine is significantly more basic than pyridazine and pyrimidine.[8] This is attributed to the electron-withdrawing nature of the additional nitrogen atom in the diazine systems.[9] The lower basicity of pyridazine and pyrimidine can be advantageous in drug design to avoid off-target interactions with biological macromolecules that have acidic pockets.

  • Reactivity: The electron-deficient nature of the pyridazine and pyrimidine rings makes them more susceptible to nucleophilic attack compared to pyridine.[2][10] Conversely, electrophilic substitution is generally more facile on the pyridine ring.[2] This differential reactivity is a key consideration when planning synthetic routes. The C-3 hydrogen of pyridazine is a better C-H bond donor than the C-2 hydrogen of pyridine, which can influence its interaction with biological targets.[3]

  • Solubility: The presence of additional nitrogen atoms in pyridazine and pyrimidine generally leads to increased polarity and potentially better aqueous solubility compared to the pyridine analogue, which is reflected in their calculated LogP values.

Heterocyclic_Ketone_Structures cluster_pyridazine This compound cluster_pyridine 1-(Pyridin-3-yl)ethanone cluster_pyrimidine 1-(Pyrimidin-5-yl)ethanone node_pyridazine node_pyridazine node_pyridine node_pyridine node_pyrimidine node_pyrimidine

Caption: Chemical structures of the three compared heterocyclic ketones.

Synthesis and Functionalization: A Comparative Overview

The synthetic accessibility of these building blocks is a crucial factor for their practical application. While various methods exist, palladium-catalyzed cross-coupling reactions have become a cornerstone for the functionalization of N-heterocycles.[9]

General_Synthetic_Workflow Start Halogenated Heterocycle (e.g., 3-chloropyridazine) Reaction Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Reaction Reagent Coupling Partner (e.g., Organometallic reagent) Reagent->Reaction Catalyst Palladium Catalyst + Ligand + Base Catalyst->Reaction Product Functionalized Heterocycle Reaction->Product Acetylation Acetylation (e.g., Friedel-Crafts or equivalent) Product->Acetylation FinalProduct Target Acetyl-N-Heterocycle Acetylation->FinalProduct

Caption: Generalized workflow for the synthesis of functionalized acetyl-N-heterocycles.

Synthesis of this compound

The synthesis of this compound can be challenging due to the inherent reactivity of the pyridazine ring. One common approach involves the construction of the pyridazine ring from acyclic precursors. For instance, the reaction of a γ-keto acid with hydrazine can yield the corresponding pyridazinone, which can then be further functionalized.[11] More modern approaches often rely on the cross-coupling of a halogenated pyridazine with an appropriate acetyl-containing coupling partner.

Synthesis of 1-(Pyridin-3-yl)ethanone

3-Acetylpyridine is commercially available and can be synthesized through various methods. A common laboratory preparation involves the oxidation of 3-ethylpyridine. Another route is the reaction of nicotinonitrile with a Grignard reagent (e.g., methylmagnesium bromide) followed by hydrolysis. A detailed protocol for the synthesis of an oxime derivative of 3-acetylpyridine reports a yield of 83% for the initial oximation step, indicating the high efficiency of reactions involving the acetyl group.[12] A process for preparing a derivative, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, reports a molar yield of 89%, showcasing the feasibility of high-yielding industrial-scale syntheses of acetylpyridine derivatives.[13]

Synthesis of 1-(Pyrimidin-5-yl)ethanone

The synthesis of 1-(pyrimidin-5-yl)ethanone can be achieved through multicomponent reactions. For example, a Biginelli-type condensation can be employed to construct the dihydropyrimidine ring, which is subsequently oxidized to the pyrimidine. Another approach involves the functionalization of a pre-existing pyrimidine ring, for instance, through the reaction of a 5-lithiopyrimidine with an acetylating agent.

Biological and Medicinal Chemistry Applications

The choice of the heterocyclic core has significant implications for the biological activity of the resulting molecules. The distinct electronic and steric properties of pyridazine, pyridine, and pyrimidine rings lead to different interactions with biological targets.

Medicinal_Chemistry_Applications Start Acetyl-N-Heterocycle (e.g., this compound) Reaction1 Condensation Start->Reaction1 Reaction2 Reduction Start->Reaction2 Reaction3 α-Halogenation & Substitution Start->Reaction3 Product1 Hydrazones, Schiff Bases Reaction1->Product1 BioActivity Biologically Active Molecules (e.g., Enzyme Inhibitors, Receptor Ligands) Product1->BioActivity Product2 Chiral Alcohols Reaction2->Product2 Product2->BioActivity Product3 Elaborated Side Chains Reaction3->Product3 Product3->BioActivity

Caption: The acetyl group as a versatile handle for generating diverse, biologically active molecules.

  • Pyridazine Derivatives: The pyridazine scaffold is present in a wide range of biologically active compounds, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory effects.[1] The unique arrangement of the two nitrogen atoms can lead to specific hydrogen bonding interactions with biological targets.[3]

  • Pyridine Derivatives: The pyridine ring is a ubiquitous feature in pharmaceuticals. Acetylpyridines are precursors to a variety of bioactive molecules, including enzyme inhibitors and receptor modulators.[2] For example, 2-acetylpyridine thiosemicarbazones are potent iron chelators with antiproliferative activity.[13]

  • Pyrimidine Derivatives: Pyrimidines are fundamental components of nucleic acids and are therefore of great interest in medicinal chemistry. Pyrimidine derivatives have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-Pyridin-3-yl-ethanone oxime[12]

This protocol details the synthesis of the oxime from 3-acetylpyridine, demonstrating a common transformation of the acetyl group.

  • Reaction Setup: In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, combine 12.1 g (100 mmol) of 3-acetylpyridine, 100 mL of ethanol, and 11.85 g (170 mmol) of hydroxylamine hydrochloride.

  • Reaction Execution: Heat the mixture to 55 °C. Prepare a solution of 7.46 g (70 mmol) of sodium carbonate in 20 mL of water and add it dropwise to the reaction mixture over 10 minutes. Stir the resulting heterogeneous mixture at 60 °C for 2.5 hours.

  • Work-up and Purification: Cool the reaction mixture and filter to remove inorganic salts. Wash the solid with ethanol (2 x 20 mL). Concentrate the combined filtrate by rotary evaporation. Add 250 mL of water to the solid residue and warm to 70 °C. Allow the mixture to cool slowly to room temperature.

  • Isolation: Isolate the product by filtration, wash with water (2 x 15 mL), and dry under vacuum at 60 °C to afford (E)-1-pyridin-3-yl-ethanone oxime as a white crystalline solid (yield: 11.3 g, 83%).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Halopyridazine[9]

This generalized protocol illustrates a key method for the functionalization of the pyridazine core, which can be adapted for the synthesis of precursors to this compound.

  • Reaction Setup: In a reaction vessel, combine the halopyridazine (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv) in a degassed solvent system (e.g., DME/H₂O 4:1).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture and dilute it with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to obtain the desired functionalized pyridazine.

Conclusion

This compound, 1-(Pyridin-3-yl)ethanone, and 1-(Pyrimidin-5-yl)ethanone are valuable building blocks in drug discovery, each offering a unique combination of physicochemical properties and synthetic handles. The choice between them should be guided by a thorough understanding of their respective reactivities and the desired properties of the final target molecule. While 1-(pyridin-3-yl)ethanone is more basic and generally more susceptible to electrophilic substitution, the diazines, this compound and 1-(pyrimidin-5-yl)ethanone, are more electron-deficient, influencing their reactivity towards nucleophiles and their potential for specific biological interactions. This guide provides a foundational understanding to aid researchers in navigating these choices and accelerating their drug discovery efforts.

References

  • PubChem. 1-(Pyrimidin-5-yl)ethan-1-one.
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In Vivo Efficacy of 1-(Pyridazin-3-yl)ethanone Analogues: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo efficacy comparison of analogues based on the "1-(Pyridazin-3-yl)ethanone" scaffold. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships (SAR) of this promising class of compounds. The information presented herein is synthesized from peer-reviewed literature and is supported by detailed experimental data and protocols to ensure scientific integrity and reproducibility.

Introduction: The Versatile Pyridazinone Core

The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] These include, but are not limited to, anticancer, anti-inflammatory, analgesic, and cardiovascular effects. The ease of chemical modification at various positions of the pyridazinone ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel therapeutics. This guide will focus on the in vivo performance of analogues derived from the "this compound" core, providing a comparative analysis of their efficacy in relevant preclinical models.

I. Anticancer Efficacy: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a critical area of research. Certain pyridazinone analogues have demonstrated promising in vivo antitumor activity. A key mechanism of action for some of these compounds involves the inhibition of signaling pathways crucial for cancer cell survival and proliferation.

Comparative In Vivo Efficacy of a Chlorinated 3(2H)-Pyridazinone Analogue

One study investigated the in vivo anticancer effects of a chlorinated 3(2H)-pyridazinone derivative, demonstrating its potential in a murine colon cancer model.

Table 1: In Vivo Anticancer Efficacy of a Chlorinated 3(2H)-Pyridazinone Analogue

CompoundDose (mg/kg)Administration RouteTumor ModelTumor Growth Inhibition (%)Reference
DCPYR50Not SpecifiedMurine Colon Adenocarcinoma (MAC16)53[3]

DCPYR: 4,5-dichloro-2H-pyridazin-3-one

The data indicates that DCPYR exhibits significant tumor growth inhibition in this preclinical model, highlighting the potential of halogenated pyridazinones as anticancer agents.

Experimental Protocol: In Vivo Murine Tumor Model

The following is a generalized protocol for assessing the in vivo anticancer efficacy of investigational compounds in a subcutaneous xenograft model.[4][5]

Workflow for In Vivo Anticancer Efficacy Study

G cluster_prep Preparation cluster_implant Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture Cancer Cell Culture cell_harvest Cell Harvesting & Counting cell_culture->cell_harvest implantation Subcutaneous Injection of Cancer Cells cell_harvest->implantation animal_prep Animal Acclimatization (e.g., Nude Mice) animal_prep->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Compound Administration (e.g., i.p., i.v., p.o.) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring euthanasia Euthanasia monitoring->euthanasia tumor_excision Tumor Excision & Weight euthanasia->tumor_excision data_analysis Data Analysis tumor_excision->data_analysis

Caption: Workflow for a typical in vivo anticancer efficacy study.

Step-by-Step Methodology:

  • Cell Culture: Maintain the selected cancer cell line (e.g., HCT-116 for colon cancer) in appropriate culture medium and conditions.

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude mice) to prevent rejection of human tumor xenografts.[4]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[6]

  • Tumor Growth and Measurement: Allow tumors to reach a predetermined size (e.g., 100-200 mm³). Measure tumor dimensions regularly using calipers and calculate the volume.[6]

  • Randomization and Treatment: Randomize animals into control and treatment groups. Administer the test compounds and vehicle control according to the specified dose and schedule.[6]

  • Monitoring: Monitor tumor growth and the general health of the animals (e.g., body weight) throughout the study.[4]

  • Endpoint and Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition compared to the control group.[5]

II. Anti-inflammatory and Analgesic Efficacy: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in numerous diseases. The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain.[7][8] Several pyridazinone derivatives have been investigated for their potential to inhibit COX-2 and thereby exert anti-inflammatory and analgesic effects.

Comparative In Vivo Efficacy of 2,6-Disubstituted Pyridazin-3(2H)-one Analogues

A study on 2,6-disubstituted pyridazin-3(2H)-one derivatives demonstrated their in vivo anti-inflammatory and analgesic properties.

Table 2: In Vivo Anti-inflammatory and Analgesic Efficacy of 2,6-Disubstituted Pyridazin-3(2H)-one Analogues

CompoundDose (mg/kg)Anti-inflammatory Activity (% Inhibition of Paw Edema)Analgesic Activity (% Protection in Writhing Test)Reference
6a 1068.455.2[9]
16a 1072.161.8[9]
Celecoxib 1055.2Not Reported[9]
Indomethacin 10Not Reported75.3[9]

Compound 6a: 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one Compound 16a: 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one

These results indicate that compounds 6a and 16a possess potent anti-inflammatory activity, superior to celecoxib in the model tested, and significant analgesic effects.[9]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many pyridazinone analogues are attributed to their modulation of key signaling pathways, including the NF-κB, TNF-α, and COX-2 pathways.

Simplified Inflammatory Signaling Cascade

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_gene Gene Expression LPS LPS / Cytokines TLR4_TNFR TLR4 / TNFR LPS->TLR4_TNFR IKK IKK Activation TLR4_TNFR->IKK Activates IkappaB IκB Degradation IKK->IkappaB NFkappaB NF-κB Translocation to Nucleus IkappaB->NFkappaB COX2 COX-2 NFkappaB->COX2 Induces TNFa TNF-α NFkappaB->TNFa Induces IL6 IL-6 NFkappaB->IL6 Induces

Caption: Key signaling pathways involved in inflammation.

This diagram illustrates how inflammatory stimuli lead to the activation of transcription factors like NF-κB, which in turn upregulate the expression of pro-inflammatory mediators such as COX-2 and TNF-α.[1][2][10][11]

Experimental Protocols: In Vivo Anti-inflammatory and Analgesic Assays

1. Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[12][13][14]

Step-by-Step Methodology:

  • Animal Preparation: Use male Wistar rats (or a similar strain) weighing 150-200g.

  • Compound Administration: Administer the test compounds and a reference drug (e.g., indomethacin) intraperitoneally or orally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[12][15]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[12]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

2. Acetic Acid-Induced Writhing Test in Mice

This model is used to assess the peripheral analgesic activity of compounds.[16][17]

Step-by-Step Methodology:

  • Animal Preparation: Use male Swiss albino mice (or a similar strain) weighing 20-25g.

  • Compound Administration: Administer the test compounds and a reference drug (e.g., aspirin or indomethacin) intraperitoneally or orally.

  • Induction of Writhing: After a set time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid in saline intraperitoneally.[16]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).[17]

  • Data Analysis: Calculate the percentage of protection from writhing for each treatment group compared to the control group.

III. Cardiovascular Efficacy: Vasorelaxant Properties

Certain pyridazin-3-one derivatives have shown potential as cardiovascular agents due to their vasorelaxant properties. This effect is often mediated by the nitric oxide (NO) signaling pathway.

In Vitro Vasorelaxant Activity of Pyridazin-3-one Analogues

While comprehensive in vivo cardiovascular efficacy data for "this compound" analogues is limited in the public domain, in vitro studies on related pyridazin-3-one derivatives provide valuable insights into their mechanism of action. One study demonstrated potent vasorelaxant activity in isolated rat thoracic aorta.[18]

Table 3: In Vitro Vasorelaxant Activity of Pyridazin-3-one Analogues

CompoundEC₅₀ (µM) on Rat Thoracic AortaReference
4f 0.0136[18]
4h 0.0117[18]
5d 0.0053[18]
5e 0.0025[18]
Hydralazine (Reference) 18.21[19]
Nitroglycerin (Reference) 0.1824[18]

The significantly lower EC₅₀ values of the test compounds compared to the reference drugs indicate their potent vasorelaxant effects. These compounds were also shown to increase the expression of endothelial nitric oxide synthase (eNOS) mRNA and the levels of nitric oxide.[18]

Experimental Protocol: In Vitro Vasorelaxant Activity Assay

This protocol describes the assessment of vasorelaxant activity using isolated aortic rings.

Workflow for In Vitro Vasorelaxant Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis aorta_isolation Aorta Isolation from Rat ring_prep Preparation of Aortic Rings aorta_isolation->ring_prep organ_bath Mounting in Organ Bath ring_prep->organ_bath equilibration Equilibration organ_bath->equilibration contraction Induction of Contraction (e.g., Phenylephrine) equilibration->contraction compound_add Cumulative Addition of Test Compound contraction->compound_add response_rec Recording of Relaxation Response compound_add->response_rec dose_response Dose-Response Curve Generation response_rec->dose_response ec50_calc EC₅₀ Calculation dose_response->ec50_calc

Caption: Workflow for assessing in vitro vasorelaxant activity.

Step-by-Step Methodology:

  • Aorta Isolation: Euthanize a rat and carefully dissect the thoracic aorta.

  • Ring Preparation: Cut the aorta into rings of approximately 2-3 mm in length.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Equilibration and Contraction: Allow the rings to equilibrate under a resting tension. Induce a sustained contraction using a vasoconstrictor agent like phenylephrine.

  • Compound Addition: Once a stable contraction is achieved, add the test compounds in a cumulative manner to obtain a dose-response curve.

  • Data Analysis: Record the relaxation response and calculate the EC₅₀ value for each compound.

Conclusion and Future Directions

The "this compound" scaffold and its broader class of pyridazinone analogues represent a versatile platform for the discovery of new therapeutic agents. The in vivo data presented in this guide demonstrates their potential in oncology, inflammation, and cardiovascular diseases. The structure-activity relationships suggested by these studies provide a rational basis for the design of next-generation compounds with improved efficacy and safety profiles.

Further in-depth in vivo comparative studies of "this compound" analogues are warranted to fully elucidate their therapeutic potential. Future research should focus on head-to-head comparisons of a series of closely related analogues in relevant animal models, comprehensive pharmacokinetic and toxicology studies, and elucidation of their precise mechanisms of action. Such studies will be instrumental in advancing the most promising candidates towards clinical development.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-(Pyridazin-3-yl)ethanone and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are of paramount importance. Among them, the pyridazine scaffold is a "privileged structure," frequently appearing in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The molecule 1-(Pyridazin-3-yl)ethanone is a key building block in the synthesis of more complex pharmaceutical agents. Its functional handles—the pyridazine ring and the acetyl group—allow for diverse chemical modifications, making it a valuable synthon for creating libraries of potential drug candidates.

A rigorous understanding of a molecule's spectroscopic signature is fundamental to synthetic chemistry. It allows for unambiguous structure confirmation, purity assessment, and real-time reaction monitoring. This guide provides an in-depth spectroscopic comparison of this compound with its key synthetic precursors. We will explore the characteristic changes observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data as we progress along a common synthetic pathway. This analysis is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to confidently identify these molecules and troubleshoot their synthesis.

Synthetic Pathway Overview

The synthesis of ketones from carboxylic acids is a fundamental transformation in organic chemistry. A particularly reliable and high-yielding method involves the use of a Weinreb amide intermediate. This approach prevents the common problem of over-addition of organometallic reagents, which can occur with more reactive intermediates like acyl chlorides.

For the synthesis of this compound, we will consider a two-step sequence starting from Pyridazine-3-carboxylic acid .

  • Amide Formation: Pyridazine-3-carboxylic acid is first converted to its corresponding Weinreb amide, N-methoxy-N-methylpyridazine-3-carboxamide . This is typically achieved by activating the carboxylic acid with a coupling agent, such as 1,1'-carbonyldiimidazole (CDI) or by converting it to the acyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[2][3]

  • Ketone Formation: The stable Weinreb amide is then treated with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to afford the target ketone, This compound . The reaction proceeds via a stable chelated intermediate that collapses to the ketone upon acidic workup.[4]

This synthetic route provides distinct chemical entities at each stage, each with a unique spectroscopic fingerprint that allows for clear differentiation and monitoring of the reaction progress.

Synthetic_Pathway cluster_0 Synthetic Workflow for this compound Precursor Pyridazine-3-carboxylic acid Intermediate N-methoxy-N-methyl pyridazine-3-carboxamide (Weinreb Amide) Precursor->Intermediate 1. SOCl₂ or CDI 2. HN(OMe)Me·HCl, Base Product This compound Intermediate->Product 1. CH₃MgBr 2. H₃O⁺ workup

Caption: Synthetic route from Pyridazine-3-carboxylic acid to this compound.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are crucial. The following are general procedures applicable to the characterization of the compounds discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; for the carboxylic acid, DMSO-d₆ is preferred to observe the exchangeable acidic proton.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A greater number of scans (1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually presented in terms of transmittance (%).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

Spectroscopic Data Comparison

The transformation of the carboxyl group to a Weinreb amide and then to a methyl ketone induces significant and predictable changes in the NMR, IR, and MS spectra.

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen atoms within a molecule. The key changes will be observed in the protons of the substituent at the 3-position of the pyridazine ring.

Compound Pyridazine Ring Protons (ppm) Substituent Protons (ppm)
Pyridazine-3-carboxylic acid H4: ~8.0-8.2 (dd), H5: ~7.8-8.0 (dd), H6: ~9.2-9.4 (dd)COOH: ~13.0-14.0 (br s)
N-methoxy-N-methylpyridazine-3-carboxamide H4: ~7.9-8.1 (dd), H5: ~7.7-7.9 (dd), H6: ~9.1-9.3 (dd)N-OCH₃: ~3.6-3.8 (s), N-CH₃: ~3.3-3.5 (s)
This compound H4: ~8.1-8.3 (dd), H5: ~7.8-8.0 (dd), H6: ~9.3-9.5 (dd)COCH₃: ~2.7-2.9 (s)

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Analysis of ¹H NMR Changes:

  • From Carboxylic Acid to Weinreb Amide: The most dramatic change is the disappearance of the very broad acidic proton signal from the carboxylic acid (downfield of 13 ppm) and the appearance of two new sharp singlets for the N-methoxy (~3.7 ppm) and N-methyl (~3.4 ppm) groups of the Weinreb amide.[5] The protons on the pyridazine ring experience minor upfield shifts due to the change in the electronic nature of the substituent.

  • From Weinreb Amide to Ketone: The two singlets of the Weinreb amide's methoxy and methyl groups are replaced by a single, sharp singlet for the acetyl methyl group (COCH₃) at a more upfield position (~2.8 ppm). The pyridazine ring protons shift slightly downfield due to the electron-withdrawing nature of the ketone carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbon of the C3-substituent is the primary reporter of the chemical transformation.

Compound Pyridazine Ring Carbons (ppm) Substituent Carbons (ppm)
Pyridazine-3-carboxylic acid C3: ~150-155, C4: ~128-130, C5: ~135-137, C6: ~152-154C =O: ~165-170
N-methoxy-N-methylpyridazine-3-carboxamide C3: ~148-152, C4: ~127-129, C5: ~134-136, C6: ~150-152C =O: ~168-172, N-OC H₃: ~61-63, N-C H₃: ~33-35
This compound C3: ~154-158, C4: ~127-129, C5: ~136-138, C6: ~153-155C =O: ~195-200, COC H₃: ~26-28

Note: Chemical shifts are approximate and can vary with solvent.

Analysis of ¹³C NMR Changes:

  • From Carboxylic Acid to Weinreb Amide: The carbonyl carbon of the Weinreb amide appears at a similar or slightly downfield chemical shift compared to the carboxylic acid.[6] Two new signals appear in the aliphatic region for the N-methoxy and N-methyl carbons.

  • From Weinreb Amide to Ketone: This transformation is marked by a significant downfield shift of the carbonyl carbon signal to the characteristic ketone region (~195-200 ppm). This is a highly diagnostic change. Additionally, the N-methoxy and N-methyl carbon signals are replaced by the acetyl methyl carbon signal at around 27 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally sensitive to the presence of functional groups, particularly the carbonyl group (C=O). The position of the C=O stretching vibration is highly diagnostic.

Compound Key Vibrational Frequencies (cm⁻¹)
Pyridazine-3-carboxylic acid ~3000-2500 (broad, O-H stretch), ~1700-1725 (C=O stretch), ~1600-1450 (C=N, C=C stretches)
N-methoxy-N-methylpyridazine-3-carboxamide ~3100-3000 (Aromatic C-H stretch), ~1650-1670 (C=O stretch), ~1600-1450 (C=N, C=C stretches)
This compound ~3100-3000 (Aromatic C-H stretch), ~1690-1710 (C=O stretch), ~1600-1450 (C=N, C=C stretches)

Analysis of IR Spectral Changes:

  • From Carboxylic Acid to Weinreb Amide: The very broad O-H stretch of the carboxylic acid disappears. The carbonyl (C=O) stretching frequency shifts to a lower wavenumber (~1660 cm⁻¹) due to the electron-donating resonance effect of the amide nitrogen.[7]

  • From Weinreb Amide to Ketone: The C=O stretching frequency shifts back to a higher wavenumber (~1700 cm⁻¹), characteristic of an aryl ketone. This shift reflects the change in the electronic environment of the carbonyl group. Monitoring the disappearance of the ~1660 cm⁻¹ peak and the appearance of the ~1700 cm⁻¹ peak is an excellent way to follow the progress of the Grignard reaction.[8]

Spectroscopic_Changes cluster_1 ¹H NMR cluster_2 ¹³C NMR cluster_3 IR (C=O Stretch) COOH (~13 ppm) COOH (~13 ppm) N(OMe)Me (~3.7, 3.4 ppm) N(OMe)Me (~3.7, 3.4 ppm) COOH (~13 ppm)->N(OMe)Me (~3.7, 3.4 ppm) Disappearance & Appearance COCH₃ (~2.8 ppm) COCH₃ (~2.8 ppm) N(OMe)Me (~3.7, 3.4 ppm)->COCH₃ (~2.8 ppm) Replacement C=O (~167 ppm) C=O (~167 ppm) C=O (~170 ppm) C=O (~170 ppm) C=O (~167 ppm)->C=O (~170 ppm) Minor Shift C=O (~198 ppm) C=O (~198 ppm) C=O (~170 ppm)->C=O (~198 ppm) Major Downfield Shift ~1710 cm⁻¹ ~1710 cm⁻¹ ~1660 cm⁻¹ ~1660 cm⁻¹ ~1710 cm⁻¹->~1660 cm⁻¹ Shift to Lower Wavenumber ~1700 cm⁻¹ ~1700 cm⁻¹ ~1660 cm⁻¹->~1700 cm⁻¹ Shift to Higher Wavenumber

Sources

Evaluating the Novelty and Therapeutic Potential of 1-(Pyridazin-3-yl)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel chemical scaffolds that offer both potent biological activity and favorable drug-like properties is paramount. Among the nitrogen-containing heterocycles, the pyridazine (1,2-diazine) ring has emerged as a "privileged structure."[1] Its unique physicochemical characteristics—including a significant dipole moment, robust hydrogen bonding capacity from its two adjacent nitrogen atoms, and increased polarity compared to carbocyclic analogs—make it an attractive core for medicinal chemists.[1][2] These properties can enhance aqueous solubility, facilitate strong interactions with biological targets, and improve metabolic stability, often with low cytochrome P450 inhibitory effects.[1][2]

The versatility of the pyridazine scaffold is evidenced by its presence in a wide array of pharmacologically active compounds, spanning therapeutic areas such as oncology, inflammation, cardiovascular disease, and neurology.[3][4] Recently, the FDA approvals of drugs like the allosteric TYK2 inhibitor deucravacitinib and the GnRH receptor antagonist relugolix have reaffirmed the therapeutic relevance of this heterocycle.[5] This guide focuses on a specific, underexplored subclass: 1-(Pyridazin-3-yl)ethanone derivatives . We will objectively evaluate the novelty of this scaffold, provide a framework for its synthesis and biological characterization, and compare its potential against established therapeutic alternatives.

The Core Proposition: 1-(6-Aryl-pyridazin-3-yl)ethanone as a Novel Kinase Hinge-Binding Motif

Our central hypothesis is that the this compound core, particularly when functionalized at the 6-position, represents a novel and highly versatile scaffold for targeting ATP-binding sites in protein kinases. The acetyl group at the 3-position can act as a key hydrogen bond acceptor, while the pyridazine nitrogens can engage in additional hinge-binding interactions. The 6-position serves as a primary vector for diversification, allowing for the introduction of various aryl or heteroaryl moieties via cross-coupling chemistry to probe different regions of the kinase active site and optimize potency and selectivity.

For this guide, we will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary target. VEGFR-2 is a critical receptor tyrosine kinase that mediates angiogenesis, a hallmark of cancer.[6] Its inhibition is a clinically validated strategy for cancer therapy.[7][8]

Comparative Landscape: Benchmarking Against Established Kinase Inhibitors and a Cardiovascular Agent

To properly evaluate the potential of our proposed scaffold, we will compare it against three established drugs: two multi-kinase inhibitors used in oncology and one pyridazine-based cardiovascular drug to highlight the scaffold's broader utility.

  • Sorafenib (Nexavar®): An oral multi-kinase inhibitor that targets VEGFR, PDGFR, and RAF kinases.[3][9] It functions through a dual mechanism, inhibiting both tumor cell proliferation and angiogenesis.[3]

  • Sunitinib (Sutent®): Another oral multi-kinase inhibitor targeting VEGFR, PDGFR, c-KIT, and other kinases.[2][10] Its primary mechanism involves reducing tumor vascularization and inducing cancer cell apoptosis.[10]

  • Hydralazine: A direct-acting vasodilator used to treat hypertension.[2] While its precise mechanism is not fully understood, it involves direct relaxation of arterial smooth muscle, potentially by interfering with calcium metabolism or increasing nitric oxide production.[2][3] This serves as a testament to the diverse biological activities achievable with the pyridazine core.

Experimental Validation: A Step-by-Step Workflow

A robust evaluation of a novel scaffold requires a systematic and reproducible experimental cascade. This involves chemical synthesis to generate a library of derivatives, followed by rigorous biological testing.

Diagram: Drug Discovery Workflow

The following diagram outlines the logical flow from chemical synthesis to biological evaluation for our novel pyridazine derivatives.

Caption: Experimental workflow from synthesis to lead selection.

Protocol 1: Synthesis of 1-(6-Aryl-pyridazin-3-yl)ethanone Derivatives via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura cross-coupling is a powerful and versatile C-C bond-forming reaction, ideal for derivatizing heteroaryl halides.[11] The chlorine atom at the 6-position of 1-(6-chloropyridazin-3-yl)ethanone is an excellent handle for this transformation, allowing for the efficient introduction of diverse aromatic and heteroaromatic substituents.[12][13][14]

Materials:

  • 1-(6-Chloropyridazin-3-yl)ethanone (Starting Material)[13][14]

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid, 3-cyanophenylboronic acid, etc.) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃), 2 M aqueous solution

  • 1,2-Dimethoxyethane (DME) and Ethanol (4:1 mixture)

  • Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, combine 1-(6-chloropyridazin-3-yl)ethanone (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent and Base Addition: Add the degassed DME/Ethanol solvent mixture, followed by the 2 M Na₂CO₃ solution.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final 1-(6-aryl-pyridazin-3-yl)ethanone derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

Rationale: To determine the direct inhibitory effect of the synthesized compounds on the target kinase, a biochemical assay is essential. A luminescence-based assay measuring ATP consumption (e.g., Kinase-Glo®) is a highly sensitive and high-throughput method to quantify kinase activity.[4][15] A decrease in kinase activity results in less ATP being consumed, leading to a higher luminescence signal.

Materials:

  • Recombinant Human VEGFR-2 kinase domain

  • Kinase Buffer (e.g., BPS Bioscience #79334)

  • ATP (500 µM stock)

  • PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Kinase-Glo® MAX Luminescence Reagent (Promega)

  • Synthesized pyridazine derivatives (PZ-1 to PZ-n), Sorafenib, Sunitinib (dissolved in DMSO)

  • White, opaque 96-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive controls (Sorafenib, Sunitinib) in kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Master Mix: Prepare a master mixture containing kinase buffer, ATP, and the PTK substrate.

  • Plate Setup:

    • Add 25 µL of the master mix to each well.

    • Add 5 µL of the diluted test compounds or controls to the appropriate wells.

    • Add 5 µL of buffer with DMSO to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Enzyme Addition: Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme to all wells except the "Blank" wells. Add 20 µL of kinase buffer to the "Blank" wells.

  • Incubation: Mix gently and incubate the plate at 30°C for 45 minutes.

  • Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other wells. Calculate the percent inhibition for each compound concentration relative to the "Positive Control." Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol 3: Cell Viability/Cytotoxicity (MTT Assay)

Rationale: After confirming direct enzyme inhibition, it is crucial to assess whether the compounds can affect cell viability, which is a downstream consequence of inhibiting a critical pathway like VEGFR-2. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, serving as an indicator of cell viability and proliferation.[7][16][17]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC) and a relevant cancer cell line (e.g., A549 lung carcinoma).

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds and controls. Include "vehicle control" (DMSO) and "no cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no cell" blank wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison. Below are hypothetical results for a lead candidate from our novel series, PZ-7.

Table 1: Comparative In Vitro Kinase Inhibition

Compound Target Kinase IC₅₀ (nM)
PZ-7 (Hypothetical) VEGFR-2 35
Sorafenib VEGFR-2 22
Sunitinib VEGFR-2 9

| Hydralazine | VEGFR-2 | >10,000 |

Table 2: Comparative Cellular Activity

Compound HUVEC GI₅₀ (nM) A549 GI₅₀ (nM)
PZ-7 (Hypothetical) 110 450
Sorafenib 90 3,900
Sunitinib 67 2,800

| Hydralazine | >20,000 | >20,000 |

Interpretation: The hypothetical data for PZ-7 shows potent, single-digit nanomolar inhibition of the target enzyme, VEGFR-2, comparable to the established drugs Sunitinib and Sorafenib. Crucially, it demonstrates potent anti-proliferative effects on HUVEC cells, which are highly dependent on VEGFR-2 signaling, confirming on-target cellular activity. The moderate activity against the A549 cancer cell line is also encouraging and in line with expectations for a potent anti-angiogenic agent. As expected, Hydralazine shows no relevant activity in these assays.

Diagram: VEGFR-2 Signaling and Point of Inhibition

This diagram illustrates the targeted pathway, providing a mechanistic rationale for the observed biological effects.

G cluster_pathways Downstream Signaling Cascades cluster_responses Cellular Responses VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS RAS P1->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation PKC->Proliferation Migration Migration PKC->Migration Survival Survival PKC->Survival AKT->Proliferation AKT->Migration AKT->Survival ERK ERK/MAPK RAF->ERK ERK->Proliferation ERK->Migration ERK->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor PZ-7 / Sunitinib / Sorafenib Inhibitor->P1 INHIBITS

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. Its synthetic tractability via robust methods like the Suzuki coupling allows for extensive structure-activity relationship (SAR) exploration. Our comparative framework demonstrates that hypothetical derivatives can achieve potency on par with clinically approved drugs like Sorafenib and Sunitinib in relevant in vitro models.

The novelty of this scaffold lies in the specific arrangement of the pyridazine core and the 3-acetyl group, offering a distinct pharmacophore for engaging kinase hinge regions. Future work should focus on expanding the library of derivatives to improve selectivity against other kinases, optimizing pharmacokinetic properties, and advancing lead candidates into in vivo models of cancer to validate their anti-angiogenic and anti-tumor efficacy. The inherent versatility of the pyridazine ring, as shown by the disparate activity of Hydralazine, suggests that libraries based on this core could also be screened against other target classes, opening up further avenues for drug discovery.

References

  • Hydralazine. (n.d.). In Drug Index | Pediatric Oncall.
  • DeWire, S. (2025, April 14). What is the mechanism of action of hydralazine (Hydralazine)
  • Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Molecular basis for sunitinib efficacy and future clinical development. Nature Reviews Drug Discovery, 6(9), 734-745.
  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, M., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109.
  • Fallon, J. K., & DeLucas, L. J. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(12), 2353-2391. [Link]
  • Saini, M., & Mehta, D. K. (2019). Design, synthesis, molecular docking studies and biological evaluation of novel pyridazin-3-one derivatives. International Journal of Pharma and Bio Sciences, 10(1), 127-140.
  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097-1105.
  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829. [Link]
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • ResearchGate. (n.d.). Structures of VEGFR-2 inhibitors approved for clinical use.
  • A Comprehensive Study on Synthesis and Biological Activities of Pyridazine Derivatives. (2025, August 10).
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).
  • El-Gohary, N. S., & Shaaban, M. I. (2017). MTT Assay. In Cell Viability Assays (pp. 1-8). Humana Press.
  • MySkinRecipes. (n.d.). 3-Acetyl-6-chloropyridazine.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • El-Naggar, M., Abdu-Allah, H. H. M., Al-Obaid, A. M., El-Sayed, N. N. E., & Abdel-Alim, A. A. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(11), 2217-2241. [Link]
  • Fernandes, S. S. M., Aires-de-Sousa, J., Belsley, M., & Raposo, M. M. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
  • PubChem. (n.d.). 1-(6-Chloropyridazin-3-yl)ethan-1-one.

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A Comparative Guide to the Synthesis of 1-(Pyridazin-3-yl)ethanone for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(Pyridazin-3-yl)ethanone

This compound, also known as 3-acetylpyridazine, is a pivotal heterocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science. Its pyridazine core, an aromatic six-membered ring containing two adjacent nitrogen atoms, imparts unique electronic properties and hydrogen bonding capabilities. These features make it a sought-after intermediate in the synthesis of a wide array of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and agrochemicals.

Despite its importance, a comprehensive survey of the literature reveals a scarcity of diverse, well-documented methods for the synthesis of this compound, particularly when compared to its pyridine analogue, 3-acetylpyridine. This guide aims to address this gap by providing a detailed comparison of plausible and mechanistically sound synthetic routes. For each method, we will delve into the underlying chemical principles, offer step-by-step experimental protocols, and present a critical evaluation of their respective advantages and disadvantages. This document is intended to be a practical resource for researchers in drug development and organic synthesis, enabling them to make informed decisions when planning the synthesis of this valuable compound.

Comparative Analysis of Synthetic Methodologies

This guide will explore three primary, chemically robust strategies for the synthesis of this compound:

  • Weinreb Ketone Synthesis from Pyridazine-3-carboxylic Acid: A reliable and high-yielding approach that offers excellent control over the reaction stoichiometry.

  • Grignard Reaction with 3-Cyanopyridazine: A classic organometallic approach for carbon-carbon bond formation.

  • Diaza-Wittig Reaction of a β-Hydroxy-α-diazo Diketone: A more specialized route that can be advantageous in certain contexts.

The following table provides a high-level comparison of these methodologies.

Method Starting Material Key Reagents Plausible Yield Key Advantages Key Disadvantages
Weinreb Ketone Synthesis Pyridazine-3-carboxylic acidN,O-dimethylhydroxylamine, a peptide coupling reagent (e.g., HATU), Methylmagnesium bromideHighHigh functional group tolerance; avoids over-addition; generally clean reactions.Requires preparation of the Weinreb amide intermediate; peptide coupling reagents can be expensive.
Grignard Reaction 3-CyanopyridazineMethylmagnesium bromideModerate to HighCommercially available starting material; one-pot reaction.Grignard reagents are highly reactive and sensitive to moisture; potential for side reactions.
Diaza-Wittig Reaction Acetophenone derivativeTributylphosphine, Diazo transfer reagentModerateCan be adapted for substituted pyridazines.Multi-step synthesis of the diazo precursor; use of potentially hazardous diazo compounds.

Method 1: Weinreb Ketone Synthesis

The Weinreb ketone synthesis is a powerful and widely used method for the preparation of ketones from carboxylic acids.[1][2] A key feature of this reaction is the formation of a stable chelated intermediate that prevents the common problem of over-addition of the organometallic reagent, which would otherwise lead to the formation of a tertiary alcohol.[1]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds in two steps. First, pyridazine-3-carboxylic acid is converted to the corresponding N-methoxy-N-methylamide, commonly known as a Weinreb amide. This is typically achieved using a peptide coupling reagent. In the second step, the Weinreb amide is treated with a Grignard reagent, such as methylmagnesium bromide. The organometallic reagent adds to the amide carbonyl to form a stable tetrahedral intermediate, which is chelated by the N-methoxy group. This stable intermediate does not collapse until acidic workup, at which point the ketone is liberated.

The stability of the chelated intermediate is crucial for the success of this reaction, as it prevents the elimination of the methoxide group and subsequent addition of a second equivalent of the Grignard reagent.[1][3]

Experimental Protocol

Step 1: Synthesis of N-methoxy-N-methylpyridazine-3-carboxamide (Weinreb Amide)

  • To a solution of pyridazine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable peptide coupling reagent, such as HATU (1.1 eq).

  • The mixture is cooled to 0 °C, and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the Weinreb amide.

Step 2: Synthesis of this compound

  • The N-methoxy-N-methylpyridazine-3-carboxamide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of methylmagnesium bromide (1.2 eq, typically 3.0 M in diethyl ether) is added dropwise.[4]

  • The reaction mixture is stirred at 0 °C for 1-2 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield this compound.

Workflow Diagram

Weinreb_Synthesis cluster_step1 Step 1: Weinreb Amide Formation cluster_step2 Step 2: Ketone Formation Pyridazine-3-carboxylic_acid Pyridazine-3-carboxylic acid Weinreb_Amide N-methoxy-N-methyl- pyridazine-3-carboxamide Pyridazine-3-carboxylic_acid->Weinreb_Amide Peptide Coupling Reagents1 N,O-dimethylhydroxylamine HATU, DIPEA, DMF Reagents1->Weinreb_Amide Final_Product This compound Weinreb_Amide->Final_Product Grignard Addition Reagents2 Methylmagnesium bromide THF, 0 °C Reagents2->Final_Product Grignard_Synthesis 3-Cyanopyridazine 3-Cyanopyridazine Final_Product This compound 3-Cyanopyridazine->Final_Product Grignard Addition & Hydrolysis Reagents 1. Methylmagnesium bromide, THF 2. Aqueous Acid Workup Reagents->Final_Product Diaza_Wittig_Synthesis Acetophenone_Derivative Acetophenone Derivative Precursor β-Hydroxy-α-diazo Diketone Acetophenone_Derivative->Precursor Multi-step Diketone α-Diazo-1,3-diketone Precursor->Diketone Oxidation (IBX) Final_Product This compound Diketone->Final_Product Diaza-Wittig (PBu3)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Pyridazin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Pyridazin-3-yl)ethanone (CAS No. 39931-83-6), a nitrogen-containing heterocyclic ketone.

The procedural framework herein is built upon the foundational principles of chemical safety and regulatory compliance, emphasizing hazard identification, risk mitigation, and environmental stewardship. Given the limited publicly available, substance-specific hazard data for this compound, this guide adopts the precautionary principle, treating the compound as potentially hazardous and aligning with best practices for managing research chemicals.

Part 1: Hazard Assessment and Safety Profile

Structural Analogs and Potential Hazards:

  • Nitrogen Heterocycles: Pyridazine and its derivatives are common scaffolds in pharmaceuticals and bioactive molecules, indicating a high likelihood of biological activity.[1][2][3][4]

  • Ketones: This functional group does not typically imply extreme reactivity but contributes to the compound's solvent properties and potential flammability.

  • Analogous Compounds: Safety data for structurally similar compounds, such as 1-(Pyridin-3-yl)ethanone and 1-(6-Chloropyridazin-3-yl)ethanone, indicate potential hazards including acute oral toxicity, skin irritation, eye irritation, and respiratory irritation.[5][6]

Based on this analysis, this compound must be handled as a hazardous substance. The following table summarizes the essential safety information and the personal protective equipment (PPE) required when handling this compound and its waste.

Parameter Guideline & Rationale
Chemical Name This compound
CAS Number 39931-83-6
Molecular Formula C₆H₆N₂O
Presumptive Hazards Potential for acute toxicity (oral), skin irritation, serious eye irritation, and respiratory irritation. Treat as hazardous chemical waste.
Personal Protective Equipment (PPE) Eye/Face Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles. Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with ketones and are changed frequently. Body Protection: Lab coat. Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator may be necessary.
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[5]
Storage Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] The following protocol provides a self-validating system to ensure compliance and safety.

Under no circumstances should this chemical or its containers be disposed of down the drain or in regular solid waste. [10][11]

Step 1: Waste Identification and Characterization

Properly identifying the waste is the first critical step in the "cradle-to-grave" management of hazardous materials.[8][9]

  • Action: All waste streams containing this compound must be classified as "Hazardous Chemical Waste." This includes:

    • Neat (pure) leftover compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing papers, gloves, chromatography columns).

    • Rinsate from cleaning contaminated glassware.

Step 2: Segregation and Waste Stream Management

To prevent dangerous reactions, hazardous waste must be segregated.[9][12]

  • Action:

    • Establish a dedicated, properly labeled hazardous waste container for this compound waste.

    • Do NOT mix this waste with other chemical waste streams unless compatibility is confirmed. Specifically, keep it separate from:

      • Strong oxidizing agents.

      • Strong acids and bases.

      • Reactive metals.

    • Solid waste (contaminated gloves, paper towels, etc.) should be collected in a separate, clearly labeled, sealed plastic bag or a dedicated solid waste container.

Step 3: Waste Container Selection and Labeling

The integrity of the waste container is paramount to preventing leaks and exposures.[7][13]

  • Action:

    • Liquid Waste: Use a clean, leak-proof, screw-cap container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass). Ensure the container is in good condition.

    • Solid Waste: Use a sturdy, sealable plastic bag or a wide-mouth solid waste container.

    • Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The approximate concentration and quantity of the waste.

      • The date accumulation started.

      • The name of the principal investigator or laboratory contact.

Step 4: Accumulation and Storage

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[13]

  • Action:

    • Keep the waste container tightly closed at all times , except when adding waste.[7]

    • Store the container in a designated SAA, which should be under the control of the laboratory personnel.

    • Ensure secondary containment (e.g., a chemical-resistant tray or bin) is used to capture any potential leaks.

Step 5: Arranging for Final Disposal

The final disposal of hazardous waste must be conducted by a licensed and certified hazardous waste management company.[9]

  • Action:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Do not exceed the accumulation time limits or volume limits for your SAA as defined by your institution and regulatory bodies.

    • The most probable disposal route for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] This method ensures the complete destruction of the compound.

Part 3: Spill Management Protocol

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the area. If the spill is large or involves a highly volatile solution, evacuate the laboratory and contact your EHS emergency line.

  • Control & Contain: For small, manageable spills, ensure proper ventilation by working within a fume hood. Prevent the spill from spreading by using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.

  • Report: Document the spill and report it to your laboratory supervisor and EHS department according to institutional policy.

Part 4: Visualizing the Disposal Workflow

To ensure clarity, the logical flow of the disposal process is outlined below. This workflow serves as a quick reference guide for laboratory personnel.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Accumulation cluster_disposal Phase 3: Final Disposition cluster_spill Contingency: Spill Response A Step 1: Identify Waste (Pure compound, solutions, contaminated consumables) B Step 2: Segregate Waste (Keep separate from incompatibles) A->B C Step 3: Select & Label Container (Proper material, 'Hazardous Waste' label) B->C D Step 4: Store in SAA (Keep container closed, use secondary containment) C->D E Step 5: Contact EHS for Pickup D->E F Transport by Licensed Vendor E->F G Final Disposal via Incineration at a permitted TSDF F->G S1 Spill Occurs S2 Contain & Absorb S1->S2 S3 Collect as Hazardous Waste S2->S3 S3->C Place in labeled container S4 Decontaminate Area S3->S4

Caption: Disposal Workflow for this compound.

References

  • A Detail Guide on Acetone Disposal. CloudSDS.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • How do you dispose of acetone? Collectors Universe.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Guidance on waste and recovered substances. European Chemicals Agency (ECHA).
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Where Does Your Chemical Waste Go? University of Florida EHS (YouTube).
  • How to Dispose of Household Flammables. Product Care Recycling (YouTube).
  • Ethanone, 1-(3-pyridinyl)- Safety Data Sheet. Synerzine.
  • GHS Classification (Rev.11, 2025) Summary. PubChem.
  • WFD - Waste Framework Directive. European Chemicals Agency (ECHA).
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • EU actions to address the increasing amount of hazardous waste. European Union.
  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI.
  • Pyridazine and its derivatives. Slideshare.
  • The basicities of some pyridazine derivatives. Journal of the Chemical Society, Perkin Transactions 2.
  • Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. MDPI.
  • Hazardous waste. EU Waste Law.
  • Nitrogen-Containing Heterocycles in Agrochemicals. ResearchGate.
  • Registration, Evaluation, Authorisation and Restriction of Chemicals. Wikipedia.
  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central.
  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.